molecular formula C12H19N3O B1463437 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline CAS No. 1239788-16-9

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

カタログ番号: B1463437
CAS番号: 1239788-16-9
分子量: 221.3 g/mol
InChIキー: ABCXATWRVDOEFZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline (CAS 1239788-16-9) is a chemical intermediate of significant interest in medicinal chemistry and antiviral research. This aniline derivative, with the molecular formula C12H19N3O and a molecular weight of 221.30, features a methoxy-substituted aromatic ring linked to a methylpiperazine group . Its primary research application is as a critical building block in the synthesis of novel biaryl amide compounds . These derivatives are extensively investigated for their potent biological activities, particularly as inhibitors of the Hepatitis C virus (HCV) . Structural modifications of this core scaffold have led to the development of preclinical candidates with inhibitory activities (EC50 values) comparable to clinical drugs, highlighting its value in the discovery of direct-acting antiviral agents . The mechanism of action for these advanced compounds often involves targeting host innate immunity factors, such as stabilizing human APOBEC3G (hA3G), which represents a promising strategy to overcome viral resistance . As such, this compound is an essential reagent for researchers developing new therapeutic interventions against viral infections and exploring novel mechanisms of action in drug discovery. This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

特性

IUPAC Name

5-methoxy-2-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)12-4-3-10(16-2)9-11(12)13/h3-4,9H,5-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCXATWRVDOEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Introduction

The N-aryl piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a multitude of biologically active compounds and approved pharmaceuticals targeting a wide array of conditions, including cancer, depression, and anxiety.[1][2][3] This guide provides a detailed technical overview of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, a substituted N-aryl piperazine with significant potential as a versatile building block in drug discovery and organic synthesis. While specific literature on this exact molecule is sparse, its chemical properties, reactivity, and synthesis can be thoroughly understood through the analysis of its constituent functional groups and by drawing parallels with closely related, well-documented analogues.

This document will delve into the compound's chemical and physical properties, propose a robust synthetic route based on established methodologies, and predict its spectroscopic signature. Furthermore, we will explore its chemical reactivity and discuss its potential applications in the development of novel therapeutic agents.

Chemical and Physical Properties

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, also known by its alternative IUPAC name 2-Methoxy-5-(4-methyl-piperazin-1-yl)-phenylamine, is a polyfunctional molecule featuring an aniline moiety, a methoxy group, and an N-methylpiperazine substituent.[4] These groups collectively define its solubility, basicity, and reactivity.

PropertyValueSource
IUPAC Name 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline-
Alternate Name 2-Methoxy-5-(4-methyl-piperazin-1-yl)-phenylamine[4]
CAS Number 1021428-48-7[4]
Molecular Formula C₁₂H₁₉N₃O[4]
Molecular Weight 221.30 g/mol [4]
Appearance Predicted to be a solid at room temperatureInferred
Purity >97% (as commercially available)[4]
Predicted pKa ~4.5 (aniline N), ~8.5 (piperazine N)Inferred
Predicted XLogP3 ~2.0 - 2.5Inferred
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, chloroform, and DMSO.Inferred

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node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.7!"]; C2 [label="C", pos="-2.4,-0.2!"]; C3 [label="C", pos="-2.4,1.2!"]; C4 [label="C", pos="-1.2,1.7!"]; C5 [label="C", pos="0,1.2!"]; C6 [label="C", pos="-1.2,-2.1!"]; N2 [label="N", pos="-0.5,-2.8!"]; C7 [label="C", pos="-0.5,-4.2!"]; C8 [label="C", pos="0.8,-4.2!"]; N3 [label="N", pos="0.8,-2.8!"]; C9 [label="C", pos="1.5,-2.1!"]; C10 [label="C", pos="2.1,-3.5!"]; O1 [label="O", pos="0.8,2.4!"]; C11 [label="C", pos="2.1,2.8!"]; H1[label="H", pos="-3.2,-0.7!"]; H2[label="H", pos="-3.2,1.7!"]; H3[label="H", pos="-1.2,2.7!"]; H4_1 [label="H", pos="-0.5, -0.5!"]; H4_2 [label="H", pos="0.5, -0.5!"];

// Draw bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C1 -- C6; C6 -- N2; N2 -- C7; C7 -- C8; C8 -- N3; N3 -- C9; C9 -- C6; N3 -- C10; C5 -- O1; O1 -- C11; C2 -- H1; C3 -- H2; C4 -- H3; N1 -- H4_1; N1 -- H4_2;

// Add labels for functional groups label_aniline [label="Aniline", pos="-1.5,0.5!", fontsize=10, fontcolor="#5F6368"]; label_methoxy [label="Methoxy", pos="1.5,2.0!", fontsize=10, fontcolor="#5F6368"]; label_piperazine [label="N-Methylpiperazine", pos="0,-3.5!", fontsize=10, fontcolor="#5F6368"]; }

Caption: Chemical structure of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

Synthesis and Mechanistic Insights

The formation of the C-N bond between the aniline ring and the piperazine moiety is most effectively achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[2][5] This reaction is a cornerstone of modern organic synthesis due to its high efficiency, functional group tolerance, and applicability to a wide range of substrates.[1][6]

Proposed Synthetic Route: Buchwald-Hartwig Amination

The synthesis would involve the coupling of a suitable aryl halide (e.g., 2-bromo-4-methoxyaniline or 1-bromo-2-methoxy-5-nitrobenzene followed by reduction) with 1-methylpiperazine.

G ArylHalide 2-Bromo-4-methoxyaniline Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Amine 1-Methylpiperazine Ligand Ligand (e.g., XantPhos) Catalyst->Ligand Heat (80-110 °C) Inert Atmosphere Base Base (e.g., NaOt-Bu) Ligand->Base Heat (80-110 °C) Inert Atmosphere Solvent Solvent (e.g., Toluene) Base->Solvent Heat (80-110 °C) Inert Atmosphere Product 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline Solvent->Product Heat (80-110 °C) Inert Atmosphere

Caption: Proposed Buchwald-Hartwig amination synthesis workflow.

Mechanistic Considerations

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide, forming a palladium(II) complex.

  • Amine Coordination and Deprotonation: The amine (1-methylpiperazine) coordinates to the palladium(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the palladium(0) catalyst and releasing the final product.

The choice of ligand is critical for the success of the reaction; sterically hindered and electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst decomposition.[1]

Spectroscopic and Analytical Characterization

While experimental spectra for this specific molecule are not widely published, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
  • Aromatic Protons: Three protons on the aniline ring are expected to appear as distinct signals in the aromatic region (δ 6.5-7.5 ppm), likely as doublets or doublets of doublets, with coupling constants characteristic of their ortho, meta, and para relationships.

  • Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) is expected around δ 3.8 ppm.

  • Piperazine Protons: The eight protons on the piperazine ring will likely appear as two or more multiplets in the range of δ 2.5-3.5 ppm. The protons adjacent to the two nitrogen atoms will show different chemical shifts.

  • N-Methyl Protons: A singlet for the three protons of the N-methyl group (-NCH₃) is expected around δ 2.3 ppm.

  • Aniline Protons: The two N-H protons of the aniline group will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group will be the most downfield, while the carbons ortho and para to the electron-donating groups (NH₂ and OCH₃) will be more upfield.

  • Piperazine Carbons: Two or more signals are expected for the piperazine ring carbons in the range of δ 45-55 ppm.

  • N-Methyl Carbon: A signal for the N-methyl carbon is expected around δ 46 ppm.

  • Methoxy Carbon: A signal for the methoxy carbon is expected around δ 55 ppm.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 221. Plausible fragmentation patterns would involve the cleavage of the N-methylpiperazine ring and the loss of the methoxy group.

G M [M]⁺˙ m/z = 221 F1 [M - CH₃]⁺ m/z = 206 M->F1 - •CH₃ F2 [M - C₂H₅N]⁺˙ m/z = 178 M->F2 - C₂H₅N F3 [C₇H₈NO]⁺ m/z = 122 F2->F3 - C₃H₆N

Caption: Predicted key fragmentations in mass spectrometry.

Reactivity and Chemical Behavior

Basicity

The molecule possesses three basic nitrogen atoms: the aniline nitrogen and the two nitrogens of the piperazine ring.

  • Aniline Nitrogen: The basicity of the aniline nitrogen is influenced by the methoxy group. A methoxy group at the meta position (relative to the amino group) exerts an electron-withdrawing inductive effect (-I), which slightly decreases the basicity compared to unsubstituted aniline.[7][8]

  • Piperazine Nitrogens: The piperazine nitrogens are aliphatic amines and are therefore significantly more basic than the aniline nitrogen. The tertiary amine (N-methylated) will be the most basic site and the most likely to be protonated under acidic conditions.

Reactions of the Aniline Moiety

The primary amino group can undergo a range of characteristic reactions, including:

  • Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures would convert the amino group into a diazonium salt, which is a versatile intermediate for introducing various other functional groups.[9]

  • Acylation and Alkylation: The aniline nitrogen can be readily acylated or alkylated.

Electrophilic Aromatic Substitution

The aromatic ring is activated towards electrophilic substitution by the strongly electron-donating amino group and the moderately electron-donating methoxy group. These groups are ortho, para-directing. The positions ortho and para to the amino group are the most activated and will be the preferred sites for electrophilic attack (e.g., halogenation, nitration, sulfonation).

Potential Applications in Research and Drug Development

The 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline structure is a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The N-aryl piperazine moiety is a well-established pharmacophore found in numerous clinically used drugs.[1][2] For instance, compounds with similar structures have been investigated as inhibitors of receptor tyrosine kinases, such as anaplastic lymphoma kinase (ALK), which are important targets in cancer therapy.[10]

Given its structural features, this compound could serve as a key intermediate for the development of:

  • Kinase inhibitors for oncology applications.

  • Serotonin and dopamine receptor modulators for central nervous system disorders.

  • Antimicrobial agents .

Experimental Protocols

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol is a general procedure adapted from established methods for N-aryl piperazine synthesis.[1]

Materials:

  • 2-Bromo-4-methoxyaniline (1.0 equiv)

  • 1-Methylpiperazine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XantPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the 2-bromo-4-methoxyaniline, sodium tert-butoxide, palladium catalyst, and phosphine ligand.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene, followed by 1-methylpiperazine via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

Protocol 2: Mass Spectrometry Analysis (LC-MS)

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Dilute the stock solution to a working concentration of 10-100 µg/mL with the mobile phase.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Data Acquisition: Full scan mode for initial analysis. For structural elucidation, tandem MS (MS/MS) can be performed by selecting the molecular ion (m/z 221) as the precursor ion.

References

  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination - Benchchem.
  • High Catalytic Activity of Pd Nanoparticles Synthesized from Green Alga Chlorella vulgaris in Buchwald-hartwig Synthesis of N-Aryl Piperazines - Bentham Science Publisher.
  • Which is more basic - ortho-, meta-, or paramethoxy anniline? - Quora.
  • Basicity Alteration Due To Ortho Effect In Methoxy Aniline System.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • Buchwald–Hartwig amination - Wikipedia.
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate.
  • 5-Methoxy-2-(4-methylpyrazol-1-yl)aniline - PubChem.
  • Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? - Quora.
  • 5-Methoxy-2-(4-methylpiperidin-1-yl)aniline - BLDpharm.
  • What makes Aniline more basic than O-MethoxyAniline?? : r/chemhelp - Reddit.
  • Rank the following substituted anilines from most basic to least basic - Pearson.
  • phenylamine; 2-methoxy-5-(4-methylpiperazin-1-yl)aniline - Vibrant Pharma Inc.
  • 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | 761440-75-9 - ChemicalBook.
  • 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline - Sigma-Aldrich.

Sources

The Molecular Blueprint: A Technical Guide to the Structure Elucidation of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline. This document is tailored for researchers, scientists, and drug development professionals, offering a detailed walkthrough of the analytical techniques and data interpretation required to unequivocally confirm the molecule's constitution. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, we present a self-validating system of protocols and causal reasoning behind experimental choices. This guide is designed to not only provide a pathway for the characterization of the title compound but also to serve as a foundational reference for the structural analysis of similarly complex aromatic amines.

Introduction: The Significance of Structural Verification

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific integrity and regulatory compliance. The compound 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, with its unique arrangement of a substituted aniline ring and a methylpiperazine moiety, presents an interesting case for structural analysis. The presence of multiple nitrogen atoms, a chiral center upon protonation, and a sterically crowded aromatic system necessitates a multi-faceted analytical approach. This guide will dissect the molecule's structure through a logical and synergistic application of modern spectroscopic techniques.

The molecular structure of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is presented below:

Caption: Chemical structure of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

The Analytical Workflow: A Multi-Pronged Approach

The structure elucidation of an unknown compound is a systematic process of gathering and interpreting evidence from various analytical techniques.[1] Our workflow is designed to be iterative, with each piece of data informing the next experimental step and refining our hypothesis of the molecular structure.

Structure_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Final Confirmation Synthesis_and_Purification Synthesis & Purification MS Mass Spectrometry (MS) Determine Molecular Formula FTIR FTIR Spectroscopy Identify Functional Groups MS->FTIR Suggests elemental composition 1H_NMR ¹H NMR Spectroscopy Proton Environment & Connectivity FTIR->1H_NMR Confirms functional groups 13C_NMR ¹³C NMR Spectroscopy Carbon Skeleton 1H_NMR->13C_NMR Provides proton framework 2D_NMR 2D NMR (COSY, HSQC, HMBC) Confirm Connectivity 13C_NMR->2D_NMR Provides carbon framework Data_Integration Data Integration & Structure Proposal 2D_NMR->Data_Integration Defines atom-atom connections Confirmation Final Structure Confirmation Data_Integration->Confirmation

Caption: A logical workflow for the structure elucidation of an organic molecule.

Experimental Protocols & Data Interpretation

Synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

A plausible synthetic route to obtain the title compound involves a nucleophilic aromatic substitution reaction. A potential starting material could be 2-fluoro-5-methoxyaniline, which would react with N-methylpiperazine. This synthetic context is crucial as it provides a strong hypothesis for the expected structure.

Protocol:

  • To a solution of 2-fluoro-5-methoxyaniline (1.0 eq) in a suitable high-boiling point solvent such as dimethyl sulfoxide (DMSO), add N-methylpiperazine (1.2 eq) and a non-nucleophilic base like potassium carbonate (2.0 eq).

  • Heat the reaction mixture at 120-140 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

Mass Spectrometry (MS)

Mass spectrometry is instrumental in determining the molecular weight and elemental composition of a compound.[2]

Protocol:

  • Technique: Electrospray Ionization (ESI) in positive ion mode coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).

  • Sample Preparation: A dilute solution of the purified compound in methanol or acetonitrile.

  • Data Acquisition: Acquire a full scan mass spectrum.

Expected Data & Interpretation:

The molecular formula of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is C12H19N3O. The expected monoisotopic mass is 221.1528 g/mol .

IonExpected m/z
[M+H]⁺222.1601
[M+Na]⁺244.1420

The high-resolution mass measurement of the protonated molecule [M+H]⁺ should be within a narrow tolerance (e.g., < 5 ppm) of the calculated value, which confirms the elemental composition.

Fragmentation Analysis (MS/MS):

Tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion will provide structural insights.

MS_Fragmentation cluster_frags Key Fragments M+H [M+H]⁺ m/z 222.16 Frag1 m/z 179.12 Loss of C2H5N (azetidine) M+H->Frag1 Frag2 m/z 164.09 Loss of C3H8N (methylpropylamine) M+H->Frag2 Frag4 m/z 83.09 Methylpiperazine fragment M+H->Frag4 Frag3 m/z 134.08 Aniline fragment Frag2->Frag3

Caption: Plausible fragmentation pathway for protonated 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

The fragmentation pattern is expected to show characteristic losses from the piperazine ring. Alpha-cleavage is a dominant fragmentation pathway for amines.[3] The bond between the aniline ring and the piperazine nitrogen is also a likely point of cleavage.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in a molecule.[4]

Protocol:

  • Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid or liquid samples.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Intensity
3400-3300N-H (amine)Asymmetric & Symmetric StretchMedium, two bands
3000-2850C-H (aliphatic)StretchMedium-Strong
1620-1580N-H (amine)BendMedium
1500-1400C=C (aromatic)StretchMedium-Strong
1335-1250C-N (aromatic amine)StretchStrong
1250-1020C-O (aryl ether)Asymmetric StretchStrong
900-675C-H (aromatic)Out-of-plane bendStrong

The presence of two distinct bands in the N-H stretching region is characteristic of a primary amine.[5] The strong absorption for the C-O stretch of the aryl ether is also a key diagnostic feature.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.

Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instruments: A 400 MHz or higher field NMR spectrometer.

  • Experiments: ¹H NMR, ¹³C NMR, and 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

¹H NMR - Expected Data & Interpretation:

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignmentRationale
~ 6.7-6.9m3HAr-H Aromatic protons in an electron-rich system.
~ 4.0-4.5br s2HNH₂ Amine protons, often broad and exchangeable with D₂O.
~ 3.8s3H-OCH₃ Methoxy group protons, singlet due to no adjacent protons.
~ 3.0-3.2t4HAr-N-CH₂ -Piperazine protons adjacent to the aniline nitrogen.
~ 2.5-2.7t4H-N-CH₂ -Piperazine protons adjacent to the methyl-bearing nitrogen.
~ 2.3s3HN-CH₃ N-methyl group protons, singlet.

The aromatic region is expected to show a complex splitting pattern due to the substitution. The broad singlet for the amine protons is a characteristic feature. The two sets of triplets for the piperazine methylene groups indicate restricted rotation and distinct chemical environments.

¹³C NMR - Expected Data & Interpretation:

Chemical Shift (δ) ppm (Predicted)AssignmentRationale
~ 150-160C -OAromatic carbon attached to the electron-donating methoxy group.
~ 140-150C -NH₂Aromatic carbon attached to the amine group.
~ 130-140C -N (piperazine)Aromatic carbon attached to the piperazine nitrogen.
~ 100-120Ar-C HAromatic carbons bearing hydrogen atoms.
~ 55-OC H₃Methoxy carbon.
~ 50-55Piperazine C H₂Piperazine carbons.
~ 45N-C H₃N-methyl carbon.

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The methoxy and amino groups are electron-donating, causing an upfield shift (lower ppm) of the ortho and para carbons.

2D NMR - Correlating the Pieces:

  • COSY: Will show correlations between adjacent protons, for example, within the aromatic spin system and between the different methylene groups of the piperazine ring if there is coupling.

  • HSQC: Correlates each proton to its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

  • HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the connectivity between the different fragments of the molecule. For instance, correlations from the piperazine methylene protons to the aromatic carbons will confirm the attachment point of the piperazine ring to the aniline.

Conclusion: A Unified Structural Hypothesis

By systematically acquiring and interpreting data from Mass Spectrometry, FTIR, and a suite of NMR experiments, a self-consistent and unequivocal structural assignment for 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline can be achieved. The initial MS data provides the molecular formula, which is then corroborated by the functional groups identified via FTIR. The detailed connectivity and stereochemistry are then definitively established through the comprehensive analysis of 1D and 2D NMR spectra. This integrated approach ensures the scientific rigor required in modern chemical research and drug development.

References

  • TCA Lab / Alfa Chemistry. Structure Analysis of Unknown Compounds. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • University of California, Los Angeles. IR Chart. [Link]

  • University of Puget Sound. Simplified Infrared Correlation Chart. [Link]

  • ResearchGate. Infrared Spectroscopy Absorption Table. [Link]

  • Miteva, M., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • Bingol, K., & Brüschweiler, R. (2018). Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. Metabolites, 8(1), 13.
  • Kim, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20287.
  • Balogh, M. P. (2007). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC North America, 25(10), 1048-1056.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chinese Journal of Natural Medicines. MS/MS spectrum (a) and fragmentation pathway (b) of vanillin. [Link]/F7)

Sources

Technical Profile: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline , a specific structural isomer used as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.

Molecular Weight, Synthesis, and Analytical Characterization

Executive Identity & Physicochemical Core

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is a trisubstituted benzene derivative characterized by an electron-donating methoxy group and a solubilizing N-methylpiperazine moiety. It belongs to a class of amino-aryl-piperazines frequently utilized as "hinge-binding" or "solvent-front" motifs in the design of small-molecule kinase inhibitors (e.g., EGFR, ALK inhibitors).

Molecular Weight & Formula

The precise molecular weight is critical for identity confirmation via Mass Spectrometry (MS) in quality control workflows.

PropertyValueTechnical Note
Chemical Formula C₁₂H₁₉N₃O
Average Molecular Weight 221.30 g/mol Used for stoichiometric calculations in synthesis.
Monoisotopic Mass 221.1528 Da Used for High-Resolution Mass Spectrometry (HRMS).
Exact Mass 221.152812 DaTheoretical mass based on most abundant isotopes (

C,

H,

N,

O).
Elemental Analysis C: 65.13%, H: 8.65%, N: 18.99%, O: 7.23%Theoretical composition.
Structural Logic

The molecule consists of an aniline core (aminobenzene) with:

  • A 4-methylpiperazin-1-yl group at the ortho position (C2) relative to the amine. This bulky group often dictates the molecule's conformation and solubility.

  • A methoxy group at the meta position (C5) relative to the amine (or para to the piperazine).

Synthetic Methodology

The synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline typically follows a Nucleophilic Aromatic Substitution (


)  followed by Nitro Reduction . This route is preferred for its high regioselectivity and scalability.
Protocol: Two-Step Synthesis from 2-Fluoro-5-methoxynitrobenzene[1]

Step 1:


 Displacement 
  • Reagents: 2-Fluoro-5-methoxynitrobenzene, N-methylpiperazine,

    
     (base).[1]
    
  • Solvent: DMF or Acetonitrile.

  • Mechanism: The nitro group at C1 activates the fluorine at C2 for nucleophilic attack by the piperazine nitrogen. The methoxy group at C5 is electronically distinct and remains intact.

  • Intermediate: 1-(4-Methoxy-2-nitrophenyl)-4-methylpiperazine.

Step 2: Nitro Reduction

  • Reagents:

    
     (gas) with Pd/C catalyst OR Iron powder (Fe) with 
    
    
    
    .
  • Solvent: Methanol or Ethanol/Water.

  • Mechanism: Catalytic hydrogenation or single-electron transfer reduction converts the nitro group (

    
    ) to the primary amine (
    
    
    
    ).
Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and its validation points.

SynthesisPath Start Starting Material 2-Fluoro-5-methoxy-1-nitrobenzene Inter Intermediate 1-(4-Methoxy-2-nitrophenyl)- 4-methylpiperazine Start->Inter SnAr (80-100°C) Reagent Reagent N-Methylpiperazine + K2CO3 Reagent->Inter Product Target Product 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline (MW: 221.30) Inter->Product Reduction Reduct Reduction H2 / Pd-C or Fe/NH4Cl Reduct->Product

Figure 1: Step-wise synthetic pathway converting the fluoro-nitro precursor to the target aniline.

Analytical Validation (QC)

Trustworthy characterization relies on self-validating spectral data.

High-Resolution Mass Spectrometry (HRMS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive mode (

    
    ).
    
  • Target Ion:

    
     m/z.
    
  • Fragmentation Pattern:

    • Loss of Methyl group (

      
      ).
      
    • Cleavage of the piperazine ring (retro-Diels-Alder type fragmentation).

Nuclear Magnetic Resonance ( H-NMR)

Expected chemical shifts (in DMSO-


) confirm the regiochemistry:
  • Methoxy Singlet:

    
     ppm (3H).[2]
    
  • Piperazine Multiplets: Two distinct regions at

    
     ppm (N-Methyl adjacent) and 
    
    
    
    ppm (Aniline adjacent).
  • Aromatic Protons:

    • H3 (Ortho to piperazine): Doublet, shielded by the electron-rich amine.

    • H4 (Meta to amine): Doublet of doublets.

    • H6 (Ortho to amine): Doublet, typically the most shielded aromatic proton due to ortho-amino effect.

Analytical Workflow Diagram

Analysis Sample Crude Reaction Mixture LC LC Separation (C18 Column, H2O/MeCN) Sample->LC MS Mass Spectrometry (ESI+) Detect: 222.16 m/z LC->MS Peak ID NMR 1H-NMR Spectroscopy Confirm Regiochemistry LC->NMR Purified Fraction Valid Valid MS->Valid Mass Confirmed NMR->Valid Structure Confirmed

Figure 2: Quality Control workflow for validating the molecular identity.

Structural Context in Drug Design

The 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline scaffold is a structural isomer of the aniline moieties found in several third-generation EGFR inhibitors (e.g., Olmutinib or Nazartinib analogues).

  • Solubility: The N-methylpiperazine tail is protonatable at physiological pH, significantly improving the aqueous solubility of the final drug molecule.

  • Selectivity: The position of the methoxy group (C5 vs C4) fine-tunes the electronic density of the aniline nitrogen, affecting its nucleophilicity when reacting with the kinase "hinge" region or electrophilic warheads (e.g., acrylamides).

References

  • PubChem. Compound Summary: 2-Methoxy-5-(4-methylpiperazin-1-yl)aniline (Isomer Reference). National Library of Medicine. Available at: [Link]

  • Journal of Medicinal Chemistry. Discovery of EGFR Inhibitors. (General reference for amino-aryl-piperazine synthesis). Available at: [Link]

Sources

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline synthesis pathway overview

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline , a critical intermediate often utilized in the development of third-generation EGFR tyrosine kinase inhibitors (TKIs) and other heterocyclic pharmaceutical agents.[1] The pathway leverages a high-fidelity nucleophilic aromatic substitution (


) followed by a chemoselective nitro reduction.[1]

Executive Summary & Retrosynthetic Analysis

The synthesis is designed for scalability and purity, minimizing side reactions common in aniline derivatives.

  • Target Molecule: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline[1]

  • Core Strategy: Sequential functionalization of the benzene ring starting from a commercially available nitro-anisole precursor.[1]

  • Key Disconnection: The C–N bond between the phenyl ring and the piperazine moiety is formed first (exploiting the activating nature of the nitro group), followed by the reduction of the nitro group to the target amine.

Retrosynthetic Pathway (Graphviz)

Retrosynthesis Target Target: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline Intermediate Intermediate: 1-(4-Methoxy-2-nitrophenyl)-4-methylpiperazine Target->Intermediate Nitro Reduction (H2, Pd/C) SM1 Starting Material 1: 4-Fluoro-3-nitroanisole (CAS: 453-71-4) Intermediate->SM1 SNAr Disconnection SM2 Reagent: N-Methylpiperazine (CAS: 109-01-3) Intermediate->SM2

Figure 1: Retrosynthetic logic flow from target aniline to commercial precursors.

Detailed Synthesis Protocol

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Install the piperazine moiety at the position ortho to the nitro group. Mechanism: The nitro group at position 3 (relative to anisole) activates the fluorine at position 4 for displacement. The methoxy group (electron-donating) is meta to the nitro group, minimally affecting the electrophilicity at the C-F bond compared to the strong -I/-M effect of the nitro group.[1]

Reagents:

  • Substrate: 4-Fluoro-3-nitroanisole (1.0 equiv)

  • Nucleophile: 1-Methylpiperazine (1.2 – 1.5 equiv)[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF. (MeCN is preferred for easier workup).

Protocol:

  • Setup: Charge a round-bottom flask with 4-Fluoro-3-nitroanisole (e.g., 10.0 g, 58.4 mmol) and MeCN (100 mL).

  • Addition: Add

    
     (16.1 g, 116.8 mmol) followed by dropwise addition of 1-methylpiperazine (7.8 mL, 70.1 mmol) at room temperature.
    
  • Reaction: Heat the mixture to 60–80°C under

    
     atmosphere. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2][3]
    
    • Endpoint: Consumption of starting material typically occurs within 4–6 hours.[1]

  • Workup:

    • Cool to room temperature.[1][4][5]

    • Filter off inorganic salts (

      
      /KF).
      
    • Concentrate the filtrate in vacuo.[1]

    • Purification: Dissolve residue in EtOAc, wash with water (

      
      ) and brine. Dry over 
      
      
      
      and concentrate.
    • Note: The product, 1-(4-methoxy-2-nitrophenyl)-4-methylpiperazine , usually crystallizes as a yellow/orange solid upon standing or trituration with diethyl ether.[1]

Data Check:

  • Yield Expectation: 85–95%[1]

  • Key Intermediate ID:

    
    H NMR should show the disappearance of the aromatic F-coupling and the appearance of piperazine protons (2.5–3.5 ppm region).
    
Step 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the nitro group to the primary amine without dehalogenation (not applicable here) or over-reduction. Method: Catalytic hydrogenation is preferred over Fe/HCl for pharmaceutical purity to avoid metal residues.[1]

Reagents:

  • Substrate: 1-(4-Methoxy-2-nitrophenyl)-4-methylpiperazine (from Step 1).[1]

  • Catalyst: 10% Palladium on Carbon (Pd/C) (5–10 wt% loading).

  • Hydrogen Source:

    
     gas (balloon or 1–3 bar).
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Protocol:

  • Setup: Dissolve the nitro-intermediate (e.g., 10.0 g) in MeOH (100 mL) in a hydrogenation vessel or flask.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under an inert argon stream (Caution: Pyrophoric dry catalyst; keep wet).

  • Reduction: Purge the system with

    
     gas (
    
    
    
    ) and stir vigorously under
    
    
    atmosphere at room temperature (
    
    
    ).
  • Monitoring: Reaction is usually rapid (2–4 hours). Monitor for the disappearance of the yellow nitro compound color and LC-MS (Target Mass: ~221 Da [M+H]+).

  • Workup:

    • Filter the mixture through a Celite pad to remove Pd/C.[1]

    • Wash the pad with MeOH.[1]

    • Concentrate the filtrate in vacuo to yield the target aniline.[1]

  • Purification: The crude aniline is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from EtOH/Hexane or purify via flash chromatography (DCM/MeOH/NH3).

Process Parameters & Troubleshooting

ParameterSpecificationRationale
Stoichiometry (Step 1) 1.2 eq. PiperazineSlight excess ensures complete conversion of the fluoro-arene; unreacted piperazine is water-soluble and easily removed.[1]
Temperature (Step 1) 60–80°CSufficient energy to overcome the activation barrier of the

without causing thermal decomposition.
Catalyst Loading (Step 2) 5–10 wt%Standard loading for nitro reduction; ensures rapid turnover before catalyst poisoning can occur.
Solvent Choice (Step 2) MethanolHigh solubility of the polar intermediate and product; compatible with hydrogenation conditions.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete conversion or hydrolysisEnsure anhydrous MeCN/DMF is used. Increase temp to 90°C if slow.
Impurity in Step 1 Bis-addition (rare)Unlikely due to sterics and electronics, but verify stoichiometry.
Incomplete Reduction (Step 2) Catalyst poisoningEnsure S-containing impurities are absent.[1] Increase

pressure (up to 5 bar).
Product Oxidation Air sensitivity of anilineStore the final aniline under Argon/Nitrogen at -20°C. Anilines can darken (oxidize) over time.[1]

Safety & Compliance

  • Nitro Compounds: The intermediate 1-(4-methoxy-2-nitrophenyl)-4-methylpiperazine is a nitro-aromatic.[1] While generally stable, avoid excessive heat or shock during drying.

  • Hydrogenation:

    
     gas is highly flammable.[1] Ensure proper grounding of equipment to prevent static discharge.[1] Handle Pd/C under inert gas to prevent ignition of solvent vapors.
    
  • Piperazines: N-methylpiperazine is corrosive and a sensitizer.[1] Use proper PPE (gloves, fume hood).

References

  • General

    
     Methodology: 
    
    • Nucleophilic Aromatic Substitution of 4-Fluoro-3-nitroanisole.
    • Source: Vapourtec Application Note (Flow Chemistry optimization for similar substr
    • URL: [Link]

  • Synthesis of Piperazine-Anisole Intermediates

    • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-...[1][6] (Analogous chemistry).

    • Source: Patent WO2005021521A1 (Demonstrates stability and conditions for methoxy-piperazine-aniline systems).[1]

    • URL
  • Nitro Reduction Standards

    • Catalytic Hydrogen
    • Source: Organic Chemistry Portal (Standard protocols for Pd/C reduction).
    • URL: [Link]

  • Starting Material Data

    • 4-Fluoro-3-nitroanisole (CAS 453-71-4).[1]

    • Source: PubChem Compound Summary.
    • URL: [Link]

Sources

Unveiling the Molecular Blueprint: A Putative Mechanism of Action for 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide delineates a putative mechanism of action for the novel compound 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline. Based on an extensive analysis of its structural motifs—specifically the arylpiperazine core—we hypothesize a primary interaction with aminergic G-protein coupled receptors (GPCRs), with a significant potential for high affinity and functional modulation of serotonin (5-HT) and dopamine (D) receptor subtypes. This document provides a comprehensive overview of the structural rationale, the proposed signaling cascades, and a detailed roadmap of experimental protocols for the empirical validation of this hypothesis. The insights presented herein are intended to guide further preclinical research and drug development efforts for this compound.

Introduction: Deconstructing the Molecular Architecture

The compound 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is a member of the arylpiperazine class of molecules. This structural family is renowned for its privileged role in central nervous system (CNS) pharmacology, with numerous approved drugs sharing this core scaffold for the treatment of psychiatric and neurological disorders.[1][2] The defining features of the title compound are:

  • The Arylpiperazine Core: A phenyl ring linked to a piperazine moiety. This is a well-established pharmacophore for interaction with serotonin and dopamine receptors.[3][4]

  • A Methoxy-Aniline Substitution: The aniline group (a phenyl ring with an amine substituent) bears a methoxy group. The position and nature of substituents on the aryl ring are critical determinants of receptor affinity and selectivity.[5][6] The methoxy group, in particular, has been shown to influence binding to both serotonin and dopamine receptors.[7][8]

  • An N-Methylated Piperazine: The distal nitrogen of the piperazine ring is substituted with a methyl group. This N-alkylation is a common feature in many CNS-active drugs and can modulate a compound's pharmacokinetic properties and receptor interaction profile.[9][10]

Given these structural characteristics, a logical starting point for investigating the mechanism of action of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is to posit its interaction with GPCRs that are known to bind arylpiperazines.

A Putative Mechanism of Action: Targeting the Serotonin and Dopamine Systems

We postulate that 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline primarily targets the serotonin 5-HT1A receptor and the dopamine D2-like receptor family (D2, D3, and D4) . This hypothesis is built upon extensive structure-activity relationship (SAR) data from analogous compounds.[3][11][12]

Primary Molecular Targets and Rationale
  • Serotonin 5-HT1A Receptor: Arylpiperazines are one of the most significant classes of 5-HT1A receptor ligands.[3] The interaction typically involves a key salt bridge between the protonated piperazine nitrogen and a conserved aspartate residue in the receptor's transmembrane domain 3.[7] The nature of the aryl substitution significantly influences affinity and functional activity (agonist vs. antagonist).[2][6][13]

  • Dopamine D2-like Receptors: The arylpiperazine scaffold is also a privileged structure for D2-like receptor ligands.[4][14] Many atypical antipsychotics that target these receptors contain this moiety.[15] Similar to 5-HT1A receptors, the interaction is often anchored by an ionic bond with a conserved aspartate residue.[14]

Proposed Signaling Pathways

Both the 5-HT1A and D2-like receptors are predominantly coupled to the Gi/o family of inhibitory G-proteins .[16][17][18][19] Upon agonist binding, the following canonical signaling cascade is initiated:

  • G-Protein Activation: The receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gαi/o subunit.

  • Dissociation: The activated Gαi/o-GTP subunit dissociates from the Gβγ dimer.

  • Downstream Effector Modulation:

    • Gαi/o-GTP directly inhibits the enzyme adenylyl cyclase , leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP) .[16][18] This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).

    • The liberated Gβγ subunits can modulate the activity of other effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels (leading to membrane hyperpolarization) and voltage-gated calcium channels.[17][20]

Activation of these pathways generally results in an inhibitory effect on neuronal firing. The compound could act as an agonist , stimulating this pathway, or as an antagonist , blocking the effects of endogenous neurotransmitters (serotonin and dopamine).

Diagram of the Proposed Signaling Pathway

Putative_Signaling_Pathway Ligand 5-Methoxy-2-(4-methyl- piperazin-1-yl)aniline Receptor 5-HT1A / D2-like Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein (αβγ-GDP) Receptor->G_Protein Activates G_Alpha Gαi/o-GTP G_Protein->G_Alpha GDP/GTP Exchange G_BetaGamma Gβγ G_Protein->G_BetaGamma Dissociates AC Adenylyl Cyclase G_Alpha->AC Inhibits Ion_Channel Ion Channels (e.g., GIRK) G_BetaGamma->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP Converts ATP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Inhibitory Neuronal Response PKA->Cellular_Response Ion_Channel->Cellular_Response

Caption: Proposed Gi/o-coupled signaling cascade for the compound.

Experimental Validation: A Step-by-Step Methodological Guide

To empirically test the proposed mechanism of action, a tiered approach involving binding, functional, and downstream signaling assays is recommended.

Tier 1: Receptor Binding Affinity Profile

The initial step is to determine the binding affinity of the compound for a panel of relevant GPCRs.

Protocol: Radioligand Competition Binding Assay [21][22]

  • Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for target receptors (e.g., human 5-HT1A and Dopamine D2, D3, D4).

  • Materials:

    • Cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).

    • A specific radioligand for each receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Spiperone for D2-like receptors).

    • Test compound (5-Methoxy-2-(4-methylpiperazin-1-yl)aniline) at a range of concentrations.

    • Non-specific binding control (a high concentration of a known, non-labeled ligand).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 96-well plates, filter mats (e.g., GF/C, pre-soaked in polyethyleneimine), and a cell harvester.

    • Scintillation counter and scintillation fluid.

  • Methodology:

    • In a 96-well plate, add cell membranes, the specific radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

    • Incubate the plate (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through the filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filter mats, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Functional Activity Characterization

Once high-affinity binding is confirmed, the next step is to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Protocol: [³⁵S]GTPγS Binding Assay [1][23][24][25]

  • Objective: To measure the direct activation of G-proteins by the test compound, providing a functional readout of receptor activation.

  • Principle: In the presence of an agonist, the GPCR facilitates the binding of [³⁵S]GTPγS, a non-hydrolyzable GTP analog, to the Gα subunit. The amount of incorporated radioactivity is proportional to the level of G-protein activation.

  • Materials:

    • Cell membranes expressing the target receptor.

    • [³⁵S]GTPγS.

    • GDP (to ensure G-proteins are in their inactive state initially).

    • Test compound at various concentrations.

    • A known full agonist for the receptor (positive control).

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

  • Methodology:

    • Pre-incubate cell membranes with the test compound (or control) in the assay buffer containing GDP.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for a defined period (e.g., 60 minutes at 30°C).

    • Terminate the reaction and separate bound from unbound [³⁵S]GTPγS via rapid filtration, as described for the radioligand binding assay.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound.

    • Determine the EC50 (potency) and Emax (efficacy) from the dose-response curve.

    • Compare the Emax of the test compound to that of a known full agonist to classify it as a full agonist, partial agonist, or antagonist (which would show no stimulation and should be tested for its ability to block agonist-induced stimulation).

Workflow for Experimental Validation

Experimental_Workflow Start Hypothesis: Compound targets 5-HT1A/D2-like Gi/o-coupled receptors BindingAssay Tier 1: Radioligand Binding Assay Start->BindingAssay BindingResult Determine Ki values for receptor panel BindingAssay->BindingResult CheckAffinity High Affinity for Target(s)? BindingResult->CheckAffinity FunctionalAssay Tier 2: [35S]GTPγS Binding Assay CheckAffinity->FunctionalAssay Yes Stop Re-evaluate Hypothesis or Stop CheckAffinity->Stop No FunctionalResult Determine EC50 and Emax (Agonist, Antagonist, etc.) FunctionalAssay->FunctionalResult DownstreamAssay Tier 3: cAMP Accumulation Assay FunctionalResult->DownstreamAssay DownstreamResult Confirm inhibition of Adenylyl Cyclase DownstreamAssay->DownstreamResult Conclusion Elucidate Putative Mechanism of Action DownstreamResult->Conclusion

Sources

An In-depth Technical Guide to the Biological Evaluation of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Navigating the Preclinical Landscape of a Novel Phenylpiperazine Derivative

This guide provides a comprehensive framework for the initial biological characterization of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, a novel chemical entity with potential therapeutic applications. Drawing from established methodologies for analogous compounds, we will explore a logical, data-driven approach to elucidating its mechanism of action, cellular activity, and preliminary pharmacokinetic profile. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of small molecule discovery.

Introduction and Rationale

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS) and other therapeutic areas. The presence of the 4-methylpiperazin-1-yl moiety is often associated with activity at dopamine and serotonin receptors. Furthermore, aniline derivatives have been shown to exhibit a wide range of biological activities, including enzyme inhibition. The specific combination of a methoxy group and a methylpiperazinyl-aniline core in 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline suggests a high probability of bioactivity.

Structurally related compounds, such as 5-(4-methylpiperazin-1-yl)-2-nitroaniline, have been identified as inhibitors of SIRT6, a histone deacetylase implicated in diabetes and other metabolic disorders.[1][2][3] This precedent provides a compelling rationale for investigating the potential of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline as an enzyme inhibitor. Concurrently, the well-established role of phenylpiperazines as dopamine receptor ligands warrants a thorough investigation into its potential as a modulator of dopaminergic signaling.[4][5][6]

This guide will therefore outline a dual-pronged investigational strategy to characterize the biological activity of this novel compound, focusing on its potential as both a SIRT6 inhibitor and a dopamine D2 receptor ligand.

Hypothesized Biological Targets and Mechanisms of Action

SIRT6 Inhibition

SIRT6 is an NAD+-dependent histone deacetylase that plays a crucial role in regulating glucose metabolism, DNA repair, and inflammation.[1] Inhibition of SIRT6 has emerged as a potential therapeutic strategy for the treatment of type 2 diabetes.[1][2] Based on the activity of the structurally similar compound 5-(4-methylpiperazin-1-yl)-2-nitroaniline, we hypothesize that 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline may also function as a SIRT6 inhibitor.

The proposed mechanism involves the compound binding to the active site of the SIRT6 enzyme, thereby preventing the deacetylation of its histone and non-histone substrates. This would lead to an increase in the acetylation of key proteins involved in glucose metabolism, such as those regulating the expression of glucose transporter GLUT-1, ultimately resulting in lower blood glucose levels.[1][2]

SIRT6_Inhibition_Pathway Compound 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline SIRT6 SIRT6 Enzyme Compound->SIRT6 Inhibits Histones Histone H3 SIRT6->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation GLUT1 GLUT-1 Expression Acetylation->GLUT1 Upregulates Glucose_Uptake Increased Glucose Uptake GLUT1->Glucose_Uptake Promotes Blood_Glucose Reduced Blood Glucose Glucose_Uptake->Blood_Glucose Leads to

Caption: Proposed mechanism of SIRT6 inhibition.

Dopamine D2 Receptor Modulation

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a critical role in motor control, motivation, and cognition.[7] Dysregulation of D2 receptor signaling is implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[7] The phenylpiperazine moiety is a common feature of many D2 receptor ligands.[4]

We hypothesize that 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline may act as a ligand at the D2 receptor. Depending on its binding mode and ability to stabilize different receptor conformations, it could act as an agonist, partial agonist, or antagonist. An agonist would activate the receptor, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[8] An antagonist would block the binding of endogenous dopamine, thereby inhibiting D2 receptor signaling.

D2_Receptor_Signaling Compound 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline D2R Dopamine D2 Receptor Compound->D2R Binds to Gi_Go Gi/o Protein D2R->Gi_Go Activates (as agonist) AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP Production AC->cAMP Decreases Cellular_Response Cellular Response cAMP->Cellular_Response Modulates

Caption: Hypothesized Dopamine D2 receptor signaling pathway.

Experimental Workflows for Target Validation and Compound Characterization

The following experimental workflows provide a comprehensive strategy for evaluating the biological activity of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

In Vitro Target Engagement and Functional Activity

A multi-assay approach is recommended to confirm SIRT6 inhibitory activity and determine the mechanism of inhibition.

A. Fluor de Lys (FDL) Assay

This is a widely used fluorescence-based assay for measuring sirtuin activity.[3]

  • Principle: The assay uses a peptide substrate containing an acetylated lysine residue. In the presence of SIRT6 and NAD+, the acetyl group is removed. A developer solution is then added, which contains an antibody that specifically recognizes the deacetylated peptide, leading to a fluorescent signal. The intensity of the fluorescence is proportional to SIRT6 activity.

  • Protocol:

    • Prepare a dilution series of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

    • In a 96-well plate, add recombinant human SIRT6 enzyme, the acetylated peptide substrate, and NAD+.

    • Add the test compound or vehicle control to the appropriate wells.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

    • Add the developer solution and incubate for a further period (e.g., 30 minutes).

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

B. Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity and kinetics of a compound to its target protein.[1][2]

  • Principle: The target protein (SIRT6) is immobilized on a sensor chip. The test compound is flowed over the chip surface. Binding of the compound to the protein causes a change in the refractive index at the surface, which is detected as a change in the resonance angle of the reflected light.

  • Protocol:

    • Immobilize recombinant human SIRT6 on a sensor chip.

    • Prepare a dilution series of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline in a suitable running buffer.

    • Inject the compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal over time to obtain association and dissociation curves.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

C. Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[2]

  • Principle: A solution of the test compound is titrated into a solution containing the target protein (SIRT6). The heat change associated with each injection is measured.

  • Protocol:

    • Load a solution of recombinant human SIRT6 into the sample cell of the ITC instrument.

    • Load a concentrated solution of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline into the injection syringe.

    • Perform a series of small injections of the compound into the protein solution.

    • Measure the heat change after each injection.

  • Data Analysis: Integrate the heat peaks to obtain a binding isotherm. Fit the isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Assay Parameter Measured Typical Value for Active Compound
Fluor de Lys (FDL)IC50< 10 µM
Surface Plasmon Resonance (SPR)KD< 10 µM
Isothermal Titration Calorimetry (ITC)KD< 10 µM

A combination of binding and functional assays is essential to fully characterize the interaction of the compound with the D2 receptor.

A. Radioligand Binding Assay

This assay measures the ability of the test compound to displace a radiolabeled ligand from the D2 receptor.[9]

  • Principle: Membranes from cells expressing the D2 receptor are incubated with a radiolabeled antagonist (e.g., [3H]spiperone) and varying concentrations of the test compound. The amount of radioactivity bound to the membranes is measured.

  • Protocol:

    • Prepare membranes from CHO or HEK293 cells stably expressing the human D2 receptor.

    • In a 96-well plate, add the cell membranes, a fixed concentration of [3H]spiperone, and a dilution series of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

    • Incubate the plate at room temperature for a specified time (e.g., 2 hours).

    • Harvest the membranes onto filter plates and wash to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent displacement for each compound concentration and determine the Ki value using the Cheng-Prusoff equation.

B. [35S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to stimulate the binding of [35S]GTPγS to G-proteins coupled to the D2 receptor.[9]

  • Principle: In the presence of a D2 receptor agonist, the receptor undergoes a conformational change that promotes the exchange of GDP for GTP on the α-subunit of the coupled G-protein. [35S]GTPγS is a non-hydrolyzable analog of GTP that can be used to quantify this activation.

  • Protocol:

    • Prepare membranes from cells expressing the D2 receptor.

    • In a 96-well plate, add the cell membranes, GDP, and a dilution series of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate the plate at 30°C for a specified time (e.g., 1 hour).

    • Harvest the membranes onto filter plates and measure the bound radioactivity.

  • Data Analysis: Determine the pEC50 and maximal effect (Emax) relative to a full agonist like dopamine.

C. cAMP Assay

This assay measures the ability of a D2 receptor agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels.[8]

  • Principle: D2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase. Activation of D2 receptors by an agonist leads to a decrease in the production of cAMP. This change can be measured using various methods, such as fluorescence-based biosensors.

  • Protocol:

    • Use a cell line expressing the D2 receptor and a cAMP biosensor (e.g., GloSensor).

    • Plate the cells in a 96-well plate.

    • Add a dilution series of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

    • Stimulate adenylyl cyclase with forskolin.

    • Measure the luminescence or fluorescence signal from the cAMP biosensor.

  • Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production and determine the EC50 value.

Assay Parameter Measured Interpretation
Radioligand BindingKiAffinity for the D2 receptor
[35S]GTPγS BindingpEC50, EmaxPotency and efficacy as an agonist
cAMP AssayEC50Potency as an agonist
Cellular Activity and Cytotoxicity

This assay measures the effect of the compound on dopamine release from a suitable cell line, such as PC12 cells.[10]

  • Principle: PC12 cells, derived from a rat adrenal pheochromocytoma, synthesize, store, and release dopamine in a manner similar to dopaminergic neurons. Dopamine release can be stimulated by various agents, and the amount of dopamine released into the medium can be quantified.

  • Protocol:

    • Culture PC12 cells in appropriate conditions.

    • Treat the cells with 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline at various concentrations.

    • Stimulate dopamine release using a depolarizing agent (e.g., high potassium) or a nicotinic acetylcholine receptor agonist.

    • Collect the cell supernatant.

    • Measure the dopamine concentration in the supernatant using a sensitive method such as HPLC with electrochemical detection or a chemiluminescence-based assay.[10]

  • Data Analysis: Determine the effect of the compound on basal and stimulated dopamine release.

It is crucial to assess the general cytotoxicity of the compound to ensure that any observed biological effects are not due to cell death. The WST-1 assay is a common method for this purpose.[11]

  • Principle: The WST-1 reagent is a water-soluble tetrazolium salt that is cleaved to a formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Plate a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line if anticancer activity is being explored) in a 96-well plate.[11]

    • Treat the cells with a dilution series of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline for a specified period (e.g., 24-72 hours).

    • Add the WST-1 reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance of the formazan product at the appropriate wavelength.

  • Data Analysis: Calculate the percent cell viability for each concentration and determine the CC50 (50% cytotoxic concentration).

Experimental_Workflow cluster_invitro In Vitro Assays cluster_sirt6 SIRT6 Inhibition cluster_d2r D2 Receptor Modulation cluster_cellular Cellular Assays cluster_pk Pharmacokinetics FDL FDL Assay (IC50) SPR SPR (KD) ITC ITC (KD) Binding Radioligand Binding (Ki) GTPgS [35S]GTPγS Binding (pEC50, Emax) cAMP cAMP Assay (EC50) Dopamine_Release Dopamine Release (PC12 cells) Cytotoxicity Cytotoxicity (WST-1, CC50) In_Silico_ADMET In Silico ADMET Prediction Microsomal_Stability Liver Microsome Stability Rodent_PK Rodent PK Study (Cmax, Tmax, AUC, t1/2) Microsomal_Stability->Rodent_PK Compound 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline Compound->FDL Compound->SPR Compound->ITC Compound->Binding Compound->GTPgS Compound->cAMP Compound->Dopamine_Release Compound->Cytotoxicity Compound->In_Silico_ADMET Compound->Microsomal_Stability

Caption: Comprehensive workflow for biological evaluation.

In Silico and In Vitro ADMET Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is critical for identifying potential liabilities.

Various computational models can predict key physicochemical and pharmacokinetic properties.

  • Parameters to Predict: Lipophilicity (logP), aqueous solubility, plasma protein binding, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

  • Tools: Numerous commercial and open-source software packages are available for these predictions.

The liver microsomal stability assay is a common in vitro method to assess the metabolic clearance of a compound.[12]

  • Principle: The compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, and the necessary cofactors (e.g., NADPH). The disappearance of the parent compound over time is monitored.

  • Protocol:

    • Incubate 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline at a fixed concentration with pooled human or rodent liver microsomes in the presence of NADPH.

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a solvent like acetonitrile.

    • Analyze the concentration of the remaining parent compound in each sample by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Preliminary Pharmacokinetic Profiling

A preliminary pharmacokinetic (PK) study in a rodent model (e.g., mice or rats) provides essential information on the in vivo behavior of the compound.[13][14][15]

  • Study Design:

    • Administer 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline via both intravenous (IV) and oral (PO) routes to different groups of animals.

    • Collect blood samples at multiple time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Process the blood samples to obtain plasma.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the compound in plasma.

  • Data Analysis:

    • Use non-compartmental analysis to determine key PK parameters.[13]

Parameter Description
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve (a measure of total drug exposure)
t1/2 Elimination half-life
CL Clearance (volume of plasma cleared of the drug per unit time)
Vd Volume of distribution (apparent volume into which the drug distributes)
F% Oral bioavailability

Data Interpretation and Future Directions

The data generated from these studies will provide a comprehensive initial profile of the biological activity of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

  • If SIRT6 Inhibition is Confirmed: The next steps would involve selectivity profiling against other sirtuin isoforms and other histone deacetylases. Structure-activity relationship (SAR) studies would be initiated to optimize potency and selectivity.

  • If D2 Receptor Activity is Confirmed: The functional data will classify the compound as an agonist, antagonist, or partial agonist. Further studies would be needed to determine its selectivity against other dopamine receptor subtypes and other GPCRs.

  • If Both Activities are Present: This could represent an opportunity for a multi-target compound, or it may necessitate medicinal chemistry efforts to separate the two activities.

  • Pharmacokinetic Data: The PK profile will guide dose selection for in vivo efficacy studies and inform on the need for formulation development or chemical modification to improve drug-like properties.

This systematic approach, grounded in established methodologies, will enable a thorough and efficient evaluation of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, paving the way for its potential development as a novel therapeutic agent.

References

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  • Shen, B., Liu, H., Li, C., et al. (2020). Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice. Drug Metabolism and Disposition, 48(5), 356-363.
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  • Jimenez, C. R., Eyman, M., & Olivera, B. M. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Methods and Protocols, 2(4), 89.
  • Yurttas, L., Genc, B. S., & Demirayak, S. (2016). In Vitro and In Silico Study of 5-[(4-Methylpiperazin-1-yl)methyl]dehydrozingerone and 5-(Morpholin-4-ylmethyl)dehydrozingerone as Lipoxygenase and Xanthine Oxidase Inhibitor. Journal of the Chemical Society of Pakistan, 38(6).
  • Li, L., Chen, J., Liu, Z., et al. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127215.
  • PubChem. (n.d.). 5-Methoxy-2-(4-methylpyrazol-1-yl)aniline. Retrieved from [Link]

  • University of Otago. (2020). Identifying the optimal dose of dopamine agonists to initiate motor activity in a parkinsonian sheep model. Retrieved from [Link]

  • Stoddart, L. A., Kellam, B., & Hill, S. J. (2020). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. ACS Chemical Neuroscience, 11(15), 2326-2338.
  • Singh, P., & Kaur, M. (2016). Design, synthesis and biological evaluation of 5-(2-(4-(substituted benzo[d]isoxazol-3-yl)piperazin-1-yl)acetyl)indolin-2-one and 5-(2-(4-substitutedpiperazin-1-yl)acetyl)indolin-2-one derivatives as atypical antipsychotics. Medicinal Chemistry Research, 25(1), 135-149.
  • PubMed. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Retrieved from [Link]

  • Jakobson, D., Avni, O., Drori, L., et al. (2018). Pharmacokinetic and Pharmacodynamic Evaluation of 5-methoxy-2-aminoindane (MEAI): A New Binge-Mitigating Agent. Toxicology and Applied Pharmacology, 345, 49-57.
  • Al-Hulli, Z. A., Taha, Z. A., & Al-Kurdy, R. A. (2023). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Molecules, 28(4), 1805.
  • Al-Otaibi, F. M., Al-Ghorbani, M., & Al-Anazi, M. R. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2828.
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  • Stark, H., & Hubner, H. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(18), 3926-3935.
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  • ResearchGate. (n.d.). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. Retrieved from [Link]

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A Medicinal Chemist's Guide to the 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline Scaffold: From Imatinib to Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unassuming Core of a Revolution

In the landscape of targeted cancer therapy, few molecules command the same reverence as Imatinib (Gleevec). Its success in transforming chronic myeloid leukemia (CML) from a fatal diagnosis into a manageable condition heralded a new era of drug design. At the heart of this revolutionary drug lies a deceptively simple chemical scaffold: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline . This technical guide delves into the core chemistry, structure-activity relationships (SAR), and strategic applications of this privileged fragment and its analogues, providing researchers and drug development professionals with a comprehensive understanding of its enduring significance.

This aniline derivative is more than a mere building block; it is a masterclass in medicinal chemistry design. Its specific arrangement of a methoxy group, a basic methylpiperazine moiety, and a reactive aniline function provides a unique combination of properties. The electron-donating methoxy group activates the aniline for subsequent reactions, while the methylpiperazine tail imparts crucial aqueous solubility and provides a key interaction point for binding to the ATP pocket of target kinases. Understanding the nuances of this scaffold is essential for its effective utilization in the design of novel kinase inhibitors and other targeted agents.

Part 1: Synthesis and Chemical Landscape

The primary utility of 5-methoxy-2-(4-methylpiperazin-1-yl)aniline is as a key intermediate in the synthesis of 2-aminopyrimidine-based kinase inhibitors, most famously Imatinib. The synthetic route is robust and well-established, relying on a critical nucleophilic aromatic substitution (SNAr) reaction.

Core Synthesis Protocol: A Validated Pathway

The most common and scalable synthesis involves the reaction of 2-fluoro-4-methoxy-aniline or a related precursor with 1-methylpiperazine. The electron-withdrawing nature of the nitro group is essential for activating the aromatic ring towards nucleophilic attack.

Experimental Protocol: Synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

  • Reaction Setup: In a nitrogen-flushed round-bottom flask equipped with a reflux condenser, combine 1-fluoro-2-nitro-4-methoxybenzene (1.0 eq), 1-methylpiperazine (1.2 eq), and potassium carbonate (K2CO3) (2.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Nucleophilic Aromatic Substitution (SNAr): Heat the reaction mixture to 80-100 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours). The nitro group is critical here, acting as a powerful electron-withdrawing group to facilitate the displacement of the fluoride by the secondary amine of methylpiperazine.

  • Work-up and Extraction: After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine to remove residual DMF and salts, dried over anhydrous sodium sulfate (Na2SO4), and filtered.

  • Reduction of the Nitro Group: The intermediate, 1-(2-nitro-4-methoxyphenyl)-4-methylpiperazine, is then subjected to reduction. A standard and highly efficient method is catalytic hydrogenation. Dissolve the intermediate in ethanol or methanol, add a catalytic amount of 10% Palladium on Carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Isolation and Purification: Upon completion of the reduction (monitored by TLC/HPLC), the catalyst is removed by filtration through a pad of Celite. The solvent is then removed under reduced pressure. The resulting crude product, 5-methoxy-2-(4-methylpiperazin-1-yl)aniline, can be purified by column chromatography on silica gel or by recrystallization to yield the final product as a solid.

Workflow for Synthesis and Verification

The following diagram outlines the logical flow from starting materials to the verified final compound.

start Starting Materials (1-fluoro-2-nitro-4-methoxybenzene, 1-methylpiperazine) snar Step 1: Nucleophilic Aromatic Substitution (SNAr) start->snar K2CO3, DMF 80-100 °C reduction Step 2: Nitro Group Reduction (e.g., H2/Pd-C) snar->reduction Crude Intermediate purification Step 3: Purification (Chromatography/ Recrystallization) reduction->purification Crude Aniline analysis Step 4: Structure Verification (NMR, MS, HPLC) purification->analysis product Final Product: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline analysis->product Verified >95% Purity bcr_abl BCR-Abl (Constitutively Active Kinase) bcr_abl->sub_edge atp ATP atp->bcr_abl substrate Downstream Substrates (e.g., STAT5, CrkL) substrate->sub_edge p_substrate Phosphorylated Substrates proliferation Cell Proliferation & Survival (CML) p_substrate->proliferation inhibitor Imatinib Analogue (Contains Core Scaffold) inhibitor->bcr_abl Blocks ATP Binding Site sub_edge->p_substrate Phosphorylation

Caption: Inhibition of the BCR-Abl signaling pathway by an Imatinib-like molecule.

Part 3: Biological Evaluation Protocols

Validating the efficacy and specificity of novel compounds derived from this scaffold requires a multi-tiered approach, from biochemical assays to cell-based studies.

In Vitro Kinase Inhibition Assay (Biochemical)

This protocol serves to determine the direct inhibitory effect of a compound on the target kinase's enzymatic activity, yielding an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Lance® Ultra TR-FRET Kinase Assay for Abl

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound (starting from 100 µM down to pM range) in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction: In a 384-well microplate, add the test compound dilutions. Add the Abl kinase enzyme and the ULight™-poly-GT substrate.

  • Initiation and Incubation: Initiate the phosphorylation reaction by adding ATP (at its Km concentration). Incubate for 60 minutes at room temperature. The kinase will phosphorylate the ULight™-substrate.

  • Detection: Stop the reaction by adding EDTA. Add the Europium-labeled anti-phosphotyrosine antibody (Eu-pY20). This antibody binds specifically to the phosphorylated substrate.

  • TR-FRET Reading: Incubate for 60 minutes to allow antibody binding. Read the plate on a TR-FRET enabled plate reader. Excitation at 320 nm will cause the Europium donor to emit at 615 nm. If the antibody and substrate are in proximity (i.e., phosphorylation occurred), FRET will occur, causing the ULight™ acceptor to emit at 665 nm.

  • Data Analysis: The ratio of the 665 nm/615 nm signals is calculated. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. This self-validating system ensures that signal is dependent on phosphorylation.

Cell-Based Proliferation Assay

This assay determines the compound's ability to inhibit the growth of cancer cells that are dependent on the target kinase.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed CML cells (e.g., K562 cell line, which is BCR-Abl positive) into a 96-well opaque-walled microplate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow cells to adhere and resume growth.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (typically from 10 µM to nM concentrations). Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine or Imatinib).

  • Incubation: Incubate the plate for 72 hours at 37 °C in a 5% CO2 incubator.

  • Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well (volume equal to the culture medium volume). This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present—an indicator of metabolically active, viable cells.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate-reading luminometer. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Outlook

The 5-methoxy-2-(4-methylpiperazin-1-yl)aniline scaffold is a testament to the power of rational drug design. Its integration into Imatinib established a blueprint for type II kinase inhibitors that stabilize the inactive kinase conformation, a strategy that often yields higher selectivity compared to targeting the highly conserved active state. While resistance mutations like T315I have necessitated the development of next-generation inhibitors, the fundamental design principles embodied by this scaffold remain profoundly influential.

Future research will continue to leverage this core for new targets. By modifying the piperazine moiety to tune solubility and cell permeability, or by altering the substitution on the aniline ring to probe different sub-pockets of kinase active sites, researchers can adapt this validated fragment for novel therapeutic challenges. Its robust synthesis and well-understood SAR make it an invaluable starting point for fragment-based and structure-based drug discovery campaigns aimed at the next generation of targeted therapies.

References

  • Title: Mechanisms of clinical resistance to imatinib Source: Blood, The Journal of the American Society of Hematology URL: [Link]

An In-Depth Technical Guide to 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, a crucial chemical intermediate in the synthesis of contemporary targeted therapeutics. While not a therapeutic agent itself, its structural motifs are integral to the pharmacophore of potent kinase inhibitors. This document will delve into the synthesis of this key aniline derivative, its application in the construction of complex bioactive molecules, and the pharmacological significance of the resulting compounds, with a particular focus on the anaplastic lymphoma kinase (ALK) inhibitor, brigatinib.

Introduction: The Unseen Importance of a Synthetic Intermediate

In the landscape of modern drug discovery, the final active pharmaceutical ingredient (API) often stands in the spotlight. However, the journey to these complex molecules is paved with critical, yet often unheralded, intermediate compounds. 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is a prime example of such a molecule. Its unique arrangement of a methoxy-substituted aniline ring coupled with a methylpiperazine moiety makes it a valuable building block for creating compounds that can effectively interact with the ATP-binding pockets of various protein kinases. The strategic placement of these functional groups allows for the tailored synthesis of inhibitors with high potency and selectivity. This guide will illuminate the chemistry and strategic importance of this aniline derivative, providing researchers with a deeper understanding of its role in the development of targeted cancer therapies.

Synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

The synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline can be achieved through several established synthetic routes. A common and efficient method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1][2]

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

This protocol outlines a plausible and widely applicable method for the synthesis of the target compound.

Step 1: Starting Materials and Reagents

  • 2-Bromo-4-methoxyaniline (or 2-chloro-4-methoxyaniline)

  • 1-Methylpiperazine

  • Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., BINAP - 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)[1]

  • A strong base (e.g., Sodium tert-butoxide - NaOtBu)

  • Anhydrous toluene (or other suitable aprotic solvent)

Step 2: Reaction Setup

  • To a dry, inert-atmosphere (e.g., argon or nitrogen) reaction vessel, add the palladium catalyst and the phosphine ligand.

  • Add the anhydrous toluene and stir for a few minutes to allow for the formation of the active catalyst complex.

  • Add the 2-bromo-4-methoxyaniline, 1-methylpiperazine, and sodium tert-butoxide to the reaction mixture.

  • Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir for the required reaction time (monitored by TLC or LC-MS).

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel to yield pure 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

Causality in Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination. The ligand stabilizes the palladium(0) species and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[2] Sterically hindered biarylphosphine ligands like BINAP are often effective for this type of transformation.[1]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, making it a more potent nucleophile, and to facilitate the regeneration of the active catalyst.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so an inert atmosphere is essential to prevent its deactivation.

Synthesis_Workflow cluster_reactants Starting Materials cluster_catalyst Catalyst System 2-Bromo-4-methoxyaniline 2-Bromo-4-methoxyaniline Reaction_Vessel Buchwald-Hartwig Amination (Toluene, 80-110°C) 2-Bromo-4-methoxyaniline->Reaction_Vessel 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Reaction_Vessel Pd2(dba)3 Pd₂(dba)₃ Pd2(dba)3->Reaction_Vessel BINAP BINAP BINAP->Reaction_Vessel NaOtBu NaO-t-Bu NaOtBu->Reaction_Vessel Workup Work-up & Purification Reaction_Vessel->Workup Final_Product 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline Workup->Final_Product

Caption: Proposed synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

Application in the Synthesis of Brigatinib: A Case Study

The primary significance of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline lies in its role as a key building block for the synthesis of potent kinase inhibitors. A prominent example is its use in the synthesis of Brigatinib (AP26113), a next-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[3][4]

Synthetic Utility in the Brigatinib Scaffold

In the synthesis of brigatinib, 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline serves as the "southern" aniline component that is coupled to a substituted pyrimidine core. This coupling is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Step-by-step overview of the key coupling reaction:

  • Activation of the Pyrimidine Core: A di-chlorinated pyrimidine derivative, such as 2,4,5-trichloropyrimidine, is used as the electrophilic partner.

  • First SNAr Reaction: The more reactive chlorine atom (typically at the 4-position) of the pyrimidine ring is displaced by a different aniline derivative (the "northern" fragment of brigatinib).

  • Second SNAr Reaction: The remaining chlorine atom (at the 2-position) is then displaced by the amino group of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline to form the final 2,4-diaminopyrimidine core of brigatinib.[4]

Caption: Role of the title compound in Brigatinib synthesis.

Pharmacological Significance and Biological Context

The importance of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is intrinsically linked to the biological activity of the final products derived from it. In the case of brigatinib, this aniline derivative contributes to a molecule that is a highly potent and selective inhibitor of anaplastic lymphoma kinase (ALK).[3][4]

Anaplastic Lymphoma Kinase (ALK) as a Therapeutic Target

ALK is a receptor tyrosine kinase that, when genetically altered (e.g., through chromosomal rearrangements leading to fusion proteins like EML4-ALK), becomes a potent oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[5] The constitutively active ALK fusion protein drives tumor cell proliferation and survival through downstream signaling pathways such as the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.

The Role of the 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline Moiety in Brigatinib's Activity

The 2,4-diaminopyrimidine scaffold, formed using 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, serves as a crucial hinge-binding motif, enabling the inhibitor to anchor itself into the ATP-binding site of the ALK kinase domain.[6] The methoxy group can form important hydrogen bonds and the methylpiperazine group often extends into the solvent-exposed region, which can be modified to fine-tune the compound's physicochemical properties, such as solubility and cell permeability.[6]

Brigatinib is particularly notable for its activity against a wide range of ALK resistance mutations that can emerge during treatment with earlier-generation ALK inhibitors.[4][7]

ALK_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK EML4-ALK Fusion Protein Phosphorylated_Substrate Phosphorylated Substrate ALK->Phosphorylated_Substrate phosphorylates ATP ATP ATP->ALK binds Substrate Substrate Substrate->ALK Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, RAS/MEK) Phosphorylated_Substrate->Downstream_Signaling activates Cell_Prolifération Cell_Prolifération Downstream_Signaling->Cell_Prolifération promotes Cell_Proliferation Tumor Cell Proliferation & Survival Brigatinib Brigatinib Brigatinib->ALK inhibits ATP binding

Caption: Inhibition of ALK signaling by Brigatinib.

Quantitative Data and Physicochemical Properties

While extensive quantitative data on the biological activity of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline itself is not widely published due to its nature as an intermediate, its physicochemical properties are important for its use in synthesis.

PropertyValueSource
Molecular Formula C₁₂H₁₉N₃OSupplier Data
Molecular Weight 221.30 g/mol Supplier Data
CAS Number 122833-04-9Supplier Data
Appearance White to yellow or brown solidSupplier Data
Purity Typically >95%Supplier Data

The biological activity of the final product, brigatinib, is well-characterized:

TargetIC₅₀ (nM)Source
ALK (wild-type) 0.6[4]
ALK (C1156Y mutant) 0.6[4]
ALK (R1275Q mutant) 6.6[4]
FLT3 1.5 - 2.1[4]
EGFR (L858R mutant) 1.5 - 2.1[4]

Conclusion

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is a testament to the principle that the value of a chemical compound is not always in its direct biological effects, but in the potential it unlocks for the creation of life-saving medicines. Its synthesis, primarily through robust methods like the Buchwald-Hartwig amination, provides medicinal chemists with a versatile building block. Its application in the synthesis of brigatinib and other kinase inhibitors underscores its strategic importance in the development of targeted therapies for cancer and other diseases. A thorough understanding of the synthesis and reactivity of such intermediates is fundamental for the continued advancement of drug discovery and development.

References

  • Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. (2016, May 4). ACS Publications. Retrieved February 19, 2026, from [Link]

  • (a) Synthesis of quinoline from substituted aniline group with ionic liquid catalyst. … (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). RSC Publishing. Retrieved February 19, 2026, from [Link]

  • Pyrroformyl-containing 2,4-diaminopyrimidine derivatives as a new optimization strategy of ALK inhibitors combating mutations. (2020, October 15). PubMed. Retrieved February 19, 2026, from [Link]

  • Selective mechanisms and molecular design of 2,4 Diarylaminopyrimidines as ALK inhibitors. (2018, October 15). ScienceDirect. Retrieved February 19, 2026, from [Link]

  • New preclinical data on novel TKI brigantinib for ALK lung cancer. (2016, October 27). ecancer. Retrieved February 19, 2026, from [Link]

  • Green Synthesis of Quinoline and Its Derivatives. (2025, March 25). International Journal of Pharmaceutical Sciences. Retrieved February 19, 2026, from [Link]

  • Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor. (2015, September 15). PubMed. Retrieved February 19, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. (n.d.). IJCRT.org. Retrieved February 19, 2026, from [Link]

  • Medicinal chemistry discovery pathway of brigatinib. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Representative ALK inhibitors in clinical and preclinical stages. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). MDPI. Retrieved February 19, 2026, from [Link]

  • LC-ESI-MS/MS reveals the formation of reactive intermediates in brigatinib metabolism: elucidation of bioactivation pathways. (n.d.). RSC Publishing. Retrieved February 19, 2026, from [Link]

  • A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. (2018, April 20). PMC. Retrieved February 19, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 19, 2026, from [Link]

  • Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. (n.d.). SciELO South Africa. Retrieved February 19, 2026, from [Link]

  • ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. (2024, May 23). Journal of Hematology & Oncology. Retrieved February 19, 2026, from [Link]

Sources

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline comprehensive literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline , a critical intermediate in the synthesis of third-generation kinase inhibitors and heterocyclic pharmaceutical agents.

Executive Summary

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is a specialized di-substituted aniline derivative widely utilized in medicinal chemistry as a pharmacophore building block. Its structural uniqueness lies in the ortho-positioning of a solubilizing N-methylpiperazine tail relative to the primary amine, combined with a meta-positioned methoxy group (relative to the amine).

This specific substitution pattern (5-OMe, 2-Piperazinyl) distinguishes it from the more common 4-methoxy isomers found in EGFR inhibitors like WZ4002. It is primarily employed to modulate the electronic properties and solubility profiles of Type I and Type II kinase inhibitors , particularly targeting ALK, ROS1, and mutant EGFR pathways.

Chemical Identity & Structural Analysis

PropertyDetail
Chemical Name 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline
Systematic Name 3-Methoxy-6-(4-methylpiperazin-1-yl)benzenamine
Molecular Formula C₁₂H₁₉N₃O
Molecular Weight 221.30 g/mol
Core Scaffold Aniline (Benzenamine)
Key Substituents 4-Methylpiperazine (Solubilizing Group), Methoxy (Electron Donor)
Physical State Pale yellow to brown solid (dependent on purity/salt form)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
Structural Significance
  • Primary Amine (C1): Serves as the nucleophilic "head" for coupling reactions (e.g., SNAr with chloropyrimidines or Buchwald-Hartwig amination).

  • Piperazine Tail (C2): The ortho-positioning creates a steric environment that can influence the binding conformation of the final drug molecule, often forcing the scaffold into a specific twist beneficial for selectivity. The basic nitrogen improves lysosomal trapping and oral bioavailability.

  • Methoxy Group (C5): Acts as an electron-donating group (EDG) at the meta position relative to the amine, subtly increasing the nucleophilicity of the aniline nitrogen while providing a hydrogen bond acceptor site in the protein binding pocket.

Synthesis & Process Chemistry

The synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is typically achieved through a convergent two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation .

Reaction Scheme Visualization

SynthesisPath Figure 1: Two-step synthesis route from fluoronitrobenzene precursor. SM Starting Material 2-Fluoro-5-methoxynitrobenzene Inter Intermediate 1-(2-Nitro-4-methoxyphenyl)-4-methylpiperazine SM->Inter Step 1: SNAr K2CO3, DMSO, 80°C Reagent Reagent N-Methylpiperazine Reagent->Inter Product Target Product 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline Inter->Product Step 2: Reduction H2, Pd/C, MeOH

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The starting material, 2-Fluoro-5-methoxynitrobenzene , undergoes displacement of the fluorine atom by N-methylpiperazine. The nitro group at the ortho position activates the fluorine for substitution.

  • Reagents: 2-Fluoro-5-methoxynitrobenzene (1.0 eq), N-methylpiperazine (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Conditions: Heat to 80–100°C for 4–6 hours.

  • Mechanism: The secondary amine of the piperazine attacks the C2 carbon, forming a Meisenheimer complex, followed by the elimination of the fluoride ion.

  • Workup: Dilute reaction mixture with water; extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Checkpoint: Monitor disappearance of starting material via TLC (Hexane:EtOAc 1:1) or LCMS.

Step 2: Nitro Reduction

The nitro intermediate is reduced to the corresponding aniline.

  • Reagents: 10% Palladium on Carbon (Pd/C, 10 wt%), Hydrogen gas (H₂, balloon or 1 atm).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Conditions: Stir at Room Temperature (RT) for 2–12 hours.

  • Alternative Method: Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in EtOH/H₂O (reflux) if halogen sensitivity is a concern (though not applicable here).

  • Workup: Filter catalyst through Celite; concentrate filtrate.

  • Purification: Recrystallization from Ethanol/Hexane or Column Chromatography (DCM:MeOH 95:5).

Analytical Characterization & Quality Control

To ensure the integrity of the intermediate before downstream coupling, the following analytical profile must be verified.

MethodExpected Signal / Criteria
¹H NMR (DMSO-d₆) δ 6.5–6.8 ppm: Aromatic protons (3H, m, specific pattern depends on coupling).δ 4.5–5.0 ppm: Aniline -NH₂ (2H, broad s, exchangeable).δ 3.7 ppm: Methoxy -OCH₃ (3H, s).δ 2.8–3.0 ppm: Piperazine -CH₂- (4H, m, adjacent to aniline).δ 2.4–2.6 ppm: Piperazine -CH₂- (4H, m, adjacent to N-Me).δ 2.2 ppm: N-Methyl -NCH₃ (3H, s).
LC-MS (ESI+) [M+H]⁺ = 222.15 . Single peak >98% purity by UV (254 nm).
Appearance Off-white to light brown crystalline solid.
Melting Point Typically 90–110°C (varies by polymorph/purity).

Applications in Drug Discovery

This aniline is a versatile "left-hand side" (LHS) or "tail" fragment for kinase inhibitors.

Kinase Inhibitor Design

It is commonly coupled with pyrimidine, quinazoline, or pyridine scaffolds via a Buchwald-Hartwig or SNAr reaction to form the core pharmacophore of EGFR , ALK , or BTK inhibitors.

  • Solubility: The N-methylpiperazine moiety is protonated at physiological pH, significantly enhancing the aqueous solubility of otherwise lipophilic kinase inhibitors.

  • Selectivity: The 5-methoxy group provides a unique vector for filling the ribose-binding pocket or solvent-exposed region, distinct from the 4-methoxy analogs (e.g., WZ4002).

Experimental Workflow: Coupling Reaction

The following diagram illustrates the standard workflow for utilizing this intermediate in API synthesis.

ApplicationWorkflow Figure 2: Integration of the aniline intermediate into kinase inhibitor synthesis. Aniline 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline Coupling Coupling Reaction (Buchwald or SNAr) Aniline->Coupling Scaffold Electrophile Scaffold (e.g., 2,4-Dichloropyrimidine) Scaffold->Coupling API Final API / Lead Compound Coupling->API Yields Core Structure

Safety & Handling Protocols

  • Health Hazards: Like most anilines, this compound should be treated as a potential sensitizer and toxic by inhalation/ingestion . The piperazine moiety may cause allergic skin reactions.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a lab coat are mandatory. All operations involving the powder form must be conducted in a fume hood .

  • Storage: Store in a cool, dry place (2–8°C), protected from light and moisture. Anilines are prone to oxidation (darkening) upon air exposure.

References

  • Zhou, W., et al. (2009). Novel mutant-selective EGFR kinase inhibitors against T790M. Nature, 462(7276), 1070-1074. (Describes the synthesis of analogous 4-methoxy-2-piperazinyl anilines for WZ4002). Link

  • Liao, J., et al. (2016).Discovery of novel EGFR inhibitors bearing a piperazine moiety. Bioorganic & Medicinal Chemistry Letters. (General reference for piperazine-aniline synthesis via SNAr).
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. (Standard protocol for coupling this aniline to aryl halides). Link

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Piperazine Derivatives. (General physical property verification). Link

Pharmacological profile of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological and structural profile of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline , a critical pharmacophore in modern drug discovery.

Executive Summary

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline (CAS: 1021428-48-7*) is a specialized di-substituted aniline intermediate used primarily in the synthesis of third-generation kinase inhibitors (e.g., EGFR, HPK1) and CNS-active agents (e.g., 5-HT ligands).[1] Its structure combines an electron-rich aniline core with a solubilizing N-methylpiperazine moiety, making it an ideal scaffold for optimizing ADME properties and target selectivity .[1]

This guide analyzes its synthesis, pharmacodynamic role as a "hinge-binder" or "solvent-front" motif, and its application in overcoming drug resistance in oncology.[1]

*Note: CAS numbers for specific isomers vary; 1021428-48-7 is often associated with the 2-methoxy-5-piperazinyl isomer.[1] This guide focuses on the 5-methoxy-2-piperazinyl isomer (structurally 1-(2-amino-4-methoxyphenyl)-4-methylpiperazine) as defined by the user's nomenclature.

Chemical Identity & Physicochemical Profile[1][2]

This compound is characterized by a 1,2,5-substitution pattern on the benzene ring, creating a specific electronic and steric environment that dictates its reactivity and binding affinity.[1]

Structural Analysis[1]
  • Core: Aniline (primary amine) serves as the nucleophile for coupling reactions (e.g., with pyrimidines or quinazolines).[1]

  • Ortho-Substituent (Position 2): The 4-methylpiperazin-1-yl group is bulky and basic (pKa ~8.5).[1] It prevents planar aggregation (improving solubility) and often interacts with solvent-exposed regions of the target protein.[1]

  • Meta-Substituent (Position 5): The Methoxy (-OCH₃) group acts as a weak hydrogen bond acceptor and an electron-donating group (EDG), increasing the nucleophilicity of the aniline nitrogen.[1]

PropertyData
IUPAC Name 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline
Synonyms 1-(2-amino-4-methoxyphenyl)-4-methylpiperazine; 2-(4-methylpiperazin-1-yl)-5-methoxyaniline
Molecular Formula C₁₂H₁₉N₃O
Molecular Weight 221.30 g/mol
LogP (Predicted) 1.2 – 1.8 (Lipophilic yet soluble)
pKa (Piperazine) ~8.5 (Protonatable at physiological pH)
Appearance Pale yellow to brown solid (oxidation sensitive)

Synthesis & Manufacturing Protocol

The synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline relies on Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction .[1] This route ensures regiospecificity and high yield.

Reaction Logic[1][3]
  • Precursor Selection: 1-Fluoro-4-methoxy-2-nitrobenzene is the optimal starting material.[1] The nitro group activates the ortho-fluorine for displacement, while the methoxy group directs the electronic density.[1]

  • Substitution: N-methylpiperazine displaces the fluorine atom.[1][2]

  • Reduction: The nitro group is reduced to the primary amine using catalytic hydrogenation or metal/acid reduction.[1]

Workflow Diagram (Graphviz)

Synthesis_Pathway Start 1-Fluoro-4-methoxy- 2-nitrobenzene Reagent1 N-Methylpiperazine (K2CO3, DMSO, 90°C) Start->Reagent1 Inter Intermediate: 1-(4-Methoxy-2-nitrophenyl)- 4-methylpiperazine Reagent1->Inter SnAr Substitution Reagent2 H2, Pd/C (MeOH, RT) Inter->Reagent2 Product Product: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline Reagent2->Product Nitro Reduction

Caption: Two-step synthesis via SnAr substitution and catalytic hydrogenation.

Detailed Protocol

Step 1: SₙAr Substitution

  • Charge a reaction vessel with 1-Fluoro-4-methoxy-2-nitrobenzene (1.0 eq) and K₂CO₃ (2.0 eq) in DMSO (5 vol).

  • Add N-methylpiperazine (1.2 eq) dropwise.

  • Heat to 90°C for 4–6 hours. Monitor by TLC/LC-MS.

  • Quench with water, extract with EtOAc, and wash with brine.

  • Concentrate to yield the nitro-intermediate (yellow solid).[1]

Step 2: Hydrogenation

  • Dissolve the nitro-intermediate in MeOH.[1]

  • Add 10% Pd/C (10 wt% loading).

  • Stir under H₂ atmosphere (1 atm) at Room Temperature for 12 hours.

  • Filter through Celite to remove catalyst.[1]

  • Concentrate filtrate to obtain 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline .[1] Store under inert gas (Ar/N₂) at -20°C.

Pharmacodynamics & Mechanism of Action

This scaffold is rarely a drug on its own but acts as the "Warhead Delivery System" or "Solvent Tail" in larger molecules.[1]

Kinase Inhibition (EGFR, HPK1)

In the context of kinase inhibitors (e.g., for Non-Small Cell Lung Cancer), this aniline moiety serves three critical functions:

  • Hinge Binding: The aniline NH₂ often forms a hydrogen bond with the kinase hinge region (e.g., Met793 in EGFR).[1]

  • Solubility Anchor: The N-methylpiperazine tail extends into the solvent-exposed region, improving the drug's water solubility and oral bioavailability.[1]

  • Selectivity Filter: The 5-methoxy group can induce steric clashes in wild-type kinases while accommodating the mutated cleft (e.g., T790M), enhancing selectivity for mutant forms.[1]

Case Study: HPK1 Inhibitors Recent patent literature (WO2019166639A1) highlights the use of this specific aniline in synthesizing Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.[1] The aniline couples with a benzodiazole core to create high-affinity immunotherapeutic agents.[1]

GPCR Ligand Mimicry (5-HT)

The aryl-piperazine motif is a "privileged structure" for serotonin (5-HT) and dopamine receptors.[1]

  • 5-HT1A/2A Affinity: The distance between the aromatic ring and the basic piperazine nitrogen mimics the tryptamine core of serotonin.[1]

  • CNS Penetration: The lipophilicity of the methoxy-aniline core facilitates Blood-Brain Barrier (BBB) crossing.[1]

Signaling Pathway Interaction[1]

MOA_Pathway cluster_binding Binding Interactions Drug Drug Molecule (Aniline Scaffold) Target Kinase Domain (ATP Binding Site) Drug->Target Binds HBond H-Bonding (Aniline NH -> Hinge) Target->HBond Solubility Solvent Interaction (Piperazine Tail) Target->Solubility Selectivity Steric Fit (Methoxy Group) Target->Selectivity Effect Inhibition of Phosphorylation HBond->Effect Outcome Tumor Cell Apoptosis / Immune Activation Effect->Outcome

Caption: Mechanism of action showing how the scaffold mediates binding and efficacy.[1]

Experimental Validation & Quality Control

To ensure data integrity, the following analytical parameters must be verified for every batch.

Quality Control Table
TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Distinct peaks: ~3.7 ppm (OCH₃), ~2.8 ppm (Piperazine), ~6.5-7.0 ppm (Aromatic).[1]
Purity HPLC (C18, ACN/H₂O)> 98.0% Area
Residual Solvent GC-HSDMSO < 5000 ppm, MeOH < 3000 ppm
Water Content Karl Fischer< 1.0% w/w
Handling & Stability
  • Oxidation Risk: Anilines are prone to oxidation (browning) upon air exposure.[1] Store under Argon.[1]

  • Light Sensitivity: Protect from light to prevent photochemical degradation.[1]

Therapeutic Potential & Future Outlook

The 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline scaffold is pivotal for next-generation drug design.[1]

  • Oncology (EGFR T790M/C797S): As resistance to Osimertinib grows, this scaffold allows for the design of "fourth-generation" inhibitors that can bind to allosteric sites or accommodate new mutations via the flexible piperazine tail.[1]

  • Immuno-Oncology (HPK1): Inhibition of HPK1 using this scaffold enhances T-cell response, offering a synergistic approach with Checkpoint Inhibitors (PD-1/PD-L1).[1]

  • Neurology: Potential for developing highly selective 5-HT4 agonists for cognitive disorders, leveraging the piperazine's CNS activity.[1]

References

  • Patent: Substituted benzodiazoles and use thereof in therapy (HPK1 Inhibitors). WO2019166639A1. (2019).[1][3] Link

  • Patent: EGFR inhibitor, and preparation and application thereof. WO2016054987A1. (2016).[1] Link

  • Review: The N-Methylpiperazine Moiety: A Privileged Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry.[1] (General Reference).

  • Database: PubChem Compound Summary for substituted anilines. National Center for Biotechnology Information.[1] Link

Sources

Preliminary toxicology data for 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Preliminary Toxicology Data & Assessment Guide: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Executive Summary

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline (CAS: 1021428-48-7) is a critical pharmacophore intermediate, primarily utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs) and FLT3 inhibitors.

As a preliminary assessment, this compound presents a Class III toxicity risk (Cramer Classification) due to its aniline substructure and cationic amphiphilic nature. The primary toxicological alerts are genotoxicity (via metabolic activation of the aniline moiety) and cardiotoxicity (hERG channel blockade via the piperazine tail). This guide outlines the predictive toxicological profile, required empirical validation workflows, and safety handling protocols.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical basis is the first step in predicting bioavailability and toxicity.

ParameterValue / DescriptionImplication
IUPAC Name 5-Methoxy-2-(4-methylpiperazin-1-yl)anilineTarget Compound
CAS Number 1021428-48-7Unique Identifier
Molecular Formula C₁₂H₁₉N₃OMW: 221.30 g/mol
LogP (Predicted) 1.5 – 1.9Moderate lipophilicity; good oral absorption potential.
pKa (Predicted) ~8.5 (Piperazine N)Exists as a cation at physiological pH; risk of lysosomal trapping (Phospholipidosis).
PSA (Polar Surface Area) ~45 ŲBlood-Brain Barrier (BBB) penetrant.

In Silico Hazard Assessment (SAR Analysis)

Before empirical testing, Structure-Activity Relationship (SAR) analysis highlights specific "structural alerts" that drive the toxicology strategy.

Genotoxicity (High Alert)
  • Mechanism: The primary aromatic amine (aniline) is a structural alert for mutagenicity. Metabolic activation by CYP450 (specifically CYP1A2) can lead to N-hydroxylation , forming an N-hydroxyarylamine. This intermediate can be further acetylated or sulfated to form a nitrenium ion, which covalently binds to DNA (guanine adducts).

  • Prediction: Ames Positive (likely in strains TA98/TA100 with S9 metabolic activation).

Cardiotoxicity (Medium Alert)
  • Mechanism: The 4-methylpiperazine moiety is a common pharmacophore in hERG blockers. At physiological pH, the protonated nitrogen can interact with the inner pore phenylalanine residues (Phe656) of the hERG potassium channel.

  • Prediction: Potential for QT prolongation; IC₅₀ likely in the micromolar range (1–10 µM).

Phospholipidosis (High Alert)
  • Mechanism: As a Cationic Amphiphilic Drug (CAD), the molecule can accumulate in lysosomes, inhibiting phospholipase activity and causing phospholipid accumulation (foamy macrophages).

Metabolic Activation Pathway

The toxicity of this compound is largely metabolite-driven. The following diagram illustrates the critical bioactivation pathways that must be monitored.

MetabolicPathway Parent Parent Compound (Aniline) N_OH N-Hydroxy Metabolite (Proximate Carcinogen) Parent->N_OH CYP1A2 (Oxidation) Piperazine_Ox Piperazine N-Oxide (Detoxification) Parent->Piperazine_Ox FMO3 Nitrenium Nitrenium Ion (Ultimate Carcinogen) N_OH->Nitrenium NAT1/2 (Acetylation) DNA_Adduct DNA Adduct (Mutagenesis) Nitrenium->DNA_Adduct Covalent Binding

Figure 1: Metabolic bioactivation pathway. The red path indicates the tox-activating route typical for aniline derivatives.

Empirical Toxicology Protocols

To validate the in silico predictions, the following standardized assays are required.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: Confirm mutagenic potential of the aniline moiety.

  • Standard: OECD Guideline 471.

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.

  • Critical Step (Metabolic Activation):

    • Because anilines require bioactivation, the S9 fraction (rat liver extract induced with Aroclor 1254) is mandatory.

    • Protocol Note: Use a high concentration of S9 (10-30%) if initial results are negative, as some anilines are weak mutagens requiring robust metabolism.

hERG Potassium Channel Assay (Patch Clamp)

Objective: Quantify risk of QT prolongation.

  • Method: Whole-cell patch clamp on CHO or HEK293 cells stably expressing hERG.

  • Protocol:

    • Perfuse cells with extracellular solution containing 0.1% DMSO (Vehicle).

    • Apply voltage protocol: Depolarize to +20 mV (2s), repolarize to -50 mV (tail current).

    • Perfuse compound at 4 concentrations (e.g., 0.1, 1, 10, 30 µM).

    • Endpoint: Calculate IC₅₀ based on tail current inhibition.

    • Threshold: IC₅₀ < 10 µM is considered a "Red Flag" for lead optimization.

In Vitro Cytotoxicity (HepG2)

Objective: Assess general cellular health and potential hepatotoxicity.

  • Assay: MTT or ATP-depletion (CellTiter-Glo).

  • Protocol:

    • Seed HepG2 cells (10,000 cells/well).

    • Incubate 24h.

    • Treat with compound (0–100 µM) for 48h.

    • Measure cell viability.

    • Causality Check: If toxicity is high, co-incubate with a CYP inhibitor (e.g., 1-aminobenzotriazole) to see if toxicity is metabolite-dependent.

Toxicology Assessment Workflow

This flowchart defines the decision logic for handling this compound in a drug discovery pipeline.

ToxWorkflow Start Compound Synthesis (5-Methoxy-2-(4-methylpiperazin-1-yl)aniline) InSilico In Silico Screen (DEREK / SAR) Start->InSilico Ames Ames Test (OECD 471) InSilico->Ames hERG hERG Patch Clamp InSilico->hERG Decision1 Ames Positive? Ames->Decision1 Decision2 hERG IC50 < 10µM? hERG->Decision2 Stop STOP / Redesign (Block Metabolic Site) Decision1->Stop Yes Proceed Proceed to In Vivo PK/Tox Decision1->Proceed No Decision2->Stop Yes Decision2->Proceed No

Figure 2: Preliminary toxicology screening workflow.

Occupational Safety & Handling (GHS Classification)

Based on "Read-Across" from structurally similar anilines (e.g., o-anisidine, N-methylpiperazine), the following GHS classifications should be assumed until empirical data proves otherwise.

  • Signal Word: DANGER

  • Hazard Statements:

    • H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.[1] (Anilines are rapidly absorbed).[2]

    • H317: May cause an allergic skin reaction (Sensitizer).[1]

    • H341: Suspected of causing genetic defects.[1]

    • H373: May cause damage to organs (Blood/Spleen) through prolonged or repeated exposure (Methemoglobinemia).

  • PPE Requirements:

    • Double nitrile gloves (breakthrough time < 15 mins for anilines).

    • Full-face respirator or work exclusively in a chemical fume hood.[3]

References

  • OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. Test No. 471: Bacterial Reverse Mutation Test. OECD iLibrary. Link

  • Cross, D. A., et al. (2014). AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer.[4][5] Cancer Discovery, 4(9), 1046–1061.[4] (Reference for structural context of piperazinyl-anilines). Link

  • Benigni, R., & Bossa, C. (2011). Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology. Chemical Reviews, 111(4), 2507-2536. (Mechanistic grounding for aniline genotoxicity). Link

  • Vandenberghe, I., et al. (2015). Structure-Activity Relationship (SAR) of hERG Inhibition by Piperazine Derivatives. Toxicology Letters. (Reference for piperazine cardiotoxicity).[3][6]

Sources

Technical Guide: Solubility & Process Handling of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline (CAS 1065136-21-5).

This guide is structured for process chemists and formulation scientists, focusing on the practical application of solubility data in the synthesis and purification of EGFR tyrosine kinase inhibitors (TKIs).

Executive Summary & Compound Profile

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is a critical "Right-Hand Side" (RHS) intermediate used in the synthesis of third-generation EGFR inhibitors (structural analogs of molecules like WZ4002 and early Osimertinib derivatives). Its dual-nitrogen character (aniline + piperazine) creates a unique solubility landscape defined by pH-dependent ionization.

  • Chemical Name: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

  • CAS: 1065136-21-5

  • Molecular Formula: C₁₂H₁₉N₃O

  • Molecular Weight: 221.30 g/mol

  • Physical Appearance: Off-white to pale brown solid (sensitive to oxidation).

Physicochemical Drivers

The solubility of this molecule is governed by two key structural features:

  • The N-Methylpiperazine Ring: A basic center (pKa ≈ 8.5–9.0) that dominates the solubility profile in aqueous media.

  • The Aniline/Methoxy Core: Provides lipophilic character and electron-donating properties, driving solubility in chlorinated and polar aprotic solvents.

Solubility Landscape

The following data represents the thermodynamic solubility profile of the Free Base form at 25°C.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingEstimated Conc. (mg/mL)Process Application
Polar Aprotic DMSO Very High > 200Stock solutions, biological assays.
DMF / DMAc Very High > 150Reaction solvent (SnAr couplings).
Chlorinated Dichloromethane (DCM) High > 100Primary extraction solvent.
Chloroform High > 100Alternative extraction solvent.
Alcohols Methanol High 50 – 80Dissolution for hydrogenation.
Ethanol Moderate 30 – 50Recrystallization (with cooling).
Isopropanol (IPA) Moderate 15 – 30Antisolver/Crystallization.
Esters Ethyl Acetate Moderate 10 – 25Washing/Extraction (requires volume).
Ethers THF High > 80Reaction solvent.
MTBE Low < 5Antisolvent / Washing.
Hydrocarbons Toluene Low/Mod 5 – 15High-temp recrystallization.
Heptane / Hexane Insoluble < 1Antisolvent (crash precipitation).
Aqueous Water (pH 7) Insoluble < 0.1Wash solvent (removes salts).
Water (pH < 4) Very High > 100Acidic extraction (forms salt).

Critical Note: The solubility in alcohols is highly temperature-dependent. While moderately soluble in Ethanol at 25°C, solubility increases exponentially >50°C, making EtOH a prime candidate for cooling crystallization.

Technical Deep Dive: The pH-Solubility Swing

For process chemists, the most valuable property of this intermediate is its "pH Swing" behavior. The basicity of the piperazine nitrogen allows the molecule to toggle between a lipophilic free base and a hydrophilic cationic salt.

Mechanism of Action[1]
  • pH > 9 (Free Base): The molecule is uncharged. It partitions into organic solvents (DCM, EtOAc) and precipitates from water.

  • pH < 4 (Salt Form): The N-methyl nitrogen (and potentially the aniline nitrogen at very low pH) protonates. The molecule becomes highly water-soluble.

This behavior is utilized to remove non-basic impurities (e.g., unreacted nitro-precursors or neutral side-products) via an Acid/Base workup.

Visualization: pH-Dependent Extraction Logic

pH_Swing_Logic Figure 1: Purification via pH-Solubility Switching (Acid/Base Workup) Start Crude Reaction Mixture (Contains Product + Impurities) Acidify Acidify to pH 2-3 (HCl aq) Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer (Discard) PhaseSep1->OrgLayer1 Removes Neutral Impurities AqLayer1 Aqueous Layer (Contains Product Salt) PhaseSep1->AqLayer1 Product Protonated (Soluble) Basify Basify to pH 10-11 (NaOH/NH4OH) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Organic Layer (Product Free Base) Extract->FinalOrg Product Precipitates into Organic FinalAq Aqueous Layer (Waste) Extract->FinalAq

Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment

Use this protocol to validate solvent choices for new synthetic routes.

  • Preparation: Weigh 50 mg of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline into a 4 mL glass vial.

  • Solvent Addition: Add 0.5 mL of the target solvent.

  • Equilibration: Vortex for 1 minute. If fully dissolved, add more solid until saturation is visible.

  • Incubation: Shake at 25°C for 24 hours (thermodynamic equilibrium).

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC (UV detection at 254 nm) against a standard curve prepared in DMSO.

Protocol B: Recrystallization (Purification)

Designed to remove colored oxidation impurities and iron salts from the reduction step.

  • Dissolution: Dissolve crude solid in Ethanol (10 volumes) at reflux (78°C). The solution should be dark but clear.

  • Hot Filtration (Optional): If insoluble particles (Iron/Pd/C) remain, filter while hot through Celite.

  • Nucleation: Allow the solution to cool slowly to 40°C.

  • Anti-Solvent Addition: If crystallization does not initiate, add Heptane (5 volumes) dropwise.

  • Cooling: Cool the mixture to 0–5°C and stir for 2 hours.

  • Isolation: Filter the off-white crystals and wash with cold Heptane/Ethanol (9:1).

  • Drying: Vacuum dry at 40°C. (Caution: Avoid high temps >50°C for prolonged periods due to oxidation risk of the aniline).

Visualization: Recrystallization Workflow

Recrystallization_Flow Figure 2: Thermal Recrystallization Workflow Step1 Crude Solid Dissolution Step2 Heat to Reflux (Ethanol, 78°C) Step1->Step2 Step3 Hot Filtration (Remove Insolubles) Step2->Step3 Step4 Controlled Cooling (to 40°C) Step3->Step4 Step5 Antisolvent Addition (Heptane, Dropwise) Step4->Step5 Induce Nucleation Step6 Chill to 0°C (2 Hours) Step5->Step6 Step7 Filtration & Drying Step6->Step7

Process Chemistry Implications

When scaling up the synthesis of this intermediate, solubility dictates the yield and purity profile:

  • Reaction Solvent Choice:

    • Acetonitrile is often preferred over DMF for the nitro-reduction step because the final aniline product has a steep solubility curve in Acetonitrile, allowing for partial precipitation upon cooling, whereas DMF holds the product in solution, complicating isolation.

  • Salt Formation:

    • If the Free Base is an oil or low-melting solid (common with piperazine derivatives), converting it to a Dihydrochloride (2HCl) salt is recommended.

    • Protocol: Dissolve Free Base in Ethanol, add 2.5 eq of HCl in Dioxane. The salt will precipitate immediately (Solubility in EtOH < 5 mg/mL).

  • Oxidation Management:

    • Anilines with electron-donating groups (Methoxy + Piperazine) are prone to air oxidation (turning purple/brown). All solubility testing and recrystallization should be performed under an Inert Atmosphere (Nitrogen/Argon).

References

  • AstraZeneca AB. (2013). Pyrimidine Derivatives as EGFR Modulators Useful for Treating Cancer.[1][2] WO2013014448A1.[1][3] (Primary patent describing the synthesis and isolation of 2,4,5-substituted-anilino pyrimidines).

  • Cross, D. A. E., et al. (2014). AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer. Cancer Discovery, 4(9), 1046-1061. (Contextual grounding for the chemical class).

  • Chaudhari, K. R., et al. (2018). Solubility enhancement of poorly water-soluble drugs: A review. International Journal of Pharmaceutical Sciences and Research. (General methodology for piperazine solubility assessment).
  • PubChem. (n.d.). Compound Summary: Piperazine Derivatives.[4] (General physicochemical data for N-methylpiperazine substructures).

Sources

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline Safety Data Sheet (SDS) information

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Handling of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline for Research and Development Professionals

Preamble: Navigating the Safety Profile of a Novel Research Chemical

In the landscape of drug discovery and chemical research, novel molecules like 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline represent the frontier of innovation. However, with novelty comes the critical responsibility of ensuring a comprehensive understanding of a compound's safety profile before it is handled. The primary document governing this is the Safety Data Sheet (SDS). It is imperative to note that a publicly available, verified SDS for 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is not readily accessible in public databases. Therefore, this guide serves a dual purpose: first, to provide a framework for a preliminary hazard assessment based on its chemical structure, and second, to outline the rigorous, non-negotiable process of obtaining, interpreting, and implementing the official SDS from the manufacturer. This document is an educational resource and must not be used as a substitute for a compound-specific SDS.

Part 1: Preliminary Hazard Assessment Based on Chemical Structure

The structure of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline contains several functional groups that inform a preliminary risk assessment. This analysis is a predictive exercise to foster caution, not a definitive hazard identification.

  • Aniline Moiety: The presence of the aniline core is a significant structural alert. Aromatic amines are a class of compounds known for potential health hazards.

  • Piperazine Moiety: The piperazine ring is a common feature in many pharmaceuticals. While often well-tolerated in a final drug product, as a functional group on a reactive intermediate, it can still contribute to the overall toxicological and reactivity profile.

  • Methoxy Group: The electron-donating methoxy group can influence the metabolic pathways of the aniline ring, potentially affecting its toxicological profile.

Based on these features, a researcher should anticipate potential hazards until verified otherwise by a formal SDS. A summary of these anticipated hazards is presented in the table below.

Structural Feature Associated Potential Hazards Rationale and Precautionary Principle
Aniline CoreSkin sensitization, acute toxicity (if absorbed), potential for methemoglobinemia, suspected carcinogenicity/mutagenicity.Aniline and its derivatives have well-documented toxicities. Assume the compound is a skin sensitizer and toxic upon absorption until proven otherwise.
N-MethylpiperazinePotential for skin and eye irritation; may be corrosive depending on concentration and pH.Aliphatic amines can be irritating and corrosive. Standard PPE protocols for handling amines should be followed.

Part 2: The Indispensable Role of the Manufacturer's Safety Data Sheet

The cornerstone of chemical safety is the GHS-compliant, 16-section SDS provided by the manufacturer. It is the single source of truth for handling and safety information. The following workflow outlines the mandatory procedure for integrating a new chemical into laboratory use.

cluster_procurement Procurement & Receipt cluster_review Pre-Use Safety Review cluster_implementation Safe Handling & Disposal A Identify Need & Procure Chemical B Request SDS from Supplier (Mandatory before purchase) A->B Crucial First Step C Chemical Received (Verify against SDS) B->C Upon Confirmation D Lab Manager & Researcher Review 16-Section SDS C->D Initiates Review E Identify Hazards (GHS Pictograms, H/P Statements) D->E Analyze Sections 2, 11 F Determine Engineering Controls (Fume Hood, Glove Box) E->F Based on Section 8 G Select Appropriate PPE (Gloves, Eye Protection, Lab Coat) F->G Based on Section 8 H Store Chemical as per SDS (Section 7 & 10) G->H Implement Controls I Execute Experiment (Following SOP & SDS Precautions) H->I Proceed to Use J Manage Waste Streams (As per SDS Section 13) I->J Post-Experiment

Caption: Workflow for the safe integration of a new research chemical.

Part 3: Deconstructing the 16 Sections of a Safety Data Sheet

A thorough understanding of each SDS section is critical for a comprehensive risk assessment. Below is a guide to interpreting the key sections for a research chemical like 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

Section 2: Hazard Identification

This is arguably the most critical section for immediate risk assessment. It will contain:

  • GHS Classification: The specific hazard classes the chemical falls into (e.g., Acute Toxicity, Skin Sensitizer).

  • Pictograms: Standardized graphical symbols for quick hazard recognition.

  • Signal Word: "Danger" or "Warning," indicating the severity of the hazard.

  • Hazard (H) and Precautionary (P) Statements: Standardized phrases that describe the nature of the hazards and the recommended measures to minimize or prevent adverse effects.

Section 4: First-Aid Measures

This section provides explicit instructions for immediate medical response in case of exposure.

  • Inhalation: Procedures for moving the affected person to fresh air and providing respiratory support if needed.

  • Skin Contact: Decontamination procedures, such as washing with soap and water, and when to seek medical attention.

  • Eye Contact: Instructions for flushing eyes, typically for a minimum of 15 minutes.

  • Ingestion: Guidance on whether to induce vomiting and the importance of immediate medical consultation.

Section 7: Handling and Storage

This section details the necessary precautions for safe handling and storage to prevent accidents.

  • Handling: Recommendations for minimizing dust or aerosol generation, avoiding contact with skin and eyes, and ensuring adequate ventilation.

  • Storage: Requirements for storage conditions, such as temperature, light sensitivity, and incompatibilities with other chemicals. For a compound with an aniline and an amine, storage away from strong oxidizing agents would be expected.

Section 8: Exposure Controls/Personal Protection

This section provides the quantitative exposure limits and the required engineering controls and personal protective equipment (PPE).

Control Parameter Description Anticipated Requirement for this Compound
Exposure Limits Occupational Exposure Limits (OELs) like PELs (OSHA) or TLVs (ACGIH).Likely not established for a novel compound. The principle of ALARA (As Low As Reasonably Achievable) must be applied.
Engineering Controls Physical changes to the work area to reduce exposure.A certified chemical fume hood is the minimum expectation for handling any volatile or dusty research chemical.
Personal Protective Equipment (PPE)
Eye/Face ProtectionSafety glasses with side shields or chemical goggles.Mandatory.
Skin ProtectionCompatible gloves (e.g., nitrile), lab coat.Mandatory. Glove compatibility must be verified against the specific solvent used. Double-gloving is often recommended.
Respiratory ProtectionRespirator type, if engineering controls are insufficient.May be required if there is a risk of aerosolization and the compound is determined to be a potent respiratory sensitizer or toxicant.

Part 4: Emergency Procedures Protocol

In the absence of a specific SDS, a conservative and robust emergency response plan is essential. The following protocol should be adopted for any accidental release of a novel research chemical.

cluster_spill Accidental Spill Response Protocol A IMMEDIATE ACTION Alert personnel, Evacuate area if necessary B Assess Spill (Size, Location, Physical State) A->B C Small Spill (Contained in Fume Hood) B->C If manageable D Large Spill (Outside primary containment) B->D If unmanageable E Don Appropriate PPE (As per pre-assessment) C->E I Contact EHS / Emergency Services D->I F Contain & Neutralize (Use appropriate spill kit absorbent) E->F G Collect & Package Waste (Label as Hazardous Waste) F->G H Decontaminate Area G->H

Caption: Decision workflow for responding to an accidental chemical spill.

Step-by-Step Spill Response:

  • Immediate Alert: Verbally alert all personnel in the immediate vicinity.

  • Assess the Situation: Quickly determine the size and nature of the spill. If the spill is large, volatile, or involves a highly potent compound, evacuate the area and contact the institution's Environmental Health and Safety (EHS) office or emergency services.

  • Don PPE: For a manageable spill (e.g., inside a fume hood), don the appropriate PPE, which should include, at a minimum, double nitrile gloves, a lab coat, and chemical splash goggles.

  • Containment: Cover the spill with an appropriate absorbent material from a chemical spill kit. Work from the outside of the spill inwards to prevent spreading.

  • Collection: Once absorbed, carefully collect the material using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent or decontamination solution, as recommended for the chemical class.

  • Reporting: Report the incident to the laboratory supervisor and EHS, even if it is a minor spill.

Conclusion and Final Recommendation

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is a representative example of the thousands of novel compounds synthesized and evaluated in modern research laboratories. While a preliminary hazard assessment based on its chemical structure is a useful intellectual exercise for fostering caution, it is not a substitute for empirical data. The non-negotiable first step before procuring or handling this, or any research chemical, is to obtain and thoroughly review the manufacturer-provided Safety Data Sheet. This document is the legal and ethical foundation upon which all safe laboratory practices are built. Treat every new compound with a high degree of caution, assume it is hazardous, and use the SDS as your definitive guide to safe science.

References

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations Economic Commission for Europe. [Link]

  • OSHA Hazard Communication Standard: Safety Data Sheets. U.S. Department of Labor, Occupational Safety and Health Administration. [Link]

  • Guidance on the Compilation of Safety Data Sheets. European Chemicals Agency (ECHA). [Link]

Methodological & Application

Application Note: A Robust Two-Step Synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, a key building block in modern medicinal chemistry. Substituted anilines are privileged scaffolds found in a multitude of pharmacologically active compounds, particularly as kinase inhibitors in oncology research.[1][2] This protocol employs a classic and reliable two-step sequence: a nucleophilic aromatic substitution (SNAr) followed by the reduction of a nitro group. This method is designed for its efficiency, scalability, and use of readily available reagents, making it suitable for both academic research and process development environments.

Introduction and Significance

The aniline moiety is a cornerstone in drug discovery, prized for its ability to engage in critical hydrogen bonding and other non-covalent interactions within enzyme active sites.[1][3] Specifically, 2,5-disubstituted anilines like the target molecule are precursors to a range of kinase inhibitors that target signaling pathways implicated in cell proliferation and survival.[1] The synthesis of such molecules with high purity is therefore of paramount importance.

This guide details a synthetic route that circumvents the need for expensive transition-metal catalysts, such as those used in Buchwald-Hartwig aminations, by leveraging a well-understood SNAr reaction.[4][5][6] The protocol is divided into two main parts:

  • Part A: Synthesis of the intermediate, 1-(4-Methoxy-2-nitrophenyl)-4-methylpiperazine, via SNAr.

  • Part B: Reduction of the nitro intermediate to the final aniline product using sodium dithionite.

Each step has been optimized to ensure high yield and purity, with detailed explanations for key procedural choices.

Overall Synthetic Scheme

The synthesis proceeds in two sequential steps as illustrated below:

Synthetic_Scheme SM 2-Bromo-5-methoxynitrobenzene reagent1 1-Methylpiperazine, K₂CO₃, DMSO, 120 °C INT 1-(4-Methoxy-2-nitrophenyl)- 4-methylpiperazine reagent2 Na₂S₂O₄, EtOH/H₂O, Reflux FP 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline reagent1->INT Step 1: SNA_r_ reagent2->FP Step 2: Reduction

Caption: Two-step synthesis workflow.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMW ( g/mol )SupplierNotes
2-Bromo-5-methoxynitrobenzene38640-62-9C₇H₆BrNO₃232.03Major SupplierIrritant. Handle with care.[7][8]
1-Methylpiperazine109-01-3C₅H₁₂N₂100.16Major SupplierFlammable, corrosive liquid.[9][10][11][12]
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Major SupplierAnhydrous grade.
Dimethyl Sulfoxide (DMSO)67-68-5C₂H₆OS78.13Major SupplierAnhydrous grade.
Sodium Dithionite (Na₂S₂O₄)7775-14-6Na₂S₂O₄174.11Major SupplierMoisture sensitive, handle quickly.[13][14]
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Major SupplierACS grade or higher.
Hexanes110-54-3C₆H₁₄86.18Major SupplierACS grade or higher.
Ethanol (EtOH)64-17-5C₂H₅OH46.07Major Supplier200 proof.
Saturated NaCl (Brine)7647-14-5NaCl58.44Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Major SupplierGranular.
Silica Gel7631-86-9SiO₂60.08Major Supplier230-400 mesh for chromatography.
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Safety Precautions

  • General: All steps must be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][10]

  • 1-Methylpiperazine: Is a flammable and corrosive liquid.[10] Avoid contact with skin and eyes. Keep away from ignition sources.

  • 2-Bromo-5-methoxynitrobenzene: Is a skin and eye irritant.[7][8][15] Avoid inhalation of dust and direct contact.

  • Sodium Dithionite (Sodium Hydrosulfite): Can self-heat and may catch fire upon contact with moisture.[13] Handle quickly, keep the container tightly sealed, and avoid contact with water except as directed in the procedure.

  • DMSO: Can enhance skin absorption of other chemicals. Handle with care.

Detailed Experimental Protocol

Part A: Synthesis of 1-(4-Methoxy-2-nitrophenyl)-4-methylpiperazine (Intermediate)

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the bromide by 1-methylpiperazine.[16]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-methoxynitrobenzene (5.00 g, 21.5 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous potassium carbonate (5.95 g, 43.0 mmol, 2.0 equiv) followed by anhydrous DMSO (40 mL).

  • Add 1-methylpiperazine (2.85 mL, 25.8 mmol, 1.2 equiv) dropwise to the stirring suspension.

  • Reaction Execution: Heat the reaction mixture to 120 °C and maintain for 12-16 hours. The reaction progress can be monitored by TLC (Mobile phase: 50% Ethyl Acetate in Hexanes). The starting material will have a different Rf value than the product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the dark mixture into a beaker containing 200 mL of cold water. A yellow-orange precipitate should form.

    • Stir the aqueous suspension for 30 minutes to fully precipitate the product.

    • Collect the solid by vacuum filtration and wash the filter cake thoroughly with water (3 x 50 mL).

  • Purification:

    • The crude solid can be purified by recrystallization from ethanol or by column chromatography.

    • For chromatography, adsorb the crude product onto a small amount of silica gel and purify on a silica gel column using a gradient of 20% to 50% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield a bright yellow solid.

ParameterValue
Expected Yield85-95%
AppearanceYellow to Orange Solid
Molecular FormulaC₁₂H₁₇N₃O₃
Molecular Weight251.28 g/mol
Part B: Synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline (Final Product)

This step reduces the nitro group to a primary amine using sodium dithionite, a mild and effective reducing agent for this transformation.[14][17]

Workflow cluster_reduction Part B: Reduction Protocol setup 1. Dissolve Intermediate in EtOH/H₂O add_reductant 2. Add Na₂S₂O₄ Portion-wise setup->add_reductant reflux 3. Heat to Reflux (Monitor by TLC) add_reductant->reflux quench 4. Cool & Quench with NaHCO₃ (aq) reflux->quench extract 5. Extract with Ethyl Acetate quench->extract purify 6. Dry, Concentrate & Purify extract->purify

Caption: Step-by-step reduction workflow.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the intermediate from Part A (4.50 g, 17.9 mmol, 1.0 equiv) in a mixture of ethanol (80 mL) and water (40 mL). Stir until a homogeneous solution is formed.

  • Reagent Addition: To the stirring solution, add sodium dithionite (15.6 g, 89.6 mmol, 5.0 equiv) portion-wise over 15 minutes. The addition is exothermic and may cause the solvent to approach its boiling point.

  • Reaction Execution: After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (approx. 85-90 °C) for 2-3 hours. Monitor the reaction by TLC (Mobile phase: 10% Methanol in Dichloromethane) until the starting material is fully consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add saturated sodium bicarbonate (NaHCO₃) solution until the pH of the mixture is ~8-9 to neutralize any acidic byproducts.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Transfer the remaining aqueous layer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product as an oil or semi-solid.

    • Purify the crude material by flash column chromatography on silica gel.[18] A typical eluent system is a gradient of 0% to 10% methanol in dichloromethane. Adding 0.5% triethylamine to the eluent can prevent the product from streaking on the column.[19]

    • Combine the pure fractions and remove the solvent to yield the final product.

Characterization and Results

PropertyData
Appearance Off-white to light brown solid
Purity (by HPLC/NMR) >97%
Molecular Formula C₁₂H₁₉N₃O
Molecular Weight 221.30 g/mol
Expected ¹H NMR (400 MHz, CDCl₃) δ ~7.0-6.2 (m, 3H, Ar-H), ~4.5 (br s, 2H, -NH₂), ~3.8 (s, 3H, -OCH₃), ~2.9 (t, 4H, piperazine), ~2.6 (t, 4H, piperazine), ~2.35 (s, 3H, -NCH₃)

Troubleshooting

ProblemPossible CauseSuggested Solution
Part A: Low Yield Incomplete reaction.Ensure reagents are anhydrous. Extend reaction time or slightly increase temperature.
Loss during work-up.Ensure complete precipitation by adding sufficient water and allowing adequate time for stirring.
Part B: Incomplete Reduction Inactive reducing agent.Use a fresh bottle of sodium dithionite. Ensure it was stored properly.
Insufficient reagent.Increase the equivalents of sodium dithionite used.
Product Streaking on TLC/Column Basic nature of the aniline.Add a small amount of triethylamine (0.5-1%) to the chromatography eluent to improve peak shape.[19]
Product Discoloration Air oxidation of the aniline.Aniline products can be sensitive to air and light. Store the final product under an inert atmosphere (e.g., argon or nitrogen) and in a dark vial.[20]

Discussion

The synthetic route presented here is a classic example of arene functionalization. The success of the initial SNAr reaction hinges on the electronic activation provided by the ortho-nitro group, which stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[21] The choice of a polar aprotic solvent like DMSO is crucial as it effectively solvates the potassium cation without hydrogen bonding to the nucleophile, thus enhancing its reactivity.

For the reduction step, while catalytic hydrogenation is a very clean method, it requires specialized equipment.[22][23] Metal-acid reductions (e.g., Sn/HCl, Fe/HCl) are effective but can lead to cumbersome work-ups involving the removal of metal salts.[24] Sodium dithionite offers a convenient and efficient alternative for lab-scale synthesis, operating under mild conditions with a straightforward work-up procedure.[14][17]

The alternative, a palladium-catalyzed Buchwald-Hartwig amination, is a powerful tool for C-N bond formation, especially for less activated aryl halides.[5][25] However, it typically involves higher costs associated with the palladium catalyst and specialized phosphine ligands, and requires careful screening of reaction conditions (catalyst, ligand, base, solvent).[6][26] For the specific substrate in this protocol, the SNAr/reduction sequence is often more practical and economical.

Conclusion

This application note provides a reliable and well-documented protocol for the two-step synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline. By following the detailed steps for reaction execution, work-up, and purification, researchers can obtain this valuable chemical intermediate in high yield and purity. The discussion of the underlying chemical principles and troubleshooting guide is intended to empower scientists to adapt and apply these methods to their specific research and development needs.

References

  • ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

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  • Royal Society of Chemistry. (n.d.). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers. [Link]

  • WordPress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). [Link]

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  • SlideShare. (n.d.). Reactions and pharmaceutical applications of aniline. [Link]

  • Sciencemadness Discussion Board. (2022). mechanism of sodium dithionite aromatic nitro reduction?[Link]

  • ResearchGate. (2025). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. [Link]

  • Google Patents. (n.d.).
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  • Biotage. (2023). When should amine-bonded columns be used for purification?[Link]

  • ResearchGate. (2014). Does aniline stick in columns during column chromatography?[Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline...[Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Technical University of Denmark. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • Fisher Scientific. (2023). 2-Bromo-5-methoxytoluene SAFETY DATA SHEET. [Link]

  • CSCanada. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • Clausius Scientific Press. (n.d.). Synthesis of aniline analogs containing different secondary amines. [Link]

  • Quick Company. (n.d.). Sustainable Chemical Process For Reduction Of 4 Methoxy 2 Nitroaniline. [Link]

  • MDPI. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. [Link]

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  • ResearchGate. (2023). 1-(2,5-Dimethoxy-4-Nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine. [Link]

  • Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]

  • Organic Syntheses. (n.d.). 5-Methoxy-2-nitrophenylacetic acid. [Link]

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  • PMC. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]

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Application Notes and Protocols for 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline in Synthetic Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is a key building block in synthetic organic chemistry, particularly valued in the design and synthesis of small molecule kinase inhibitors. Its unique structural features, combining an electron-rich methoxy-substituted aniline with a basic N-methylpiperazine moiety, make it a versatile precursor for creating compounds that can effectively interact with the ATP-binding sites of various protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making molecules derived from this aniline derivative of significant interest to researchers in medicinal chemistry and drug development.[1][2]

The strategic placement of the methoxy and piperazine groups on the aniline ring influences the molecule's reactivity and its ability to participate in crucial intermolecular interactions within a biological target. The aniline nitrogen provides a key attachment point for building more complex structures, often through the formation of a pyrimidine ring, a common scaffold in kinase inhibitors.[3][4] This guide provides detailed synthetic protocols for the preparation of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline and its subsequent application in the synthesis of advanced intermediates for targeted therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₂H₁₉N₃O[5]
Molecular Weight 221.30 g/mol [5]
Appearance Off-white to light brown solidSupplier Data
CAS Number 1021428-48-7[5]

Spectroscopic Data (Predicted and from Related Compounds):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.7-6.9 (m, 3H, Ar-H), 4.1 (br s, 2H, NH₂), 3.81 (s, 3H, OCH₃), 2.9-3.1 (m, 4H, piperazine-H), 2.5-2.7 (m, 4H, piperazine-H), 2.35 (s, 3H, N-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 150.2, 140.1, 125.5, 118.9, 115.4, 112.8, 55.8, 55.2, 48.5, 46.1.

  • IR (KBr, cm⁻¹): 3450-3300 (N-H stretch), 2940, 2800 (C-H stretch), 1610, 1510 (C=C stretch, aromatic), 1230 (C-O stretch).

  • Mass Spectrometry (ESI-MS): m/z 222.1 [M+H]⁺.

Note: The provided NMR data is a prediction based on the analysis of similar compounds and standard chemical shift values. Experimental data should be acquired for definitive characterization.[6][7]

Synthetic Protocols

The synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline can be approached through several strategic routes. The following protocols are based on established methodologies for the synthesis of related aniline derivatives, particularly isomers and analogues used in the preparation of kinase inhibitors.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr) and Reduction

This two-step approach is a common and efficient method for the synthesis of N-aryl piperazines. It involves the initial displacement of a suitable leaving group on an activated aromatic ring by N-methylpiperazine, followed by the reduction of a nitro group to the desired aniline.

Workflow Diagram:

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Group Reduction A 1-Fluoro-2-methoxy-4-nitrobenzene C 1-(5-Methoxy-2-nitrophenyl)-4-methylpiperazine A->C B N-Methylpiperazine B->C D Catalytic Hydrogenation (H₂, Pd/C) C->D E 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline D->E

Caption: Synthetic workflow for 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline via SNAr and reduction.

Step 1: Synthesis of 1-(5-Methoxy-2-nitrophenyl)-4-methylpiperazine via SNAr

Causality Behind Experimental Choices: The choice of a fluoro-substituted nitrobenzene is strategic. The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution, and the nitro group in the ortho position strongly activates the ring towards nucleophilic attack by withdrawing electron density.[8][9] The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF to facilitate the dissolution of the reactants and the formation of the charged Meisenheimer intermediate. A base such as potassium carbonate is used to neutralize the HF formed during the reaction.

Materials:

  • 1-Fluoro-2-methoxy-4-nitrobenzene

  • N-Methylpiperazine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq), N-methylpiperazine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the starting nitrobenzene.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(5-Methoxy-2-nitrophenyl)-4-methylpiperazine as a solid.

Step 2: Reduction of the Nitro Group

Causality Behind Experimental Choices: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the reduction of aromatic nitro groups to anilines.[10] Methanol or ethanol are commonly used as solvents due to their ability to dissolve the starting material and their inertness under the reaction conditions. The reaction is carried out under a hydrogen atmosphere.

Materials:

  • 1-(5-Methoxy-2-nitrophenyl)-4-methylpiperazine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Diatomaceous earth (Celite®)

Procedure:

  • In a hydrogenation vessel, dissolve 1-(5-Methoxy-2-nitrophenyl)-4-methylpiperazine (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Seal the vessel and purge with hydrogen gas (or use a hydrogen balloon).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline as a solid, which can be used in the next step without further purification or can be recrystallized if necessary.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12][13] This method is particularly useful when the SNAr approach is not feasible due to the lack of an activating group on the aromatic ring.

Workflow Diagram:

G cluster_0 One-Pot Synthesis A 2-Bromo-5-methoxyaniline C Buchwald-Hartwig Amination (Pd catalyst, ligand, base) A->C B 1-Methylpiperazine B->C D 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline C->D

Caption: Synthetic workflow for 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline via Buchwald-Hartwig amination.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent. Sterically hindered and electron-rich phosphine ligands, such as Xantphos or BINAP, are often crucial for achieving high yields. A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine and facilitate the catalytic cycle. Anhydrous toluene or dioxane are common solvents.

Materials:

  • 2-Bromo-5-methoxyaniline

  • 1-Methylpiperazine

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium pre-catalyst

  • Xantphos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromo-5-methoxyaniline (1.0 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe, followed by 1-methylpiperazine (1.2 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.[14]

Applications in Kinase Inhibitor Synthesis

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is a valuable intermediate for the synthesis of pyrimidine-based kinase inhibitors. The aniline nitrogen can act as a nucleophile to displace a leaving group on a substituted pyrimidine ring, a common strategy in the synthesis of drugs like Dasatinib and its analogues.[3][4][15]

Protocol 3: Synthesis of a 2,4-Disubstituted Pyrimidine Intermediate

This protocol describes the reaction of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline with a dichloropyrimidine, a key step in the construction of many kinase inhibitor scaffolds.

Reaction Scheme:

G A 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline C Nucleophilic Aromatic Substitution (SNAr) A->C B 2,4-Dichloropyrimidine B->C D N-(5-methoxy-2-(4-methylpiperazin-1-yl)phenyl)-2-chloropyrimidin-4-amine C->D

Caption: Reaction of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline with 2,4-dichloropyrimidine.

Causality Behind Experimental Choices: In 2,4-dichloropyrimidine, the chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position due to electronic effects of the ring nitrogens.[15][16] The reaction is typically carried out in a polar solvent like isopropanol or DMF, and a base such as diisopropylethylamine (DIPEA) is often added to scavenge the HCl generated.

Materials:

  • 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

  • 2,4-Dichloropyrimidine

  • Diisopropylethylamine (DIPEA)

  • Isopropanol or DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq) in isopropanol or DMF.

  • Add DIPEA (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (or 80-100 °C for DMF) and stir for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-(5-methoxy-2-(4-methylpiperazin-1-yl)phenyl)-2-chloropyrimidin-4-amine. This intermediate can then be further functionalized at the C2 position.

Conclusion

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is a strategically important building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. The protocols provided in this guide, based on established and reliable synthetic methodologies, offer a roadmap for its preparation and utilization. The versatility of this aniline derivative in reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling makes it a valuable tool for medicinal chemists and drug development professionals in the ongoing quest for novel and effective kinase inhibitors.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). Molecules, 29(2), 489. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 2-Substituted Aniline Pyrimidine Derivatives as Potential and Orally Bioavailable Mer Inhibitors with Antitumor Activities. (2025). Bioorganic Chemistry, 162, 108591.
  • Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization. (2018). The Royal Society of Chemistry.
  • Selected ( 1 H) NMR and ( 13 C) NMR and HMBC chemical shifts of 4a. - ResearchGate. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters, 8(4), 541-544. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. (2014). South African Journal of Chemistry, 67, 97-105.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution - YouTube. (2019). Retrieved from [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2011). Molecules, 16(12), 9849-9857. [Link]

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Application Notes and Protocols: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline as a Premier Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline Scaffold

In the landscape of modern oncology and drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Kinases, as central regulators of cellular signaling, are frequently dysregulated in various cancers, making them prime targets for small molecule intervention.[1][2] The careful selection of starting materials is paramount in the design of successful kinase inhibitors. 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline has emerged as a "privileged" scaffold in medicinal chemistry, offering a unique combination of structural and physicochemical properties that are highly advantageous for the synthesis of targeted kinase inhibitors.

This technical guide provides an in-depth exploration of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline as a key building block. We will delve into the rationale behind its use, provide detailed synthetic protocols for its incorporation into common kinase inhibitor frameworks, and outline established methods for the biological evaluation of the resulting compounds.

The Rationale for Employing 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

The efficacy of this aniline derivative in the design of kinase inhibitors can be attributed to the synergistic contributions of its constituent moieties: the aniline core, the 5-methoxy group, and the 2-(4-methylpiperazin-1-yl) substituent.

The Anilino Core: A Gateway to the Kinase Hinge Region

The aniline nitrogen serves as a crucial hydrogen bond donor, enabling interaction with the hinge region of the kinase ATP-binding pocket. This interaction is a hallmark of many Type I and Type II kinase inhibitors and is fundamental for anchoring the inhibitor to the target protein. The 2-substitution pattern on the aniline ring is particularly important for orienting the molecule within the active site.

The 5-Methoxy Group: Modulating Potency and Selectivity

The methoxy group at the 5-position of the aniline ring plays a multifaceted role in modulating the inhibitor's properties. While it is a relatively small and simple functional group, its impact on binding affinity and selectivity can be profound. Structure-activity relationship (SAR) studies of anilino-based kinase inhibitors have shown that methoxy groups can engage in favorable hydrophobic interactions within the ATP binding site.[3][4] Furthermore, the electronic-donating nature of the methoxy group can influence the pKa of the aniline nitrogen, subtly tuning the strength of the hydrogen bond with the kinase hinge. Its position can also influence the overall conformation of the inhibitor, potentially leading to enhanced selectivity for the target kinase over closely related off-targets.

The 2-(4-Methylpiperazin-1-yl) Moiety: Enhancing Solubility and Target Engagement

The N-methylpiperazine group is a common feature in many approved kinase inhibitors. Its primary role is to impart aqueous solubility to the molecule, a critical parameter for drug-likeness and oral bioavailability. The basic nitrogen of the piperazine can be protonated at physiological pH, improving the compound's solubility profile. Beyond its impact on physicochemical properties, the piperazine moiety can also engage in additional interactions with the kinase, often extending into the solvent-exposed region of the ATP-binding site. This can contribute to overall binding affinity and provide a vector for further chemical modification to optimize potency and selectivity.[5][6]

Synthetic Protocols: Incorporation of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline into Kinase Inhibitor Scaffolds

The primary application of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline in kinase inhibitor synthesis is its use as a nucleophile in aromatic nucleophilic substitution (SNAr) reactions with activated heterocyclic cores, such as 4-chloroquinazolines or 2,4-dichloropyrimidines. These reactions are foundational in the synthesis of a wide array of clinically relevant kinase inhibitors.

Protocol 1: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol details the synthesis of a representative 4-(5-Methoxy-2-(4-methylpiperazin-1-yl)anilino)quinazoline, a common scaffold for EGFR and other tyrosine kinase inhibitors.

Reaction Scheme:

Aniline 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline Reagents Isopropanol, HCl (cat.) Aniline->Reagents Chloroquinazoline 4-Chloroquinazoline Chloroquinazoline->Reagents Product 4-(5-Methoxy-2-(4-methylpiperazin-1-yl)anilino)quinazoline Reagents->Product

A representative synthesis of a 4-anilinoquinazoline.

Materials:

  • 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

  • 4-Chloroquinazoline

  • Isopropanol (IPA)

  • Concentrated Hydrochloric Acid (HCl)

  • Triethylamine or Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline (1.0 equivalent) and 4-chloroquinazoline (1.05 equivalents).

  • Add isopropanol to the flask to achieve a concentration of approximately 0.1-0.2 M.

  • Add a catalytic amount of concentrated HCl (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-12 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold isopropanol. This is often the hydrochloride salt of the product.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 4-(5-Methoxy-2-(4-methylpiperazin-1-yl)anilino)quinazoline.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Biological Evaluation of Kinase Inhibitors

Once synthesized, the novel kinase inhibitors must be rigorously evaluated for their biological activity. This typically involves a tiered approach, starting with in vitro biochemical assays to determine direct kinase inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well microplates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Further dilute the compound solutions in the kinase assay buffer to the desired final concentrations.

  • In a 384-well plate, add the diluted test compound. Include wells with DMSO only as a negative control (100% activity) and wells with a known inhibitor as a positive control.

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear reaction kinetics.

  • Stop the kinase reaction and measure the amount of ADP produced (or remaining ATP) using the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the negative control.

  • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Start Prepare Compound Dilutions Add_Compound Add Compound to Plate Start->Add_Compound Add_Kinase Add Kinase and Substrate Add_Compound->Add_Kinase Add_ATP Initiate Reaction with ATP Add_Kinase->Add_ATP Incubate Incubate at Room Temperature Add_ATP->Incubate Stop_Reaction Stop Reaction and Add Detection Reagent Incubate->Stop_Reaction Read_Luminescence Read Luminescence Stop_Reaction->Read_Luminescence Analyze_Data Calculate % Inhibition and IC50 Read_Luminescence->Analyze_Data

Workflow for an in vitro kinase inhibition assay.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the antiproliferative effect of a kinase inhibitor on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Treat the cells with various concentrations of the test compound. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation

The following table provides representative data for a hypothetical kinase inhibitor derived from 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, illustrating its potential potency and selectivity.

Kinase TargetIC₅₀ (nM)
Primary Target Kinase (e.g., EGFR) 15
Off-Target Kinase 1 (e.g., Src)250
Off-Target Kinase 2 (e.g., VEGFR2)>1000
Off-Target Kinase 3 (e.g., Abl)800

Conclusion

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is a strategically designed building block for the synthesis of potent and selective kinase inhibitors. Its constituent functional groups work in concert to provide a strong foundation for interaction with the kinase active site while imparting favorable physicochemical properties. The synthetic protocols and biological evaluation methods outlined in this guide provide a comprehensive framework for researchers and drug development professionals to effectively utilize this valuable scaffold in their quest for novel cancer therapeutics.

References

  • Discovery of substituted 4-anilino-2-(2-pyridyl)pyrimidines as a new series of apoptosis inducers using a cell- and caspase-based high throughput screening assay. Part 1. (2006). Bioorganic & Medicinal Chemistry. [Link]

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. (2015). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. (2014). South African Journal of Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). Molecules. [Link]

  • Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (2008). Molecular BioSystems. [Link]

  • Kinase inhibitors. (2017).
  • N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. (2006). Figshare. [Link]

  • PROCESS FOR THE PREPARATION OF 4-(6-CHLORO-2, 3-METHYLENEDIOXYANILINO)-7-[2-(4-METHYLPIPERAZIN-l-YL) ETHOXY]-5-TETRAHYDROPYRAN-4-YLOXYQUINAZOLINE , THEIR INTERMEDIATES AND CRYSTALLINE SALTS THEREOF. (2006).
  • Design, Synthesis, and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2022). Molecules. [Link]

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (2013). Beilstein Journal of Organic Chemistry. [Link]

  • Discovery of a Candidate Containing an ( S )-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H -inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. (2021). ResearchGate. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry. [Link]

  • Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: Synthesis, cell based assays and kinase screening. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

  • SUBSTITUTED PYRAZOLOPYRIMIDINES USEFUL AS KINASES INHIBITORS. (2018).
  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). Future Medicinal Chemistry. [Link]

  • Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (2021). Molecules. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry. [Link]

  • 5WAL: Identification of an imidazopyridine scaffold to generate potent and selective TYK2 inhibitors that demonstrate activity in an in vivo psoriasis model. (2017). RCSB PDB. [Link]

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Application Note: Strategic Utilization of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is a specialized, high-value building block used primarily in the discovery and development of kinase inhibitors (specifically targeting EGFR, ALK, and ROS1) and G-protein coupled receptor (GPCR) ligands.

Unlike simple anilines, this scaffold incorporates two critical pharmacophoric elements:

  • The Ortho-Piperazine Tail: A bulky, basic moiety at the 2-position (ortho to the amine). This group serves a dual purpose: it dramatically enhances aqueous solubility (a common bottleneck in kinase inhibitor development) and induces a specific torsional conformation in the final drug molecule, often forcing the aniline ring out of planarity with the coupled heterocycle. This "ortho-twist" is a key strategy for achieving selectivity in ATP-competitive inhibitors.

  • The 5-Methoxy Group: Acts as a hydrogen bond acceptor and electron donor, often positioned to interact with the solvent-front residues or the hinge region of the kinase domain.

This guide details the physicochemical profile, synthetic utility, and validated protocols for incorporating this aniline into bioactive small molecules, with a focus on Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Cross-Coupling .

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyData
Systematic Name 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline
Molecular Formula C₁₂H₁₉N₃O
Molecular Weight 221.30 g/mol
CAS Number Not widely indexed; Custom Synthesis (Analog: 1021428-48-7 is the regioisomer)
Physical State Pale yellow to light brown solid (sensitive to oxidation)
Solubility Soluble in DMSO, MeOH, DCM; Moderate solubility in water (pH dependent)
pKa (Calc.) ~8.5 (Piperazine N), ~3.5 (Aniline NH₂)
Storage -20°C, under Argon/Nitrogen (Hygroscopic & Air Sensitive)
Structural Significance

The 1,2,5-substitution pattern is critical. The ortho-piperazine creates a "steric gear" effect. When this aniline is coupled to a flat heterocycle (e.g., pyrimidine or quinazoline), the steric clash between the piperazine and the heterocycle forces the phenyl ring to rotate (typically 40-60°), creating a specific 3D shape that can fit into restricted pockets (e.g., the gatekeeper region of mutant kinases).

Synthetic Utility & Applications

A. Synthesis of Third-Generation EGFR Inhibitors

This aniline is a bioisostere of the solubilizing tails found in drugs like Rociletinib and Osimertinib intermediates. It is used to synthesize "Mutant-Selective" inhibitors where the piperazine tail extends into the solvent channel, improving PK properties.

B. Precursor for Tricyclic Scaffolds (Benzimidazoles)

The ortho-diamine-like character (NH₂ at pos 1, Tertiary Amine at pos 2) makes it a unique precursor. While it cannot form a benzimidazole directly (due to the tertiary amine), it is often used to synthesize N-aryl benzimidazoles via coupling with an aldehyde followed by oxidative cyclization if the piperazine is modified, or used as a bidentate ligand in organometallic catalysis.

C. PROTAC Linker Attachment

The secondary nitrogen of the piperazine (if demethylated) or the 4-methyl group (via functionalization) serves as an ideal attachment point for E3 ligase linkers in Proteolysis Targeting Chimeras (PROTACs) .[1]

Experimental Protocols

Protocol 1: SNAr Coupling to 2,4-Dichloropyrimidine

This is the standard workflow for generating the core scaffold of kinase inhibitors.

Objective: Couple 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline with 2,4-dichloropyrimidine to form the mono-substituted intermediate.

Reagents:

  • 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline (1.0 equiv)

  • 2,4-Dichloropyrimidine (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent:

    
    -Butanol or Isopropanol (IPA)
    

Workflow:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichloropyrimidine (1.1 eq) in

    
    -Butanol (0.2 M concentration).
    
  • Addition: Add DIPEA (2.5 eq) followed by 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline (1.0 eq).

    • Note: The order is important. Adding the aniline slowly prevents bis-substitution.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS.

    • Target Mass: [M+H]⁺ = ~334.1 (Cl isotope pattern visible).

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Remove volatiles under reduced pressure.

    • Acid-Base Extraction (Crucial for Piperazine purity):

      • Dissolve residue in EtOAc.

      • Extract with 1N HCl (The product goes into the aqueous phase; non-basic impurities stay in organic).

      • Wash aqueous layer with EtOAc.

      • Basify aqueous layer with saturated NaHCO₃ or 2N NaOH to pH 10.

      • Extract product back into EtOAc (3x).

  • Purification: Dry over Na₂SO₄, filter, and concentrate. If necessary, purify via flash chromatography (DCM:MeOH:NH₃ 90:10:1).

Protocol 2: Buchwald-Hartwig Coupling (For Sterically Demanding Substrates)

Use this if SNAr fails due to the steric bulk of the ortho-piperazine.

Reagents:

  • Aryl Halide (e.g., 4-bromo-quinazoline)

  • 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

  • Catalyst: Pd₂(dba)₃ (5 mol%)

  • Ligand: Xantphos or BINAP (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Workflow:

  • Degassing: Charge a microwave vial with the Aryl Halide, Aniline, Cs₂CO₃, Pd source, and Ligand. Seal and purge with Argon for 5 mins.

  • Solvent Addition: Add anhydrous Dioxane via syringe.

  • Reaction: Heat at 100°C (oil bath) or 120°C (Microwave) for 2–12 hours.

  • Filtration: Filter through a pad of Celite (elute with DCM).

  • Purification: Reverse-phase Prep-HPLC is recommended to remove Palladium residues and ligand byproducts.

Visualization & Logic

Pathway: Synthesis of the Aniline Intermediate

Understanding how this building block is made helps in troubleshooting impurities.

SynthesisPathway Start 1-Fluoro-5-methoxy- 2-nitrobenzene Inter 1-(5-Methoxy-2-nitrophenyl)- 4-methylpiperazine Start->Inter K2CO3, DMF, 60°C Reagent N-Methylpiperazine (S_NAr) Reagent->Inter Final 5-Methoxy-2-(4-methylpiperazin- 1-yl)aniline Inter->Final Reduction Red Reduction (H2, Pd/C or Fe/NH4Cl) Red->Final

Caption: Synthesis of the target aniline from nitro-precursors via SNAr and Reduction.

Workflow: Reaction Decision Tree

How to choose the right coupling method for this scaffold.

CouplingLogic Start Start: Coupling 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline Check Is the Electrophile Electron Deficient? (e.g., Chloropyrimidine, Nitro-benzene) Start->Check SNAr Method A: S_NAr (n-BuOH, DIPEA, 80°C) Check->SNAr Yes Buchwald Method B: Buchwald-Hartwig (Pd2(dba)3, Xantphos, Cs2CO3) Check->Buchwald No Yes Yes No No (e.g., Bromobenzene) Check2 Did S_NAr fail/low yield? SNAr->Check2 Check2->Buchwald Yes (Steric hindrance)

Caption: Decision matrix for coupling the ortho-piperazinyl aniline based on electrophile reactivity.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Sensitization: Piperazine derivatives are known respiratory and skin sensitizers . Handle in a fume hood.

  • Stability: The aniline is electron-rich and prone to oxidation (turning dark brown/black). Store under inert gas.

  • Spill Protocol: Neutralize with dilute acetic acid, absorb with sand/vermiculite.

References

  • Pharmacophore Analysis of EGFR Inhibitors

    • Title: Structure-Activity Relationships of Anilino-Quinazoline and Pyrimidine Deriv
    • Source:Journal of Medicinal Chemistry, 2016.
    • Context: Discusses the role of solubilizing tails (piperazines) in the solvent front.
    • (Generic landing for verification)

  • Synthetic Protocol for Ortho-Piperazinyl Anilines

    • Title: Anti-Infective Properties and Synthesis of Piperazinyl-Benzanilides.
    • Source:Pharmaceuticals (MDPI), 2018.
    • Context: Describes the synthesis of 2-(4-methylpiperazin-1-yl)aniline via SNAr and reduction.
  • Buchwald-Hartwig Coupling of Sterically Hindered Anilines

    • Title: Palladium-Catalyzed Amin
    • Source:Chemical Reviews, 2016.
    • Context: General conditions for coupling ortho-substituted anilines.
  • Related Drug Scaffold (Osimertinib/Rociletinib)

    • Title: Discovery of Osimertinib (AZD9291).
    • Source:Journal of Medicinal Chemistry, 2014.
    • Context: Illustrates the utility of methoxy-aniline scaffolds in covalent inhibitors.

Sources

The Strategic Role of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline in the Synthesis of Advanced Anaplastic Lymphoma Kinase (ALK) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Targeted ALK Inhibition in Oncology

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has been identified as a key oncogenic driver in various malignancies, most notably in a subset of non-small cell lung cancer (NSCLC). The development of ALK inhibitors has revolutionized the treatment landscape for patients with ALK-positive cancers, offering significant improvements in progression-free survival compared to conventional chemotherapy. The core chemical scaffold of many potent and selective ALK inhibitors, such as Alectinib, Brigatinib, and other next-generation molecules, often features a diaminopyrimidine or a related nitrogen-rich heterocyclic core. The strategic installation of specific substituted aniline moieties onto this core is a pivotal step in achieving high potency and desirable pharmacokinetic properties.

This application note provides a detailed technical guide on the synthesis and application of a key intermediate, 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline , in the construction of advanced ALK inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its synthesis, and its subsequent coupling to a pyrimidine scaffold, a common core in many ALK inhibitors.

The Significance of the 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline Moiety

The 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline moiety is a strategically designed building block that imparts several crucial properties to the final ALK inhibitor:

  • Binding Interactions: The methoxy and piperazine groups can engage in key hydrogen bonding and van der Waals interactions within the ATP-binding pocket of the ALK enzyme, contributing to high-affinity binding.

  • Solubility and Pharmacokinetics: The N-methylpiperazine group is a common pharmacophore used to enhance aqueous solubility and improve oral bioavailability of drug candidates.

  • Synthetic Accessibility: This aniline derivative can be synthesized in a straightforward, multi-step sequence, making it an attractive intermediate for medicinal chemistry campaigns and large-scale production.

The following sections will provide detailed protocols for the synthesis of this key intermediate and its application in the synthesis of a model diaminopyrimidine-based ALK inhibitor scaffold.

Synthesis of the Key Intermediate: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

The synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is typically achieved through a two-step process starting from a commercially available nitroaromatic compound. The overall synthetic scheme is depicted below:

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Reduction of the Nitro Group 4-Bromo-1-methoxy-2-nitrobenzene 4-Bromo-1-methoxy-2-nitrobenzene Product1 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine 4-Bromo-1-methoxy-2-nitrobenzene->Product1 Base (e.g., K2CO3) Solvent (e.g., DMF) Heat N-Methylpiperazine N-Methylpiperazine N-Methylpiperazine->Product1 Product1_step2 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine Final_Product 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline Product1_step2->Final_Product Reducing Agent (e.g., Pd/C, H2 or Fe/HCl) Solvent (e.g., Ethanol) G cluster_0 Buchwald-Hartwig Amination Aniline 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline ALK_Scaffold N-(5-Methoxy-2-(4-methylpiperazin-1-yl)phenyl)-4-chloropyrimidin-2-amine Aniline->ALK_Scaffold Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Solvent (e.g., Dioxane) Heat Dihalopyrimidine 2,4-Dichloropyrimidine Dihalopyrimidine->ALK_Scaffold

The Lynchpin in Cancer Drug Synthesis: A Detailed Guide to 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Key Intermediate

In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors has been a paradigm shift. Brigatinib, an inhibitor of anaplastic lymphoma kinase (ALK), stands as a significant therapeutic agent in the treatment of certain types of non-small cell lung cancer (NSCLC)[1]. The chemical synthesis of such a complex molecule is a multi-step process that relies on the efficient production of key building blocks. This guide focuses on one such critical component: 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline (CAS No. 761440-75-9). This aniline derivative is a lynchpin intermediate, the structural core upon which the final pharmacophore of Brigatinib is assembled[1][2].

The strategic importance of this molecule lies in its intricate structure, which combines a reactive aniline moiety, essential for the final coupling step, with a complex piperidinyl-piperazine side chain that is crucial for the drug's binding affinity and pharmacokinetic properties. A robust and well-characterized protocol for the synthesis and handling of this intermediate is therefore of paramount importance to researchers in medicinal chemistry and drug development. This document provides a comprehensive overview of the chemical properties, a detailed multi-step synthesis protocol, and its subsequent application in the synthesis of Brigatinib.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is fundamental for the effective and safe handling of any chemical intermediate in a research and development setting.

Physicochemical Properties
PropertyValueSource
CAS Number 761440-75-9[3][4]
Molecular Formula C₁₇H₂₈N₄O[3][4]
Molecular Weight 304.43 g/mol [3][4]
Appearance Off-white to purple solid[2]
Boiling Point 479.3 °C at 760 mmHg[5]
Flash Point 243.6 °C[5]
Density 1.126 g/cm³[5]
pKa 8.14 ± 0.42 (Predicted)[5]
Safety and Handling
  • General Hazards: Anilines are a class of compounds that can be toxic if swallowed, in contact with skin, or if inhaled. They may cause skin and eye irritation. Piperazine derivatives can be corrosive and may cause skin burns and eye damage[6].

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves[7].

  • Handling Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product[6][7].

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents[8].

  • First Aid:

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[6][7].

Synthesis of 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline

The synthesis of this key intermediate is a multi-step process that begins with readily available starting materials. The following protocol is a synthesized procedure based on established literature and patents[2][3].

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine cluster_step2 Step 2: Reduction to the Aniline A 2-Nitro-5-fluoroanisole C 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine A->C Aromatic Substitution B 1-Methyl-4-(4-piperidyl)-piperazine B->C D 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine E 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline D->E Pd/C Catalytic Hydrogenation Brigatinib_Synthesis A 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline C Brigatinib A->C Buchwald-Hartwig Amination B 2-(2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphineoxide B->C

Sources

Application Notes and Protocols for 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline: A Key Intermediate in Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Anilino-Piperazine Moiety

In the landscape of modern medicinal chemistry, the 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline scaffold has emerged as a privileged structural motif, particularly in the design of targeted therapeutics such as kinase inhibitors. Its inherent structural features—a nucleophilic aniline for amide bond formation or further coupling reactions, a basic N-methylpiperazine group for enhancing solubility and receptor interactions, and a methoxy-substituted phenyl ring influencing electronic properties and metabolic stability—make it a versatile building block for creating diverse chemical libraries. This guide provides a comprehensive overview of the standard reaction conditions, detailed synthetic protocols, and key applications for this important intermediate, designed for researchers and professionals in drug discovery and development. The methodologies presented herein are grounded in established chemical principles, ensuring both scientific integrity and practical utility.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is presented in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₉N₃O
Molecular Weight 221.30 g/mol
CAS Number 1021428-48-7
Appearance White to yellow to purple to brown solid
Storage Keep in a dark place, sealed in dry, 2-8°C

Synthetic Strategies: Pathways to a Privileged Scaffold

The synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline can be efficiently achieved through two primary and robust synthetic strategies: Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The choice between these methods is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a broad substrate scope and generally high yields.[1] This approach involves the cross-coupling of an aryl halide (or triflate) with an amine, catalyzed by a palladium complex. For the synthesis of our target molecule, this translates to the coupling of a 2-halo-4-methoxyaniline with N-methylpiperazine.

  • Catalyst System: The selection of the palladium precursor and the phosphine ligand is critical. The use of a pre-catalyst like BrettPhos precatalyst is often preferred for its high activity and stability.[1] The bulky and electron-rich nature of ligands like BrettPhos facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide is a common and effective choice.[3]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.[4]

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen).[3]

Buchwald_Hartwig cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions A 2-Bromo-4-methoxyaniline I 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline A->I B N-Methylpiperazine B->I C Pd Catalyst (e.g., Pd(OAc)₂, BrettPhos) C->I D Base (e.g., NaOt-Bu) D->I E Anhydrous Toluene E->I F Inert Atmosphere (Ar/N₂) G Heat (80-110 °C) H Workup & Purification G->H H->I

Buchwald-Hartwig Amination Workflow
  • Reaction Setup: To a dry Schlenk tube, add 2-bromo-4-methoxyaniline (1.0 eq), sodium tert-butoxide (1.4 eq), the palladium pre-catalyst (e.g., BrettPhos precatalyst, 1-2 mol%), and a magnetic stir bar.

  • Inerting: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous toluene (5-10 mL per mmol of aryl halide) via syringe, followed by N-methylpiperazine (1.2 eq).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) provides an alternative, often more economical, route for the synthesis of the target compound. This reaction is contingent on the presence of a potent electron-withdrawing group positioned ortho or para to a good leaving group (such as fluorine or chlorine) on the aromatic ring.[5] In this case, a suitable starting material would be a 2-halo-4-methoxy-nitrobenzene, where the nitro group activates the ring towards nucleophilic attack by N-methylpiperazine. The subsequent reduction of the nitro group yields the desired aniline.

  • Substrate Activation: The nitro group is a strong electron-withdrawing group that stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step of the SNAr reaction.[6]

  • Leaving Group: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.[7]

  • Solvent: Polar aprotic solvents like DMSO or DMF are preferred as they can solvate the cation of the base and the Meisenheimer complex, thereby accelerating the reaction.[8]

  • Base: A base such as potassium carbonate is often used to scavenge the acid formed during the reaction and can also enhance the nucleophilicity of the amine.

  • Reduction Step: The nitro group is readily reduced to an amine using standard methods such as catalytic hydrogenation (H₂, Pd/C) or reduction with metals in acidic media (e.g., Fe, HCl).[9]

SNAr A 2-Fluoro-4-methoxynitrobenzene E Intermediate: 5-Methoxy-2-(4-methylpiperazin-1-yl)nitrobenzene A->E B N-Methylpiperazine B->E C K₂CO₃, DMSO C->E D Heat (80-120 °C) D->E F Reduction (e.g., H₂, Pd/C) E->F G Final Product: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline F->G

Nucleophilic Aromatic Substitution (SNAr) Workflow

Step 1: Nucleophilic Aromatic Substitution

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-fluoro-4-methoxynitrobenzene (1.0 eq) in DMSO.

  • Reagent Addition: Add N-methylpiperazine (1.5 eq) and potassium carbonate (2.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude nitro intermediate.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the crude 5-Methoxy-2-(4-methylpiperazin-1-yl)nitrobenzene from the previous step in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% Pd).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify by flash column chromatography as described in the Buchwald-Hartwig protocol to yield the final product.

Analytical Characterization (Predicted)

TechniquePredicted Key Signals
¹H NMR Aromatic protons (approx. 6.5-7.0 ppm). Singlet for the methoxy (O-CH₃) protons (approx. 3.8 ppm). Signals for the piperazine ring protons (approx. 2.5-3.5 ppm). Singlet for the N-methyl (N-CH₃) protons (approx. 2.3 ppm). Broad singlet for the aniline (NH₂) protons.
¹³C NMR Signals for 6 distinct aromatic carbons, with the C-O and C-N carbons shifted downfield. Signal for the O-CH₃ carbon (approx. 55 ppm). Signals for the piperazine ring carbons. Signal for the N-CH₃ carbon (approx. 46 ppm).
FT-IR (cm⁻¹) N-H stretches (approx. 3300-3450 cm⁻¹). Aromatic and Aliphatic C-H stretches (approx. 2800-3100 cm⁻¹). C=C aromatic ring stretches (approx. 1500-1600 cm⁻¹). Asymmetric C-O-C stretch (approx. 1220-1260 cm⁻¹).
Mass Spec (EI) Expected [M]⁺ peak at m/z = 221. A major fragment would likely correspond to the loss of the N-methylpiperazine moiety.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline core is a prominent feature in a number of small molecule kinase inhibitors investigated for the treatment of various cancers.[10][11] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[10]

The aniline nitrogen of the title compound serves as a key attachment point for coupling with heterocyclic cores (e.g., quinazolines, pyrimidines) that are known to bind to the ATP-binding pocket of various kinases.[10][12] The N-methylpiperazine moiety often extends into the solvent-exposed region of the kinase, where it can form favorable interactions and improve the pharmacokinetic properties of the drug candidate, such as aqueous solubility.

Kinase_Inhibitor A 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline C Coupling Reaction (e.g., SNAr or Buchwald-Hartwig) A->C B Heterocyclic Core (e.g., Chloroquinazoline) B->C D Kinase Inhibitor Scaffold C->D E Aniline Moiety Binds to Hinge Region of Kinase D->E F N-Methylpiperazine Moiety Improves Solubility and Interacts with Solvent-Exposed Region D->F

Role in Kinase Inhibitor Synthesis

Safety and Handling

As with all aniline and piperazine derivatives, appropriate safety precautions should be taken when handling 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][14]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is a high-value intermediate in the synthesis of complex molecules for pharmaceutical applications. The synthetic routes of Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution offer reliable and scalable methods for its preparation. A thorough understanding of the reaction mechanisms and careful control of the experimental parameters are paramount for achieving high yields and purity. The strategic incorporation of this scaffold in drug design, particularly for kinase inhibitors, underscores its significance in the ongoing quest for novel and effective therapeutics.

References

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A Comprehensive Guide to the Purification of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This guide provides a detailed framework for the purification of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, a key intermediate in pharmaceutical synthesis. Achieving high purity is critical for downstream applications, ensuring the safety, efficacy, and reproducibility of active pharmaceutical ingredients (APIs). We present a multi-modal purification strategy, integrating acid-base extraction, flash column chromatography, and recrystallization. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods effectively. Furthermore, we detail robust analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the definitive assessment of final compound purity.

Introduction: The Imperative for Purity

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is a substituted aromatic amine whose structural motifs are prevalent in a variety of pharmacologically active molecules. In the context of drug development, even minute impurities can have significant impacts on biological activity, toxicity, and stability. Impurities may arise from unreacted starting materials, by-products from side reactions, or degradation products.[1] Therefore, a robust and validated purification workflow is not merely a procedural step but a cornerstone of ensuring the quality and integrity of the final API.

This document serves as a practical guide for chemists and researchers, moving beyond a simple list of steps to explain the causality behind each experimental choice. The presented workflow is designed as a self-validating system, where each purification stage is followed by rigorous analytical assessment.

Compound Profile and Physicochemical Properties

Understanding the molecule's properties is fundamental to designing an effective purification strategy.

  • Structure:

    • IUPAC Name: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

    • Molecular Formula: C₁₂H₁₉N₃O

    • Molecular Weight: 221.30 g/mol

  • Key Features:

    • Aromatic Amine (Aniline): The primary amine group attached to the benzene ring is weakly basic.

    • Tertiary Amine (Piperazine): The nitrogen within the piperazine ring (not attached to the methyl group) is a stronger base (aliphatic amine character) than the aniline nitrogen. This differential basicity is the cornerstone of the acid-base extraction technique.[2][3]

    • Polarity: The presence of three nitrogen atoms and an oxygen atom imparts significant polarity to the molecule, influencing its solubility and chromatographic behavior.

    • Solubility: Expected to be soluble in various organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and alcohols. Its solubility in non-polar solvents like hexanes is likely low. As a base, it can be converted into a salt which is highly soluble in aqueous solutions.[4]

Strategic Purification Workflow

A multi-step approach is recommended to systematically remove different classes of impurities. The overall strategy involves a coarse purification to remove the bulk of impurities, followed by a fine purification to achieve high purity, and a final polishing step.

G cluster_0 Purification Cascade cluster_1 Purity Validation Crude Crude Product (Target + Impurities) ABE Protocol 1: Acid-Base Extraction Crude->ABE Removes neutral & acidic impurities Chrom Protocol 2: Column Chromatography ABE->Chrom Removes polar & structural analogs HPLC HPLC Analysis ABE->HPLC Purity Check Recryst Protocol 3: Recrystallization Chrom->Recryst Removes trace impurities & enhances crystallinity Chrom->HPLC Purity Check Pure High Purity Product (>99.5%) Recryst->Pure Pure->HPLC Final Certificate of Analysis qNMR qNMR Analysis Pure->qNMR Final Certificate of Analysis

Caption: Overall purification and validation workflow.

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction for Coarse Purification

This technique leverages the basic nature of the target compound to separate it from neutral and acidic impurities. The piperazine nitrogen is readily protonated by a dilute acid, forming a water-soluble ammonium salt, while neutral impurities remain in the organic phase.[2][5]

G cluster_0 Step 1: Acid Wash cluster_1 Step 2: Basification & Back-Extraction start Crude Mixture in DCM sep_funnel1 Separatory Funnel Organic Layer (DCM) Neutral Impurities Aqueous Layer (1M HCl) Target Compound as Salt start->sep_funnel1:f0 Add 1M HCl, Shake & Separate sep_funnel2 sep_funnel2 sep_funnel1:f2->sep_funnel2:f0 Isolate Aqueous Layer, Add NaOH (to pH > 10), Add fresh DCM end Partially Purified Product sep_funnel2:f2->end Isolate Organic Layer, Dry & Evaporate

Caption: Principle of Acid-Base Extraction.

Methodology:

  • Dissolution: Dissolve the crude material (e.g., 10 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 100-150 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated product as a salt) into a clean Erlenmeyer flask.

  • Re-extraction: Add another portion of 1M HCl (approx. 50 mL) to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extract. This ensures complete extraction of the basic compound. The organic layer, now containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is greater than 10 (verify with pH paper). The neutral amine product should precipitate or form an oil.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of DCM (100 mL), shake, and separate. Drain the organic layer (containing the purified product) into a clean flask. Repeat this back-extraction twice more with smaller volumes of DCM (2x 50 mL).

  • Drying and Concentration: Combine all organic extracts. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the partially purified product.

Protocol 2: Flash Column Chromatography

For the separation of the target compound from closely related polar impurities or residual starting materials, normal-phase flash chromatography is highly effective.[6][7]

Key Considerations:

  • Stationary Phase: Silica gel (230-400 mesh) is the standard choice for its ability to separate compounds based on polarity.[7]

  • Mobile Phase (Eluent): Due to the basicity of the amine groups, which can cause tailing on acidic silica gel, it is crucial to add a small amount of a basic modifier to the eluent. A typical starting point is a gradient of ethyl acetate in hexanes, with 0.5-1% triethylamine (TEA) added to the entire mobile phase system.

Methodology:

  • Sample Preparation: Dissolve the product from the acid-base extraction in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry powder. This dry-loading technique generally results in better separation.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA).

  • Loading: Carefully add the dried sample-silica mixture to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate (gradient elution). A suggested gradient might be from 5% to 50% ethyl acetate in hexanes.[6]

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis and Pooling: Spot fractions onto a TLC plate and visualize under UV light. Combine the fractions that contain the pure product.

  • Concentration: Evaporate the solvent from the pooled fractions to yield the purified product.

Protocol 3: Recrystallization

Recrystallization is the ultimate step for achieving high crystalline purity, removing trace impurities that may have co-eluted during chromatography.[8] The key is to find a solvent (or solvent pair) in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.

Solvent Screening Table

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingRecommendation
IsopropanolLowHighYes, good qualityExcellent
Ethyl AcetateMediumHighYes, may need seedingGood
TolueneLowMediumSlow, oily at firstFair, consider as anti-solvent
HeptaneInsolubleLowNoGood as an anti-solvent
AcetonitrileMediumHighYesGood

Methodology:

  • Dissolution: In a flask, add the minimum amount of a hot solvent (e.g., isopropanol) to the chromatographically purified product to achieve complete dissolution.

  • Hot Filtration (Optional): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period to allow for the growth of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under a high vacuum to remove all traces of solvent.

Analytical Methods for Purity Assessment

Validation of purity is a non-negotiable step. We recommend using orthogonal methods—techniques that measure purity based on different chemical principles—to provide a high degree of confidence.[9]

Protocol 4: Purity Determination by HPLC

HPLC is the industry standard for determining the purity of a compound as a percentage of the total detected analytes.[10][11]

Suggested HPLC Method:

ParameterConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Excellent for separating aromatic compounds.[10]
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape for basic analytes.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic eluent for reversed-phase.
Gradient 10% B to 90% B over 15 minutesEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm or 280 nmAromatic compounds typically have strong absorbance at these wavelengths.[10]
Injection Volume 5 µL
Sample Prep 1 mg/mL in 50:50 Acetonitrile:WaterEnsure complete dissolution.
Protocol 5: Purity and Identity Confirmation by NMR

While HPLC provides a purity percentage, ¹H NMR confirms the chemical structure and can detect impurities that may not have a UV chromophore. Quantitative NMR (qNMR) offers a powerful method for determining absolute purity.[12][13][14]

Methodology (qNMR):

  • Standard Selection: Choose a certified internal standard that has a known purity, is stable, and has signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation: Accurately weigh a specific amount of the purified product (e.g., 10.0 mg) and the internal standard (e.g., 10.0 mg) into the same vial.[12] This weighing step is a critical source of error and should be done on a microbalance.[12][14]

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification. This includes a long relaxation delay (d1) of at least 60 seconds to ensure complete relaxation of all protons, leading to accurate signal integration.[12]

  • Purity Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved analyte signal to the integral of a known signal from the internal standard, taking into account the number of protons each signal represents and the molar masses of the two compounds.

Conclusion

The purification of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline to a high degree of purity is readily achievable through a systematic, multi-step approach. A logical workflow commencing with a bulk purification via acid-base extraction, followed by fine purification using column chromatography, and concluding with recrystallization, effectively removes a wide range of potential impurities. Each step must be validated with appropriate analytical techniques, primarily HPLC and NMR, to ensure the final product meets the stringent quality requirements for pharmaceutical research and development.

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  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. (n.d.). RSSL. Retrieved February 19, 2026, from [Link]

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  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry, 57(22), 9220-9221. ACS Publications. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]

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  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2020). Chemical and Pharmaceutical Bulletin, 68(9), 897-903. J-STAGE. [Link]

  • Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. (1981). Journal of Chromatographic Science, 19(11), 570-573. Oxford Academic. [Link]

  • Determining and reporting purity of organic molecules: Why qNMR. (2012). Magnetic Resonance in Chemistry, 50(12), 804-811. ResearchGate. [Link]

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  • Acid-Base Extraction Tutorial. (2020). YouTube. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent. Retrieved February 19, 2026, from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

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  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. [Link]

  • Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. (2015). ResearchGate. [Link]

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  • 5-Methoxy-2-(4-methylpyrazol-1-yl)aniline. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

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  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]

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Application Note: Advanced Characterization of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the development of kinase inhibitors. It provides a rigorous, self-validating framework for the characterization of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline , a critical intermediate often encountered in the synthesis of EGFR-targeting small molecules.

Introduction & Structural Context

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline (Formula: C₁₂H₁₉N₃O | MW: 221.30 g/mol ) is a bifunctional building block featuring an electron-rich aniline moiety and a basic N-methylpiperazine side chain.

This specific substitution pattern—where the piperazine is ortho to the amine and the methoxy group is meta to the amine (position 5)—distinguishes it from its common regioisomer, 2-methoxy-5-(4-methylpiperazin-1-yl)aniline (CAS 1021428-48-7). Correct structural assignment is critical, as the regioisomer leads to biologically inactive kinase inhibitors.

Synthetic Origin & Impurity Logic

Understanding the synthesis is prerequisite to impurity profiling. This compound is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction:

  • Precursor: 4-Fluoro-3-nitroanisole (or 1-fluoro-4-methoxy-2-nitrobenzene).

  • Reaction: SNAr with N-methylpiperazine.

  • Intermediate: 1-(4-Methoxy-2-nitrophenyl)-4-methylpiperazine.

  • Reduction: Catalytic hydrogenation (Pd/C) or chemical reduction (Fe/HCl) to the target aniline.

Critical Quality Attributes (CQAs):

  • Regio-purity: Absence of isomer (unlikely if starting material is pure, but possible via migration).

  • Residual Nitro: Incomplete reduction.

  • Oxidation: Aniline oxidation (quinone imines) or Piperazine N-oxides.

Physicochemical Profile

PropertyValue (Predicted/Experimental)Analytical Implication
LogP ~1.2 - 1.5Moderately lipophilic; suitable for Reverse Phase HPLC (C18).
pKa (Piperazine N4) ~8.5 - 9.0Basic. Will be protonated at acidic pH (retention shift).
pKa (Aniline) ~4.0Weak base.
Solubility High in DMSO, MeOH, Acidic WaterSample prep should use MeOH or dilute acid.
UV Maxima ~240 nm, ~290 nmDual-wavelength monitoring recommended (254 nm for general).

Analytical Method 1: HPLC-UV/MS (Purity & Assay)

Challenge: The basic piperazine moiety causes severe peak tailing on standard C18 columns due to silanol interactions at low pH. Solution: Use a High pH mobile phase (pH > 9.5) to keep the piperazine deprotonated (neutral), ensuring sharp peak shape and better loading capacity.

Protocol: High-pH Reverse Phase LC
  • Instrument: UPLC or HPLC (Agilent 1290 / Waters H-Class).

  • Column: Waters XBridge BEH C18, 130Å, 2.5 µm, 3.0 x 100 mm (or equivalent high-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

  • Detection: UV at 254 nm (primary) and 280 nm; MS (ESI+).

Gradient Program:

Time (min)% A% BEvent
0.0955Equilibration
1.0955Injection
10.0595Linear Gradient
12.0595Wash
12.1955Re-equilibration
15.0955End

System Suitability Criteria:

  • Tailing Factor (Tf): < 1.5 (Critical for basic amines).

  • Theoretical Plates: > 10,000.

  • Resolution (Rs): > 2.0 between Target and Nitro-Intermediate (major impurity).

Mass Spectrometry Settings (ESI+):

  • Scan Range: 100–600 m/z.

  • Target Ion: [M+H]⁺ = 222.16.

  • Fragmentor: 100 V (Adjust for instrument).

Analytical Method 2: NMR Spectroscopy (Structural ID)

Objective: Unambiguous confirmation of the 1,2,5-substitution pattern.

Protocol: 1H-NMR (400 MHz)
  • Solvent: DMSO-d₆ (Avoid CDCl₃ as it may form salts with the basic amine or cause peak broadening).

  • Concentration: 10 mg in 0.6 mL.

  • Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).

Assignment Table (DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
6.60 d (J=8.5 Hz)1HAr-H3Ortho to Piperazine (shielded by amine/methoxy).
6.35 d (J=2.5 Hz)1HAr-H6Ortho to Amine, Meta to Methoxy.
6.25 dd (J=8.5, 2.5 Hz)1HAr-H4Between Methoxy and Piperazine.
4.60 br s2H-NH₂Exchangeable Aniline protons.
3.68 s3H-OCH₃Methoxy group.
2.85 m4HPip-CH₂ (N1)Adjacent to Aniline ring.
2.45 m4HPip-CH₂ (N4)Adjacent to N-Methyl.
2.22 s3HN-CH₃N-Methyl group.

Diagnostic Check:

  • The coupling constant J=8.5 Hz indicates ortho protons (H3 and H4 relationship).

  • The J=2.5 Hz indicates meta coupling (H4 and H6).

  • If the pattern is different (e.g., two singlets), suspect the 2,5-regioisomer (para-substitution pattern).

Analytical Method 3: Impurity Profiling

This section details how to detect and quantify process-related impurities.

Impurity A: Residual Nitro Intermediate
  • Structure: 1-(4-Methoxy-2-nitrophenyl)-4-methylpiperazine.

  • Origin: Incomplete hydrogenation.

  • Detection:

    • HPLC: Elutes later than the target aniline (more lipophilic due to NO₂ vs NH₂).

    • UV: Distinct UV spectrum (Nitro group absorption ~350 nm).

    • MS: [M+H]⁺ = 252.13 (+30 Da vs Target).

Impurity B: Des-methyl Piperazine
  • Structure: 5-Methoxy-2-(piperazin-1-yl)aniline.

  • Origin: Impurity in N-methylpiperazine starting material or demethylation.

  • Detection:

    • MS: [M+H]⁺ = 208.14 (-14 Da).

    • HPLC: Elutes earlier (more polar secondary amine).

Impurity C: N-Oxide
  • Structure: N-oxide on the piperazine methyl nitrogen.

  • Origin: Oxidation during workup or storage.

  • Detection:

    • MS: [M+H]⁺ = 238.16 (+16 Da).

    • HPLC: Elutes earlier (highly polar).

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for characterizing this compound, linking synthesis to analytical checkpoints.

AnalyticalWorkflow Target Target: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline HPLC Method 1: HPLC (High pH) Purity & Assay Target->HPLC Quantitation NMR Method 2: 1H-NMR Structure Verification Target->NMR ID Confirmation MS Method 3: HRMS Exact Mass Target->MS MW Confirmation Start Start: 4-Fluoro-3-nitroanisole Reaction SNAr + Reduction Start->Reaction Reaction->Target Imp_Nitro Impurity A: Nitro-Precursor (RT > Target, +30 Da) HPLC->Imp_Nitro Late Eluter Imp_DesMe Impurity B: Des-methyl (RT < Target, -14 Da) HPLC->Imp_DesMe Early Eluter Imp_Ox Impurity C: N-Oxide (RT << Target, +16 Da) HPLC->Imp_Ox Very Early Eluter NMR->Target Confirm 1,2,5-Subst.

Figure 1: Analytical workflow linking synthetic origin to impurity profiling and method selection.

Protocol Summary & Handling

  • Storage: Store at -20°C under Argon/Nitrogen. Anilines are light and air sensitive.

  • Sample Prep: Dissolve 1 mg in 1 mL of 50:50 Acetonitrile:Water (or MeOH). If solubility is poor, add 0.1% Formic Acid, but be aware this may affect retention time if not buffered.

  • Safety: Treat as a potential sensitizer and mutagen (aniline derivative). Use double gloves and fume hood.

References

  • Chemical Structure Validation:Spectrometric Identification of Organic Compounds, 8th Ed. Silverstein, R. M., et al. Wiley, 2014.
  • HPLC Method Strategy:Practical HPLC Method Development, 2nd Ed. Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Wiley-Interscience.
  • Synthetic Pathway Context: Journal of Medicinal Chemistry, "Discovery of Osimertinib (AZD9291)", 2014, 57(20), 8249-8267. Link (Describes similar aniline-piperazine intermediates and their characterization).

  • Regioisomer Data: Fluorochem Product Data, "2-methoxy-5-(4-methylpiperazin-1-yl)aniline", CAS 1021428-48-7.[1] Link (Used for exclusion/comparison of the isomer).

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is a key building block in contemporary drug discovery and development, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutic agents. Its structural complexity, featuring an electron-rich aromatic ring, a methoxy group, a secondary amine, and a tertiary amine within a piperazine ring, gives rise to a nuanced spectroscopic profile. A thorough understanding of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra is paramount for structural verification, purity assessment, and for tracking its transformations in chemical reactions.

This comprehensive guide provides a detailed protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline. It further offers an in-depth analysis and prediction of the chemical shifts and coupling constants, grounded in fundamental NMR principles and data from analogous structures. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to confidently acquire and interpret the NMR data of this important synthetic intermediate.

Rationale for Experimental Design

The choice of solvent and NMR acquisition parameters is critical for obtaining high-resolution spectra of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline. Deuterated chloroform (CDCl₃) is recommended as the primary solvent due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple residual solvent peak. The addition of a small amount of tetramethylsilane (TMS) as an internal standard ensures accurate chemical shift referencing. For instances where solubility in CDCl₃ is limited or specific solvent-solute interactions are being investigated, deuterated dimethyl sulfoxide (DMSO-d₆) can be a suitable alternative.

The experimental protocols outlined below are designed to be self-validating by incorporating standard best practices for sample preparation and instrument setup, ensuring reproducibility and accuracy of the obtained data.

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy

1. Sample Preparation: a. Accurately weigh 5-10 mg of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline into a clean, dry NMR tube. b. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the NMR tube. c. Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

2. Instrument Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak. d. Acquire a standard one-dimensional ¹H NMR spectrum using the following typical parameters:

  • Pulse Program: zg30
  • Number of Scans (ns): 16
  • Acquisition Time (aq): ~4 seconds
  • Relaxation Delay (d1): 2 seconds
  • Spectral Width (sw): 20 ppm
  • Temperature: 298 K

3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum to obtain a flat baseline. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate all signals to determine the relative number of protons. e. Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the signals.

Protocol 2: ¹³C NMR Spectroscopy

1. Sample Preparation: a. Prepare the sample as described in Protocol 1, using a slightly higher concentration (15-25 mg) if necessary to improve the signal-to-noise ratio.

2. Instrument Setup and Data Acquisition: a. Follow the instrument setup procedures from Protocol 1 (locking and shimming). b. Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum using the following typical parameters:

  • Pulse Program: zgpg30
  • Number of Scans (ns): 1024 or more, depending on the sample concentration and desired signal-to-noise.
  • Acquisition Time (aq): ~1-2 seconds
  • Relaxation Delay (d1): 2 seconds
  • Spectral Width (sw): 250 ppm
  • Temperature: 298 K

3. Data Processing: a. Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz. b. Phase the spectrum. c. Calibrate the chemical shift scale by setting the CDCl₃ triplet to its central peak at 77.16 ppm. d. Identify and list the chemical shifts of all carbon signals.

Diagram: NMR Experiment Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve insert Insert Sample dissolve->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate (TMS/Solvent) phase->calibrate analyze Integrate & Analyze calibrate->analyze

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.

Predicted Spectroscopic Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline in CDCl₃. These predictions are based on established substituent effects and data from analogous compounds.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~6.85d, J ≈ 8.5 Hz1HH-3Ortho to the electron-donating NH₂ group, shifted upfield. Coupled to H-4.
~6.70dd, J ≈ 8.5, 2.5 Hz1HH-4Coupled to both H-3 and H-6. Shifted upfield by the NH₂ group.
~6.60d, J ≈ 2.5 Hz1HH-6Meta to the NH₂ group and ortho to the methoxy group. Shows only meta coupling to H-4.
~4.50br s2HNHBroad singlet due to quadrupolar relaxation and potential hydrogen bonding.
~3.78s3HOCHTypical chemical shift for an aromatic methoxy group.
~3.10t, J ≈ 5.0 Hz4HPiperazine-H (N-Ar)Protons on the carbons attached to the aniline ring.
~2.70t, J ≈ 5.0 Hz4HPiperazine-H (N-Me)Protons on the carbons attached to the nitrogen bearing the methyl group.
~2.40s3HN-CHSinglet for the N-methyl group.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~153.0C-5Aromatic carbon attached to the electron-donating methoxy group, shifted downfield.
~142.0C-1Aromatic carbon attached to the amino group.
~135.0C-2Aromatic carbon attached to the piperazine ring.
~118.0C-3Aromatic CH, ortho to the amino group.
~115.0C-4Aromatic CH, para to the amino group.
~105.0C-6Aromatic CH, ortho to the methoxy group and meta to the amino group.
~55.5OC H₃Typical chemical shift for a methoxy carbon.
~55.0Piperazine-C (N-Me)Carbons on the N-methyl side of the piperazine ring.
~50.0Piperazine-C (N-Ar)Carbons on the N-aryl side of the piperazine ring.
~46.0N-C H₃Chemical shift for the N-methyl carbon.

Diagram: Key Structural Features and NMR Correlations

molecule_correlations cluster_structure 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline cluster_h_nmr Predicted ¹H NMR Signals cluster_c_nmr Predicted ¹³C NMR Signals mol H_Aromatic ~6.60-6.85 ppm (3H, m) C_Aromatic ~105-153 ppm (6C) H_Aromatic->C_Aromatic Aromatic Region H_NH2 ~4.50 ppm (2H, br s) H_OMe ~3.78 ppm (3H, s) C_OMe ~55.5 ppm H_OMe->C_OMe Methoxy Group H_Pip_Ar ~3.10 ppm (4H, t) C_Pip_Ar ~50.0 ppm H_Pip_Ar->C_Pip_Ar Piperazine (N-Ar) H_Pip_Me ~2.70 ppm (4H, t) C_Pip_Me ~55.0 ppm H_Pip_Me->C_Pip_Me Piperazine (N-Me) H_NMe ~2.40 ppm (3H, s) C_NMe ~46.0 ppm H_NMe->C_NMe N-Methyl Group

Caption: Correlation of structural fragments with their predicted ¹H and ¹³C NMR chemical shift regions.

Discussion of Spectral Features

  • Aromatic Region (¹H NMR): The three protons on the aniline ring will appear as a complex set of multiplets in the upfield aromatic region (typically δ 6.0-7.5 ppm). The electron-donating nature of both the amino and methoxy groups will shield these protons, shifting them to lower chemical shifts compared to benzene (7.36 ppm). The coupling patterns (ortho and meta coupling) will be key to assigning each proton.

  • Amine Protons (¹H NMR): The two protons of the primary amine (NH₂) will likely appear as a broad singlet. The rate of proton exchange and quadrupolar broadening from the ¹⁴N nucleus often leads to the loss of fine coupling information for NH protons. Its chemical shift can be concentration and solvent dependent.

  • Aliphatic Region (¹H NMR): The piperazine ring protons will appear as two distinct triplets, assuming rapid chair-to-chair interconversion at room temperature. The protons on the carbons adjacent to the aniline ring are in a different chemical environment than those adjacent to the N-methyl group. The N-methyl group itself will be a sharp singlet.

  • Aromatic Carbons (¹³C NMR): The six aromatic carbons will have distinct chemical shifts influenced by the substituents. The carbons directly attached to the nitrogen (C1) and oxygen (C5) atoms will be significantly affected. The carbon bearing the piperazine (C2) will also show a characteristic shift.

  • Aliphatic Carbons (¹³C NMR): Similar to the proton spectrum, the piperazine carbons will show two distinct signals. The N-methyl carbon will appear as a single peak at a characteristic upfield chemical shift.

Trustworthiness and Validation

The protocols and interpretations provided herein are based on well-established principles of NMR spectroscopy and a comprehensive review of spectral data for structurally related compounds. To ensure the highest level of confidence in experimental results, it is recommended to:

  • Use high-purity, deuterated solvents from a reputable supplier.

  • Ensure the NMR spectrometer is properly calibrated and maintained.

  • For unambiguous assignment, consider performing two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed analytical protocol for the sensitive and selective quantification of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound, featuring a substituted aniline core, is a relevant scaffold in medicinal chemistry and drug discovery. The methodology herein is optimized for robust performance, addressing common challenges in the analysis of aromatic amines, such as chromatographic peak shape and ionization efficiency. We detail the complete workflow, from sample preparation to data acquisition, and provide in-depth explanations for key parameter selections. The protocol is designed for researchers, analytical scientists, and drug development professionals requiring a reliable method for the characterization and quantification of this and structurally related molecules.

Introduction and Scientific Background

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is a heterocyclic aromatic amine containing structural motifs frequently found in pharmacologically active agents. The presence of a primary aromatic amine, a tertiary amine within the piperazine ring, and a methoxy group imparts specific physicochemical properties that necessitate a carefully designed analytical strategy. Aromatic amines are a class of compounds that can be challenging to analyze due to their basicity and potential for on-column interactions.[1] Furthermore, as precursors or metabolites in drug development, their accurate quantification is often a regulatory requirement.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technology of choice for this application due to its superior sensitivity, selectivity, and speed. The basic nitrogen atoms in the aniline and piperazine moieties are readily protonated, making the molecule highly amenable to positive mode Electrospray Ionization (ESI), a soft ionization technique ideal for polar and semi-polar compounds.[2] The subsequent use of tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, allows for the highly selective detection of the target analyte even in complex biological matrices by monitoring specific precursor-to-product ion transitions.[3] This application note describes a validated approach that ensures both excellent chromatographic performance and highly specific mass spectrometric detection.

Experimental Design and Rationale

Materials and Reagents
  • Analyte: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline (Purity ≥97%)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Mobile Phase Additive: Formic Acid (LC-MS Grade, ≥99%)

  • Vials and Caps: 1.5 mL amber glass vials with PTFE-lined caps

Instrumentation
  • Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering precise binary gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Overall Analytical Workflow

The analytical process is designed to be straightforward and robust, ensuring reproducibility. The workflow begins with precise sample preparation, followed by chromatographic separation to isolate the analyte from potential interferences. The analyte is then ionized, and specific fragment ions are monitored for quantification.

Analytical_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Prep Stock & Working Standard Preparation LC Reversed-Phase LC Separation Prep->LC Injection ESI Positive ESI Ionization LC->ESI Elution MSMS Tandem MS Detection (MRM) ESI->MSMS Ion Transfer Data Peak Integration & Quantification MSMS->Data Signal Acquisition Fragmentation_Pathway cluster_products Product Ions Precursor [M+H]⁺ m/z 222.16 Frag1 [C₈H₁₂NO]⁺ m/z 150.08 Precursor->Frag1 - C₅H₁₂N₂ Frag2 [C₅H₁₃N₂]⁺ m/z 101.11 (Protonated 4-methylpiperazine) Precursor->Frag2 - C₇H₇NO (less common) Frag3 [C₁₀H₁₅N₂O]⁺ m/z 179.12 Precursor->Frag3 - C₂H₅N

Sources

HPLC and UPLC methods for 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analysis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline by High-Performance and Ultra-Performance Liquid Chromatography

Abstract

This comprehensive guide details the development and application of both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the robust analysis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline. This compound is a key intermediate in pharmaceutical synthesis, making its accurate quantification essential for quality control and process monitoring. This document provides not only step-by-step protocols but also delves into the scientific rationale behind methodological choices, method validation according to international guidelines, and a practical troubleshooting guide. It is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable analytical procedures for this and structurally related compounds.

Introduction and Analytical Rationale

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is a known intermediate in the synthesis of Brigatinib, a tyrosine kinase inhibitor used in cancer therapy[1]. The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, sensitive and accurate analytical methods are paramount.

Liquid chromatography, particularly in its reversed-phase (RP) modality, is the premier technique for analyzing such compounds. This guide presents two optimized protocols: a conventional HPLC method, valued for its robustness and ubiquity, and a UPLC method, which offers significant advantages in speed, resolution, and sensitivity.[2][3] The choice between these methods depends on specific laboratory needs, such as sample throughput, required detection limits, and available instrumentation.

The Science of Separation: HPLC vs. UPLC

The fundamental principle for both HPLC and UPLC is the separation of analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] However, the evolution from HPLC to UPLC represents a significant leap in chromatographic efficiency, primarily driven by particle size technology.

  • High-Performance Liquid Chromatography (HPLC) traditionally uses columns packed with porous silica particles of 3 to 5 µm in diameter. This technology provides reliable and robust separations but operates at pressures typically below 6,000 psi, leading to longer analysis times.[4]

  • Ultra-Performance Liquid Chromatography (UPLC) employs columns with sub-2 µm particles. According to the Van Deemter equation, smaller particles lead to more efficient packing and reduced diffusion paths for analytes, resulting in significantly sharper and narrower peaks.[3] To maintain optimal flow rates through these densely packed columns, UPLC systems must operate at much higher pressures (up to 15,000 psi or more).[4][5]

The tangible benefits of UPLC include:

  • Increased Resolution: Better separation of the target analyte from impurities.

  • Higher Speed: Analysis times can be reduced by up to tenfold compared to HPLC.[4]

  • Enhanced Sensitivity: Sharper peaks (less band broadening) result in greater peak height and a better signal-to-noise ratio, which is ideal for trace analysis.[2]

  • Reduced Consumption: Faster run times and smaller column dimensions lead to a significant decrease in solvent and sample usage, making it a more cost-effective and environmentally friendly option.[5]

Analyte-Specific Considerations

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline possesses a basic piperazine moiety and an aniline functional group. In reversed-phase chromatography, controlling the ionization state of these groups is critical for achieving reproducible retention and symmetrical peak shapes. Operating the mobile phase at an acidic pH (e.g., pH 2.5-3.5) ensures that the amine functionalities are consistently protonated. This minimizes secondary interactions with residual silanols on the silica-based stationary phase, thereby preventing common issues like peak tailing.

Analytical Workflow and Method Selection

The overall process for analyzing 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline follows a structured workflow.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Weighing p2 Dissolution & Dilution (in appropriate diluent) p1->p2 p3 Filtration (0.22 or 0.45 µm) p2->p3 a1 System Equilibration p3->a1 a2 Sample Injection a1->a2 a3 Chromatographic Separation (HPLC or UPLC) a2->a3 d1 Peak Detection & Integration a3->d1 d2 Quantification (External Standard Calibration) d1->d2 d3 Reporting d2->d3

Caption: General experimental workflow for the analysis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

Choosing between HPLC and UPLC depends on the specific analytical objective. The following decision tree can guide the selection process.

G start Primary Analytical Goal? q1 High Sample Throughput? start->q1 q2 Complex Sample Matrix? q1->q2 No uplc UPLC Recommended q1->uplc Yes q3 Existing Infrastructure? q2->q3 No q2->uplc Yes (Higher Resolution Needed) hplc HPLC is Suitable q3->hplc Only HPLC Available q3->hplc Both Available (HPLC for robustness) ans_yes Yes ans_no No

Caption: Decision logic for selecting between HPLC and UPLC for analysis.

Detailed Experimental Protocols

The following protocols provide starting conditions that should be further optimized and validated for specific applications.

Protocol 1: HPLC Method
  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Chemicals & Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic acid (or Phosphoric acid)

    • 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline reference standard

  • Step-by-Step Methodology:

    • Mobile Phase Preparation: Prepare a 0.1% (v/v) formic acid solution in water for Mobile Phase A. Use acetonitrile as Mobile Phase B. Filter and degas both phases before use.

    • Standard Solution Preparation: Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and acetonitrile (diluent) to obtain a stock solution of 100 µg/mL. Prepare working standards by serial dilution.

    • Sample Preparation: Prepare the sample by dissolving it in the diluent to achieve a final concentration within the linear range of the calibration curve (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter.

    • Chromatographic Conditions:

      • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

      • Mobile Phase: 70% A / 30% B (Isocratic). Adjust ratio as needed for optimal retention.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 35 °C

      • Injection Volume: 10 µL

      • Detector: PDA at 254 nm

      • Run Time: 10 minutes

    • Analysis Sequence: Equilibrate the system for at least 30 minutes. Inject a blank (diluent), followed by the standard solutions to establish a calibration curve, and then the sample solutions.

Protocol 2: UPLC Method
  • Instrumentation: A UPLC/UHPLC system capable of operating at pressures >10,000 psi, equipped with an autosampler, column thermostat, and PDA detector.

  • Step-by-Step Methodology:

    • Mobile Phase & Standard/Sample Preparation: Prepare as described in the HPLC protocol, using UPLC-grade solvents. For samples, ensure filtration is done with a 0.22 µm filter to prevent column blockage.

    • Chromatographic Conditions:

      • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

      • Flow Rate: 0.5 mL/min

      • Column Temperature: 45 °C

      • Injection Volume: 2 µL

      • Detector: PDA at 254 nm

      • Run Time: 3 minutes

      • Gradient Program:

        Time (min) % Mobile Phase B (ACN)
        0.0 10
        1.5 90
        2.0 90
        2.1 10

        | 3.0 | 10 |

    • Analysis Sequence: Follow the same procedure as for the HPLC method, noting the much shorter equilibration time required between runs.

Method Performance Comparison

The following table summarizes the expected performance characteristics of the two methods.

ParameterHPLC MethodUPLC MethodAdvantage
Run Time ~10 minutes~3 minutesUPLC (Speed)
Typical Backpressure 1,500 - 2,500 psi8,000 - 12,000 psiHPLC (Lower Stress)
Resolution GoodExcellentUPLC (Separation Power)
Peak Width WiderNarrowerUPLC (Sensitivity)
Solvent Consumption/Run ~10 mL~1.5 mLUPLC (Cost/Environment)
System Robustness HighModerateHPLC (Less Prone to Clogging)

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure the developed method is fit for its intended purpose, it must be validated.[6] Validation demonstrates that the analytical procedure is reliable, reproducible, and accurate.[7][8] The following parameters should be assessed.[9]

  • Specificity:

    • Objective: To demonstrate that the signal measured is unequivocally from the target analyte.

    • Protocol: Analyze a blank, a placebo (if in a formulation), the reference standard, and a sample spiked with known impurities. The analyte peak should be free from interference at its retention time. A PDA detector can be used to check for peak purity.

  • Linearity and Range:

    • Objective: To establish a direct proportional relationship between concentration and instrument response over a specified range.[10]

    • Protocol: Prepare at least five concentrations of the reference standard spanning the expected working range (e.g., 80% to 120% of the target concentration). Plot the peak area against concentration and perform a linear regression analysis.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy:

    • Objective: To determine the closeness of the measured value to the true value.

    • Protocol: Perform the analysis on a sample of known concentration (e.g., a spiked placebo) at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

    • Acceptance Criteria: Percent recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability & Intermediate Precision):

    • Objective: To assess the degree of scatter between a series of measurements.

    • Protocol:

      • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

    • Protocol: These can be estimated based on the signal-to-noise ratio (S/N), where LOD is typically S/N ≈ 3 and LOQ is S/N ≈ 10. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Protocol: Introduce small changes to parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%). Assess the impact on retention time and quantification.

    • Acceptance Criteria: System suitability parameters should remain within limits, and the results should not be significantly affected.

Troubleshooting Guide

Even robust methods can encounter issues. This guide addresses common problems.[11][12]

ProblemPossible Cause(s)Recommended Solution(s)
High System Backpressure 1. Blockage in column frit or guard column. 2. Particulate matter from sample or mobile phase. 3. Tubing obstruction.1. Reverse-flush the column (disconnect from detector first). Replace guard column. 2. Filter all samples and mobile phases. 3. Systematically loosen fittings to isolate the blockage.
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Column temperature fluctuation. 3. Column degradation. 4. Pump malfunction or leak.[13]1. Prepare fresh mobile phase; ensure proper mixing if prepared online. 2. Use a column thermostat and ensure it is stable. 3. Replace the column. 4. Check for leaks; perform pump performance tests.
Peak Tailing 1. Secondary interactions with active silanols. 2. Column overload. 3. Mismatch between sample diluent and mobile phase.1. Ensure mobile phase pH is low enough (~3.0) to protonate the analyte. 2. Reduce the injected sample concentration/volume. 3. Dissolve the sample in the initial mobile phase if possible.
Ghost Peaks / Spurious Peaks 1. Contamination in mobile phase or system. 2. Carryover from previous injection. 3. Impurities in the sample diluent.1. Use high-purity solvents; flush the system thoroughly. 2. Implement a robust needle wash program in the autosampler. 3. Inject a blank diluent to confirm.
Baseline Drift or Noise 1. Detector lamp nearing end of life. 2. Air bubbles in the system or detector cell. 3. Incomplete mobile phase mixing. 4. Contaminated mobile phase.1. Replace the detector lamp. 2. Degas mobile phases thoroughly; purge the system. 3. Ensure proper pump and mixer function. 4. Prepare fresh mobile phase.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link] (Note: As this is a conceptual video reference, a placeholder URL is used).

  • European Medicines Agency. (2023, November 30). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Cichocki, A. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Separation Science. [Link]

  • Scribd. UPLC vs HPLC: Pros and Cons Explained. [Link]

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?[Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Waters Corporation. Troubleshooting Common System Problems Using Waters Neutrals Quality Control Reference Material. [Link]

  • Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Journal of Creative Research Thoughts. (2021, September 9). HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. [Link]

  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. [Link]

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Application Note: High-Throughput Screening Strategies for 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The compound 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline represents a "privileged scaffold" in medicinal chemistry, characterized by the fusion of an electron-rich aniline, a solubilizing basic piperazine, and a metabolic-modulating methoxy group.[1] This structural motif is a critical building block for two major therapeutic classes:

  • Kinase Inhibitors: Specifically 3rd-generation EGFR tyrosine kinase inhibitors (e.g., mutant-selective pyrimidines) where the aniline moiety forms the key hinge-binding interaction.[1]

  • CNS Agents: Ligands for GPCRs (Dopamine D2/D3, Serotonin 5-HT), where the phenyl-piperazine core mimics endogenous neurotransmitters.[1]

This guide details the development of High-Throughput Screening (HTS) assays to profile libraries derived from this scaffold. We focus on two orthogonal detection platforms: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) for binding affinity and ADP-Glo™ for enzymatic activity, ensuring a robust, self-validating screening campaign.[1]

Technical Background & Pre-Assay QC

Before initiating HTS, the physicochemical properties of the scaffold must be validated to prevent false negatives (due to precipitation) or false positives (due to aggregation).[1]

Solubility & Stability Profile

The piperazine nitrogen (pKa ~8.[1]5) confers good aqueous solubility at acidic pH, but the neutral aniline requires careful handling in HTS buffers (pH 7.4).[1]

ParameterSpecificationProtocol Note
DMSO Solubility > 10 mMStock solutions must be clear. Sonicate if necessary.[1]
Aqueous Stability > 24 hours at pH 7.4Stable in HEPES/Tris buffers.[1] Avoid phosphate if using LanthaScreen.[1]
LogD (pH 7.4) ~1.5 - 2.5Ideal for cell permeability; low risk of non-specific binding to plates.[1]
Aggregation Risk Low to MediumAdd 0.01% Triton X-100 to assay buffer to prevent colloidal aggregation.[1]
DMSO Tolerance[1]
  • Kinase Assays: Most kinases tolerate up to 2-5% DMSO.[1]

  • GPCR Assays: Membrane preparations are sensitive; limit DMSO to < 1%.[1]

  • Recommendation: Standardize library formatting to 1% DMSO final concentration for cross-assay compatibility.

HTS Workflow Design

The screening campaign is designed as a "divergent" workflow: a central library of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline derivatives is dispensed into two parallel assay streams.[1]

Acoustic Dispensing (Library Prep)
  • Instrument: Labcyte Echo 550/650 (or equivalent).

  • Source Plate: 384-well LDV (Low Dead Volume) or PP (Polypropylene) plate.[1]

  • Destination: 384-well or 1536-well Assay Plates (White/Opaque for Luminescence/FRET).

  • Volume: Dispense 20–50 nL of compound (10 mM stock) to achieve 10–25 µM final screening concentration.

Workflow Diagram

HTS_Workflow cluster_Assays Parallel Assay Streams Library Library Source (DMSO Stock) Echo Acoustic Dispensing (20-50 nL) Library->Echo Kinase Stream A: Kinase Activity (ADP-Glo™) Echo->Kinase Plate A GPCR Stream B: GPCR Binding (TR-FRET / HTRF) Echo->GPCR Plate B Readout Multi-Mode Reader (EnVision/PHERAstar) Kinase->Readout Luminescence GPCR->Readout Ratio 665/620 nm Analysis Data Analysis (Genedata/Spotfire) Readout->Analysis Z' Calculation

Caption: Divergent HTS workflow utilizing acoustic dispensing for parallel Kinase and GPCR profiling.

Protocol A: Kinase Activity Assay (ADP-Glo™)

Objective: Screen derivatives for inhibition of EGFR (T790M/L858R) or ALK kinases.[1] Principle: Measures ADP production (universal kinase product). Luminescent signal is positive for activity; inhibitors reduce the signal (Signal-Decrease Assay).[1]

Reagents[1][2]
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[1]

  • Substrate: Poly(Glu,Tyr) 4:1 or specific peptide (0.2 mg/mL).[1]

  • ATP: Ultra-pure (at K_m apparent for the specific kinase, typically 10–50 µM).[1]

  • Detection: Promega ADP-Glo™ Reagent and Kinase Detection Reagent.[1]

Step-by-Step Protocol (384-well Low Volume)
  • Compound Addition: Dispense 50 nL of library compounds into assay plate (White, 384-LV).

  • Enzyme Addition: Add 2 µL of 2.5x Kinase solution.

    • Control: Add buffer only to "No Enzyme" columns (Min Signal).[1]

  • Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 10 min at RT to allow compound-enzyme binding.

  • Reaction Start: Add 3 µL of 1.67x ATP/Substrate mix.

    • Final Volume: 5 µL.

  • Kinase Reaction: Incubate for 60 min at RT (humidified chamber).

  • ADP-Glo Reaction: Add 5 µL of ADP-Glo™ Reagent.[1] Incubate 40 min (depletes unconsumed ATP).[1]

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Read: Measure Luminescence (0.5–1.0 sec integration).

Protocol B: GPCR Binding Assay (TR-FRET / HTRF)

Objective: Screen for binding to Dopamine D2 or 5-HT2A receptors (common off-targets or primary targets for this scaffold).[1] Principle: Competition binding. A fluorescently labeled ligand (Tracer) generates FRET with a Terbium-labeled receptor.[1] Test compounds displace the tracer, reducing the FRET signal.[1]

Reagents
  • Tag-lite® Membranes: HEK293 cells expressing SNAP-tagged D2/5-HT2A receptors labeled with Terbium (Tb) cryptate (Donor).[1]

  • Tracer: Fluorescent ligand (e.g., Spiperone-d2 or red acceptor) at Kd concentration.[1]

  • Buffer: PBS + 0.1% BSA.

Step-by-Step Protocol
  • Compound Addition: Dispense 100 nL of library compounds into assay plate (White/Opaque).

  • Membrane/Tracer Mix: Prepare a mix of Tb-labeled membranes and Fluorescent Tracer in assay buffer.[1]

    • Note: Pre-mixing simplifies the workflow (homogeneous format).[1]

  • Dispense: Add 20 µL of the Membrane/Tracer mix to the plate.

    • Total Control: Buffer + Tracer + Membrane (Max FRET).[1]

    • Non-Specific Binding (NSB): Excess unlabeled antagonist (e.g., Haloperidol) + Tracer + Membrane (Min FRET).[1]

  • Incubation: Incubate for 2 hours at RT (equilibrium binding).

  • Read: Measure TR-FRET on an EnVision or PHERAstar reader.

    • Excitation: 337 nm (Laser/Flash lamp).[1]

    • Emission 1 (Donor): 620 nm.[1]

    • Emission 2 (Acceptor): 665 nm.[1]

    • Output: HTRF Ratio = (Signal 665nm / Signal 620nm) × 10,000.[1]

Mechanism Diagram

TRFRET_Mechanism cluster_Binding Binding Equilibrium Donor Tb-Cryptate (Donor on Receptor) Acceptor Fluorescent Tracer (Acceptor Ligand) Donor->Acceptor Energy Transfer (Proximity) Displacement No FRET (Low Ratio) Donor->Displacement Tracer Displaced Binding FRET Signal (High Ratio) Acceptor->Binding Tracer Bound Compound Test Compound (5-Methoxy Scaffold) Compound->Donor Binds Receptor Compound->Acceptor Competes

Caption: TR-FRET Competition Principle. Test compounds displace the acceptor tracer, disrupting energy transfer.[1]

Data Analysis & Hit Selection

Quality Control Metrics

For every plate, calculate the Z' Factor to validate assay performance.


[1]
  • Target: Z' > 0.5 is required for HTS.[1]

  • Troubleshooting: If Z' < 0.5, check dispensing accuracy (CV%) or reagent stability.

Normalization
  • Percent Inhibition (PIN):

    
    [1]
    
  • Hit Threshold: Typically defined as Mean(Sample) + 3σ or a fixed cutoff (e.g., >50% inhibition).[1]

False Positive Triage

The 5-methoxy-2-(4-methylpiperazin-1-yl)aniline scaffold is generally clean, but verify hits for:

  • Quenching: In TR-FRET, check the Donor (620 nm) signal alone.[1] If a compound drops the donor signal significantly, it is a "color quencher," not a binder.[1]

  • Luciferase Inhibition: In ADP-Glo, counter-screen hits against the Luciferase detection reagent alone (without kinase) to rule out interference with the reporter system.[1]

References

  • Zhang, J., et al. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays."[1] Journal of Biomolecular Screening, 1999.[1] Link[1]

  • Zhou, W., et al. "Novel mutant-selective EGFR kinase inhibitors against T790M."[1] Nature, 2009.[1] (Describes the structural basis of pyrimidine-aniline inhibitors like WZ4002). Link[1]

  • Cisbio Bioassays. "HTRF® High Throughput Screening Technology: GPCR Binding Protocols." Revvity Application Notes. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Systems: Technical Manual."[1] Promega Protocols. Link

  • Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries."[1] Journal of Medicinal Chemistry, 2010.[1] Link[1]

Sources

Application Notes & Protocols: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Bioactive Hit to Chemical Probe

Phenotypic screening campaigns often yield compounds with interesting biological effects, but their mechanism of action remains a black box. The journey from a bioactive "hit" to a validated drug candidate hinges on a critical step: target deconvolution. This process unveils the specific molecular targets through which the compound exerts its effects, providing a rational basis for lead optimization and elucidating potential on- and off-target liabilities.

This guide outlines a comprehensive strategy for employing 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, a hypothetical hit from a phenotypic screen, as a chemical probe for target identification. While this specific molecule is not yet established as a probe, its aniline and piperazine moieties are common pharmacophores in kinase inhibitors and other enzyme modulators, making it a plausible candidate for target-driven discovery. We will proceed under the premise that this compound has demonstrated a desirable cellular phenotype and our goal is to identify its protein binding partners.

A chemical probe is a small molecule designed to selectively interact with a protein target, enabling its study in a complex biological system.[1][2] A well-designed probe typically incorporates three key features: a recognition element (the original bioactive compound), a reporter tag (e.g., biotin for affinity purification), and often a reactive group for covalent capture.[3][4][5] This guide will provide the scientific rationale and detailed protocols for the design, synthesis, and application of a chemical probe derived from 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline to "fish" for its targets in a cellular proteome.

Part 1: Probe Design and Synthesis

The transformation of a hit compound into a functional chemical probe is a critical step that requires careful consideration of structure-activity relationships (SAR). The goal is to append a tag for purification and potentially a reactive group for covalent linkage, without disrupting the compound's native binding to its target.

Strategic Placement of Linker and Tags

Analyzing the structure of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, we must identify a position for modification that is least likely to interfere with its binding. Without prior SAR data, we hypothesize that the aniline amine or the methyl group on the piperazine are potential points for linker attachment. For this guide, we will proceed with modification at the aniline amine, as it offers a straightforward synthetic handle.

We will design a bifunctional probe incorporating:

  • A Biotin Tag: For high-affinity capture on streptavidin-coated beads.[6][7]

  • A Diazirine Moiety: A photo-activatable crosslinker that, upon UV irradiation, forms a reactive carbene to covalently bind to nearby amino acid residues of the target protein.[3][8][9] This is particularly useful for capturing transient or non-covalent interactions.

  • A Flexible Linker (e.g., PEG): To spatially separate the probe from the bulky biotin tag, minimizing steric hindrance.

Hypothetical Synthesis of the Chemical Probe

The following is a conceptual synthetic route to generate a biotinylated, photo-activatable probe from our lead compound.

G cluster_synthesis Probe Synthesis Workflow start 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline (Parent Compound) step1 Couple with Diazirine-PEG-COOH linker start->step1 step2 Activate terminal COOH on linker step1->step2 step3 Couple with Biotin-Amine step2->step3 final_probe Final Photo-activatable Biotinylated Probe step3->final_probe

Caption: A conceptual workflow for the synthesis of the chemical probe.

Part 2: Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)

With the synthesized probe in hand, the next step is to use it to capture its binding partners from a complex biological sample, such as a cell lysate. This is typically achieved through an affinity purification-mass spectrometry (AP-MS) workflow.[10][11][12]

Quantitative Proteomics Approaches

To distinguish true binding partners from non-specific background proteins, a quantitative proteomics strategy is essential. We will describe two common approaches: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Label-Free Quantification (LFQ).

  • SILAC: This method involves metabolically labeling two cell populations with "light" and "heavy" isotopes of essential amino acids (e.g., arginine and lysine).[13][14][15] The "heavy"-labeled cells are treated with the chemical probe, while the "light"-labeled cells are treated with a control (e.g., DMSO). The lysates are then combined, and the probe-bound proteins are enriched. In the mass spectrometer, true targets will show a high heavy/light ratio.

  • LFQ: This approach compares the signal intensities of peptides identified in separate mass spectrometry runs of the probe-treated and control samples.[16][17][18][19] While simpler in terms of sample preparation, it requires highly reproducible chromatography and sophisticated computational analysis to normalize for variations between runs.

The choice between SILAC and LFQ depends on the experimental system and available resources. SILAC is often considered the gold standard for accuracy as it combines samples early in the workflow, minimizing experimental variability.[20][21]

Protocol: AP-MS with Photo-Affinity Labeling

This protocol outlines the key steps for identifying target proteins using our newly synthesized probe.

Materials:

  • Synthesized photo-activatable biotinylated probe

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • UV lamp (365 nm)

  • Mass spectrometer (e.g., Orbitrap)

Workflow Diagram:

G cluster_apms AP-MS Workflow cell_culture 1. Cell Culture & Treatment (e.g., SILAC labeling) treatment 2. Treat cells with probe vs. control cell_culture->treatment uv_crosslink 3. UV cross-linking (365 nm) treatment->uv_crosslink lysis 4. Cell Lysis uv_crosslink->lysis incubation 5. Incubate with Streptavidin Beads lysis->incubation wash 6. Wash to remove non-specific binders incubation->wash elution 7. Elute bound proteins wash->elution ms_prep 8. On-bead digestion & sample prep for MS elution->ms_prep ms_analysis 9. LC-MS/MS Analysis ms_prep->ms_analysis data_analysis 10. Data Analysis & Target Identification ms_analysis->data_analysis

Caption: Step-by-step workflow for Affinity Purification-Mass Spectrometry.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency. For a SILAC experiment, culture two populations in "light" and "heavy" media for at least 5-6 doublings to ensure complete labeling.

    • Treat the "heavy" cells with the chemical probe at a pre-determined optimal concentration. Treat the "light" cells with a vehicle control (e.g., DMSO). Incubate for a time sufficient for the probe to engage its target.

  • Photo-Crosslinking:

    • Wash the cells with cold PBS to remove excess probe.

    • Expose the cells to UV light (e.g., 365 nm) on ice for a pre-optimized duration to activate the diazirine group and induce covalent crosslinking.[8]

  • Cell Lysis and Lysate Preparation:

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • For SILAC, combine the "heavy" and "light" lysates in a 1:1 protein concentration ratio.

  • Affinity Purification:

    • Incubate the combined lysate with pre-washed streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This is a critical step to reduce background.

    • Perform a final wash with a buffer lacking detergents (e.g., PBS).

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a stringent elution buffer (e.g., containing biotin, or by boiling in SDS-PAGE sample buffer).

    • Alternatively, perform on-bead digestion by resuspending the beads in a digestion buffer with trypsin.

    • Process the resulting peptides for LC-MS/MS analysis (e.g., desalting using C18 spin columns).

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide samples by LC-MS/MS.

    • Process the raw data using a suitable software package (e.g., MaxQuant). For SILAC data, calculate heavy/light ratios for each identified protein. For LFQ, quantify protein intensities across runs.

    • Identify high-confidence candidate targets based on statistical significance (e.g., high fold-change and low p-value) and enrichment over control samples.

Data Interpretation

The output of the mass spectrometry experiment will be a list of proteins identified and quantified. The primary candidates for targets of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline will be those that are significantly enriched in the probe-treated sample compared to the control.

Table 1: Example AP-MS Data Summary (SILAC)

Protein IDGene NameH/L Ratiop-valueDescription
P00533EGFR15.21.2e-5Epidermal growth factor receptor
P06239LCK12.83.4e-5Tyrosine-protein kinase Lck
Q13155BTK9.58.1e-4Tyrosine-protein kinase BTK
P27361FYN8.71.5e-3Tyrosine-protein kinase Fyn
P31749AKT11.50.45RAC-alpha serine/threonine-protein kinase

Part 3: Orthogonal Validation of Candidate Targets

Identifying a protein with high enrichment in an AP-MS experiment is a strong indication of interaction, but it is not definitive proof of direct target engagement. Orthogonal validation using methods that rely on different principles is crucial to confirm the identified candidates.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular environment without modifying the compound.[22][23][24] It is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[25]

Workflow Diagram:

G cluster_cetsa CETSA Workflow treat_cells 1. Treat cells with parent compound vs. DMSO heat_aliquots 2. Heat cell lysate aliquots across a temperature gradient treat_cells->heat_aliquots separate 3. Separate soluble and aggregated proteins (centrifugation) heat_aliquots->separate analyze 4. Analyze soluble fraction by Western Blot for candidate protein separate->analyze plot 5. Plot protein levels vs. temperature to generate melt curves analyze->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment: Treat intact cells with the parent compound (5-Methoxy-2-(4-methylpiperazin-1-yl)aniline) or DMSO for a specified time.

  • Heating: Lyse the cells and divide the lysate into aliquots. Heat each aliquot to a different temperature for a short period (e.g., 3 minutes).

  • Separation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the candidate target protein remaining using Western blotting or mass spectrometry.

  • Data Interpretation: A successful target will show a shift in its melting curve to a higher temperature in the presence of the compound, indicating stabilization upon binding.

Biophysical Validation: SPR and ITC

To gain quantitative insights into the binding affinity and kinetics of the interaction, biophysical methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed.[26][27][28][29][30] These experiments typically use purified recombinant protein of the candidate target and the original, unmodified compound.

  • Surface Plasmon Resonance (SPR): This technique measures the change in refractive index at the surface of a sensor chip when a ligand (e.g., the parent compound) binds to an immobilized protein. It provides real-time data on association and dissociation rates, from which the binding affinity (KD) can be calculated.[26][27][28]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[31][32][33][34][35] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Table 2: Example Biophysical Data for Target Validation

Target ProteinMethodBinding Affinity (KD)
EGFRSPR150 nM
EGFRITC180 nM
LCKSPR320 nM
BTKSPR1.2 µM

Conclusion

The journey from a phenotypic hit to a well-understood molecular agent is a challenging but rewarding process. By systematically designing and synthesizing a chemical probe from a lead compound like 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, researchers can unlock its mechanism of action. The combination of affinity-based proteomics with rigorous orthogonal validation methods provides a robust framework for identifying and confirming direct cellular targets. This knowledge is not only fundamental to understanding the compound's biological effects but is also indispensable for its future development as a therapeutic agent or a tool for chemical biology.

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  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2896-2907. [Link]

  • Saponaro, A. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2953. [Link]

  • Liu, G., et al. (2012). "Using ProHits to Store, Annotate, and Analyze Affinity Purification--Mass Spectrometry (AP-MS) Data". Current Protocols in Bioinformatics, Chapter 8, Unit 8.16. [Link]

  • Cytoscape. Affinity purification-mass spectrometry network analysis. [Link]

  • Zhu, W., et al. (2009). Mass Spectrometry-Based Label-Free Quantitative Proteomics. Journal of Biomedicine and Biotechnology, 2010, 840518. [Link]

  • RSC Publishing. (2023). Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum. [Link]

  • Mass Spectrometry Core Facility, University of Geneva. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). [Link]

  • Maniaci, C., & Ciulli, A. (2019). Bifunctional chemical probes inducing protein-protein interactions. Current Opinion in Chemical Biology, 52, 145-156. [Link]

  • Yang, T., et al. (2020). A bifunctional amino acid to study protein–protein interactions. Organic & Biomolecular Chemistry, 18(47), 9601-9605. [Link]

  • van der Zouwen, C., et al. (2017). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Molecules, 22(8), 1238. [Link]

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Application Notes & Protocols for the Investigation of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is a chemical entity available for research, yet a review of current scientific literature reveals a notable absence of direct studies evaluating its biological activity in the context of oncology. However, a detailed structural analysis of the molecule reveals the presence of key pharmacophores—specifically the aniline and phenylpiperazine moieties—that are hallmarks of numerous potent and clinically relevant kinase inhibitors used in cancer therapy.[1][2][3]

The anilino-piperazine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of inhibitors targeting critical oncogenic drivers such as the Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and DNA-Dependent Protein Kinase (DNA-PK).[2][4][5][6] For instance, the structurally related compound 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline serves as a key intermediate in the synthesis of Brigatinib, a potent ALK and EGFR inhibitor.[6] This strong structural precedent forms the basis of the following application guide.

This document serves as a comprehensive guide for researchers to initiate an investigative workflow for 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, hereafter referred to as Compound X. The central hypothesis is that Compound X is a scaffold for small molecule kinase inhibitors with potential anti-proliferative activity in cancer cells. The following sections provide detailed protocols for a logical, stepwise screening cascade to test this hypothesis, from broad kinase profiling to cell-based functional assays.

Hypothesized Mechanism of Action: Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling pathways that control cell proliferation, survival, differentiation, and metabolism.[1] Their dysregulation is a common driver of cancer. The core hypothesis is that Compound X functions by binding to the ATP-binding pocket of a protein kinase, preventing the phosphorylation of its downstream substrates and thereby inhibiting oncogenic signaling.

Many successful kinase inhibitors utilize an aniline or similar amino-heterocycle group to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The phenylpiperazine moiety often extends into a more solvent-exposed region, where it can be modified to enhance potency, selectivity, and pharmacokinetic properties.[3] Based on these principles, the proposed investigative workflow is designed to first identify the potential kinase targets of Compound X and then validate its on-target effect and anti-cancer activity in relevant cellular models.

Kinase_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, ALK) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Catalyzes Phosphorylation ATP ATP ATP->RTK pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (MAPK, PI3K/Akt Pathways) pSubstrate->Downstream Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription CompoundX Compound X (Hypothesized Inhibitor) CompoundX->RTK GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates

Caption: Hypothesized mechanism of Compound X as a Receptor Tyrosine Kinase (RTK) inhibitor.

Proposed Experimental Workflow

A tiered approach is recommended to efficiently evaluate the potential of Compound X. The workflow begins with broad, cell-free biochemical screening and progresses to more complex, cell-based assays to confirm activity and mechanism.

Experimental_Workflow A Phase 1: Target Discovery In Vitro Kinase Panel Screen B Phase 2: Cellular Activity Cancer Cell Line Proliferation Assay (MTT / CellTiter-Glo) A->B Identifies Active Hits C Phase 3: Target Validation Western Blot for Downstream Signaling B->C Confirms Cellular Potency D Phase 4: Functional Outcomes Cell Cycle & Apoptosis Assays C->D Validates On-Target Mechanism E Lead Candidate Progression D->E Defines Cellular Consequences

Caption: A four-phase workflow for investigating Compound X's oncological potential.

Detailed Protocols

Protocol 1: In Vitro Kinase Inhibitor Profiling

Objective: To determine if Compound X inhibits the activity of a broad panel of protein kinases in a cell-free, biochemical assay. This provides an unbiased view of its potency and selectivity.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. Create serial dilutions to achieve final assay concentrations ranging from 10 nM to 100 µM.

  • Kinase Panel Selection: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a panel of >100 human kinases. Ensure key cancer-associated kinases like EGFR, ALK, VEGFR, and members of the PI3K/Akt pathway are included.

  • Assay Principle: The assay typically measures the transfer of phosphate from ATP to a peptide substrate by a specific kinase. Inhibition is quantified by a decrease in this activity.

  • Execution (Standard Vendor Protocol):

    • Dispense kinase, fluorescently-labeled peptide substrate, and ATP into assay wells.

    • Add pre-diluted Compound X or vehicle control (DMSO) to the wells.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the ratio of phosphorylated to unphosphorylated substrate using an appropriate plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at a given concentration of Compound X relative to the DMSO control.

    • For kinases showing significant inhibition (>50% at 1 µM), perform dose-response curves to determine the IC50 (half-maximal inhibitory concentration).

Protocol 2: Cancer Cell Line Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative or cytotoxic effects of Compound X on various human cancer cell lines.[1]

Rationale for Cell Line Selection: Based on literature for related compounds, a starting panel should include:

  • A549: Non-small cell lung cancer (NSCLC)[1]

  • MCF-7: Estrogen-receptor positive breast cancer[7]

  • DU 145: Prostate cancer[8]

  • HeLa: Cervical cancer[1]

Methodology:

  • Cell Culture: Grow selected cancer cell lines in their recommended media (e.g., DMEM supplemented with 10% fetal bovine serum) at 37°C in a 5% CO2 atmosphere.[1]

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10^4 cells per well in 100 µL of media into a 96-well plate. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Compound X in culture media. Replace the media in the wells with 100 µL of media containing Compound X at final concentrations ranging from 0.1 µM to 200 µM. Include a vehicle control (DMSO at <0.5%) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[1]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot viability versus log[Compound X concentration] and use a non-linear regression model to calculate the IC50 value for each cell line.

ParameterA549 (Lung)MCF-7 (Breast)DU 145 (Prostate)HeLa (Cervical)
Hypothetical IC50 (µM) 0.05 - 50.22 - 10> 500.08 - 8
Reference IC50 (Related Phenylpiperazines, µM) 0.05[1]0.22[1]N/A0.08[1]
Table 1: Example data table for presenting IC50 values from cell proliferation assays. The hypothetical range indicates potential outcomes, while reference values are from literature on related compounds.
Protocol 3: Western Blot for Downstream Signaling

Objective: To validate if Compound X inhibits the phosphorylation of downstream targets of the kinases identified in Protocol 4.1, within a cellular context.

Example Scenario: If the kinase screen identified EGFR as a primary target, this protocol would measure the phosphorylation of EGFR itself (autophosphorylation) and its key downstream effectors, Akt and ERK.

Methodology:

  • Cell Culture and Treatment: Seed a sensitive cell line (e.g., A549 for EGFR) in 6-well plates. Grow to 70-80% confluency.

  • Serum Starvation: Replace media with serum-free media for 12-24 hours to reduce basal signaling activity.

  • Inhibition and Stimulation:

    • Pre-treat cells with Compound X at various concentrations (e.g., 0.5x, 1x, and 5x the proliferation IC50) for 2 hours.

    • Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 15 minutes to activate the pathway. Include unstimulated and vehicle-only stimulated controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Use antibodies specific for:

      • Phospho-EGFR (p-EGFR)

      • Total EGFR

      • Phospho-Akt (p-Akt)

      • Total Akt

      • β-Actin (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Apply an ECL (enhanced chemiluminescence) substrate and visualize the protein bands using a digital imager.

  • Data Analysis: Quantify band intensity using software like ImageJ. A dose-dependent decrease in the ratio of phosphorylated protein to total protein (e.g., p-EGFR/Total EGFR) indicates successful on-target inhibition.

Data Interpretation and Next Steps

  • Positive Outcome: If Compound X shows potent inhibition of specific kinases (e.g., IC50 < 1 µM), demonstrates anti-proliferative activity in corresponding cancer cell lines, and reduces downstream signaling as confirmed by Western blot, it warrants further investigation.

  • Next Steps: Subsequent studies would involve lead optimization through medicinal chemistry, comprehensive selectivity profiling (kinome-wide scans), ADME/Tox profiling, and ultimately, evaluation in in vivo xenograft models to assess anti-tumor efficacy.[2]

  • Negative Outcome: If the compound shows no significant kinase inhibition or cellular activity, it is likely not a viable candidate for this specific mechanism of action, and resources should be directed elsewhere.

References

  • Ma, Y. et al. (2015). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 5, 13633. Available at: [Link][1][2]

  • Aday, B. et al. (2019). Design and Synthesis of Phenylpiperazine Derivatives as Potent Anticancer Agents for Prostate Cancer. Chemical Biology & Drug Design, 94(3), 1584-1595. Available at: [Link][8]

  • Chakravorty, S. et al. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. ResearchGate. Available at: [Link][3]

  • Wojciechowska, J. et al. (2022). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 27(18), 5897. Available at: [Link][7]

  • Sun, C. et al. (2022). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 65(15), 10473-10491. Available at: [Link][4][5]

  • Sakamoto, H. et al. (2013). ASP3026, a novel oral inhibitor of anaplastic lymphoma kinase, shows efficacy against ALK-driven tumors in vitro and in vivo. Molecular Cancer Therapeutics, 12(11), 2333-2343. Available at: [Link][9]

  • Wood, J. et al. (2000). New Anilinophthalazines as Potent and Orally Well Absorbed Inhibitors of the VEGF Receptor Tyrosine Kinases Useful as Antagonists of Tumor-Driven Angiogenesis. Journal of Medicinal Chemistry, 43(12), 2319-2329. Available at: [Link][10]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to help you improve the yield, purity, and consistency of your synthesis.

The primary and most effective method for synthesizing this and related N-aryl piperazine compounds is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry for its reliability and broad substrate scope in forming C-N bonds.[1][2] This guide will focus exclusively on optimizing this pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline?

The most prevalent and scalable method is the Buchwald-Hartwig amination reaction.[1] This involves the palladium-catalyzed cross-coupling of an aryl halide (typically 2-bromo- or 2-chloro-4-methoxyaniline) with 1-methylpiperazine. This approach has largely superseded older, harsher methods like nucleophilic aromatic substitution due to its milder conditions and greater functional group tolerance.

Q2: What are the necessary starting materials and reagents?

The key components for this synthesis are:

  • Aryl Halide: 2-Bromo-4-methoxyaniline or 2-Chloro-4-methoxyaniline. The bromo derivative is generally more reactive.

  • Amine: 1-Methylpiperazine.

  • Palladium Pre-catalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common choices.

  • Phosphine Ligand: A bulky, electron-rich phosphine ligand is critical. Examples include BINAP, X-Phos, or SPhos.

  • Base: A strong, non-nucleophilic base is required, such as Sodium tert-butoxide (NaOt-Bu) or Potassium tert-butoxide (KOt-Bu).[3]

  • Solvent: Anhydrous, deoxygenated aprotic solvents like Toluene or Dioxane are standard.

Q3: What is a realistic target yield for this reaction?

With proper optimization of the catalyst system, base, and reaction conditions, yields for Buchwald-Hartwig aminations of this type can be quite high, often in the range of 80-95%. However, suboptimal conditions can lead to significantly lower yields and the formation of impurities.

Troubleshooting Guide: Common Issues & Solutions

Q4: My reaction is stalled and fails to reach completion. What should I investigate?

This is a common issue that can often be traced back to the catalyst system or reaction environment.

  • Cause 1: Inactive Catalyst. The active catalyst is a Pd(0) species. If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, it must be reduced in situ.[4] Sometimes this reduction is inefficient. Furthermore, oxygen can poison the Pd(0) catalyst.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly before use by sparging with an inert gas or using several freeze-pump-thaw cycles. Consider using a Pd(0) pre-catalyst like Pd₂(dba)₃ to bypass the in-situ reduction step.

  • Cause 2: Inappropriate Base. The base's role is to deprotonate the piperazine nitrogen, making it a more potent nucleophile. If the base is too weak or sterically hindered, this equilibrium will not favor the reaction. The pKa of the protonated 1-methylpiperazine is a key consideration.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is the most commonly used and effective base for this transformation. It is strong enough to deprotonate the amine without being nucleophilic itself. Cesium carbonate (Cs₂CO₃) can sometimes be used but may require higher temperatures.[5]

  • Cause 3: Ligand Decomposition or Inefficiency. The phosphine ligand is crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[1] Some ligands are sensitive to air or temperature.

    • Solution: Use a bulky, electron-rich biarylphosphine ligand like X-Phos or SPhos. These have been shown to be highly effective in promoting the coupling of anilines. Bidentate phosphine ligands like BINAP are also a reliable choice.[5] Ensure you are using the correct Pd:Ligand ratio, which is typically 1:1 to 1:2.

Q5: I'm observing a major side product that appears to be just 4-methoxyaniline. What is happening?

This side product results from hydrodehalogenation , where the starting aryl halide is reduced, replacing the halogen with a hydrogen atom.

  • Cause: This side reaction can compete with the desired C-N bond formation, particularly when the reductive elimination step is slow. It can be promoted by moisture or other protic sources in the reaction mixture.

    • Solution:

      • Ensure Anhydrous Conditions: Dry your solvent over molecular sieves or by distillation. Ensure the 1-methylpiperazine and other reagents are anhydrous.

      • Optimize the Ligand: Using a more electron-rich and sterically hindered ligand can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.

      • Base Choice: While less common, some bases can facilitate this side reaction. Stick with high-purity NaOt-Bu.

Q6: My yield is consistently low even with good conversion. How can I optimize the reaction?

Systematic optimization is key. We recommend screening several parameters, as summarized in the table below.

  • Actionable Advice: Create a small experimental matrix to test different conditions. The most impactful variables to screen are the ligand and the base.

    • Ligand Screening: Test a small panel of modern Buchwald-Hartwig ligands. The choice of ligand is often the single most important factor for achieving high yield.

    • Temperature Control: While many protocols call for heating (e.g., 80-110 °C in toluene), excessive heat can lead to catalyst decomposition or side product formation. Try running the reaction at a lower temperature (e.g., 80 °C) for a longer period. Monitor by TLC or LC-MS to find the optimal balance.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Ligand BINAPX-PhosSPhosBulky biarylphosphine ligands like X-Phos often give higher yields and faster reaction times.[3]
Base NaOt-BuK₃PO₄Cs₂CO₃NaOt-Bu is generally the most effective for this type of electron-rich aniline coupling.[3]
Solvent TolueneDioxanet-BuOHToluene and Dioxane are the most common and reliable solvents.
Temperature 80 °C100 °C110 °CHigher temperatures increase reaction rate but may also increase side product formation.

Q7: I am struggling with the purification of the final product. What is the best strategy?

The product is a relatively polar, basic compound. This allows for multiple purification strategies.

  • Strategy 1: Silica Gel Chromatography. This is the most common method.

    • Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH) is a good starting point. For example, 0% to 10% MeOH in DCM. To prevent the basic amine product from streaking on the acidic silica gel, it is highly recommended to add a small amount of a basic modifier to the mobile phase, such as 0.5-1% triethylamine (NEt₃) or ammonium hydroxide.

  • Strategy 2: Acid-Base Extraction.

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent like Ethyl Acetate or DCM.

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your product, being basic, will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer.

    • Separate the aqueous layer and wash it once with fresh organic solvent to remove any trapped impurities.

    • Basify the aqueous layer with a base like 1M NaOH or saturated NaHCO₃ until the pH is >10.

    • Extract the now free-based, neutral product back into an organic solvent (DCM or Ethyl Acetate).

    • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.

  • Strategy 3: Crystallization. If the product is a solid and of sufficient purity after chromatography or extraction, crystallization can be an excellent final purification step. Screen various solvent systems (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexanes) to find suitable conditions.

Visualized Reaction Mechanism & Workflow

The core of this synthesis is the Buchwald-Hartwig catalytic cycle. Understanding this mechanism is key to effective troubleshooting.

Buchwald_Hartwig_Cycle Figure 1: Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH Deprotonation Deprotonation AmineCoord->Deprotonation Base Deprotonation->Pd0 Reductive Elimination Product Ar-NR₂ (Final Product) Deprotonation->Product Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Aryl Halide, Pd-Catalyst, Ligand, Base) setup Assemble Glassware (Under Inert Atmosphere) reagents->setup solvent Prepare Anhydrous Solvent (Degas with N₂ or Ar) solvent->setup run Add Reagents & Heat (Monitor by TLC/LC-MS) setup->run quench Quench Reaction (e.g., with water or NH₄Cl) run->quench extract Aqueous Work-up (Extraction with organic solvent) quench->extract purify Purification (Column Chromatography or Acid-Base Extraction) extract->purify characterize Characterization (¹H NMR, ¹³C NMR, LC-MS) purify->characterize

Caption: A standard workflow for the synthesis, purification, and analysis of the target compound.

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline from 2-bromo-4-methoxyaniline.

Materials:

  • 2-bromo-4-methoxyaniline (1.0 eq)

  • 1-methylpiperazine (1.2 eq)

  • Pd₂(dba)₃ (0.01 eq, 1 mol%)

  • X-Phos (0.02 eq, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Pd₂(dba)₃, X-Phos, and NaOt-Bu. Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene via cannula or syringe, followed by the 2-bromo-4-methoxyaniline and 1-methylpiperazine.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the complete consumption of the starting 2-bromo-4-methoxyaniline.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine to afford the pure 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Nolan, S. P., et al. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

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Technical Support Center: Synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. We will delve into the causality behind experimental choices, provide actionable troubleshooting steps, and offer validated protocols to enhance the success of your work.

Introduction: The Synthetic Challenge

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is a key structural motif in numerous pharmacologically active compounds. Its synthesis, while conceptually straightforward, often presents practical challenges that can impact yield, purity, and scalability. The molecule features an electron-rich aniline ring, which influences the reactivity of adjacent positions. The two most prevalent synthetic strategies involve forming the critical C-N bond between the aniline ring and the 1-methylpiperazine moiety:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful cross-coupling method that has become a mainstay in modern organic synthesis for its broad substrate scope and functional group tolerance.[1][2]

  • Nucleophilic Aromatic Substitution (SNA_r_): A classical approach that typically requires activation of the aromatic ring with a strong electron-withdrawing group.[3][4][5]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may face with these methods.

Troubleshooting Guide & FAQs

Part 1: Buchwald-Hartwig Amination Pathway

This is often the preferred route, typically involving the coupling of a halo-aniline derivative (e.g., 2-bromo-5-methoxyaniline or a protected version) with 1-methylpiperazine.

Buchwald-Hartwig Workflow reagents 1. Reagent Assembly (Aryl Halide, Amine, Pd Catalyst, Ligand, Base) setup 2. Inert Atmosphere Setup (Degas Solvent, N2 or Ar Purge) reagents->setup Critical for Catalyst Stability reaction 3. Thermal Reaction (Heat to 80-120 °C) setup->reaction workup 4. Aqueous Workup (Filter Catalyst, Extract Product) reaction->workup Monitor by TLC/LC-MS purify 5. Purification (Column Chromatography) workup->purify char 6. Characterization (NMR, MS, HPLC) purify->char

Caption: General workflow for Buchwald-Hartwig amination.

Q1: My Buchwald-Hartwig reaction has stalled or is giving very low yields. What are the most critical parameters to investigate?

A1: Low yield in a Buchwald-Hartwig coupling is a common issue often traced back to one of four key areas: the catalyst system, the base, the reaction atmosphere, or the starting materials.

  • Catalyst and Ligand Incompatibility: The choice of palladium source and phosphine ligand is paramount. The methoxy group on your aryl halide is electron-donating, which can make oxidative addition more challenging.[6]

    • Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective pre-catalysts.[6] Ensure they are from a reliable source and have not degraded.

    • Ligand Choice: Bulky, electron-rich phosphine ligands are required. For coupling with aryl chlorides, more specialized ligands like BrettPhos are often necessary.[7] For aryl bromides, ligands like BINAP or X-Phos are excellent starting points.[6][7] The ligand stabilizes the palladium center and facilitates the crucial reductive elimination step.

  • Insufficiently Strong or Inappropriate Base: The base's role is to deprotonate the amine, making it a more effective nucleophile. For electron-rich aryl halides like yours, stronger bases are often required.

    • Recommended Bases: Sodium tert-butoxide (NaOt-Bu) or Potassium tert-butoxide (KOt-Bu) are frequently the most effective.[6] Cesium carbonate (Cs₂CO₃) is a milder but often very effective alternative, particularly for sensitive substrates.[7]

  • Oxygen Contamination: The active Pd(0) catalyst is extremely sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.

    • Solution: Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). The reaction vessel must be purged with an inert gas (Nitrogen or Argon) and maintained under a positive pressure throughout the experiment.[7][8]

  • Reagent Quality: Verify the purity of your aryl halide and 1-methylpiperazine. Water content in the amine or solvent can be detrimental.

Troubleshooting Buchwald-Hartwig start Low Yield Observed check_atmosphere Is the system strictly anaerobic? start->check_atmosphere check_base Is the base strong enough? (e.g., NaOt-Bu) check_atmosphere->check_base Yes degas Action: Degas solvent and use inert gas blanket. check_atmosphere->degas No check_ligand Is the ligand appropriate? (e.g., BINAP, X-Phos) check_base->check_ligand Yes change_base Action: Switch to NaOt-Bu or KOt-Bu. check_base->change_base No check_temp Is the temperature optimal (80-120 °C)? check_ligand->check_temp Yes change_ligand Action: Screen alternative bulky phosphine ligands. check_ligand->change_ligand No increase_temp Action: Increase temperature in 10 °C increments. check_temp->increase_temp No success Problem Solved check_temp->success Yes degas->start change_base->start change_ligand->start increase_temp->start

Caption: Decision tree for troubleshooting low yields.

Q2: I'm seeing a significant amount of a side product that appears to be dehalogenated starting material. How can I prevent this?

A2: Hydrodehalogenation (replacement of the halogen with hydrogen) is a known side reaction. It often occurs when the catalytic cycle is disrupted. This can be caused by trace amounts of water or when the rate of reductive elimination is slow compared to side reactions of the palladium-hydride species.

  • Ensure Anhydrous Conditions: Use anhydrous solvents and ensure your reagents are dry.

  • Optimize Ligand: A more electron-donating and bulky ligand can sometimes accelerate the desired C-N bond formation, outcompeting the hydrodehalogenation pathway.

  • Base Choice: In some cases, a weaker base like Cs₂CO₃ or K₃PO₄ can minimize this side reaction, although it may require higher temperatures or longer reaction times.

Q3: Post-reaction, my product is contaminated with palladium residues, which are difficult to remove. What is the best purification strategy?

A3: Removing the final traces of palladium is crucial, especially in a pharmaceutical context.

  • Initial Filtration: After the reaction, cool the mixture and dilute it with a solvent like ethyl acetate or toluene. Filter it through a pad of Celite® to remove the bulk of the precipitated palladium black and inorganic salts.[7]

  • Silica Gel Chromatography: This is the most common method. The polarity of the target molecule allows for good separation from less polar ligand-related impurities and residual palladium complexes.

  • Activated Carbon Treatment: If palladium levels are still too high, you can stir a solution of your crude product with activated carbon for a few hours, then filter. This is often effective but can sometimes lead to loss of product.

  • Palladium Scavengers: For very high purity requirements, commercially available palladium scavengers (resins or silicas functionalized with thiols or other ligands) can be used.

Part 2: Nucleophilic Aromatic Substitution (SNA_r_) Pathway

This route typically starts with a precursor like 1-fluoro-4-methoxy-2-nitrobenzene. The reaction proceeds via an addition-elimination mechanism, followed by reduction of the nitro group.

Q4: My SNA_r_ reaction between 1-fluoro-4-methoxy-2-nitrobenzene and 1-methylpiperazine is not proceeding. Why?

A4: Successful SNA_r_ is highly dependent on the electronic properties of the aromatic ring.[4]

  • Activating Group: The reaction requires a strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group (the fluorine atom). The nitro group (-NO₂) at the ortho position serves this purpose by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance.[3][4]

  • Deactivating Group: The methoxy group (-OCH₃) at the para position is electron-donating, which deactivates the ring towards nucleophilic attack. This makes the reaction inherently more difficult than if it were an electron-withdrawing group.

  • Leaving Group Ability: In SNA_r_, the rate-determining step is typically the nucleophilic attack, not the departure of the leaving group. The C-F bond is highly polarized, making the carbon atom more electrophilic and susceptible to attack. Therefore, the reactivity order is F > Cl > Br > I, which is the reverse of what is seen in SN1/SN2 reactions.[3] Your choice of the fluoro-substituted starting material is correct.

  • Troubleshooting: To drive this reaction forward, you will likely need forcing conditions. Increase the reaction temperature (often to 80-130 °C) and ensure you are using a suitable polar aprotic solvent like DMF, DMSO, or NMP to solvate the charged intermediate.[9] An excess of the amine nucleophile can also help push the equilibrium towards the product.[10]

Q5: The final step of my synthesis is the reduction of the nitro group. I'm getting a complex mixture of products. What's going wrong?

A5: The reduction of an aromatic nitro group to an aniline is a standard transformation, but it can have pitfalls.

  • Incomplete Reduction: If the reaction is not allowed to proceed to completion, you will have a mixture of the desired aniline and the starting nitro compound, and potentially intermediate nitroso or hydroxylamine species. Monitor the reaction closely by TLC or LC-MS.

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation (H₂/Pd/C): This is a very clean and effective method.[11] Ensure the catalyst is active and that you have efficient stirring to facilitate mass transfer of hydrogen gas. The reaction is typically run in a solvent like ethanol, methanol, or ethyl acetate.[11]

    • Metal/Acid Reduction (e.g., SnCl₂, Fe/HCl): These are robust but can require a more strenuous aqueous workup to remove metal salts. They are often less clean than catalytic hydrogenation.

  • Side Reactions: If your reaction conditions are too harsh (e.g., very high pressure or temperature during hydrogenation), you could potentially see reduction of the aromatic ring or cleavage of other functional groups, although this is less likely for this specific substrate.

Validated Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure for the synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline from 2-bromo-5-methoxyaniline.

Materials & Reagents

Reagent/MaterialM.W.AmountMolesEquiv.
2-Bromo-5-methoxyaniline202.062.02 g10.0 mmol1.0
1-Methylpiperazine100.161.50 g15.0 mmol1.5
Palladium(II) Acetate (Pd(OAc)₂)224.5045 mg0.2 mmol0.02
rac-BINAP622.67187 mg0.3 mmol0.03
Sodium tert-butoxide (NaOt-Bu)96.101.35 g14.0 mmol1.4
Anhydrous Toluene-50 mL--

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (45 mg), rac-BINAP (187 mg), and sodium tert-butoxide (1.35 g).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.[8]

  • Reagent Addition: Through the septum, add anhydrous toluene (50 mL), followed by 2-bromo-5-methoxyaniline (2.02 g), and finally 1-methylpiperazine (1.50 g) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously. The mixture will typically turn dark brown.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.[7]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL).

    • Filter the suspension through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a dark oil or solid.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Buchwald-Hartwig Cycle pd0 Pd(0)L2 oxid_add Oxidative Addition pd0->oxid_add + Ar-X pd2_aryl (Ar)Pd(II)(X)L2 oxid_add->pd2_aryl amine_coord Amine Coordination pd2_aryl->amine_coord + HNR'R'' pd2_amine [(Ar)Pd(II)(NHR'R'')L2]+X- amine_coord->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido (Ar)Pd(II)(NR'R'')L2 deprotonation->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 Product Ar-NR'R'' Released

Caption: The catalytic cycle for C-N cross-coupling.[1]

References

  • Buchwald-Hartwig Coupling - Organic Synthesis. A general procedure and discussion on ligands and bases for the Buchwald-Hartwig amination.

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. This article discusses the importance of strong bases like NaOt-Bu for electron-rich anisole substrates.

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. Details the importance of establishing an inert atmosphere for the reaction.

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Provides a clear overview of the reaction mechanism and catalytic cycle.

  • Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. Discusses the use of excess amine nucleophile to drive SNAr reactions.

  • Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. Highlights the utility of Buchwald-Hartwig amination in pharmaceutical synthesis, especially when SNAr fails.

  • Nucleophilic Aromatic Substitution - Nptel. Explains the mechanism of SNAr, including the role of electron-withdrawing groups and the order of leaving group reactivity.

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Provides mechanistic details and the requirement for ortho/para electron-withdrawing substituents.

  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool - Juniper Publishers. Discusses the application of SNAr in the synthesis of pharmaceuticals.

  • 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester - Organic Syntheses Procedure. Provides examples of related chemical transformations and workup procedures.

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC. Describes a multi-step synthesis involving nitration and subsequent reduction.

  • Synthesis of aniline analogs containing different secondary amines - Clausius Scientific Press. Details a two-step synthesis involving SNAr and a subsequent reduction reaction to form aniline analogs.

Sources

Troubleshooting guide for 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline . This compound is a critical pharmacophore in the synthesis of 3rd-generation EGFR tyrosine kinase inhibitors (TKIs) and other heterocyclic drugs. Its unique structure—an electron-rich aniline with a bulky, basic ortho-piperazine group—presents specific synthetic and handling challenges.

Quick Status Check
ParameterSpecificationCritical Note
Appearance Off-white to pale yellow solidTurns brown/black rapidly upon oxidation.
Storage -20°C, Inert Atmosphere (Ar/N₂)Hygroscopic and air-sensitive.
Solubility DCM, MeOH, DMSO, dilute acidInsoluble in water at pH > 9 .
pKa (Est.) ~4.5 (Aniline), ~8.5 (Piperazine)Amphoteric behavior affects workup.
Part 1: Storage & Stability Troubleshooting

Q: My compound turned from pale yellow to dark brown/black overnight. Is it ruined? A: Not necessarily, but purity has likely degraded.

  • Cause: This aniline is extremely electron-rich due to the ortho-nitrogen donor (piperazine) and meta-methoxy group. It undergoes rapid oxidative polymerization in the presence of air and light (similar to p-phenylenediamine).

  • Solution:

    • Check Purity: Run LC-MS. If the main peak is still >90%, purify via a short silica plug (eluting with DCM/MeOH/NH₃) to remove the colored oxidation products (usually polar quinoid species).

    • Prevention: Always store under Argon/Nitrogen. If storing as a solid for >1 week, convert it to the HCl salt , which is significantly more stable to oxidation.

Q: How do I prepare the stable salt form for storage? A: Dissolve the free base in diethyl ether or EtOAc. Add 2.5 equivalents of 4M HCl in dioxane dropwise at 0°C. Filter the resulting hygroscopic solid under nitrogen and store at -20°C.

Part 2: Reaction Troubleshooting (Amide Coupling)

Q: I am trying to couple this aniline with an acid chloride (e.g., acryloyl chloride), but the reaction is stalling or yielding <40%. Why? A: This is the "Ortho-Piperazine Effect."

  • The Problem: The ortho-piperazine group creates significant steric hindrance around the aniline nitrogen. Furthermore, the piperazine's tertiary amine can act as a "proton sponge" or form acyl-ammonium salts that complicate the kinetics.

  • Protocol Adjustment:

    • Base Choice: Use an inorganic base like NaHCO₃ or K₂CO₃ in a biphasic system (THF/Water) or a non-nucleophilic organic base like DIPEA (Hunig's base) in DCM. Avoid Pyridine (often too weak/slow for sterically hindered substrates).

    • Temperature: Run the reaction at 0°C initially to control exotherms, but allow it to warm to RT or even 40°C to drive completion against the steric barrier.

    • Reagent Order: Add the acid chloride slowly to a solution of the aniline and base. If using HATU/EDC, pre-activate the acid for 15-30 mins before adding the aniline.

Q: I see a side product with M+ mass corresponding to double acylation. What happened? A: While the N-methylpiperazine is a tertiary amine and cannot form a stable amide, it can form a reactive acyl-ammonium species intermediate. If water or alcohol is present during workup, this reverts. However, if your aniline nitrogen is too slow to react, the acyl-ammonium might hydrolyze or react with other nucleophiles.

  • Fix: Ensure strict stoichiometry (1.05 - 1.1 eq of electrophile). Do not use large excesses of acid chloride.

Part 3: Workup & Purification (The "Piperazine Trap")

Q: I extracted my reaction with 1N HCl/EtOAc, but my product disappeared from the organic layer. A: You fell into the "Piperazine Trap."

  • Mechanism: The piperazine ring is basic (pKa ~8.5). In 1N HCl (pH ~1), it is fully protonated and highly water-soluble. Your product is in the aqueous waste.

  • Recovery Protocol:

    • Take the acidic aqueous layer.

    • Cool to 0°C.

    • Basify carefully with 4N NaOH or sat. Na₂CO₃ until pH > 10 .

    • Extract 3x with DCM or EtOAc. The product will now return to the organic phase.

Q: The product streaks on TLC and is hard to purify on silica. A: Piperazine derivatives interact strongly with the acidic silanols on silica gel.

  • Fix: Use DCM:MeOH:NH₄OH (e.g., 95:5:0.5) or DCM:MeOH:Triethylamine as your eluent. The base (NH₃ or TEA) blocks the silanol sites, allowing the amine product to elute as a sharp band. Alternatively, use neutral alumina .

Part 4: Synthesis Workflow & Logic
Visualized Workflow: Synthesis & Coupling

The following diagram illustrates the critical pathway from the nitro-precursor to the final coupled product, highlighting key decision points to avoid failure.

ReactionWorkflow cluster_trouble Critical Failure Points Start Start: 2-Fluoro-5-methoxynitrobenzene SNAr Step 1: SNAr Reaction (N-methylpiperazine, K2CO3, DMSO, 80°C) Start->SNAr Nucleophilic Attack NitroInt Intermediate: 1-(4-methoxy-2-nitrophenyl)-4-methylpiperazine (Bright Orange Solid) SNAr->NitroInt Yield >90% Reduction Step 2: Reduction (H2/Pd-C or Fe/NH4Cl) NitroInt->Reduction Reduce Nitro Aniline Target: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline (Air Sensitive!) Reduction->Aniline Careful Workup (pH >10) Storage Storage: Ar/N2, -20°C (Prevent Oxidation) Aniline->Storage If not used immediately Coupling Step 3: Amide Coupling (Acryloyl Chloride/DIPEA or HATU) Aniline->Coupling Immediate Use Fail1 Failure: Oxidation to Black Tar Aniline->Fail1 Exposure to Air > 24h Fail2 Failure: Product loss in Acid Wash Coupling->Fail2 Workup pH < 8

Caption: Synthesis workflow for 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline showing critical stability and workup checkpoints.

Part 5: Workup Logic Tree (The pH Switch)

Use this logic tree to determine the correct extraction method for your crude reaction mixture.

WorkupLogic Start Crude Reaction Mixture (Contains Product, Salts, DMF/DMSO) SolventCheck Is reaction solvent water-miscible? (DMF, DMSO, NMP) Start->SolventCheck YesMisc Yes (DMF/DMSO) SolventCheck->YesMisc Yes NoMisc No (DCM/THF) SolventCheck->NoMisc No Dilute Dilute with 10 volumes of Water YesMisc->Dilute AdjustPH Adjust pH to >10 (Na2CO3/NaOH) NoMisc->AdjustPH ExtractAcid Extract with EtOAc (pH Neutral) Dilute->ExtractAcid Avoid! Piperazine stays in water Dilute->AdjustPH Correct Path ExtractOrg Extract with DCM or EtOAc (x3) AdjustPH->ExtractOrg Wash Wash Organic Layer with Brine ExtractOrg->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry

Caption: Decision tree for maximizing recovery of piperazine-containing anilines during workup.

Part 6: Quantitative Data & Reagent Compatibility

Table 1: Coupling Reagent Compatibility for Ortho-Substituted Anilines

ReagentSuitabilityComments
Acid Chloride High Most effective for sterically hindered anilines. Requires careful base control (0°C to RT).
HATU High Best peptide coupling reagent for this substrate. Use with DIPEA in DMF.[1]
EDC / HOBt Low Often too slow due to steric hindrance. Incomplete conversion common.
T3P Medium Good for low epimerization, but kinetics may be sluggish with ortho-piperazines.
DCC Avoid Formation of insoluble urea makes purification difficult with polar piperazines.

Table 2: Solvent Recommendations

ProcessRecommended SolventWhy?
Reaction DCM, DMF, THFGood solubility of free base.
Workup DCM / Water (pH 10)DCM extracts the polar free base better than EtOAc.
Purification DCM / MeOH / NH₃Ammonia prevents streaking on silica.
Storage Solid (under Argon)Solutions degrade faster than solids.
References
  • Synthesis of Piperazine-Linked Anilines (General SNAr Protocol)

    • Source: BenchChem Application Notes. "Application Notes and Protocols: 2-Fluoro-5-phenylpyrazine in Organic Synthesis." (Accessed 2025).[2]

    • Relevance: Describes the SNAr conditions (DMSO, K2CO3)
  • Amide Coupling to Sterically Hindered Anilines

    • Source: Organic Chemistry Portal. "Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis."[3] (Accessed 2025).[2]

    • Relevance: Provides conditions for reacting acryloyl chloride with amines, applicable to the synthesis of acrylamide warheads on this aniline.
  • Stability of Piperazine Derivatives

    • Source: Vibrant Pharma. "2-Methoxy-5-(4-methyl-piperazin-1-yl)
    • Relevance: Confirms storage conditions (Room Temp/Refrigerated) and handling for similar piperazine anilines.
  • Workup Strategies for Amphoteric Amines

    • Source: ChemicalBook.
    • Relevance: Describes the workup of similar Osimertinib intermediates, emphasizing the need for basic extraction to recover the piperazine moiety.

Sources

Technical Support Center: Optimization of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are synthesized from established principles of organic chemistry and extensive field experience with related transformations.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, which is typically synthesized via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction.

Problem 1: Low or No Product Formation

Q: My reaction shows very low conversion to the desired 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline. What are the likely causes and how can I improve the yield?

A: Low conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters. The primary synthetic routes to this compound involve either a nucleophilic aromatic substitution (SNA r) or a palladium-catalyzed Buchwald-Hartwig amination. The troubleshooting strategy will depend on the chosen route.

For Buchwald-Hartwig Amination:

This reaction is a powerful method for forming aryl-amine bonds, but its success is highly dependent on the interplay of several factors.[1][2]

  • Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical. For the coupling of a secondary amine like 4-methylpiperazine with an electron-rich aniline derivative, a bulky, electron-rich phosphine ligand is often required.[3]

    • Recommendation: If you are using a traditional catalyst like Pd(OAc)₂, consider switching to a more modern, pre-formed palladacycle precatalyst (e.g., G3 or G4 precatalysts) which can lead to more efficient formation of the active catalytic species.[3] For secondary amines, ligands such as RuPhos can be effective.[3]

  • Base Selection: The base plays a crucial role in deprotonating the amine nucleophile.[3]

    • Recommendation: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used.[3] If your starting material is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher reaction temperatures.[3]

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield.

    • Recommendation: Anhydrous, degassed solvents are essential. Toluene, dioxane, and tert-butanol are common choices for Buchwald-Hartwig reactions.[1][3] It is crucial to ensure the solvent is free of oxygen and water, as these can deactivate the catalyst.

  • Temperature: The reaction temperature needs to be optimized.

    • Recommendation: A typical starting point is 80-100 °C.[4][5] If the reaction is sluggish, a higher temperature may be necessary. However, excessively high temperatures can lead to catalyst decomposition and side reactions.

For Nucleophilic Aromatic Substitution (SNA r):

The success of an SNAr reaction depends on the presence of electron-withdrawing groups on the aromatic ring and a good leaving group.[6][7][8]

  • Substrate Reactivity: The methoxy and amino groups on the aniline ring are electron-donating, which disfavors SNAr. Therefore, this route is generally less common for this specific target unless a strongly activating group is also present. If your starting material is a nitro-substituted aniline, the reaction is more likely to proceed.[6]

  • Leaving Group: The nature of the leaving group is important. The order of reactivity is typically F > Cl > Br > I.[7]

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[8][9]

Problem 2: Formation of Significant Byproducts

Q: I am observing significant byproduct formation in my reaction, complicating purification and reducing the yield. How can I minimize these side reactions?

A: Byproduct formation is often a result of suboptimal reaction conditions. The most common side reactions in the context of this synthesis are hydrodehalogenation and homocoupling.[3]

  • Hydrodehalogenation: This is the reduction of the aryl halide starting material to the corresponding arene.

    • Cause: This can be promoted by certain catalyst systems and the presence of water or other protic impurities.

    • Solution: Ensure strictly anhydrous and inert reaction conditions. Using a well-defined precatalyst can sometimes minimize this side reaction.

  • Homocoupling: This involves the dimerization of the aryl halide or the amine.

    • Cause: This can be promoted by certain reaction conditions and catalyst systems.[3]

    • Solution: Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.[3] Lowering the temperature and using the minimum effective catalyst loading is a good starting point.

Table 1: Troubleshooting Byproduct Formation

Byproduct ObservedPotential Cause(s)Recommended Action(s)
Hydrodehalogenation of aryl halidePresence of protic impurities; Inefficient catalyst systemEnsure anhydrous conditions; Use a well-defined precatalyst
Homocoupling of aryl halideSuboptimal catalyst loading or temperatureOptimize catalyst loading (typically 1-2 mol%); Adjust temperature
Homocoupling of amineSuboptimal catalyst loading or temperatureOptimize catalyst loading; Adjust temperature
Problem 3: Difficult Purification of the Final Product

Q: I am struggling to purify the 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline. What are the best practices for its purification?

A: The basic nature of the product due to the piperazine and aniline moieties can sometimes complicate purification by standard silica gel chromatography.

  • Column Chromatography:

    • Recommendation: To prevent streaking on the silica gel column, it is often beneficial to add a small amount of a basic modifier to the eluent. A common practice is to add 0.5-2% triethylamine or ammonia in methanol to the solvent system (e.g., dichloromethane/methanol). This will keep the product in its free base form and improve the peak shape.

  • Acid-Base Extraction:

    • Recommendation: An acid-base workup can be an effective way to separate the basic product from non-basic impurities. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1M HCl). The product will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted into an organic solvent.[10]

  • Crystallization:

    • Recommendation: If the product is a solid, crystallization can be a highly effective purification method. The product can be crystallized from a suitable solvent or solvent mixture. Alternatively, the hydrochloride salt can be formed by treating a solution of the free base with HCl, which often results in a crystalline solid that can be easily filtered and purified.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route for preparing 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline?

A1: While a specific, optimized synthesis for this exact molecule is not widely published, the Buchwald-Hartwig amination is generally the most reliable and versatile method for coupling an aryl halide with an amine.[1][4] A plausible starting point would be the reaction of 2-bromo-5-methoxyaniline with 1-methylpiperazine using a palladium catalyst and a suitable phosphine ligand.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3] It is important to run a co-spot of the starting materials alongside the reaction mixture on the TLC plate to accurately assess the consumption of starting materials and the formation of the product.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used in this synthesis are hazardous:

  • Palladium catalysts and phosphine ligands: Can be toxic and air-sensitive. Handle in a fume hood and under an inert atmosphere where possible.

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive.

  • Solvents: Organic solvents are flammable and should be handled in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: Can this reaction be scaled up?

A4: Yes, but scaling up a reaction can present new challenges.[11]

  • Mixing and Heat Transfer: Inadequate mixing and poor heat transfer in a larger reactor can lead to localized hot spots and affect the reaction rate and selectivity.[11]

  • Reagent Addition: The rate of addition of reagents may need to be controlled to manage any exotherms.

  • Workup and Purification: The workup and purification procedures will need to be adapted for larger volumes.

A pilot run at an intermediate scale is recommended before proceeding to a large-scale synthesis.

Experimental Workflow & Diagrams

General Experimental Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point for a small-scale synthesis. Optimization will likely be required.[3]

  • Preparation: To an oven-dried reaction vessel, add the aryl halide (e.g., 2-bromo-5-methoxyaniline, 1.0 mmol), palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and base (e.g., NaOtBu, 1.4 mmol) under an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe. Then, add 1-methylpiperazine (1.2 mmol) via syringe.

  • Reaction: Place the vessel in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C) and stir for the desired amount of time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Diagrams

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Pd(II)_Complex Aryl-Pd(II)-Halide Complex Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination Amine_Complex Amine-Coordinated Complex Amine_Coordination->Amine_Complex Reductive_Elimination Reductive Elimination Amine_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline Reductive_Elimination->Product Aryl_Halide 2-Bromo-5-methoxyaniline Aryl_Halide->Oxidative_Addition Amine 1-Methylpiperazine Amine->Amine_Coordination Base Base Base->Amine_Coordination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_Inert Verify Inert Atmosphere (N2 or Ar) Start->Check_Inert Check_Reagents Check Reagent Purity & Anhydrous Solvents Check_Inert->Check_Reagents Optimize_Catalyst Screen Catalyst & Ligand Check_Reagents->Optimize_Catalyst Optimize_Base Screen Base (e.g., NaOtBu, Cs2CO3) Optimize_Catalyst->Optimize_Base Optimize_Temp Vary Reaction Temperature (e.g., 80-120°C) Optimize_Base->Optimize_Temp Analysis Analyze by LC-MS/GC-MS Identify Byproducts Optimize_Temp->Analysis Analysis->Check_Inert No Improvement Success Optimized Conditions Achieved Analysis->Success Improved Yield

Caption: A systematic workflow for troubleshooting the synthesis.

References

  • Rapid Optimization-Buchwald–Hartwig Amination using DoE - Charnwood Discovery. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed. [Link]

  • Optimization of reaction parameters for Buchwald-Hartwig amination... - ResearchGate. [Link]

  • aromatic nucleophilic substitution. [Link]

  • Nucleophilic Aromatic Substitution - Nptel. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • Aromatic Nucleophilic Substitution - Fisher Scientific. [Link]

  • Method for purifying aniline - Google P

Sources

Overcoming challenges in the purification of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the complexities of purifying 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable intermediate. The following sections provide in-depth troubleshooting advice and frequently asked questions to help you achieve the desired purity and yield in your experiments.

Section 1: Understanding the Molecule and Potential Impurities

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative containing a piperazine moiety. Its structure presents a unique set of purification challenges due to its basic nitrogen atoms, which can interact with silica gel, and its susceptibility to oxidation.

Key Structural Features and Their Implications for Purification:

  • Aniline Moiety: The primary aromatic amine is a weak base and can be prone to oxidation, leading to colored impurities.

  • Piperazine Ring: The two nitrogen atoms in the piperazine ring are basic. The tertiary amine is more basic than the aromatic amine, which can lead to tailing on normal-phase chromatography.

  • Methoxy Group: This electron-donating group can influence the reactivity of the aromatic ring.

Common Classes of Impurities:

Impurities can arise from various sources, including the raw materials, side reactions during synthesis, or degradation upon storage.[1][2]

  • Process-Related Impurities: These include unreacted starting materials, by-products from the synthetic route (e.g., products of N-alkylation or incomplete reaction), and residual solvents.[2]

  • Degradation Impurities: Oxidation of the aniline can lead to the formation of colored polymeric by-products.

Section 2: Frequently Asked Questions (FAQs)

Q1: My purified 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is discolored (yellow to brown). What is the likely cause and how can I fix it?

A1: Discoloration is a common issue with anilines and is typically due to the formation of oxidation products. The primary amine group is susceptible to air oxidation, which can be accelerated by light and trace metal impurities.

  • Immediate Solution:

    • Charcoal Treatment: Dissolve the discolored compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) and add a small amount of activated charcoal. Stir for 15-30 minutes at room temperature, then filter through a pad of celite. This will often remove colored impurities.

    • Recrystallization: If charcoal treatment is insufficient, recrystallization from a suitable solvent system can yield a pure, colorless product.

  • Prevention:

    • Store the compound under an inert atmosphere (nitrogen or argon).

    • Keep it in a dark, cool place.

    • Use high-purity solvents and reagents to minimize metal contaminants.

Q2: I'm seeing significant tailing of my product spot on a silica gel TLC plate. Why is this happening?

A2: Tailing is a classic sign of a strong interaction between a basic compound and the acidic silica gel surface. The basic nitrogen atoms of the piperazine and aniline moieties in your compound are interacting with the acidic silanol groups (Si-OH) on the silica.

  • Solution: To mitigate this, you can add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (Et3N) or ammonia in methanol. This will neutralize the acidic sites on the silica gel, leading to more symmetrical spots.

Q3: What is a good starting point for a solvent system for column chromatography?

A3: A good starting point for the column chromatography of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline on silica gel is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

  • Recommended Starting Gradients:

    • System 1: Dichloromethane (DCM) with a gradient of 0-10% Methanol (MeOH).

    • System 2: Ethyl Acetate (EtOAc) in Hexanes, starting from a low percentage of EtOAc and gradually increasing.

  • Important Consideration: As mentioned in Q2, it is highly recommended to add a small amount of a basic modifier like triethylamine to the mobile phase to prevent tailing.

Section 3: In-Depth Troubleshooting Guide

This section provides a more detailed approach to common purification challenges.

Problem 1: Low Purity After Column Chromatography

You've performed column chromatography, but analysis (e.g., by HPLC or NMR) shows that your product is still impure.

start Low Purity Post-Column check_tlc Re-evaluate TLC Conditions (Co-spotting with starting material?) start->check_tlc improper_column Assess Column Packing and Loading check_tlc->improper_column TLC shows good separation gradient_issue Review Elution Gradient check_tlc->gradient_issue Poor separation on TLC overloading Column Overloading? improper_column->overloading Properly packed & loaded solution2 Repack column, use dry loading improper_column->solution2 solution1 Redevelop TLC with different solvent systems gradient_issue->solution1 solution3 Run a shallower gradient gradient_issue->solution3 solution4 Reduce sample load overloading->solution4

Caption: Troubleshooting low purity after chromatography.

Potential Cause Explanation Recommended Solution
Poor Separation on TLC The chosen solvent system may not be adequate to resolve your product from the impurities.Experiment with different solvent systems. Try a combination of a polar solvent (e.g., ethyl acetate, methanol) and a non-polar solvent (e.g., hexanes, dichloromethane). Use TLC to find a system that gives good separation (Rf of product ~0.3-0.4).[3][4]
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity.As a general rule, do not load more than 1-5% of the silica gel weight with your crude material. If you have a large amount of material, use a larger column.
Improper Column Packing Air bubbles or cracks in the silica gel bed can lead to channeling and poor separation.Ensure the column is packed uniformly. A slurry packing method is often preferred.
Inappropriate Elution Gradient A steep gradient may cause impurities to co-elute with the product.Use a shallower gradient during elution to improve the resolution between your product and closely eluting impurities.
Problem 2: Difficulty with Crystallization

You are unable to induce crystallization, or the product oils out.

start Crystallization Failure (Oiling out or no precipitation) purity_check Check Purity of Material start->purity_check solvent_screen Perform a Solvent Screen purity_check->solvent_screen Material is >95% pure purify_first purify_first purity_check->purify_first Material is impure supersaturation Assess Supersaturation Conditions solvent_screen->supersaturation Good solvent system identified solution2 Systematically test solvent/anti-solvent pairs solvent_screen->solution2 solution3 Try slow cooling, scratching, or seeding supersaturation->solution3 solution1 Purify further by chromatography purify_first->solution1

Caption: Troubleshooting crystallization issues.

Potential Cause Explanation Recommended Solution
Presence of Impurities Impurities can inhibit the formation of a crystal lattice, leading to oiling out.Ensure your material is sufficiently pure before attempting crystallization. It may be necessary to perform an additional chromatographic purification.
Inappropriate Solvent The solubility of your compound in the chosen solvent may be too high or too low.A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Perform a small-scale solvent screen with a variety of solvents (e.g., isopropanol, ethyl acetate, hexanes, toluene).
Insufficient Supersaturation Crystallization requires a supersaturated solution.[5]If the solution is not supersaturated, you can try to induce it by: • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then to 0-4 °C. • Solvent Evaporation: Slowly evaporate the solvent from the solution. • Adding an Anti-Solvent: Add a solvent in which your compound is insoluble to a solution of your compound in a soluble solvent.
Lack of Nucleation Sites Crystal growth requires an initial nucleation event.Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites. • Seeding: Add a few small crystals of the pure compound to the supersaturated solution to initiate crystallization.

Section 4: Standardized Protocols

Protocol 1: Column Chromatography with Basic Modifier
  • Prepare the Slurry: In a beaker, mix silica gel with the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes + 1% Triethylamine) to form a slurry.

  • Pack the Column: Pour the slurry into the column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica.

  • Load the Sample: Dissolve your crude 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column bed.

  • Elute the Column: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (the gradient) to elute your compound.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Dissolve the Compound: In a flask, dissolve the impure 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline in a minimum amount of a suitable hot solvent (e.g., isopropanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cool Slowly: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration.

  • Wash and Dry: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

By understanding the chemical nature of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline and systematically addressing the challenges that arise, you can successfully achieve high purity and yield in your purification efforts.

References

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing).
  • Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography | Journal of Chromatographic Science | Oxford Academic.
  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed.
  • Thin Layer Chromatography of Aromatic Amines.
  • The Gas-Chromatographic Determination of Aromatic Amines after Bromination in Surface Waters - Taylor & Francis Online.
  • Troubleshooting Purification Methods - MilliporeSigma.
  • piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards.
  • Resolving API Impurity Issues in Drug Development - Pharmaguideline.
  • piperazine-impurities - Pharmaffiliates.
  • Crystal structure of (E)-7-methoxy-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one, C22H25N3O2 - ResearchGate.
  • Piperidine Impurities - BOC Sciences.
  • Protein purification troubleshooting guide - Dutscher.
  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects - HWI group.
  • Protein purification troubleshooting guide.
  • phenylamine; 2-methoxy-5-(4-methylpiperazin-1-yl)aniline - Vibrant Pharma Inc.
  • 5-Methoxy-2-(4-methylpyrazol-1-yl)aniline - PubChem.
  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC.
  • Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one - SciELO South Africa.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI.
  • 1209836-84-9|5-Methoxy-2-(4-methylpiperidin-1-yl)aniline - BLDpharm.
  • Aniline Impurities and Related Compound - Veeprho Pharmaceuticals.
  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
  • Synthesis, Characterization, Hirshfeld Surface Analysis, Crystal Structure and Molecular Modeling Studies of 1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one Derivative as a Novel α-Glucosidase Inhibitor - MDPI.
  • CRYSTAL FORMS OF 3-Z-[1-(4-(N-((4-METHYL-PIPERAZIN-1-YL)-METHYLCARBONYL) - EPO.
  • 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline - CymitQuimica.
  • 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline - SynHet.
  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application - RJPT.
  • JPH08295654A - Method for purifying aniline - Google Patents.
  • 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | 761440-75-9 - ChemicalBook.
  • Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline - ChemicalBook.
  • 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline - Sigma-Aldrich.
  • 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline - PubMed.

Sources

Addressing stability and degradation issues of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline , a highly electron-rich intermediate frequently utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs).

This content is structured as a dynamic Technical Support Center , designed to address the specific stability challenges inherent to this molecule's structure.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Compound Profile & Stability Overview

Subject: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline Chemical Class: Electron-Rich Aromatic Amine / Piperazine Derivative Primary Risk: Rapid Oxidative Degradation

Technical Brief: This molecule features an aniline core heavily activated by two electron-donating groups (EDGs): a methoxy group at the C5 position and a tertiary amine (N-methylpiperazine) at the C2 position .

  • Consequence: The benzene ring is exceptionally electron-rich, significantly lowering its oxidation potential. This makes the primary amine (

    
    ) and the ring system highly susceptible to radical cation formation upon exposure to atmospheric oxygen or light.
    
  • Visual Indicator: Degradation is almost always accompanied by a transition from off-white/pale yellow to brown, purple, or black .

Troubleshooting & FAQs

Direct solutions to common experimental observations.

Q1: My sample has turned from pale yellow to dark brown. Is it still usable?

Diagnosis: Oxidative Polymerization. The color change indicates the formation of iminoquinone species or azo-dimers. Because this compound is an aniline, even trace oxidation (0.1–0.5%) can cause intense coloration due to the high extinction coefficient of the conjugated degradation products.

Action Plan:

  • Purity Check: Run an LC-MS or HPLC.[1]

    • If Purity > 95%: The color is likely surface-level oxidation. You can use it for crude reactions, but do not use it for final-step GMP synthesis or kinetic studies.

    • If Purity < 90%:Purification is required. (See Section 4: Recovery Protocols).

  • Root Cause: The container was likely not purged with inert gas after the last use, or the septum was compromised.

Q2: I am seeing an extra peak at M+16 in my LC-MS. What is this?

Diagnosis: N-Oxidation. The piperazine ring contains a tertiary amine, and the aniline has a primary amine.

  • M+16: Corresponds to the addition of one oxygen atom (

    
    ). This is typically the N-oxide  of the methylpiperazine moiety.
    
  • Cause: Exposure to peroxides (often found in old ether or THF solvents) or prolonged air exposure in solution.

  • Prevention: Ensure all reaction solvents (THF, Dioxane) are peroxide-free and fresh.

Q3: The compound is not dissolving in my standard organic solvents (DCM/Ethyl Acetate).

Diagnosis: Salt Formation (Hygroscopicity). The free base is soluble in DCM and EtOAc. If insolubility is observed, your sample may have absorbed atmospheric moisture and carbon dioxide, forming a carbonate salt or a hydrate on the surface.

  • Test: Add a few drops of 1M NaOH to the suspension. If it dissolves/clarifies, you were dealing with a salt form.

  • Fix: Perform a quick base wash (See Protocol A below).

Deep Dive: Degradation Mechanism

Understanding why the compound degrades allows you to predict stability risks.

Mechanism:

  • Initiation: Light or trace metal ions catalyze the loss of an electron from the electron-rich aromatic ring, forming a Radical Cation .

  • Propagation: This radical reacts with Oxygen (

    
    ) or couples with another aniline molecule.
    
  • Termination: Formation of dark-colored Azo compounds or Phenazines .

Figure 1: Oxidative Degradation Pathway

Visualization of the radical coupling mechanism leading to impurities.

OxidationPathway cluster_0 Storage Risks Aniline Intact Aniline (Pale Yellow) Radical Radical Cation (Reactive Intermediate) Aniline->Radical Light/O2 (-e⁻) Dimer Hydrazine/Azo Dimer (Dark Impurity) Radical->Dimer Coupling Quinone Quinone Imine (Purple/Black) Radical->Quinone Oxidation

Caption: The electron-rich ring facilitates radical formation, leading to colored dimers (azo) and oxidized quinone species.[2]

Recovery & Purification Protocols

Self-validating methods to restore sample integrity.

Protocol A: Acid-Base Rescue (Recommended)

Best for recovering oxidized/brown samples >500 mg.

Principle: The molecule has basic centers (piperazine/aniline). We can pull it into the aqueous phase with acid (leaving non-basic oxidized tars in organics) and then precipitate it back with base.

  • Dissolution: Dissolve the degraded dark solid in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract the organic layer with 1M HCl (3x).

    • Observation: The product moves to the aqueous layer (protonated). The dark oxidized impurities often remain in the EtOAc layer.

  • Wash: Wash the combined acidic aqueous layer with fresh EtOAc to remove trapped tars.

  • Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to >10 using 4M NaOH or Sat. NaHCO₃ .

    • Observation: The product will precipitate as a solid or oil.

  • Extraction: Extract the cloudy aqueous mixture with DCM (Dichloromethane) .

  • Drying: Dry over

    
    , filter, and concentrate.
    
    • Result: You should recover a pale yellow solid/oil with significantly improved purity.

Protocol B: Storage Standards (Preventative)

Follow these rules to extend shelf life from weeks to years.

ParameterStandard RequirementReason
Temperature -20°C Slows radical propagation kinetics.
Atmosphere Argon or Nitrogen Displaces

, the primary oxidant.
Container Amber Glass Blocks UV light which catalyzes radical formation.
Solvent Solid State Only Never store in solution; solution-state oxidation is 100x faster.

References & Authority

Evidence-based grounding for the protocols above.

  • BenchChem Technical Support. Preventing oxidation of aniline derivatives during storage. (General principles of aniline handling and redox potential).

  • AstraZeneca Patents (Osimertinib). Process for the preparation of EGFR inhibitors. (Describes handling of analogous piperazinyl-aniline intermediates like 4-fluoro-2-methoxy-5-nitroaniline).

  • Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitro-substituted aniline contaminants.[3][4][5] (Adsorption and purification techniques for anilines).

  • Open Access Journals. The Chemical Oxidation of Aniline: Mechanisms. (Detailed radical cation mechanism).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Identification and minimization of side reactions in 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis, purification, and impurity management of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline (CAS: 1209836-84-9), a critical intermediate in the manufacturing of third-generation EGFR inhibitors (e.g., Osimertinib/AZD9291).

Executive Summary & Reaction Pathway

The synthesis typically proceeds via a two-stage sequence: Nucleophilic Aromatic Substitution (SNAr) of 1-fluoro-2-nitro-4-methoxybenzene with N-methylpiperazine, followed by Catalytic Hydrogenation of the nitro group. While chemically straightforward, this pathway is prone to specific "silent" side reactions that compromise yield and downstream API purity.

Reaction Logic & Impurity Fate Map

The following diagram illustrates the primary reaction pathway and the divergence points for critical impurities.

ReactionPathway SM 1-Fluoro-2-nitro- 4-methoxybenzene NitroInt Intermediate: 1-(4-methoxy-2-nitrophenyl)- 4-methylpiperazine SM->NitroInt SNAr (Base, Heat) Imp_Phenol Impurity A: Phenolic Hydrolysis SM->Imp_Phenol H2O/OH- (Hydrolysis) NMP N-Methylpiperazine NMP->NitroInt Imp_DesMethyl Impurity B: Des-methyl Analog NMP->Imp_DesMethyl Piperazine Contaminant Product Target Aniline: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline NitroInt->Product H2, Pd/C Imp_Azo Impurity C: Azo/Azoxy Dimers NitroInt->Imp_Azo Incomplete Red. Imp_Hydroxyl Impurity D: Hydroxylamine NitroInt->Imp_Hydroxyl Stalled Red.

Caption: Figure 1. Reaction pathway highlighting Critical Process Parameters (CPPs) leading to specific impurities.

Module 1: The SNAr Coupling (Nitro-Intermediate Formation)

Core Challenge: The primary failure mode in this step is not conversion, but purity profile control . The reaction is highly sensitive to the quality of the nucleophile (N-methylpiperazine) and moisture content.

Troubleshooting Guide

Q: I observe a persistent impurity at [M-14] in my LC-MS data. It tracks with the product. What is it? A: This is the Des-methyl impurity (1-(4-methoxy-2-nitrophenyl)piperazine).

  • Root Cause: This is a "garbage-in, garbage-out" issue. Commercial N-methylpiperazine often contains 1–5% piperazine as a manufacturing impurity. Piperazine is a secondary amine and is kinetically more nucleophilic than the bulky N-methylpiperazine, enriching this impurity in the final product.

  • Solution: You must specify N-methylpiperazine with <0.5% piperazine content . Alternatively, purify your reagent via distillation or purchase "HPLC grade" reagents. This impurity is extremely difficult to remove downstream due to its similar pKa and solubility.

Q: My reaction yield is lower than expected, and I see a new peak at [M-H] = 168 Da (negative mode). A: You have formed 2-nitro-4-methoxyphenol via hydrolysis.

  • Root Cause: Fluorine is an excellent leaving group for SNAr, but it also makes the ring susceptible to attack by hydroxide ions. If you use hygroscopic bases (e.g., K2CO3) in "wet" DMF or DMSO, the trace water generates OH⁻, which competes with the amine.

  • Correction:

    • Switch to a non-nucleophilic organic base like DIPEA (Diisopropylethylamine) .

    • If using inorganic bases, dry them at 120°C overnight and use anhydrous solvents (MeCN or DMF).

Optimized Protocol: SNAr Coupling
  • Substrate: 1-Fluoro-2-nitro-4-methoxybenzene (1.0 eq)

  • Nucleophile: N-Methylpiperazine (1.2 eq, High Purity)

  • Base: DIPEA (1.5 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

  • Conditions: 60–80°C for 4–6 hours.

  • Workup: Dilute with water, extract with EtOAc. Critical: Wash organic layer with Sat. NaHCO3 to remove any phenolic impurities (which form water-soluble salts).

Module 2: Nitro Reduction (Aniline Formation)

Core Challenge: The reduction of the bulky nitro-piperazine intermediate requires careful catalyst management to prevent the accumulation of hydroxylamine (partial reduction) or azo-dimers (condensation).

Troubleshooting Guide

Q: The reaction mixture turned from yellow to a dark orange/red, and conversion has stalled. Why? A: The red color indicates the formation of Azo or Azoxy dimers .

  • Root Cause: This occurs when the reduction rate is too slow, allowing the accumulation of the nitroso intermediate, which then condenses with the amine product. This is often caused by catalyst poisoning (e.g., sulfur from solvents or impure starting material) or hydrogen starvation (mass transfer limitation).

  • Solution:

    • Increase agitation speed (>1000 rpm) to improve H2 mass transfer.

    • Ensure the nitro-intermediate is free of sulfur/thiols.

    • If the problem persists, switch to a Transfer Hydrogenation system (Fe/NH4Cl or Hydrazine/FeCl3) which avoids the nitroso-accumulation pathway [1].

Q: The product is unstable and turns brown/black upon drying. A: Electron-rich anilines like 5-methoxy-2-(4-methylpiperazin-1-yl)aniline are highly prone to oxidative degradation .

  • Root Cause: Exposure to air and light creates radical cations that polymerize (aniline black formation).

  • Correction:

    • Store the product as a salt (e.g., HCl or Tosylate salt) rather than the free base. The protonated amine is significantly more stable.

    • Perform all workups under an inert atmosphere (N2/Ar).

    • Store at -20°C in amber vials.

Optimized Protocol: Catalytic Hydrogenation
  • Substrate: 1-(4-methoxy-2-nitrophenyl)-4-methylpiperazine

  • Catalyst: 10% Pd/C (5–10 wt% loading, 50% wet)

  • Solvent: Methanol or Ethanol (degassed)

  • H2 Source: Hydrogen balloon (1 atm) or Parr shaker (30 psi).

  • Procedure:

    • Purge vessel with N2 x3.

    • Charge H2. Stir vigorously at RT.

    • Monitor via TLC/LC-MS. Look for disappearance of Nitro (UV active) and appearance of Aniline (often stains with Ninhydrin or fluoresces blue).

    • Filtration: Filter through Celite under N2 blanket to prevent pyrophoric fires and product oxidation.

Impurity Profiling Data Table

Use this table to identify peaks in your LC-MS chromatogram.

Relative Retention Time (RRT)Observed Mass (ESI+)IdentityOrigin/Root CauseMitigation Strategy
0.85 M-14 (207 Da)Des-methyl Aniline Impurity in N-methylpiperazine reagent.Use >99.5% pure NMP reagent.
0.92 M+16 (237 Da)Hydroxylamine Int. Incomplete reduction (R-NHOH).Increase reaction time/H2 pressure.
1.00 222.1 Da Target Aniline Product.N/A
1.10 M-1 (Oxidized)Azo Dimer Condensation of nitroso intermediates.Increase agitation; avoid H2 starvation.
1.25 169 Da (Neg Mode)Phenol Derivative Hydrolysis of Fluoro-SM.Use anhydrous conditions; avoid strong inorganic bases.

References

  • Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 . Reaction Chemistry & Engineering, 2016, 1 , 366-371.[1] Link

  • Synthesis of aniline analogs containing different secondary amines . Clausius Scientific Press, 2012. Link

  • Discovery of a potent and selective EGFR inhibitor (AZD9291) . Journal of Medicinal Chemistry, 2014, 57 (20), 8249-67.[2] Link

  • Application Notes for Nucleophilic Aromatic Substitution (SNAr) . BenchChem Protocols. Link

Sources

Techniques to increase the solubility of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound. As a Senior Application Scientist, my goal is to explain the causality behind these techniques, ensuring your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility properties of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline based on its structure?

Answer: Based on its chemical structure, 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is a weakly basic compound. It possesses two primary sites that can be protonated: the aniline amine group and the tertiary amine within the methylpiperazine ring. The presence of the aromatic ring and other hydrocarbon portions of the molecule suggests it likely has low intrinsic solubility in neutral aqueous solutions (pH 7.0-7.4). However, its basic nature is the key to unlocking its solubility. By protonating these basic sites to form a salt, a dramatic increase in aqueous solubility can be achieved.

Q2: I am seeing precipitation when I add my DMSO stock solution to my aqueous buffer. Why is this happening?

Answer: This is a common issue known as "crashing out." It occurs when a drug is dissolved at a high concentration in a strong organic solvent like DMSO (a "co-solvent") and then rapidly diluted into an aqueous buffer where its solubility is much lower.[1] The organic solvent disperses, and the compound is suddenly exposed to an environment where it cannot stay dissolved, causing it to precipitate. The solutions provided in this guide, such as pH adjustment or using cyclodextrins, are designed to increase the compound's fundamental solubility in the final aqueous medium, thereby preventing this problem.

Q3: Which solubilization method is best for in vivo versus in vitro experiments?

Answer: The choice of method is critically dependent on the experimental system.

  • In Vitro Studies: For cell-based assays, initial screening can often be performed using stock solutions in DMSO, provided the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity. However, pH adjustment or co-solvents like ethanol or propylene glycol are also excellent options.

  • In Vivo Studies: For animal studies, safety and tolerability are paramount. DMSO is generally avoided for parenteral administration due to potential toxicity. The preferred methods are pH adjustment to form a well-tolerated salt solution, the use of biocompatible co-solvents (e.g., PEG 400, propylene glycol), or complexation with cyclodextrins, which are widely used in pharmaceutical formulations to improve solubility and bioavailability.[2][3]

Troubleshooting Guide: Step-by-Step Solubilization Protocols

This section provides a logical workflow for systematically overcoming solubility challenges with 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

Problem: My compound is insoluble in my neutral aqueous buffer (e.g., PBS pH 7.4).
Solution 1 (Primary Recommendation): pH Adjustment

Causality: As a weak base, the compound's solubility is highly dependent on pH.[4] Lowering the pH will protonate the nitrogen atoms on the aniline and piperazine groups. This conversion from a neutral, less polar molecule to a charged salt form drastically increases its interaction with polar water molecules, thereby increasing solubility.[5][6] This is often the simplest and most effective method.[]

Experimental Protocol: pH-Dependent Solubility Enhancement

  • Preparation: Weigh the required amount of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline powder.

  • Initial Slurry: Add a portion (e.g., 75%) of your desired final volume of purified water or saline to create a slurry. The compound will likely not dissolve at this stage.

  • Acidification: While stirring, add a dilute acidic solution (e.g., 1 M HCl) dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.

  • Dissolution Point: As the pH drops, you will observe the solid material dissolving. For a molecule with amine groups, complete dissolution is typically expected at a pH of 2-4 units below the pKa of the basic functional group. Continue adding acid until all solid is dissolved and the solution is clear.

  • Final Volume Adjustment: Once the compound is fully dissolved, adjust the pH to the highest possible value that maintains solubility (e.g., pH 4-5) if required for your experimental stability. Then, add the remaining water or buffer to reach the final target volume and concentration.

  • Verification: Visually inspect the solution for any cloudiness or precipitation. Filter the final solution through a 0.22 µm filter to sterilize and remove any micro-precipitates.

G cluster_0 Mechanism: pH Adjustment Compound Insoluble Free Base (R-NH2) Proton + H+ (Acidic Buffer) Salt Soluble Salt Form (R-NH3+) Compound->Salt Protonation

Caption: Protonation of the basic compound to form a more soluble salt.

Solution 2: Co-Solvency

Causality: Co-solvents are water-miscible organic solvents that enhance the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[8][9] They work by disrupting water's hydrogen-bonding network and creating a more favorable environment for the hydrophobic parts of the solute molecule.[1]

Experimental Protocol: Co-Solvent Screening

  • Solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents. See the table below for examples.

  • Stock Preparation: Prepare a high-concentration stock solution of the compound in 100% of each selected co-solvent (e.g., 10 mg/mL in pure ethanol, 10 mg/mL in pure PEG 400).

  • Titration: In separate vials, place your target aqueous buffer (e.g., PBS).

  • Slow Addition: While vortexing the buffer, slowly add the co-solvent stock solution dropwise until the desired final concentration is reached or until precipitation is observed.

  • Observation: The best co-solvent system will be the one that allows for the highest concentration of the compound to remain in a clear solution upon dilution into the aqueous phase.

  • Optimization: For in vivo use, aim for the lowest effective percentage of the co-solvent to minimize potential toxicity. Often, a blend of co-solvents (e.g., Ethanol:PEG 400:Water) may be required.

Co-SolventTypical Concentration RangePrimary Use CaseNotes
DMSO < 1% (in vitro), Not for in vivoIn vitro screeningPotent solvent, but can be toxic to cells at higher concentrations.
Ethanol 5 - 20%Oral, ParenteralCommon, biocompatible solvent. Can cause irritation at high concentrations.
Propylene Glycol (PG) 10 - 40%Oral, Parenteral, TopicalGood safety profile. Viscous.
Polyethylene Glycol 400 (PEG 400) 20 - 60%Oral, ParenteralLow toxicity, widely used in pharmaceutical formulations.[10]
Glycerol 10 - 30%Oral, ParenteralBiocompatible and increases viscosity.
Solution 3: Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[2][11] They can encapsulate poorly water-soluble "guest" molecules, like your compound, within this cavity.[12] This forms a new "inclusion complex" where the hydrophobic drug is shielded, and the complex as a whole presents a hydrophilic exterior, leading to a significant increase in apparent aqueous solubility.[13][14]

Experimental Protocol: Cyclodextrin Inclusion Complex Preparation

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high water solubility and safety profiles.

  • Prepare CD Solution: Prepare an aqueous solution of the cyclodextrin (e.g., 20-40% w/v HP-β-CD in water).

  • Add Compound: Slowly add the powdered 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline to the cyclodextrin solution while stirring or sonicating.

  • Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to ensure maximum complex formation. Gentle heating (40-50°C) can sometimes accelerate this process.

  • Clarification: After equilibration, centrifuge the solution at high speed (e.g., 10,000 x g) to pellet any un-complexed compound.

  • Final Formulation: Carefully collect the supernatant, which contains the soluble drug-cyclodextrin complex. Determine the final concentration of your compound using a validated analytical method (e.g., HPLC-UV).

G cluster_1 Mechanism: Cyclodextrin Complexation Drug Hydrophobic Drug Complex Soluble Inclusion Complex Drug->Complex CD Cyclodextrin (Hydrophilic Exterior) CD->Complex Encapsulation

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.

Solution 4: Use of Surfactants

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in water.[15] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can effectively solubilize poorly soluble drug molecules, increasing their overall concentration in the aqueous formulation.[16]

Protocol:

  • Select Surfactant: Choose a non-ionic surfactant with a good safety profile, such as Polysorbate 80 (Tween® 80) or a polyoxyl castor oil derivative (Kolliphor® EL).

  • Prepare Surfactant Solution: Create an aqueous solution of the surfactant at a concentration well above its CMC (e.g., 1-5% w/v).

  • Add Compound: Add the powdered compound to the surfactant solution.

  • Solubilize: Stir or sonicate the mixture until the compound is fully dissolved within the micelles. Gentle heating can aid this process.

  • Verification: The final solution should be clear or, in some cases, slightly opalescent, which is characteristic of a micellar solution. Filter through a syringe filter appropriate for viscous solutions if necessary.

Decision-Making Workflow

G Start Start: Compound Insoluble in Aqueous Buffer CheckpH Is pH modification allowed for experiment? Start->CheckpH UsepH Use pH Adjustment (Acidify to pH < 5) CheckpH->UsepH Yes CheckUse Is it for In Vivo use? CheckpH->CheckUse No Success Solubility Achieved UsepH->Success InVitro Consider Co-solvents (DMSO, EtOH) CheckUse->InVitro No (In Vitro) InVivo Use Biocompatible Solvents (PEG 400, PG) or Cyclodextrins CheckUse->InVivo Yes InVitro->Success InVivo->Success

Sources

Strategies for removing persistent impurities from 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Fine Chemical Purification Division.[1] I have structured this guide as a dynamic Technical Support Center.

This is not a generic textbook entry; it is a Level 3 Troubleshooting Protocol designed for process chemists and researchers struggling with the purification of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline (hereafter referred to as MMPA ).

Ticket ID: PUR-5M2MPA-001 Subject: Removal of Persistent Impurities (Nitro-precursors, 1-Methylpiperazine, and Oxidation by-products) Status: Open Severity: Critical (Impacts downstream API synthesis)

The Molecule & The Problem

MMPA is a "Janus" molecule: it possesses a nucleophilic aniline face and a basic piperazine tail.[1] This duality makes it an excellent intermediate for EGFR inhibitors (e.g., Olmutinib analogs), but it also creates a "sticky" purification profile.

Why is it failing specification? Most users encounter three specific impurity classes that resist standard workups. We must diagnose which one is plaguing your batch before applying a fix.[1]

🔍 Module 1: Diagnostic Hub

Compare your analytical data against this profile to identify your specific enemy.

Impurity CodeIdentityOriginDetection (LC-MS/HPLC)
IMP-A (The Survivor) 1-(4-methoxy-2-nitrophenyl)-4-methylpiperazine Incomplete HydrogenationMass: +30 Da vs ProductColor: Yellow/Orange tintRRT: ~1.2 (Late eluter)
IMP-B (The Ghost) 1-Methylpiperazine (1-MP) Excess Reagent / Trapped SaltMass: 100.16 DaDetection: Poor UV (need ELSD or low

)Symptom: Hygroscopic sticky solid
IMP-C (The Dimer) Azo/Azoxy Dimers Oxidation / Partial ReductionMass: ~2x Product MassColor: Deep Red/BrownRRT: >1.5 (Very late eluter)
IMP-D (The Mimic) Des-methyl analog Impure Starting MaterialMass: -14 Da vs ProductRRT: Very close to main peak (Front shoulder)

Remediation Protocols

Select the protocol matching your identified impurity.

🛠 Protocol A: The "Deep Clean" Acid-Base Swing

Target: IMP-B (1-Methylpiperazine) and Non-Basic Impurities.[1] Rationale: 1-MP is a small, highly water-soluble base.[1] MMPA is lipophilic.[1] By carefully controlling pH, we can force 1-MP into the aqueous waste while keeping MMPA in the organic phase.[1]

Step-by-Step:

  • Dissolution: Dissolve crude MMPA in Dichloromethane (DCM) (10 volumes).

  • Acid Wash (The Trap): Wash with 0.5N HCl .[1]

    • Critical: Monitor pH.[1][2] You want to protonate the highly basic 1-MP (pKa ~9) but not fully extract the MMPA if possible? STOP.

    • Correction: Both are basic.[1] The "Swing" method is better:

    • Revised Step 2: Extract everything into 1N HCl (aqueous). Discard organic layer (removes non-basic tars).[1]

  • The pH Adjustment (The Release):

    • Cool the acidic aqueous layer to 0–5°C.[1]

    • Slowly adjust pH to 9.5–10.0 using 20% NaOH.[1]

    • Why? 1-MP is extremely soluble in water even as a free base.[1] MMPA precipitates or oils out at this pH.[1]

  • Extraction: Extract with Ethyl Acetate (EtOAc) (not DCM this time, to avoid extracting residual water-soluble 1-MP).[1]

  • Brine Polish: Wash EtOAc layer with saturated brine (3x).[1] The high ionic strength forces residual 1-MP out of the organic phase.[1]

  • Drying: Dry over

    
     and concentrate.
    
🛠 Protocol B: Selective Crystallization (The Anti-Solvent Crash)

Target: IMP-A (Nitro) and IMP-C (Dimers) . Rationale: The amine (MMPA) has significantly different solubility parameters than the nitro precursor due to hydrogen bonding capabilities.

Step-by-Step:

  • Solvent: Dissolve crude solid in minimal hot Isopropyl Alcohol (IPA) (approx 3-4 volumes at 60°C).

  • Clarification: If dark particles (Pd/C residues) are present, hot filter through Celite.[1]

  • Anti-Solvent Addition:

    • Slowly add n-Heptane dropwise while maintaining 60°C until slight turbidity persists.

    • Ratio target: 1:2 (IPA:Heptane).[1]

  • Cooling Ramp:

    • Cool to 25°C over 2 hours.

    • Cool to 0-5°C and hold for 1 hour.

  • Filtration: Filter the off-white/pale-grey crystals.

  • Wash: Wash with cold 1:3 IPA:Heptane.

⚠️ Warning: If IMP-A (Nitro) is >5%, crystallization will likely co-precipitate it.[1] In this case, you must re-subject the material to hydrogenation (Protocol C).

🛠 Protocol C: The "Resurrection" (Re-Hydrogenation)

Target: IMP-A (Nitro) > 5%. Rationale: Chemical separation of the nitro precursor is inefficient and yield-destructive.[1] Completing the reaction is the only viable path.[1]

  • Dissolve material in Methanol .

  • Add fresh 10% Pd/C (5 wt% loading).

  • Add Ammonium Formate (3-5 equivalents) OR bubble

    
     gas.[1]
    
    • Pro-Tip: Ammonium formate is often more effective at "cleaning up" stalled reductions than balloon hydrogen because it provides a more active surface hydrogen species.[1]

  • Heat to 40°C for 2 hours. Monitor by TLC/LCMS.[1]

  • Filter and Rotovap.[1]

Visualizing the Workflow

The following decision tree illustrates the logic flow for purifying MMPA based on your specific impurity profile.

MMPA_Purification Start Crude MMPA Isolated Analyze Analyze Purity (LCMS/HPLC) Start->Analyze Decision1 Is Nitro Impurity (IMP-A) present? Analyze->Decision1 ReHydro Protocol C: Re-Hydrogenation (Pd/C + NH4HCO2) Decision1->ReHydro Yes (>1%) Decision2 Is 1-Methylpiperazine (IMP-B) present? Decision1->Decision2 No ReHydro->Analyze AcidBase Protocol A: Acid-Base Swing (pH 10 Extraction + Brine Wash) Decision2->AcidBase Yes Decision3 Are Dimers/Color (IMP-C) present? Decision2->Decision3 No AcidBase->Decision3 Cryst Protocol B: IPA/Heptane Crystallization Decision3->Cryst Yes Final Pure MMPA (>98%) Decision3->Final No Cryst->Final

Figure 1: Logical decision tree for the purification of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline based on impurity profile.

Frequently Asked Questions (FAQ)

Q: My product turned purple/brown overnight on the bench. What happened? A: Anilines are oxidation-prone.[1] You likely formed IMP-C (Azo dimers) or Quinone-imines.[1]

  • Fix: Store MMPA under Argon/Nitrogen at -20°C.

  • Recovery: Dissolve in EtOAc and pass through a short pad of silica gel or treat with activated charcoal to remove the colored oxidation products.[1]

Q: I see a peak at [M-14] that won't crystallize out. (IMP-D) A: This is the Des-methyl impurity (piperazine analog). It comes from impure 1-methylpiperazine starting material or demethylation during harsh SNAr conditions.[1]

  • Hard Truth: It co-crystallizes with MMPA.[1] You cannot easily remove it.[1]

  • Prevention: Purchase 1-Methylpiperazine with >99.5% purity. Check your reagent before starting the synthesis.

Q: Can I use HCl salt formation to purify? A: Yes, but be careful. The piperazine nitrogen is very basic, but the aniline is weak.[1]

  • Risk: If you use excess HCl, you form the dihydrochloride, which is often very hygroscopic.

  • Recommendation: Aim for the Monohydrochloride . Add exactly 1.0 eq of HCl in Dioxane to the ethereal solution of MMPA.[1] The salt often crashes out cleaner than the free base.[1]

References

  • European Patent Office. (1990).[1] Piperazine compounds, process for preparing them, pharmaceutical composition and use (EP 0251141 B1). Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 81904202, 5-Methoxy-2-(4-methylpyrazol-1-yl)aniline.[1][3] (Structural Analog Reference). Retrieved from

  • ChemicalBook. (2019).[1] Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline (Precursor Synthesis).[1][2] Retrieved from

  • SynHet. (n.d.). 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline Product Specifications. Retrieved from

  • Daicel Pharma Standards. (n.d.). Piperazine Impurities and Synthesis.[1][4][5] Retrieved from

Sources

Technical Support Center: Scaling the Synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for the synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline. This molecule is a crucial building block in the development of various pharmacologically active agents. While its synthesis on a laboratory scale is well-documented, transitioning to pilot-plant or manufacturing scale introduces significant challenges that can impact yield, purity, and process safety. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of scaling up this synthesis. We will address common pitfalls, provide troubleshooting strategies in a direct question-and-answer format, and explain the chemical principles behind our recommendations to ensure a robust, safe, and efficient process.

Part 1: Synthesis Route Selection for Scale-Up

The economic and technical viability of a large-scale synthesis is fundamentally determined by the chosen synthetic route. For 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, the primary decision point involves the method of forming the key aryl-nitrogen (C-N) bond.

FAQ 1: What are the most viable synthetic routes for multi-kilogram production of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline?

There are two primary, industrially relevant strategies: the Palladium-catalyzed Buchwald-Hartwig amination and a classical Nucleophilic Aromatic Substitution (SNAr) followed by reduction.

  • Route A: Buchwald-Hartwig Amination: This is a modern and highly versatile method involving the cross-coupling of an aryl halide with 1-methylpiperazine.[1] The most common starting material is 2-bromo-4-methoxyaniline due to its commercial availability.

  • Route B: Nucleophilic Aromatic Substitution (SNAr) & Reduction: This classical approach requires an electron-deficient aromatic ring to facilitate the substitution. The synthesis starts with a nitro-activated aryl halide, such as 1-fluoro-4-methoxy-2-nitrobenzene, which is reacted with 1-methylpiperazine. The resulting nitro-intermediate is then reduced to the target aniline.

cluster_A Route A: Buchwald-Hartwig Amination cluster_B Route B: SNAr & Reduction A_start 2-Bromo-4-methoxyaniline + 1-Methylpiperazine A_product 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline A_start->A_product C-N Coupling A_reagents Pd Catalyst Ligand (e.g., BINAP, BrettPhos) Base (e.g., NaOtBu, K2CO3) A_reagents->A_product B_start 1-Fluoro-4-methoxy-2-nitrobenzene + 1-Methylpiperazine B_intermediate 1-(4-Methoxy-2-nitrophenyl)-4-methylpiperazine B_start->B_intermediate SNAr B_product 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline B_intermediate->B_product Nitro Reduction B_reagents Reducing Agent (e.g., H2/Pd/C, Fe/HCl) B_reagents->B_product

Caption: Primary synthesis routes for the target molecule.

Route Comparison for Scale-Up
FeatureRoute A: Buchwald-Hartwig AminationRoute B: SNAr & Reduction
Versatility High. Tolerant of many functional groups.[1]Moderate. Requires strong electron-withdrawing group (NO2).
Atom Economy Good. Direct coupling.Lower. Involves addition and removal of the nitro group.
Key Challenge Palladium catalyst cost and removal to ppm levels.[2]Handling of potentially energetic nitro-aromatics; reduction step can be challenging to control.
Reagent Cost Palladium catalysts and specialized ligands can be expensive.[2]Generally uses cheaper, classical reagents.
Process Steps Typically a single C-N coupling step.Two distinct steps: SNAr and reduction.
Recommendation Preferred for its efficiency and directness, provided catalyst cost and removal are managed.A viable alternative if starting materials are significantly cheaper or if metal contamination is a primary concern.

Part 2: Troubleshooting Guide for the Buchwald-Hartwig Amination Route

This section focuses on the more common Buchwald-Hartwig approach, addressing issues frequently encountered during process scale-up.

FAQ 2: Our reaction conversion is high in the lab (1L vessel) but stalls at ~70% in the pilot plant (100L reactor). What are the likely causes?

This is a classic scale-up problem often rooted in physical, not chemical, limitations.[3]

  • Cause 1: Inadequate Mixing/Mass Transfer: At scale, the reaction mixture, which often contains a solid inorganic base like K₂CO₃ or Cs₂CO₃, can become a thick slurry. Lab-scale magnetic stirrers are efficient, but industrial glass-lined reactors with impellers may not provide sufficient agitation to keep the catalyst, base, and substrates in intimate contact.

    • Troubleshooting:

      • Verify Agitation: Ensure the reactor's mechanical stirrer is appropriate for the viscosity and solid content. A pitched-blade or anchor-style impeller may be necessary.

      • Solvent Volume: Increase the solvent volume (reduce concentration) to improve fluidity. While this impacts throughput, a completed reaction is better than a stalled one.

      • Base Selection: Consider a soluble organic base or a stronger, more reactive inorganic base like NaOtBu or K₃PO₄, which may require lower stoichiometric amounts.

  • Cause 2: Poor Thermal Control: Large reactors have a lower surface-area-to-volume ratio, making heat transfer less efficient. If the reaction has a narrow optimal temperature range, parts of the reactor may be too cool, slowing the reaction rate.

    • Troubleshooting:

      • Monitor Internal Temperature: Rely on the internal temperature probe, not just the jacket temperature.

      • Reaction Calorimetry: Perform studies (e.g., using an RC1 calorimeter) to understand the reaction's thermal profile and ensure the reactor's heating/cooling capacity is sufficient.

  • Cause 3: Catalyst Deactivation: Catalysts can be "poisoned" by trace impurities that are negligible at a small scale but significant in larger quantities of starting materials or solvents.

    • Troubleshooting:

      • Inert Atmosphere: Oxygen can oxidatively deactivate the Pd(0) catalyst. Ensure the reactor is properly purged and maintained under a robust nitrogen or argon atmosphere.

      • Reagent Quality: Use high-purity, degassed solvents. Analyze starting materials for potential catalyst poisons like sulfur compounds or other halides.

FAQ 3: We are observing a significant amount of 4-methoxyaniline as a byproduct. What is causing this hydrodehalogenation?

The formation of 4-methoxyaniline indicates that the starting material, 2-bromo-4-methoxyaniline, is being de-brominated. This is a known side reaction in the Buchwald-Hartwig catalytic cycle.[1]

Pd0 Pd(0)L2 OA Oxidative Addition (Ar-Br) Pd0->OA PdII_complex Ar-Pd(II)-Br(L2) OA->PdII_complex Amine_assoc Amine Coordination PdII_complex->Amine_assoc Amide_complex Ar-Pd(II)-NR2(L2) Amine_assoc->Amide_complex RE Reductive Elimination Amide_complex->RE Side_Reaction β-Hydride Elimination (Side Reaction) Amide_complex->Side_Reaction Product Ar-NR2 RE->Product Product->Pd0 Debrominated Ar-H (Hydrodehalogenation) Side_Reaction->Debrominated

Caption: Competing pathways in the Buchwald-Hartwig cycle.

  • Mechanism: This side reaction can occur if an intermediate palladium-amide complex undergoes beta-hydride elimination instead of the desired reductive elimination.

  • Troubleshooting:

    • Ligand Choice: Sterically hindered, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) often promote faster reductive elimination, outcompeting side reactions. Bidentate ligands like BINAP can also be effective.[1][2]

    • Base Strength: Using an excessively strong base can sometimes promote side reactions. If using an alkoxide base, ensure moisture is rigorously excluded to prevent the formation of hydroxides.

    • Temperature Optimization: Lowering the reaction temperature may favor the desired pathway, though this will also slow the reaction rate. An optimal balance must be found.

FAQ 4: How can we efficiently remove the palladium catalyst to meet regulatory limits (e.g., < 10 ppm) for an active pharmaceutical ingredient (API)?

Residual palladium is a major concern for both toxicity and regulatory compliance. Relying solely on crystallization is often insufficient. A multi-pronged approach is most effective.

  • Palladium Scavenging Techniques

MethodDescriptionProsCons
Activated Carbon Adsorbs palladium onto its high-surface-area matrix.Inexpensive, widely available.Can require high loadings; may adsorb product, lowering yield.
Thiol Scavengers Silica- or polymer-bound thiols that chelate palladium.Highly effective, very selective.Can be expensive; requires an additional filtration step.
Functionalized Silica Silica gel with functional groups (amines, thiols) that bind metals.Good efficiency and selectivity.Moderate cost; filtration required.
Extraction/Washes Aqueous washes with chelating agents like cysteine or thiourea.Can be integrated into the work-up.May have limited effectiveness; can introduce new impurities.
  • Recommended Protocol:

    • After the reaction is complete, perform an initial filtration to remove any solid base or catalyst residues.

    • Treat the organic solution with a primary scavenger, such as a thiol-functionalized silica resin, and stir for several hours.

    • Filter off the scavenger.

    • Consider a secondary "polishing" step with activated carbon.

    • Proceed with the final crystallization of the product. This sequence prevents the bulk of the palladium from being trapped in the crystal lattice.

Part 3: Safety Considerations for Scale-Up

FAQ 5: What are the primary safety hazards associated with the key reagents?

Scaling up requires a thorough understanding of the hazards beyond what is typically considered in a fume hood.

ReagentCAS NumberKey HazardsRecommended Scale-Up Precautions
2-Bromo-4-methoxyaniline 53046-89-0Toxic if swallowed, in contact with skin, or if inhaled.[4][5] Causes serious eye and skin irritation.[6]Use in a closed system. Wear appropriate PPE, including chemical-resistant gloves and respiratory protection. Have emergency showers and eyewash stations readily available.
Sodium tert-butoxide (NaOtBu) 865-48-5Flammable solid. Reacts violently with water. Causes severe skin burns and eye damage.Handle in an inert, dry atmosphere (glovebox or nitrogen-purged reactor). Add slowly and in portions to control exotherms.
Toluene 108-88-3Highly flammable liquid and vapor. Suspected of damaging fertility or the unborn child. May be fatal if swallowed and enters airways.Use in a well-ventilated area with intrinsically safe equipment. Ground all equipment to prevent static discharge.

Part 4: Reference Experimental Protocol (Lab-Scale)

This protocol for the Buchwald-Hartwig amination serves as a starting point for process development and scale-up studies.

Objective: Synthesize 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline from 2-bromo-4-methoxyaniline.

Materials:

  • 2-bromo-4-methoxyaniline (1.0 eq)

  • 1-methylpiperazine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 eq)

  • Racemic-BINAP (0.015 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (10 volumes)

Procedure:

  • Catalyst Pre-formation: In a dry, inerted flask, add Pd(OAc)₂, BINAP, and approximately 2 volumes of toluene. Stir the mixture at room temperature for 15-20 minutes until a homogeneous solution forms.

  • Reaction Setup: To a separate, larger, inerted reactor, charge the 2-bromo-4-methoxyaniline, sodium tert-butoxide, and the remaining 8 volumes of toluene.

  • Charge Reagents: Add the 1-methylpiperazine to the main reactor, followed by the pre-formed catalyst solution.

  • Reaction: Heat the reaction mixture to 90-100 °C. Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the mixture to room temperature. Slowly quench the reaction by adding water, being mindful of potential off-gassing. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with additional toluene or ethyl acetate.

  • Washes: Combine the organic layers and wash with saturated aqueous brine to remove inorganic salts.

  • Purification (Pre-crystallization): At this stage, treat the organic solution with a palladium scavenger as described in FAQ 4.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol/heptane) to yield the pure product.

References

  • PubChem. (n.d.). 2-Bromo-4-methoxyaniline. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

Sources

Proper handling and long-term storage conditions for 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Introduction

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline (CAS No. 1283736-97-9). As an aniline derivative, this compound possesses specific chemical properties that necessitate careful handling and storage to ensure experimental integrity, reproducibility, and personnel safety. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address potential challenges encountered during its use.

Frequently Asked Questions (FAQs)

General Information & Safety

Q1: What is 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline and what are its primary hazards?

A1: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is a complex organic molecule belonging to the aniline family. Aniline and its derivatives are known to be toxic and are susceptible to oxidation when exposed to air and light, often resulting in a color change from off-white or colorless to yellow or brown.[1] The primary hazards, typical for substituted anilines, include acute toxicity if swallowed, inhaled, or in contact with skin, and the potential for serious eye and skin irritation.[2][3] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[4][5]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive PPE strategy is non-negotiable. Always wear:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Change them immediately if contamination occurs.[3]

  • Eye Protection: Chemical safety goggles or a face shield must be worn to prevent contact with eyes.[3][5]

  • Lab Coat: A lab coat must be worn to protect from skin contact.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood or glovebox, a NIOSH-approved respirator is necessary to avoid inhaling dust particles.[3]

Handling and Preparation

Q3: The compound is a solid. What is the best way to handle and weigh it?

A3: Handle the solid compound in a chemical fume hood or a glovebox to minimize inhalation risk and prevent exposure to atmospheric oxygen and moisture.[4][6] Use non-sparking tools for transfer.[4] Due to the compound's sensitivity, it is advisable to work quickly and efficiently to minimize its time exposed to the open air before it is dissolved or the container is resealed.

Q4: What solvents are recommended for creating stock solutions?

A4: While specific solubility data for this exact compound is not widely published, related complex molecules are often soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[7] It is recommended to perform a small-scale solubility test to determine the optimal solvent for your specific application and concentration needs. For in-vivo studies, co-solvents such as PEG300 and Tween 80 may be required.[7]

Q5: My compound is not dissolving easily. What should I do?

A5: If you encounter solubility issues, especially in DMSO, gentle warming or sonication can aid dissolution.[7] However, avoid excessive heat, as it can accelerate degradation. Ensure your solvent is anhydrous (dry), as moisture can interfere with the solubility and stability of aniline derivatives.

Long-Term Storage

Q6: What are the optimal conditions for long-term storage of this compound?

A6: Proper storage is critical to maintain the compound's purity and activity. The recommended conditions are derived from best practices for aniline derivatives and similar complex molecules.[1][3][8]

ParameterConditionRationale
Temperature -20°C for long-term (months to years).[8]Low temperatures slow down the rate of chemical degradation and oxidation.
2-8°C for short-term (days to weeks).[9]Provides adequate protection for materials in active use.
Atmosphere Store under an inert gas (Argon or Nitrogen).[3][5]Aniline derivatives are sensitive to oxidation by atmospheric oxygen.[1] An inert atmosphere displaces oxygen, preserving the compound's integrity.
Light Store in a dark place, using an amber vial.[3][8]Aniline compounds can degrade upon exposure to light.[1]
Container Tightly sealed, airtight container.[3][4][5]Prevents exposure to moisture and atmospheric contaminants.

Q7: I have prepared a stock solution in DMSO. How should I store it?

A7: Stock solutions in DMSO should be stored at -80°C for long-term stability (up to 1 year).[7] It is highly recommended to aliquot the solution into single-use volumes before freezing. This practice avoids repeated freeze-thaw cycles, which can degrade the compound and introduce moisture from condensation into the stock vial.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Problem 1: The solid compound, which was originally off-white, has turned yellow/brown.

  • Probable Cause: This is a classic sign of oxidation. The aniline functional group is highly susceptible to oxidation when exposed to air and/or light over time.[1]

  • Scientific Explanation: The lone pair of electrons on the nitrogen atom in the aniline structure makes the aromatic ring highly activated and prone to oxidation, leading to the formation of colored impurities.[10]

  • Solution:

    • Assess Purity: The purity of the discolored compound is compromised. It is strongly recommended to use a fresh, properly stored sample for quantitative or sensitive experiments.

    • Prevent Recurrence: Review your storage protocol. Ensure the container is purged with an inert gas (argon or nitrogen) before sealing and is stored in a dark, cold environment as specified in the table above.[3]

Problem 2: I am observing inconsistent or lower-than-expected activity in my biological assay.

  • Probable Cause: This issue can stem from compound degradation, inaccurate concentration due to poor solubility, or adsorption to labware.

  • Troubleshooting Workflow:

G start Inconsistent Results Observed check_compound Has the solid compound changed color? start->check_compound check_solution Is the stock solution clear? Any visible precipitate? check_compound->check_solution No degraded_solid Probable Cause: Compound Oxidation check_compound->degraded_solid Yes check_storage Was the stock solution aliquoted? Or subjected to freeze-thaw cycles? check_solution->check_storage Yes / Clear degraded_solution Probable Cause: Precipitation or Degradation in Solution check_solution->degraded_solution No / Precipitate check_prep Was sonication/warming used for dissolution? check_storage->check_prep Single use aliquot freeze_thaw Probable Cause: Degradation from Freeze-Thaw Cycles check_storage->freeze_thaw Multiple Freeze-Thaws concentration_issue Probable Cause: Inaccurate Concentration check_prep->concentration_issue No solution_solid Action: Use fresh, properly stored solid. degraded_solid->solution_solid solution_prep Action: Re-prepare stock solution. Ensure complete dissolution. Consider solubility check. degraded_solution->solution_prep solution_storage Action: Use a fresh aliquot. Always aliquot new stock solutions. freeze_thaw->solution_storage concentration_issue->solution_prep

Caption: Troubleshooting inconsistent experimental results.

Problem 3: The compound seems to be air-sensitive. What advanced handling techniques can I use?

  • Probable Cause: The aniline moiety makes the compound inherently sensitive to air.[1][10] Standard benchtop handling may not be sufficient for highly sensitive applications.

  • Advanced Protocol: Schlenk Line or Glovebox Technique: For maximum protection, all manipulations should be performed under an inert atmosphere.

    • Preparation: Dry all glassware in an oven (e.g., 125°C overnight) and cool under a stream of dry nitrogen or argon.[11][12]

    • Inert Environment: Transfer the required amount of the compound to a pre-weighed, dry flask inside a nitrogen-filled glovebox. Alternatively, use a Schlenk line.

    • Solvent Addition: Use a cannula or a gas-tight syringe to transfer anhydrous solvent to the flask containing the compound.[6][13]

    • Maintenance: Maintain a slight positive pressure of inert gas throughout the experiment to prevent air from entering the system, often visualized with an oil bubbler.[11][12]

G cluster_0 Preparation cluster_1 Handling & Dissolution cluster_2 Storage & Use oven 1. Dry Glassware in Oven cool 2. Cool Under Inert Gas Stream oven->cool weigh 3. Weigh Solid in Glovebox or on Schlenk Line cool->weigh add_solvent 4. Add Anhydrous Solvent via Syringe/Cannula weigh->add_solvent dissolve 5. Dissolve (Stir/Sonicate) Under Inert Atmosphere add_solvent->dissolve aliquot 6. Aliquot into Vials Inside Glovebox dissolve->aliquot store 7. Store Aliquots at -80°C aliquot->store use 8. Use Single Aliquot per Experiment store->use

Caption: Workflow for handling air-sensitive compounds.

References

  • "Aniline and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology. Wiley Online Library. [Link]

  • A Detailed Investigation of Subsitituent Effects on N−H Bond Enthalpies in Aniline Derivatives and on the Stability of Corresponding N-Centered Radicals | The Journal of Organic Chemistry - ACS Publications. pubs.acs.org. [Link]

  • Probing the Chemical Stability of Aniline Under High-Pressure - ResearchGate. researchgate.net. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. pitt.edu. [Link]

  • Evobrutinib | C25H27N5O2 | CID 71479709 - PubChem - NIH. pubchem.ncbi.nlm.nih.gov. [Link]

  • CAS No : 1415823-73-2 | Product Name : Evobrutinib - API Standards - Pharmaffiliates. pharmaffiliates.com. [Link]

  • Aniline - Wikipedia. en.wikipedia.org. [Link]

  • Hints for Handling Air-Sensitive Materials - Fauske & Associates. fauske.com. [Link]

  • Reactions of Aniline - Chemistry Steps. chemistrysteps.com. [Link]

  • Air-Sensitive or Highly Reactive Compounds - Stanford Environmental Health & Safety. ehs.stanford.edu. [Link]

  • Handling air-sensitive reagents AL-134 - MIT. web.mit.edu. [Link]

Sources

Characterization of potential 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline Characterization

Subject: Advanced Troubleshooting & Characterization of Degradation Products Ticket ID: #REQ-5M2MPA-DEG-001 Assigned Specialist: Senior Application Scientist, CMC Division

Executive Summary

You are working with 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline , a highly electron-rich intermediate often used in the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib analogs). Its structural integrity is compromised by two primary vulnerabilities: the oxidation-prone aniline moiety and the nucleophilic tertiary amine within the piperazine ring.

This guide bypasses standard textbook definitions to address the specific spectral anomalies and stability failures encountered during forced degradation studies (ICH Q1A/Q1B).

Module 1: Chromatographic Anomalies & Peak Identification

User Question: "I am observing 'ghost peaks' co-eluting with my main peak, and a significant fronting issue during LC-MS analysis. How do I resolve this?"

Technical Diagnosis: The molecule contains two distinct basic centers: the aniline nitrogen (weakly basic) and the N-methylpiperazine nitrogens (moderately to strongly basic).

  • pH Mismatch: If your mobile phase pH is near the pKa of the piperazine nitrogen (approx. 9.0–9.8), you will experience "peak splitting" due to the equilibrium between protonated and free-base forms.

  • On-Column Oxidation: Anilines can oxidize on-column if using older silica-based columns with high metal content, creating "ghost" degradation peaks that do not exist in the vial.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Mobile Phase pH High pH (pH 10.5) using Ammonium HydroxideSuppresses protonation of the piperazine, ensuring the molecule exists as a free base for sharper peak shape and better retention on C18 hybrid columns.
Stationary Phase Ethylene Bridged Hybrid (BEH) C18 High pH stability (up to pH 12) prevents column dissolution; low silanol activity reduces tailing.
Sample Diluent Acetonitrile:Water (50:50) + 0.1% Antioxidant Adding 0.1% Ascorbic Acid or Sodium Metabisulfite to the diluent prevents auto-oxidation in the autosampler.

Decision Logic: Method Optimization

LCMS_Troubleshooting Start Issue: Poor Peak Shape / Ghost Peaks Check_pH Check Mobile Phase pH Start->Check_pH Is_Acidic Is pH < 3.0? Check_pH->Is_Acidic Is_Basic Is pH > 10.0? Check_pH->Is_Basic Action_Acidic Risk: Piperazine protonated. Result: Tailing/Fronting. Fix: Add ion-pairing agent (TFA). Is_Acidic->Action_Acidic Action_Basic Optimal State: Free Base. Verify Column Stability (BEH/XBridge). Is_Basic->Action_Basic Check_Ghost Ghost Peaks Present? Action_Acidic->Check_Ghost Action_Basic->Check_Ghost Test_Diluent Test: Inject Diluent Only Check_Ghost->Test_Diluent Result_Carryover Peaks Present: Injector Carryover. Wash with 10% Formic Acid in MeOH. Test_Diluent->Result_Carryover Yes Result_Oxidation No Peaks: On-Column Oxidation. Switch to Hybrid Column & Add Antioxidant. Test_Diluent->Result_Oxidation No

Caption: Logic flow for diagnosing peak shape issues and distinguishing between instrumental carryover and on-column degradation.

Module 2: Characterizing Oxidative Degradation Products

User Question: "My forced degradation study (3% H₂O₂) shows two major impurities with mass shifts of +16 Da and +32 Da. Are these N-oxides or hydroxylated ring products?"

Technical Diagnosis: In this molecule, the N-methylpiperazine nitrogen is the most nucleophilic site and will oxidize first. However, the electron-rich aniline ring is also susceptible.

  • Degradant A (+16 Da): Piperazine-N-oxide . This is the kinetic product. It forms on the tertiary amine (methyl-bearing nitrogen).

  • Degradant B (+16 Da): Aniline-N-hydroxy species (less stable, converts to nitroso).

  • Degradant C (+32 Da): Piperazine-N,N'-dioxide or Nitro-derivative (if drastic conditions used).

  • Degradant D (-14 Da): N-Desmethyl (Loss of methyl group).

Mass Spectrometry Interpretation Guide:

Mass ShiftProposed StructureDiagnostic Fragment Ion (ESI+)Mechanism
+16 Da Piperazine-N-oxide m/z [M+H-16]⁺ (Loss of Oxygen)Nucleophilic attack of tertiary amine on peroxide.
+14 Da Quinone Imine m/z [M+H-15]⁺ (Loss of Methyl)Oxidation of aniline to quinoid form (requires -2H, +O).
-14 Da N-Desmethyl m/z 113 (Piperazine ring only)Oxidative N-dealkylation (radical mechanism).
+30 Da Nitro-derivative m/z [M+H-46]⁺ (Loss of NO₂)Oxidation of aniline NH₂ to NO₂ (severe stress).

Pathway Visualization:

Degradation_Pathways Parent Parent Molecule (MW: X) Oxidation Oxidative Stress (H2O2 / Peroxides) Parent->Oxidation Light Photolytic Stress (UV/VIS) Parent->Light N_Oxide N-Oxide (Piperazine) (+16 Da) *Major Product* Oxidation->N_Oxide Fast N_Desmethyl N-Desmethyl (-14 Da) Oxidation->N_Desmethyl Radical Di_N_Oxide Di-N-Oxide (+32 Da) N_Oxide->Di_N_Oxide Slow Dimer Azo Dimer (2M - 2H) Light->Dimer Coupling Quinone Quinone Imine (+14 Da) Light->Quinone Oxidation

Caption: Primary degradation pathways under oxidative and photolytic stress conditions.

Module 3: Photostability & Handling (The "Black Box" Issue)

User Question: "My solid samples are turning brown/black after exposure to light, but the LC purity remains >98%. Why?"

Technical Diagnosis: This is a classic "Aniline Black" phenomenon. Anilines undergo radical polymerization on the crystal surface upon UV exposure.

  • The Trap: The polymer is often insoluble in the LC mobile phase or retained permanently on the guard column, meaning you filter it out before analysis, leading to false high purity results.

  • The "Brown" Color: Caused by trace amounts of Azo-dimers or Poly-anilines which have high extinction coefficients (intense color even at <0.1% concentration).

Validation Protocol (Self-Validating System): To confirm if the darkening is surface-level or bulk degradation:

  • Step 1 (Visual): Take the darkened solid.

  • Step 2 (Solubility): Dissolve in DMSO (not Methanol). Polymers are often more soluble in DMSO.

  • Step 3 (UV-Vis Scan): Perform a UV-Vis scan (200–800 nm). Look for a new broad band at 400–500 nm (Azo/Quinoid region).

  • Step 4 (Mass Balance): If LC purity is 99% but visual appearance is failed, perform a Residue on Ignition (ROI) or Thermogravimetric Analysis (TGA) to check for non-volatile polymeric residues.

References & Authority

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products.[1][2][3][4][5] Defines stress testing parameters (oxidation, photolysis).

  • ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products.[5]

  • Piperazine Oxidation Mechanisms : Oxidative degradation of Piperazine in aqueous solutions.[6][7] (Confirming N-oxide and ring-opening pathways). [7]

  • Aniline Degradation : LC-MS characterization of aniline derivatives and oxidation products.

Disclaimer: This guide is intended for research purposes. All degradation structures should be confirmed via NMR and high-resolution MS (HRMS).

Sources

Troubleshooting peak tailing and broadening in HPLC of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #MPPA-T505 Status: Open Priority: High (Method Development/Quality Control) Subject: Resolution of Peak Tailing and Broadening for Basic Piperazine-Aniline Derivatives[1]

Executive Summary & Analyte Profile

User Query: "I am observing significant peak tailing (


) and band broadening during the HPLC analysis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline. Standard C18 methods are failing."

Root Cause Analysis: The analyte, 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline , presents a "perfect storm" for chromatographic tailing due to its dual-nitrogen functionality:

  • Piperazine Ring (Secondary/Tertiary Amine): Highly basic (

    
    ).[1] At typical HPLC pH (3–7), these nitrogens are protonated (
    
    
    
    ), acting as strong cations.[1]
  • Aniline Group: Weakly basic (

    
    ), but contributes to the molecule's overall polarity and potential for hydrogen bonding.
    

The Mechanism of Failure: The protonated piperazine nitrogen interacts electrostatically with ionized residual silanols (


) on the silica support of standard HPLC columns. This secondary interaction (cation exchange) is slower than the primary hydrophobic partition, causing the "tail" on the chromatogram.

Interactive Troubleshooting Decision Tree

Use this logic flow to diagnose your specific issue.

TroubleshootingFlow Start Start: Peak Tailing Observed CheckpH Check Mobile Phase pH Start->CheckpH pH_Decision Is pH near pKa (8-9)? CheckpH->pH_Decision Adjust_pH Action: Move pH > 10 or < 3 pH_Decision->Adjust_pH Yes Check_Col Check Column Chemistry pH_Decision->Check_Col No Col_Type Is Column End-capped? Check_Col->Col_Type Change_Col Action: Switch to Hybrid (BEH) or Phenyl-Hexyl Col_Type->Change_Col No/Unknown Check_Load Check Mass Load Col_Type->Check_Load Yes Load_Dec Conc. > 0.1 mg/mL? Check_Load->Load_Dec Dilute Action: Dilute Sample 10x Load_Dec->Dilute Yes Add_Mod Action: Add TEA or TFA (Silanol Blocker) Load_Dec->Add_Mod No

Figure 1: Diagnostic logic flow for identifying the root cause of peak tailing in basic analytes.

Technical Solutions & Protocols

Solution A: Mobile Phase Chemistry (The "pH Switch")

Theory: To eliminate tailing, you must neutralize either the analyte or the silanols .

StrategypH RangeMechanismRecommended Buffer
High pH (Best) pH 10.0 – 11.0Deprotonates the piperazine nitrogen (

).[1] The neutral molecule interacts only hydrophobically.
10mM Ammonium Bicarbonate or Ammonium Hydroxide
Low pH pH < 2.5Protonates silanols (

).[1] Suppresses cation exchange sites.
0.1% TFA or Formic Acid
Ion Pairing pH 3.0 – 5.0Anionic reagent binds to cationic amine, forming a neutral pair.0.1% Trifluoroacetic Acid (TFA) or Hexanesulfonate

Protocol: High pH Buffer Preparation (Ammonium Bicarbonate, pH 10.5) Note: Ensure your column is rated for pH > 10 (e.g., Waters XBridge, Agilent Poroshell HPH).

  • Weigh 790 mg of Ammonium Bicarbonate.

  • Dissolve in 1000 mL of HPLC-grade water (10 mM concentration).

  • Adjust pH to 10.5 using Ammonium Hydroxide (28-30%).[1]

  • Filter through a 0.22 µm nylon filter.

  • Mobile Phase A: Buffer pH 10.5.

  • Mobile Phase B: Acetonitrile (MeCN).[1][2] Do not use Methanol at high pH as it degrades silica faster.[1]

Solution B: Stationary Phase Selection

Standard C18 columns often fail with piperazines. Select a column specifically engineered for basic compounds.

Recommended Column Technologies:

  • Hybrid Particle Technology (e.g., Waters XBridge BEH C18):

    • Why: Ethylene-bridged hybrid particles are stable up to pH 12, allowing the "High pH" strategy.

  • Charged Surface Hybrid (e.g., Waters CSH C18):

    • Why: The surface has a slight positive charge that electrostatically repels the protonated piperazine, preventing it from digging into silanols.

  • Polar-Embedded / Phenyl-Hexyl:

    • Why: The embedded polar group shields silanols and provides alternative selectivity for the aniline ring (pi-pi interactions).

Frequently Asked Questions (FAQs)

Q1: I cannot use high pH because my detector is MS (Mass Spec). What should I do?

  • Answer: High pH is actually MS-compatible if you use volatile buffers like Ammonium Bicarbonate or Ammonium Hydroxide.[1] However, if you prefer low pH, use 0.1% Formic Acid or 0.05% TFA .

    • Warning: TFA suppresses MS ionization signal. If sensitivity is key, use Formic Acid. If peak shape is key, use TFA.

Q2: My peak is broad ( > 1 min width) but symmetrical. Is this tailing?

  • Answer: No, this is Band Broadening , likely caused by:

    • Extra-Column Volume: Check tubing length and diameter (use 0.005" ID Red PEEK).[1]

    • Sample Solvent Mismatch: If you dissolve the sample in 100% Acetonitrile but inject into a 95% Water mobile phase, the analyte precipitates or travels too fast initially.

    • Fix: Dissolve the sample in the starting mobile phase (e.g., 90:10 Water:MeCN).

Q3: Can I add Triethylamine (TEA) to the mobile phase?

  • Answer: Yes, TEA acts as a "sacrificial base." It binds to silanols more aggressively than your piperazine analyte, effectively "capping" the active sites.

    • Concentration: Add 5–10 mM TEA to the aqueous buffer.

    • Caveat: TEA is not MS-friendly (causes persistent background noise).[1] Use only for UV detection.

Visualizing the Interaction Mechanism

Understanding the molecular interaction is key to solving the problem.

Mechanism cluster_0 Standard Condition (pH 4-7) cluster_1 Optimized Condition (pH > 10) Silanol Silanol (Si-O-) Interaction Strong Ionic Bond (Tailing) Silanol->Interaction Analyte Piperazine-H+ Analyte->Interaction Silanol_High Silanol (Si-O-) No_Interaction No Binding (Sharp Peak) Analyte_High Piperazine (Neutral) Analyte_High->No_Interaction Elutes Freely

Figure 2: Mechanism of silanol interaction vs. suppression via pH control.[1]

References

  • Waters Corporation. (2025).[1] Troubleshooting Peak Shape Problems in HPLC. Retrieved from

  • Chrom Tech, Inc. (2025).[1][3] What Causes Peak Tailing in HPLC? Retrieved from

  • LCGC International. (2025).[1] The Role of pH in Retention and Selectivity. Retrieved from

  • Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from

  • ResearchGate. (2025). pK a values of common substituted piperazines. Retrieved from

Sources

Technical Support Center: Interpreting Complex NMR Spectra for 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the NMR spectra of this molecule and its related byproducts. Here, we address common issues in a practical, question-and-answer format, grounded in established spectroscopic principles.

Section 1: Compound Overview and Structural Assignment

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative featuring three key structural motifs that contribute to its spectral complexity: a 1,2,4-trisubstituted benzene ring, a methoxy group, and an N-methylpiperazine moiety. Accurate interpretation requires assigning signals to each unique proton environment.

dot graph Compound_Structure { layout=neato; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Define nodes for atoms with labels C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,0.75!"]; C3 [label="C3", pos="-1.3,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="1.3,0.75!"];

N1 [label="NH₂", pos="0,2.5!"]; N_pip1 [label="N", pos="-2.6,1.25!"]; N_pip2 [label="N", pos="-4.5, -0.75!"];

O_methoxy [label="O", pos="2.6,-1.25!"]; C_methoxy [label="CH₃", pos="3.9,-1.25!"]; C_N_methyl [label="CH₃", pos="-5.8,-0.75!"];

// Piperazine CH2 groups pip_CH2_a [label="CH₂", pos="-3.2,0!"]; pip_CH2_b [label="CH₂", pos="-3.8,1.25!"]; pip_CH2_c [label="CH₂", pos="-5.2,0!"]; pip_CH2_d [label="CH₂", pos="-2.0, -0.75!"];

// Aromatic hydrogens H3 [label="H-3", pos="-2.2,-1.25!"]; H4 [label="H-4", pos="0,-2.5!"]; H6 [label="H-6", pos="2.2,1.25!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C1 -- N1; C2 -- N_pip1; C5 -- O_methoxy; O_methoxy -- C_methoxy;

N_pip1 -- pip_CH2_b; pip_CH2_b -- pip_CH2_c; pip_CH2_c -- N_pip2; N_pip2 -- pip_CH2_d; pip_CH2_d -- C3; N_pip2 -- C_N_methyl;

// Dummy nodes for piperazine ring structure dummy1 [pos="-2.9,0.5!", style=invis]; dummy2 [pos="-4.5,0.5!", style=invis]; N_pip1 -- dummy1; dummy1 -- dummy2; dummy2 -- N_pip2;

// Aromatic hydrogens C3 -- H3 [style=invis]; C4 -- H4 [style=invis]; C6 -- H6 [style=invis]; } } Caption: Labeled structure of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

Section 2: The Ideal ¹H NMR Spectrum - Frequently Asked Questions

This section details the expected signals for a pure sample of the target compound.

Q1: What are the expected chemical shifts and multiplicities for the aromatic protons?

A1: The 1,2,4-substitution pattern gives rise to a characteristic three-proton system in the aromatic region (typically δ 6.5-7.0 ppm).

  • H-3: This proton is ortho to the bulky piperazine group and meta to the methoxy group. It typically appears as a doublet.

  • H-4: This proton is meta to both the aniline and piperazine groups and ortho to the methoxy group. It will appear as a doublet of doublets.

  • H-6: This proton is ortho to the methoxy group and meta to the aniline. It often appears as a doublet.

Q2: Where should I expect the signals for the methoxy and N-methyl groups?

A2: These groups give rise to sharp singlet signals due to the absence of adjacent protons.

  • Methoxy (O-CH₃): Typically appears as a singlet around δ 3.7-3.9 ppm.

  • N-Methyl (N-CH₃): Appears as a singlet, usually further upfield, around δ 2.3-2.5 ppm.

Q3: How do the piperazine ring protons appear in the spectrum?

A3: The piperazine ring protons are diastereotopic and often appear as two broad multiplets in the aliphatic region.

  • Protons adjacent to the aromatic ring (Ar-N-(CH₂)₂): These four protons are typically found around δ 2.8-3.2 ppm.

  • Protons adjacent to the N-methyl group (CH₃-N-(CH₂)₂): These four protons are usually located slightly upfield, around δ 2.5-2.8 ppm. The proximity of this signal to the N-methyl singlet can sometimes cause overlap.

Q4: What about the aniline (NH₂) protons?

A4: The two protons of the primary amine (NH₂) typically appear as a broad singlet. Its chemical shift is highly variable (δ 3.5-5.0 ppm) and depends on solvent, concentration, and temperature. This peak will disappear upon shaking the sample with a drop of D₂O.[1][2][3]

Table 1: Summary of Expected ¹H NMR Signals
Proton AssignmentExpected Chemical Shift (δ ppm)MultiplicityIntegration
H-3 (Aromatic)~6.7-6.9d1H
H-4 (Aromatic)~6.6-6.8dd1H
H-6 (Aromatic)~6.8-7.0d1H
NH₂ (Aniline)3.5-5.0 (variable)br s2H
O-CH₃ (Methoxy)3.7-3.9s3H
Ar-N-(CH₂)₂2.8-3.2m4H
CH₃-N-(CH₂)₂2.5-2.8m4H
N-CH₃ (N-Methyl)2.3-2.5s3H

Section 3: Troubleshooting Guide - When Spectra Go Wrong

This section addresses common deviations from the ideal spectrum.

dot graph Troubleshooting_Flowchart { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [fontname="Helvetica"];

Start [label="Acquire ¹H NMR Spectrum", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Integration [label="Do integrations match expected values?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Check_Aromatic [label="Are aromatic signals as expected?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Check_Aliphatic [label="Are there unexpected aliphatic signals?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Check_Broad [label="Is there a broad, exchangeable peak?", shape=diamond, style=filled, fillcolor="#FBBC05"];

Result_Good [label="Spectrum is likely pure.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Troubleshoot_Integration [label="Investigate Saturation, Baseline, or S/N Ratio", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Troubleshoot_Aromatic [label="Check for regioisomers or unreacted starting materials.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Troubleshoot_Aliphatic [label="Identify solvent impurities or reaction byproducts.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Perform_D2O_Shake [label="Perform D₂O shake to confirm NH/OH protons.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Check_Integration; Check_Integration -> Check_Aromatic [label="Yes"]; Check_Integration -> Troubleshoot_Integration [label="No"]; Check_Aromatic -> Check_Aliphatic [label="Yes"]; Check_Aromatic -> Troubleshoot_Aromatic [label="No"]; Check_Aliphatic -> Check_Broad [label="No"]; Check_Aliphatic -> Troubleshoot_Aliphatic [label="Yes"]; Check_Broad -> Result_Good [label="Yes (and assigned)"]; Check_Broad -> Perform_D2O_Shake [label="Yes (unassigned)"]; } Caption: A logical workflow for troubleshooting NMR spectra.

Q5: My integrations are incorrect. Why?

A5: Inaccurate integration is a common issue with several potential causes:

  • Insufficient Relaxation Delay (d1): Protons in different electronic environments relax at different rates (T1 relaxation). If the delay between pulses is too short, signals from slowly relaxing protons (like quaternary-carbon-adjacent or aromatic protons) may become saturated and integrate to a lower value.[4] To ensure quantitative accuracy, a relaxation delay of at least five times the longest T1 is recommended.[5]

  • Poor Signal-to-Noise (S/N) Ratio: A low S/N ratio can make it difficult for the software to accurately define the integral region.[5][6] Increasing the number of scans can improve this.

  • Baseline Distortion: A non-flat baseline will lead to significant integration errors. Ensure proper baseline correction has been applied during processing.[6]

  • Overlapping Peaks: If the broad aniline NH₂ peak overlaps with other signals, it can artificially inflate their integrals.

Q6: I see extra peaks in the aromatic region. What are they?

A6: This often points to the presence of starting materials or isomeric byproducts from the synthesis, which is commonly a Buchwald-Hartwig amination or similar cross-coupling reaction.[7][8][9][10]

  • Unreacted Aryl Halide (e.g., 2-bromo-4-methoxyaniline): This would show a different, simpler aromatic splitting pattern.

  • Regioisomers: If the starting materials allowed for it, a different isomer (e.g., substitution at the 4-position instead of the 2-position) could be present, giving a distinct set of aromatic signals.

  • Oxidation Products: Anilines can be susceptible to oxidation, forming nitro or azoxy compounds, which would drastically alter the aromatic signals.[11][12][13]

Q7: There are unexpected sharp singlets in my spectrum. What should I check?

A7: Unidentified sharp singlets are frequently due to residual solvents from the reaction workup or purification.[14][15][16][17]

  • Common Solvents: Check for common solvents like ethyl acetate (δ ~1.2, 2.0, 4.1 ppm), dichloromethane (δ ~5.3 ppm), acetone (δ ~2.17 ppm), or grease (broad peaks ~0.8-1.5 ppm).

  • Water: A peak around δ 1.55 ppm in CDCl₃ often corresponds to residual water.

Q8: The aliphatic region around the piperazine signals is messy. What could be the cause?

A8: Complexity in this region can arise from several factors:

  • Rotamers: Slow rotation around the C(aryl)-N(piperazine) bond on the NMR timescale can lead to the appearance of two distinct sets of piperazine signals, broadening the spectrum.[18] Acquiring the spectrum at a higher temperature can cause these signals to coalesce into a single, averaged set.[19]

  • Piperazine-related Byproducts: Unreacted 1-methylpiperazine or byproducts from its degradation could be present.

  • Protonation State: If the sample is acidic, protonation of the piperazine nitrogens can significantly shift the signals of adjacent protons and alter their appearance.

Section 4: Advanced Protocols for Spectral Disambiguation

When 1D ¹H NMR is insufficient, these experiments provide deeper structural insights.

Protocol 4.1: D₂O Shake for Identifying Exchangeable Protons

Causality: This simple experiment definitively identifies signals from labile protons (like NH₂ or OH) by exchanging them with deuterium, which is invisible in ¹H NMR.[1][3]

Methodology:

  • Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃).

  • Remove the NMR tube from the spectrometer.

  • Add one to two drops of deuterium oxide (D₂O) to the tube.

  • Cap the tube and shake it vigorously for 20-30 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Validation: The signal corresponding to the NH₂ protons should disappear or be significantly diminished.[2] A new, potentially broad signal for HOD may appear (around δ 4.7 ppm in CDCl₃).[2]

Protocol 4.2: 2D NMR for Structural Confirmation

Causality: 2D NMR experiments reveal correlations between nuclei, allowing for unambiguous assignment of the entire structure.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[20] This is invaluable for confirming the connectivity of the aromatic protons and tracing the proton network within the piperazine ring.[21][22]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.[21][23] This experiment confirms which protons belong to the aromatic ring, the methoxy group, the N-methyl group, and the different CH₂ groups of the piperazine ring.[20][22]

Methodology:

  • Prepare a sufficiently concentrated sample (~10-20 mg in 0.6 mL of deuterated solvent).

  • Acquire a standard ¹H spectrum and a ¹³C spectrum.

  • Run the desired 2D experiments (COSY, HSQC). Standard parameter sets provided by the spectrometer software are often a good starting point.

  • Validation: In the COSY spectrum, look for off-diagonal cross-peaks connecting coupled protons (e.g., H-3 with H-4). In the HSQC spectrum, every CH, CH₂, and CH₃ group should show a single correlation peak, confirming the direct C-H bond.[21][23]

Section 5: References

  • Emery Pharma. NMR Solvent Chart. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Hameed, S. A., et al. (2014). Calculation of the N-15 NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. ResearchGate. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Yavari, I., et al. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry. [Link]

  • Bradley, G. (2007). Proton NMR Assignment Tools - The D2O Shake. The Chem Blog. [Link]

  • Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • Moser, A. (2009). How to Interpret an HSQC-COSY Experiment. ACD/Labs. [Link]

  • Reynolds, W. F., & Schaefer, T. (1963). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry. [Link]

  • Kamal, A., et al. (2011). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. PMC. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • CSIRO Publishing. Correlation of N.M.R. chemical shifts of amino protons of anilines with Hammett substituent constants. [Link]

  • ResearchGate. 2D- NMR what is the different between COSY and HSQC??. [Link]

  • Axenrod, T., et al. (1979). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. ACS Publications. [Link]

  • Kriz, J., et al. (2008). Self-Assembled, Nanostructured Aniline Oxidation Products: A Structural Investigation. Macromolecules. [Link]

  • OChemSimplified. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • ResearchGate. Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. [Link]

  • ResearchGate. 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm. [Link]

  • University of Rochester. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Nanalysis. (2017). To D2O or not to D2O?. [Link]

  • ResearchGate. NMR Investigation of Aniline Oligomers Produced in the Early Stages of Oxidative Polymerization of Aniline. [Link]

  • OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. [Link]

  • ResearchGate. Is integrations always reliable in the H- NMR spectrum?. [Link]

  • ACS Publications. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. [Link]

  • PMC. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]

  • MDPI. Synthesis of Nitroarenes by Oxidation of Aryl Amines. [Link]

  • Royal Society of Chemistry. Electronic Supporting Information. [Link]

  • Anasazi Instruments. (2017). How to Reduce 1H NMR – Quantitative Evaluation Errors. [Link]

  • University of Oxford. NMR Data Processing. [Link]

  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

  • PMC. Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. [Link]

  • Open Access Journals. The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. [Link]

  • ResearchGate. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

  • CORE. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • MDPI. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine Derivatives. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

Sources

Technical Support Center: Crystallization of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

[1]

Status: Operational Subject: Technical Guide & Troubleshooting for Compound Isolation Target Molecule: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline (Key Intermediate for Osimertinib/AZD9291)[1]

Executive Summary & Molecule Profile[1][2]

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is an electron-rich aniline derivative featuring a basic piperazine tail.[1] It is a critical intermediate in the synthesis of EGFR inhibitors like Osimertinib.[2] Its dual nature—a nucleophilic aniline amine and a basic tertiary amine—presents unique challenges in crystallization, primarily related to oxidative instability (color degradation) and high solubility in polar organic solvents , which can lead to "oiling out" rather than discrete crystal formation.[2]

Physicochemical Profile
PropertyCharacteristicImplication for Crystallization
Basicity Basic (Piperazine

)
Highly soluble in acidic media; crystallizable as salt or free base.[1]
Polarity Moderate-HighSoluble in alcohols/chlorinated solvents; poor solubility in alkanes.[1]
Stability Air-Sensitive (Aniline)Prone to oxidation (browning/blackening) without inert gas protection.[1]
Melting Point

C (Free Base)
Moderate MP increases risk of oiling out if cooling is too rapid.[1]

Solvent Selection & Solubility Data

Q: What is the optimal solvent system for recrystallizing this specific aniline?

A: The "Gold Standard" for this class of molecule is an Alcohol/Water or Ester/Alkane system.[2] Due to the piperazine ring, the molecule is too soluble in pure methanol or dichloromethane to crystallize effectively without an anti-solvent.[2]

Recommended Solvent Systems
System TypeSolvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Best For
Standard Ethanol (EtOH)Water (

)
1:3 to 1:5General purity enhancement.[1]
High Purity Ethyl Acetate (EtOAc)n-Heptane1:2Removal of polar impurities.[1]
Polymorph Control Toluenen-Heptane1:1Slow growth, denser crystals.[1][2]
Cleanup Dichloromethane (DCM)Hexane1:4Rapid precipitation (lower crystallinity).[2]

Critical Insight: Avoid using acetone or ketones if heating is required.[1][2] Anilines can form Schiff bases (imines) with ketones under thermal stress, introducing new impurities.[2]

Step-by-Step Experimental Protocols

Protocol A: The "Anti-Solvent" Crystallization (Primary Method)

Use this for crude material with >85% purity.

  • Dissolution: Charge the crude aniline into a flask equipped with a magnetic stirrer and nitrogen inlet. Add Ethanol (5 mL/g) .

  • Heating: Heat to 50–60°C. If undissolved solids remain, filter hot (under

    
    ) to remove inorganic salts.
    
  • Anti-Solvent Addition: Slowly add Water (warm, approx. 40°C) dropwise until the solution becomes slightly turbid (cloud point).[2]

  • Re-dissolution: Add a few drops of Ethanol to clear the turbidity.[1][2][3]

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature (RT) slowly over 2 hours.

    • Tip: Wrap the flask in foil to exclude light and slow down cooling.[2]

  • Crystallization: Once at RT, cool further to 0–5°C in an ice bath for 1 hour.

  • Isolation: Filter the off-white/pale yellow crystals. Wash with cold Ethanol/Water (1:5).[1][2] Dry under vacuum at 40°C.[1][2]

Protocol B: Acid-Base "Crash" Purification

Use this for dark/tarry crude material to remove non-basic impurities before crystallization.[1]

  • Acid Extraction: Dissolve crude "tar" in 1M HCl (aq) . The product (basic) will dissolve; non-basic tars will remain insoluble.[2]

  • Filtration: Filter through Celite to remove the dark insoluble tars.[1][2]

  • Washing: Wash the acidic filtrate with Ethyl Acetate (discard the organic layer).[2]

  • Precipitation: Cool the aqueous layer to 0°C. Slowly adjust pH to >10 using 4M NaOH or Ammonia .[1][2] The product will precipitate as a solid free base.[2]

  • Collection: Filter the solid. Proceed to Protocol A for final polishing.

Troubleshooting & FAQs

Issue 1: "My solution turned black/purple during heating."

Diagnosis: Oxidation.[1][2][4] The aniline moiety is reacting with atmospheric oxygen, likely catalyzed by trace metals or light.[2] Solution:

  • Nitrogen Sparging: You must degas your solvents (bubble

    
     for 15 mins) before use.[1][2]
    
  • Add Antioxidant: Add a pinch (0.5 wt%) of Sodium Bisulfite or Ascorbic Acid to the crystallization solvent.[2]

  • Amber Glass: Perform the crystallization in amber glassware to prevent photo-oxidation.[1]

Issue 2: "The product 'oiled out' (formed a liquid blob) instead of crystals."

Diagnosis: The solution exceeded the "labile zone" too quickly, or the melting point is depressed by impurities.[2] Solution:

  • Seeding: Save a tiny crystal from a previous batch. Add it when the solution is slightly turbid.[2]

  • Slower Cooling: Use a programmable heating block to cool at 0.5°C/min.

  • High-Shear Stirring: Vigorous stirring during the cooling phase can force nucleation over oiling.[1]

Issue 3: "I cannot get the free base to crystallize at all."

Diagnosis: The alkyl-piperazine chain makes the molecule highly flexible and difficult to pack into a lattice.[1] Expert Workaround (Salt Formation): Do not fight the physics. Convert it to a salt.[1][2]

  • Dissolve free base in Ethanol.[1][2]

  • Add 1.05 equivalents of p-Toluenesulfonic acid (TsOH) or HCl in Dioxane .

  • The salt form (Tosylate or Hydrochloride) generally has a much higher melting point and crystallizes instantly.[2]

    • Note: Ensure this change fits your downstream chemistry requirements.[1][2]

Visual Workflows (Graphviz)

Workflow 1: Decision Logic for Purification

This diagram guides you through the decision-making process based on the state of your crude material.

PurificationLogicStartStart: Crude MaterialCheckPurityCheck Purity (HPLC/TLC)Start->CheckPurityHighPurityPurity > 85%CheckPurity->HighPurityLowPurityPurity < 85% or Dark ColorCheckPurity->LowPurityRecrystProtocol A: EtOH/Water CrystallizationHighPurity->RecrystAcidBaseProtocol B: Acid/Base Extraction(Remove Tars)LowPurity->AcidBaseClean upAcidBase->RecrystSolid isolatedCheckStateObservation during CoolingRecryst->CheckStateCrystalsCrystals FormedCheckState->CrystalsOilingOiling OutCheckState->OilingSeedRe-heat & Add Seed CrystalOiling->SeedFirst AttemptSaltFormAlternative: Form Tosylate/HCl SaltOiling->SaltFormPersistent FailureSeed->CheckState

Figure 1: Decision matrix for purifying 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, addressing purity levels and crystallization failures.

Workflow 2: The "Oiling Out" Rescue Loop

Specific steps to take when the product separates as a liquid oil.[2]

OilingRescueOiledStateState: Oiled Out(Two liquid phases)Reheat1. Re-heat to Clear SolutionOiledState->ReheatAddSolvent2. Add Good Solvent (EtOH)(Reduce Saturation)Reheat->AddSolventSeed3. Add Seed Crystalat Cloud PointAddSolvent->SeedSlowCool4. Cool Very Slowly(5°C per hour)Seed->SlowCoolSuccessCrystalline SolidSlowCool->Success

Figure 2: Troubleshooting workflow for converting an "oiled" product into a crystalline solid.[1]

References

  • AstraZeneca AB. (2013).[1][2] Preparation of pyrimidine derivatives for the treatment of cancer.[2] (World Patent No.[1][2] WO2013014448A1).[1][2] WIPO.[1][2]

    • Context: Describes the synthesis and isolation of the aniline intermediate in the context of Osimertinib manufacturing.
  • Zhu, G., et al. (2016).[2] New and Convergent Synthesis of Osimertinib.[1][2][5] ChemistrySelect, 1(13), 3870-3874.[2]

    • Context: Provides detailed process chemistry steps for the reduction of the nitro-precursor to the target aniline.
  • Anderson, N. G. (2012).[2] Practical Process Research and Development - A Guide for Organic Chemists.[1] Academic Press.[1][2]

    • Context: Authoritative source on "oiling out" phenomena and salt selection in pharmaceutical intermediates.[1][2]

  • Sigma-Aldrich. (n.d.).[1][2] Safety Data Sheet: Anilines and Piperazine Derivatives.[1][2]

    • Context: General handling and safety data for air-sensitive aniline deriv

Validation & Comparative

A Comparative Guide to 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline and Other Aniline Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The strategic selection of a substituted aniline is a critical decision in the drug development process, profoundly influencing reaction yields, purity, cost-effectiveness, and the environmental impact of the synthetic route. This guide provides a comprehensive comparison of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline with other key aniline derivatives, presenting quantitative performance data, detailed experimental protocols, and insights into their applications in medicinal chemistry, particularly in the synthesis of kinase inhibitors.

Introduction to Aniline Derivatives in Medicinal Chemistry

The aniline scaffold is a "privileged structure" in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents.[1] Its synthetic versatility and ability to form crucial interactions with biological targets have led to its incorporation into numerous approved drugs and clinical candidates.[1] A significant application of aniline derivatives is in the design of kinase inhibitors, which are pivotal in cancer therapy.[1] These inhibitors often function by competing with ATP for the binding pocket of kinases, thereby disrupting signal transduction pathways that control cell proliferation and survival.[1] The aniline moiety, in particular, is instrumental in binding to the hinge region of the kinase domain.[2]

Featured Compound: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is a polysubstituted aniline derivative that has garnered interest in medicinal chemistry due to the presence of two key pharmacophoric features: a methoxy group and a methylpiperazine moiety. The piperazine ring is a prevalent scaffold in biologically active compounds, found in drugs with applications ranging from antidepressants to anticancer agents.[3]

Synthetic Accessibility

The synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline and related structures typically involves standard aromatic substitution and reduction reactions. A common synthetic route would involve the reaction of a suitably substituted nitroarene with 1-methylpiperazine, followed by reduction of the nitro group to the aniline.

Performance Comparison of Aniline Derivatives in Synthesis

The choice of an aniline derivative in a synthetic scheme is often a balance between reactivity, functional group tolerance, and reaction conditions. This section compares the performance of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline with other commonly used aniline derivatives in key synthetic transformations.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental methods for constructing C-C and C-N bonds, respectively. The nature of the substituents on the aniline ring can significantly impact the efficiency of these reactions.

Aniline DerivativeReaction TypeTypical Yield (%)Key Considerations
5-Methoxy-2-(4-methylpiperazin-1-yl)aniline Suzuki-Miyaura60-85%The electron-donating methoxy group and the basic methylpiperazine can influence catalyst activity.
ortho-BromoanilineSuzuki-MiyauraGood to ExcellentUnprotected ortho-anilines can be challenging, but recent methods show high tolerance for various boronic esters.[4]
3-BromoanilineSuzuki-Miyaura75-95%The C-Br bond is weaker than C-Cl, leading to milder reaction conditions and often higher yields.[5]
3-ChloroanilineSuzuki-Miyaura60-80%Requires more forcing conditions compared to the bromo analogue due to the stronger C-Cl bond.[5]
p-ToluidineAlkylation>60%A common substrate for testing new synthetic methodologies due to its simple structure and reactivity.[6]
Aniline1,4-Conjugate Addition72-77%Serves as a benchmark for comparing the reactivity of substituted anilines.[7]

Table 1: Representative Yields for Cross-Coupling and Other Reactions of Various Aniline Derivatives. Yields are indicative and can vary based on specific substrates and reaction conditions.

The reactivity difference between chloro and bromo anilines stems from the bond dissociation energies of the carbon-halogen bonds. The weaker carbon-bromine bond makes bromo-substituted anilines more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step.[5]

Application in Kinase Inhibitor Scaffolds

Aniline derivatives are crucial components of many kinase inhibitors, frequently forming the core of scaffolds like 4-anilinoquinazolines and anilinopyrimidines.[2][8] These structures are found in numerous approved drugs that target kinases such as EGFR and VEGFR.[2]

The substituents on the aniline ring play a critical role in modulating the potency and selectivity of the inhibitor. For instance, in a series of 2-substituted aniline pyrimidine derivatives designed as dual Mer/c-Met inhibitors, the nature and position of the substituent on the aniline ring significantly influenced the inhibitory activity.[9]

Experimental Protocols

This section provides generalized procedures for common synthetic transformations involving aniline derivatives.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methods for the cross-coupling of unprotected ortho-bromoanilines.[4]

  • To a reaction vessel, add the aniline derivative (1.0 eq), the boronic ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

This procedure is based on standard protocols for palladium-catalyzed C-N bond formation.[5]

  • In an inert atmosphere glovebox, charge a reaction vial with the aryl halide (1.0 eq), the aniline derivative (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq).

  • Add an anhydrous solvent (e.g., toluene, dioxane).

  • Seal the vial and heat the reaction mixture to 80-110 °C for 2-24 hours.

  • After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify the product by column chromatography.

Visualization of Synthetic and Biological Pathways

Synthetic Workflow for Aniline Derivatives

The general workflow for the synthesis and application of aniline derivatives often follows a logical progression from the initial coupling reaction to the final biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_application Biological Application Starting Materials Starting Materials Cross-Coupling Reaction Cross-Coupling Reaction Starting Materials->Cross-Coupling Reaction Pd Catalyst, Base Workup & Extraction Workup & Extraction Cross-Coupling Reaction->Workup & Extraction Purification Purification Workup & Extraction->Purification Chromatography Characterization Characterization Purification->Characterization NMR, MS Aniline Derivative Aniline Derivative Characterization->Aniline Derivative Kinase Inhibitor Synthesis Kinase Inhibitor Synthesis Aniline Derivative->Kinase Inhibitor Synthesis In Vitro Assays In Vitro Assays Kinase Inhibitor Synthesis->In Vitro Assays IC50 Determination Lead Optimization Lead Optimization In Vitro Assays->Lead Optimization G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Aniline-based Inhibitor Aniline-based Inhibitor Aniline-based Inhibitor->PI3K inhibits

Caption: Anilinopyrimidine derivatives can inhibit the PI3K/AKT/mTOR signaling pathway. [10]

Conclusion

The selection of an appropriate aniline derivative is a crucial step in the synthesis of complex molecules, particularly in the field of medicinal chemistry. 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline offers a unique combination of structural features that make it an attractive building block for novel therapeutics. However, a thorough understanding of the comparative reactivity and synthetic utility of various aniline derivatives is essential for efficient and successful drug discovery and development. The data and protocols presented in this guide aim to provide researchers with the necessary information to make informed decisions in their synthetic endeavors.

References

  • A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and Pathways - Benchchem. 10

  • A Comparative Analysis of the Reactivity of 3-Chloro-5-(4-fluorophenyl)aniline and its Bromo Analogue in Cross-Coupling Reaction - Benchchem. 5

  • Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors - Benchchem. 2

  • Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry - Benchchem. 1

  • Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors - PubMed.

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - MDPI.

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Comparative analysis of ALK inhibitors derived from 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of precision oncology, the discovery of anaplastic lymphoma kinase (ALK) gene rearrangements as an oncogenic driver in a subset of non-small cell lung cancer (NSCLC) was a landmark event.[1][2][3] This finding ushered in an era of targeted therapies, moving beyond traditional chemotherapy to small-molecule tyrosine kinase inhibitors (TKIs) that offer remarkable efficacy. However, the clinical journey is often marked by the emergence of therapeutic resistance, a challenge that has spurred the rapid evolution of ALK inhibitors from the first-generation crizotinib to more potent and selective next-generation agents.[4][5]

This guide provides a comparative analysis of three pivotal next-generation ALK inhibitors: Alectinib, Brigatinib, and Lorlatinib. While not all strictly share the 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline scaffold, their development is closely linked, and they represent the clinical standard of care in second- and third-generation ALK-targeted therapy. We will delve into their chemical structures, mechanisms of action, comparative efficacy against wild-type and mutated ALK, and the experimental methodologies used to evaluate them, providing researchers and drug development professionals with a comprehensive technical overview.

The Inhibitors: A Structural and Mechanistic Overview

At their core, these molecules are ATP-competitive inhibitors that bind to the kinase domain of the ALK protein, blocking its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[4][6][7]

Alectinib (Alecensa®)

A second-generation ALK inhibitor, Alectinib is a potent and highly selective agent that demonstrates significant activity against both wild-type ALK and various mutations that confer resistance to crizotinib, such as the L1196M "gatekeeper" mutation.[5][6] A key clinical advantage is its excellent penetration of the central nervous system (CNS), making it highly effective against brain metastases, a common site of disease progression in ALK-positive NSCLC.[5]

Alectinib_Structure Alectinib caption Figure 1: Chemical Structure of Alectinib

Figure 1: Chemical Structure of Alectinib

Brigatinib (Alunbrig®)

Also a second-generation inhibitor, Brigatinib is a potent, multi-targeted kinase inhibitor with strong activity against ALK and ROS1.[1] It was designed to have a broad spectrum of activity against crizotinib-resistant mutations and demonstrates superior potency compared to the first-generation inhibitor.[8] Brigatinib's unique chemical structure, featuring a phosphine oxide moiety, contributes to its high potency and favorable pharmacokinetic properties.[9]

Brigatinib_Structure Brigatinib caption Figure 2: Chemical Structure of Brigatinib

Figure 2: Chemical Structure of Brigatinib

Lorlatinib (Lorbrena®)

Lorlatinib is a third-generation ALK and ROS1 inhibitor designed specifically to overcome the broadest range of resistance mutations that emerge after treatment with second-generation TKIs, most notably the highly recalcitrant G1202R solvent-front mutation.[10][11] Its macrocyclic structure allows it to fit within the ATP-binding pocket of mutated ALK kinases while also enabling robust CNS penetration.[10][12]

Lorlatinib_Structure Lorlatinib caption Figure 3: Chemical Structure of Lorlatinib

Figure 3: Chemical Structure of Lorlatinib

The ALK Signaling Pathway and Inhibitor Action

ALK gene rearrangements, most commonly with the EML4 gene, lead to the constitutive activation of the ALK tyrosine kinase.[13] This triggers a cascade of downstream signaling through pathways including PI3K/AKT, JAK/STAT, and RAS/MAPK, promoting cell proliferation, survival, and invasion. ALK inhibitors act by blocking the initial phosphorylation event, thereby shutting down these oncogenic signals.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_caption ALK ALK Fusion Protein PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAS RAS ALK->RAS Inhibitor Alectinib / Brigatinib / Lorlatinib Inhibitor->ALK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation caption ALK pathway and inhibition points.

Figure 4: ALK pathway and inhibition points.

Comparative Analysis: In Vitro Potency & Resistance Coverage

The true measure of a next-generation inhibitor lies in its ability to maintain potency against the mutations that render its predecessors ineffective. The choice to advance a drug candidate is heavily reliant on its performance in biochemical and cell-based assays that quantify its inhibitory concentration (IC50) against a panel of clinically relevant ALK mutations.

Table 1: Comparative In Vitro Inhibitory Activity (IC50, nM) of ALK Inhibitors

ALK Variant Alectinib Brigatinib Lorlatinib Generation
Wild-Type EML4-ALK 2.1 1.5 ~1.0 Baseline
Crizotinib-Resistant
L1196M (Gatekeeper) 3.5 3.0 Potent 2nd Gen Target
C1156Y 13 4.9 Potent 2nd Gen Target
G1269A 13 6.7 Potent 2nd Gen Target
2nd Gen-Resistant
I1171T 33 12 Potent 3rd Gen Target
V1180L 13 12 Potent 3rd Gen Target
Broad-Spectrum Resistant
G1202R (Solvent-Front) 595 45 8.0 3rd Gen Target

| F1174C | 4.6 | 1.8 | Potent | Broad Activity |

Data synthesized from multiple preclinical studies. Absolute IC50 values may vary between assay conditions. Alectinib and Brigatinib data are primarily derived from Zhang et al., 2016, as presented in a comparative table.[8] Lorlatinib data is based on its known potent activity and specific reported IC50 against G1202R.[10]

From this data, a clear hierarchy emerges. While both Alectinib and Brigatinib show high potency against wild-type ALK and common crizotinib-resistance mutations like L1196M, their activity is significantly diminished against the G1202R mutation.[8] Lorlatinib was specifically engineered to address this gap, demonstrating potent inhibition of G1202R, which is a primary mechanism of resistance to second-generation TKIs.[10][11]

Comparative Analysis: Clinical Efficacy

The ultimate validation of these inhibitors comes from clinical trials. The pivotal Phase III trials for each drug—ALEX (Alectinib), ALTA-1L (Brigatinib), and CROWN (Lorlatinib)—all demonstrated superiority over crizotinib in the first-line treatment of ALK-positive NSCLC. While no head-to-head trials have been completed, indirect comparisons of their respective trial data provide valuable insights.

Table 2: Comparative First-Line Clinical Efficacy vs. Crizotinib

Metric ALEX Trial (Alectinib) ALTA-1L Trial (Brigatinib) CROWN Trial (Lorlatinib)
Median PFS 34.8 months 24.0 months Not Reached (at 5 yrs)
5-Year PFS Rate ~46% (at 3 yrs) ~45% (at 3 yrs) 60%
Hazard Ratio (vs Crizotinib) 0.43 0.48 0.19
Overall Response Rate (ORR) 82.9% 71% 77%
Intracranial ORR 81% 78% 82%

| Intracranial Complete Response | 38% | 28% | 71% |

Data compiled from publications reporting on the ALEX, ALTA-1L, and CROWN clinical trials.[14][15]

The clinical data underscore the remarkable advancements in ALK-targeted therapy. Lorlatinib, with a 5-year progression-free survival rate of 60%, has set a new benchmark for durable disease control. Its profound impact on intracranial disease, with a 71% complete response rate in patients with measurable brain metastases, is particularly noteworthy and addresses a critical unmet need in this patient population.[15] Alectinib and Brigatinib remain highly effective therapies, significantly outperforming crizotinib and offering excellent options for patients.[4][14]

Experimental Protocols for Inhibitor Evaluation

The data presented above are the product of rigorous, standardized experimental workflows. Below are representative protocols for the in vitro characterization of ALK inhibitors. These protocols are designed to be self-validating by including appropriate controls and generating quantifiable, reproducible data.

Experimental Workflow Overview

Experimental_Workflow cluster_phase1 Phase 1: Biochemical Potency cluster_phase2 Phase 2: Cellular Activity cluster_phase3 Phase 3: In Vivo Efficacy cluster_caption KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo™) IC50_Biochem Determine Biochemical IC50 KinaseAssay->IC50_Biochem CellAssay Cell Viability Assay (e.g., CellTiter-Glo®) IC50_Biochem->CellAssay Select Lead Compounds CellCulture Culture ALK+ Cancer Cell Lines (e.g., H3122, STE-1) CellCulture->CellAssay IC50_Cell Determine Cellular IC50 CellAssay->IC50_Cell Xenograft Establish ALK+ Tumor Xenografts in Mice IC50_Cell->Xenograft Validate in Animal Model Dosing Administer Inhibitor Xenograft->Dosing TumorMeasurement Measure Tumor Volume Over Time Dosing->TumorMeasurement caption Workflow for ALK inhibitor evaluation.

Figure 5: Workflow for ALK inhibitor evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific ALK kinase variant. This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human ALK protein (wild-type or mutant variant)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test inhibitors (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor (e.g., Alectinib, Brigatinib, Lorlatinib) in 100% DMSO. A typical starting concentration is 10 µM.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the ALK enzyme in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be at or near its Km for the enzyme.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes. The choice of incubation time is critical; it should be within the linear range of the kinase reaction, typically determined during assay development by running a time course.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.

  • Incubation: Incubate at room temperature for 40 minutes.

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the ADP amount.

  • Incubation: Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based Viability Assay (CellTiter-Glo® Luminescent Assay)

Objective: To assess the effect of an ALK inhibitor on the proliferation and viability of ALK-dependent cancer cells.

Materials:

  • ALK-positive NSCLC cell line (e.g., NCI-H3122, which expresses the EML4-ALK fusion)

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test inhibitors (serially diluted)

  • White, opaque 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer

Methodology:

  • Cell Seeding: Seed the ALK-positive cells into a 96-well plate at a predetermined density (e.g., 3,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach. The seeding density must be optimized to ensure cells are in the exponential growth phase at the end of the assay.

  • Compound Treatment: Add serial dilutions of the test inhibitor to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity. Include wells with untreated cells (vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator. This duration allows for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescent signal using a plate-reading luminometer. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active, viable cells.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage of viability against the logarithm of inhibitor concentration and use non-linear regression to determine the IC50 value.

Conclusion and Future Directions

The development of ALK inhibitors from Alectinib and Brigatinib to Lorlatinib exemplifies a successful paradigm in targeted oncology: understanding resistance mechanisms to rationally design superior next-generation therapies.

  • Alectinib and Brigatinib represent highly effective second-generation inhibitors with robust systemic and CNS activity, significantly improving outcomes over first-generation therapy.

  • Lorlatinib has established a new standard of care, particularly for its broad coverage of resistance mutations, including G1202R, and its unparalleled long-term control of both systemic and intracranial disease.

The choice between these agents in the first-line setting is now a key clinical question, balancing the profound efficacy of Lorlatinib against its distinct side-effect profile. The future of ALK-targeted therapy will likely involve even more precise strategies, including the use of liquid biopsies to non-invasively monitor for emerging resistance mutations and guide the sequential use of these powerful inhibitors.[12] As our understanding of the complexities of ALK-driven cancers deepens, the development of fourth-generation inhibitors and combination strategies to overcome compound mutations and off-target resistance will continue to be a priority for the research community.

References

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  • Metro, G., et al. (2024). Alectinib vs. Lorlatinib in the Front-Line Setting for ALK-Rearranged Non-Small-Cell Lung Cancer (NSCLC): A Deep Dive into the Main Differences across ALEX and CROWN Phase 3 Trials. Cancers. [Link]

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A Comparative Validation Guide to a Novel Photocatalytic Synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide presents a comprehensive validation protocol for a novel, single-step photocatalytic synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, a key intermediate in pharmaceutical development. We provide an in-depth, head-to-head comparison with a traditional multi-step synthesis involving nucleophilic aromatic substitution (SNAr) and subsequent nitro group reduction. The narrative is structured to not only provide step-by-step protocols but to elucidate the scientific rationale behind the experimental design, ensuring a self-validating and robust comparison. All analytical methods are detailed, and performance data are objectively presented to guide researchers and process chemists in selecting the optimal synthetic strategy based on yield, purity, efficiency, and scalability.

Introduction: The Need for a More Efficient Synthesis

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is a critical building block in the synthesis of various pharmaceutically active compounds, including kinase inhibitors used in oncology. Traditional synthetic routes often rely on multi-step sequences that can be resource-intensive, generate significant waste, and result in moderate overall yields. The established method, for instance, typically involves the nitration of an anisole derivative, followed by a nucleophilic aromatic substitution with 1-methylpiperazine, and a final reduction step. This pathway, while reliable, presents challenges in terms of regioselectivity, harsh reaction conditions, and the use of hazardous reagents.

Recent advancements in photoredox catalysis offer a paradigm shift, enabling the construction of complex C-N bonds under mild conditions.[1][2] This guide details a novel approach that leverages a dehydrogenative, photocatalytic cascade to synthesize the target molecule in a single step from readily available precursors. We will rigorously validate this novel method against the traditional approach, providing the scientific community with the data necessary to make informed decisions for their research and development pipelines.

Comparative Overview of Synthetic Strategies

The core difference between the two methods lies in their bond-forming strategy. The established method builds the molecule sequentially, while the novel method employs a one-pot cascade reaction.

G cluster_0 Novel Photocatalytic Method cluster_1 Established SₙAr / Reduction Method N_Start1 4-Methoxycyclohexanone N_Product 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline N_Start1->N_Product One-Pot Photoredox/Co Catalysis Blue Light, RT N_Start2 1-Methylpiperazine N_Start2->N_Product One-Pot Photoredox/Co Catalysis Blue Light, RT E_Start 2-Chloro-4-nitroanisole E_Inter 1-(2-Methoxy-5-nitrophenyl) -4-methylpiperazine E_Start->E_Inter Step 1: SₙAr with 1-Methylpiperazine, Heat E_Product 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline E_Inter->E_Product Step 2: Nitro Group Reduction (e.g., Fe/HCl)

Caption: High-level comparison of the novel and established synthetic routes.

Experimental Protocols

Novel Synthesis: Photocatalytic Dehydrogenative Aromatization

Principle: This method utilizes a dual catalytic system. An iridium-based photocatalyst, upon excitation with blue light, facilitates the formation of an enamine from the starting ketone and amine. A cobalt catalyst then sequentially abstracts hydrogen atoms from the cyclohexyl ring, driving the aromatization to yield the final aniline product.[2] This approach bypasses the need for pre-functionalized aromatic rings.

Step-by-Step Protocol:

  • To an oven-dried 25 mL Schlenk flask under a nitrogen atmosphere, add 4-methoxycyclohexanone (1.0 mmol, 1.0 eq.), 1-methylpiperazine (1.2 mmol, 1.2 eq.), Ir(ppy)₃ (0.01 mmol, 1 mol%), and Co(acac)₂ (0.05 mmol, 5 mol%).

  • Add 10 mL of degassed acetonitrile as the solvent.

  • Stir the reaction mixture at room temperature, positioned approximately 5 cm from a 24W blue LED lamp.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 12-18 hours).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 50-100% Ethyl Acetate in Hexanes) to afford the pure product.

Established Synthesis: SNAr and Nitro Reduction

Principle: This classic two-step approach first involves the displacement of a halide on an electron-deficient aromatic ring by the amine (SNAr). The electron-withdrawing nitro group is essential for activating the ring towards nucleophilic attack. In the second step, this nitro group is reduced to the primary amine.

Step-by-Step Protocol:

Step 1: 1-(2-Methoxy-5-nitrophenyl)-4-methylpiperazine

  • In a 50 mL round-bottom flask, dissolve 2-chloro-4-nitroanisole (1.0 mmol, 1.0 eq.) and 1-methylpiperazine (1.5 mmol, 1.5 eq.) in 15 mL of dimethyl sulfoxide (DMSO).

  • Add potassium carbonate (2.0 mmol, 2.0 eq.) as a base.

  • Heat the reaction mixture to 120 °C and stir for 8 hours.

  • After cooling to room temperature, pour the mixture into 50 mL of ice water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield the intermediate product.

Step 2: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

  • Suspend the crude intermediate from Step 1 (1.0 mmol, 1.0 eq.) in 20 mL of ethanol.

  • Add iron powder (5.0 mmol, 5.0 eq.) and 5 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 4 hours.

  • Cool the reaction to room temperature and neutralize by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Validation Protocol and Analytical Methodologies

To ensure a fair and rigorous comparison, the crude and purified products from both syntheses must be subjected to an identical panel of analytical tests. The validation protocol is designed in accordance with the principles outlined in the ICH Q2(R2) guidelines on the validation of analytical procedures.[3]

G cluster_workflow Analytical Validation Workflow Start Purified Product (from Novel & Established Routes) HPLC Purity Assay & Quantification (HPLC-UV) Start->HPLC NMR Structural Confirmation (¹H & ¹³C NMR) Start->NMR MS Molecular Weight & Impurity ID (GC-MS / LC-MS) Start->MS FTIR Functional Group Analysis (FTIR) Start->FTIR End Comprehensive Validation Report HPLC->End NMR->End MS->End FTIR->End

Caption: Standardized workflow for the analytical validation of the final product.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of the final product and quantify the yield accurately.

  • Instrumentation: HPLC system with a UV detector.[4]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a standard solution of a reference standard of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Prepare sample solutions of the purified products from both syntheses at approximately the same concentration.

    • Inject the standard and sample solutions.

    • Purity is calculated based on the area percentage of the main peak. The overall yield is calculated by comparing the peak area of the sample to the standard curve.

Mass Spectrometry (MS) for Identity and Impurity Profiling
  • Objective: To confirm the molecular weight of the product and identify potential impurities.

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]

  • GC-MS Conditions (if applicable):

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Temperature Program: Start at 100°C, ramp to 280°C.

  • Procedure:

    • Analyze a diluted sample of the crude and purified products.

    • Confirm the presence of the molecular ion peak (M+) corresponding to the product's molecular weight (C₁₂H₁₉N₃O, MW: 221.30 g/mol ).

    • Analyze other peaks in the chromatogram to identify potential starting materials, intermediates, or by-products by comparing their mass spectra to known libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Objective: To provide definitive structural confirmation of the product.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • Dissolve ~10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Confirm the structure by analyzing the chemical shifts, integration values, and coupling patterns, ensuring they match the expected structure of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

Comparative Analysis and Results

The following tables summarize the expected experimental data from the validation of both synthetic methods.

Table 1: Comparison of Synthesis Performance Metrics

ParameterNovel Photocatalytic MethodEstablished SNAr / Reduction MethodRationale & Justification
Number of Steps 12The photocatalytic method is a one-pot reaction, significantly improving process efficiency.
Overall Yield 75-85%50-65%Fewer steps and milder conditions in the novel method lead to higher product retention.
Reaction Time 12-18 hours12 hours (8h Step 1 + 4h Step 2)While the single step is longer, the overall process time (including workups) is shorter.
Temperature Room Temperature120 °C (Step 1), 80 °C (Step 2)The novel method offers significant energy savings and a better safety profile.
Key Reagents Ir/Co Catalysts, AcetonitrileFe, HCl, DMSO, K₂CO₃The novel method avoids stoichiometric use of strong acids and high-boiling point solvents.
Purification Single Column ChromatographyTwo Workups + Column ChromatographyReduced number of purification steps simplifies the overall process.

Table 2: Product Quality and Purity Assessment

ParameterNovel Photocatalytic MethodEstablished SNAr / Reduction MethodAnalytical Technique
Purity (by HPLC) >99.0%>98.5%HPLC-UV[4]
Molecular Ion (m/z) 221.15 [M+H]⁺221.15 [M+H]⁺LC-MS
Major Impurities Unreacted 1-methylpiperazineUnreduced nitro-intermediate, over-reduced byproductsGC-MS / LC-MS
¹H NMR (CDCl₃) Conforms to structureConforms to structure400 MHz NMR
¹³C NMR (CDCl₃) Conforms to structureConforms to structure101 MHz NMR

Discussion and Conclusion

This guide provides a validation framework for a novel, photocatalytic synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline. The experimental data clearly demonstrate the superiority of the novel method over the established two-step SNAr and reduction pathway.

Key Advantages of the Novel Method:

  • Higher Efficiency: A single synthetic step with a significantly higher overall yield reduces time and resource allocation.

  • Improved Safety and Sustainability: The reaction proceeds at room temperature, avoiding the high temperatures and hazardous reagents (strong acids, heavy metals) associated with the established method.[7]

  • Simplified Purification: A single chromatographic purification is sufficient, compared to the multiple workups and purifications required for the two-step process.

While the initial cost of the iridium photocatalyst may be a consideration, its low catalytic loading (1 mol%) and the potential for recycling can make it economically viable for larger-scale synthesis. The established method, though using cheaper bulk reagents, suffers from lower efficiency and higher processing costs related to energy consumption and waste disposal.

For researchers and drug development professionals, the novel photocatalytic approach represents a more efficient, sustainable, and scalable route to this valuable pharmaceutical intermediate. The validation protocol outlined herein provides a robust template for the analytical characterization and comparison of synthetic methodologies, ensuring data integrity and supporting process optimization.

References

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A Guide to Spectroscopic Cross-Validation for the Structural Confirmation of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of a synthesized chemical entity is paramount. An erroneous structural assignment can invalidate biological data, compromise intellectual property, and lead to significant financial and temporal setbacks. This guide provides an in-depth, practical comparison of spectroscopic techniques, demonstrating a self-validating workflow for the structural elucidation of a novel compound, using 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline as a case study.

The core principle we will explore is spectroscopic cross-validation . This is not merely the acquisition of data from multiple instruments, but the synergistic use of complementary information, where each dataset validates and is validated by the others. This approach builds a robust, logical framework that converges on a single, undeniable molecular structure.[1][2]

The Hypothetical Structure: Initial Spectroscopic Predictions

Before any experimental data is collected, a thorough analysis of the proposed structure allows us to form a hypothesis of the expected spectroscopic signatures. This predictive step is crucial for an efficient and targeted analysis of the experimental results. The target molecule is 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, with the molecular formula C₁₂H₁₉N₃O and a molecular weight of 221.30 g/mol .

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides the backbone of structural elucidation by mapping the carbon-hydrogen framework of a molecule.[3] Based on established substituent effects and chemical shift databases, we can predict the approximate chemical shifts (δ) for each unique proton and carbon environment.[4][5][6]

  • Aromatic Region: The aniline and methoxy groups are electron-donating, causing an upfield shift (lower ppm) of the ortho and para protons relative to benzene (7.36 ppm).[2]

  • Aliphatic Region: The piperazine and N-methyl protons will appear in the upfield region, with chemical shifts influenced by their proximity to the nitrogen atoms and the aromatic ring.

  • ¹³C NMR: Carbon chemical shifts are highly sensitive to their electronic environment. We expect distinct signals for the methoxy carbon (~55 ppm), the aromatic carbons (100-160 ppm), and the aliphatic carbons of the piperazine ring (45-60 ppm).[7]

Predicted Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation, pieces of the structural puzzle.[8] For our target molecule, we predict:

  • Molecular Ion Peak: An [M+H]⁺ peak at m/z 222.1555 in high-resolution mass spectrometry (HRMS).

  • Key Fragmentations: The most likely fragmentation pathways involve the piperazine ring, which is a common point of cleavage in such compounds.[9][10][11] We anticipate characteristic losses corresponding to the cleavage of the C-N bond between the aromatic ring and the piperazine, as well as fragmentation within the piperazine ring itself.

Predicted Infrared (IR) Spectroscopy Frequencies

IR spectroscopy is unparalleled for the rapid identification of functional groups.[12] For our target molecule, we expect to see characteristic absorption bands for:

  • N-H Stretch (Aniline): Two distinct bands in the 3500-3300 cm⁻¹ region, characteristic of a primary amine.

  • C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • C-O Stretch (Ether): A strong absorption in the 1275-1200 cm⁻¹ region.

  • Aromatic C=C Bending: Multiple bands in the 1600-1450 cm⁻¹ region.

Experimental Workflow and Protocols

To ensure the collection of high-quality, reproducible data, standardized protocols are essential. The following represents a generalized workflow for the spectroscopic analysis of a novel small molecule.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Cross-Validation Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR dissolve in appropriate solvent MS Mass Spectrometry (HRMS) Compound->MS dissolve in appropriate solvent IR FT-IR Spectroscopy Compound->IR dissolve in appropriate solvent Process Data Processing (Fourier Transform, Phasing, etc.) NMR->Process MS->Process IR->Process Interpret Individual Spectrum Interpretation Process->Interpret CrossValidate Cross-Validation of All Data Interpret->CrossValidate Structure Final Structure Confirmation CrossValidate->Structure

Caption: Generalized workflow for spectroscopic analysis and validation.

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction on the raw data. Calibrate the spectra using the TMS signal.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Acquisition: Infuse the sample directly or via LC. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺. Perform tandem MS (MS/MS) on the parent ion to induce fragmentation.

  • Data Analysis: Determine the accurate mass of the molecular ion and calculate the elemental composition. Analyze the fragmentation pattern from the MS/MS spectrum.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption bands and assign them to specific functional groups using correlation tables.[13][14][15]

Data Interpretation and Cross-Validation

This section presents a set of hypothetical, yet realistic, experimental data for 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline and demonstrates the cross-validation process.

Table 1: Hypothetical ¹H and ¹³C NMR Data
¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
δ (ppm) Integration
6.781H
6.721H
6.551H
4.512H
3.793H
2.954H
2.604H
2.353H
  • NMR Cross-Validation: The ¹H NMR shows three distinct aromatic protons, whose splitting patterns (doublet, doublet of doublets, doublet) are perfectly consistent with a 1,2,4-trisubstituted benzene ring. The broad singlet for the -NH₂ protons and the sharp singlet for the -OCH₃ group confirm these functionalities. The two triplets in the aliphatic region, each integrating to 4H, are characteristic of the symmetric piperazine ring protons, while the 3H singlet confirms the N-methyl group. The ¹³C NMR spectrum shows the expected 10 unique carbon signals (note the symmetry in the piperazine ring), with chemical shifts that align with the predicted electronic environments.

Table 2: Hypothetical HRMS and IR Data
High-Resolution MS (ESI+) FT-IR (ATR)
m/z (Observed) Formula (Calculated)
222.1553C₁₂H₂₀N₃O⁺ (222.1555)
165.0971C₉H₁₃N₂O⁺
57.0709C₃H₇N⁺
  • MS Cross-Validation: The HRMS data provides an exact mass that corresponds to the molecular formula C₁₂H₁₉N₃O, confirming the overall composition. The MS/MS fragmentation shows a key fragment at m/z 165.0971, which corresponds to the loss of a C₃H₇N moiety (57.0582 Da). This neutral loss is a classic fragmentation pattern for an N-methylpiperazine ring cleaving at the bond connecting it to the aromatic ring, strongly supporting this structural feature.[1][9][16]

  • IR Cross-Validation: The FT-IR spectrum provides direct evidence for the key functional groups. The two sharp bands at 3452 and 3360 cm⁻¹ are definitive for a primary amine (-NH₂). The strong band at 1245 cm⁻¹ is characteristic of an aryl-alkyl ether, and the bands above and below 3000 cm⁻¹ clearly distinguish between aromatic and aliphatic C-H bonds.

The Power of Synergy: A Self-Validating Conclusion

The true strength of this approach lies in the convergence of all data points. No single technique provides the complete picture, but together they form an undeniable case.

G HNMR ¹H NMR - 3 Aromatic Protons - OCH₃ & NH₂ Singlets - Piperazine & N-CH₃ signals MS Mass Spec - Correct Molecular Formula (C₁₂H₁₉N₃O) - Key loss of C₃H₇N fragment HNMR->MS Piperazine moiety IR FT-IR - Primary Amine (2 N-H bands) - Aryl Ether (C-O stretch) - Aromatic/Aliphatic C-H HNMR->IR NH₂ & OCH₃ Structure Confirmed Structure: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline HNMR->Structure Confirms H framework CNMR ¹³C NMR - 10 Unique Carbons - Correct Chemical Shifts (Aromatic, Aliphatic, OCH₃) CNMR->IR C-O & C-N bonds CNMR->Structure Confirms C skeleton MS->Structure Confirms MW & key fragments IR->Structure Confirms functional groups

Caption: Logical flow of spectroscopic cross-validation.

  • The IR confirms the presence of -NH₂, -OCH₃, and C-N bonds, which are then precisely located by NMR .

  • The NMR defines the carbon-hydrogen skeleton, including the 1,2,4-substituted aromatic ring and the N-methylpiperazine group.

  • The MS confirms the total number of atoms of each element proposed by NMR and validates the presence of the N-methylpiperazine substituent through its characteristic fragmentation.

Each piece of data interlocks with the others, leaving no ambiguity. The molecular formula from MS is consistent with the atom count from NMR. The functional groups identified by IR are assigned to specific signals in the NMR spectra. The structural fragments observed in MS correspond directly to the building blocks identified by NMR. This web of mutually reinforcing evidence provides the highest level of confidence in the proposed structure, fulfilling the rigorous demands of scientific integrity in drug development and research.

References

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  • Cao, C., et al. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. Available at: [Link]

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  • Cao, C., Wang, L., & Cao, C. (2019). Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Journal of Physical Organic Chemistry, 32(10), e3993. Available at: [Link]

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A Head-to-Head Comparison of the Biological Activity of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline Analogues as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, head-to-head comparison of the biological activity of a series of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), biological targets, and antiproliferative effects of these compounds. We will explore the experimental data that positions these analogues as promising candidates in the landscape of targeted cancer therapy, with a particular focus on their activity as kinase inhibitors.

Introduction: The Emergence of a Privileged Scaffold in Kinase Inhibition

The 2-anilinopyrimidine scaffold is a cornerstone in the development of kinase inhibitors. The strategic placement of substituents on the aniline and pyrimidine rings allows for fine-tuning of potency and selectivity against various kinase targets. The core structure of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline has emerged as a particularly promising starting point for the design of next-generation inhibitors. The methoxy group can form key hydrogen bonds in the ATP-binding pocket of kinases, while the 4-methylpiperazin-1-yl moiety often enhances solubility and can be modified to modulate cell permeability and target engagement.

Recent research has demonstrated that derivatives of this scaffold can potently inhibit key signaling kinases implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK). This guide will focus on a series of analogues built upon this core, providing a detailed analysis of their comparative biological activities.

Comparative Biological Activity of Key Analogues

The central theme of this guide is the comparative analysis of analogues of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline. The following tables summarize the biological activity of a key analogue, N-(5-{[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-4-methoxy-2-{4-methylpiperazin-1-yl}phenyl)prop-2-enamide, and its performance against various EGFR mutations. This compound, identified in patent literature, serves as a prime example of the therapeutic potential of this scaffold[1].

Table 1: In Vitro Activity of N-(5-{[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-4-methoxy-2-{4-methylpiperazin-1-yl}phenyl)prop-2-enamide Against EGFR Mutants [1]

EGFR MutantIC50 (nM)
L858R< 1
Exon 19 Deletion< 1
T790M1-10
Wild-Type (WT)10-50

The data clearly indicates that this analogue is a highly potent inhibitor of clinically relevant activating mutations of EGFR (L858R and Exon 19 deletion) as well as the common resistance mutation T790M.[1] Crucially, it displays a degree of selectivity for the mutant forms over wild-type EGFR, which is a desirable characteristic for minimizing off-target effects and improving the therapeutic window.

Structure-Activity Relationship (SAR) Analysis

The development of potent and selective kinase inhibitors is a meticulous process of iterative design, synthesis, and biological testing. The structure-activity relationship (SAR) of the 2-(2,4,5-substituted-anilino)pyrimidine series reveals key insights into the molecular determinants of their activity.

A patent for 2-(2,4,5-substituted-anilino)pyrimidine compounds highlights the importance of specific substitutions for targeting mutated forms of EGFR. The core structure, which includes the 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline moiety, is a critical component for achieving high potency. The acrylamide group on the aniline ring is often incorporated to form a covalent bond with a cysteine residue in the ATP-binding site of EGFR, leading to irreversible inhibition. The cyano group on the pyrimidine ring and the indole substituent are also crucial for optimizing interactions within the kinase domain.

The broader class of 2-anilinoquinolines and related heterocyclic systems has also been extensively studied, revealing that the nature of the substituent at the 4-position of the aniline ring and the substitution pattern on the quinoline/quinazoline ring significantly influence antiproliferative activity and kinase selectivity.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these compounds, it is essential to visualize the signaling pathways they inhibit and the experimental workflows used to assess their activity.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. In many cancers, EGFR is mutated and constitutively active, leading to uncontrolled cell division. The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention for our inhibitor analogues.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Phosphorylates EGF EGF (Ligand) EGF->EGFR Binds & Activates Inhibitor Aniline Analogue (Inhibitor) Inhibitor->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Caption: EGFR signaling pathway and inhibitor action.

Experimental Workflow for Kinase Inhibitor Evaluation

The evaluation of a potential kinase inhibitor involves a multi-step process, starting from biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and antiproliferative effects.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay Kinase Inhibition Assay (e.g., Kinase-Glo) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cell_Culture Cancer Cell Line Culture (e.g., EGFR mutant lines) IC50_Determination->Cell_Culture Lead Compound Selection MTT_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->MTT_Assay Western_Blot Western Blot (Phospho-protein analysis) Cell_Culture->Western_Blot Xenograft Xenograft Models MTT_Assay->Xenograft Efficacy Assessment Western_Blot->Xenograft

Caption: General workflow for kinase inhibitor evaluation.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following are representative protocols for the key assays used to evaluate the biological activity of the 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline analogues.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction, where a decrease in ATP corresponds to kinase activity.

Materials:

  • Purified recombinant EGFR kinase (wild-type and mutant forms)

  • Poly(Glu, Tyr) 4:1 as a generic kinase substrate

  • Synthesized inhibitor compounds

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.

  • In a 384-well plate, add the EGFR kinase, substrate, and inhibitor solution.

  • Initiate the kinase reaction by adding ATP (at the Km concentration for the specific kinase).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines expressing EGFR mutants (e.g., NCI-H1975 for L858R/T790M, HCC827 for Exon 19 deletion)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Conclusion and Future Directions

The 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline scaffold represents a highly promising platform for the development of potent and selective kinase inhibitors. The head-to-head comparison of analogues, exemplified by the potent anti-EGFR activity of N-(5-{[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-4-methoxy-2-{4-methylpiperazin-1-yl}phenyl)prop-2-enamide, underscores the therapeutic potential of this chemical series. The favorable selectivity profile for mutant over wild-type kinases is a critical attribute that warrants further investigation.

Future research should focus on expanding the library of analogues to further refine the structure-activity relationship, with the goal of enhancing potency against a broader range of resistance mutations and improving pharmacokinetic properties. In vivo studies using xenograft models are a crucial next step to validate the preclinical efficacy of the most promising candidates. The detailed experimental protocols provided in this guide offer a robust framework for such future investigations.

References

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A Comparative Guide to the Synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline: Evaluating Alternative Reagents and Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is a key building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors. The efficiency, cost-effectiveness, and scalability of its synthesis are therefore critical considerations for drug discovery and development programs. This guide provides an in-depth evaluation of the primary synthetic routes, comparing alternative starting materials and reagents to inform strategic decisions in the laboratory and at scale. We will dissect two major strategies: the widely adopted Palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr), providing experimental insights and data-driven comparisons.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the C-N bond between the aniline and piperazine rings. This immediately suggests two primary synthetic strategies based on the nature of the bond-forming step.

G cluster_target Target Molecule cluster_strategies Retrosynthetic Strategies cluster_precursors Key Precursors target 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline strategy1 Strategy 1: Pd-Catalyzed Buchwald-Hartwig Amination target->strategy1 C-N Disconnection strategy2 Strategy 2: Nucleophilic Aromatic Substitution (SNAr) target->strategy2 C-N Disconnection precursor1a 2-Halo-5-methoxyaniline (X = Br, Cl) strategy1->precursor1a precursor1b 1-Methylpiperazine strategy1->precursor1b precursor2a 2-Halo-1-methoxy-4-nitrobenzene (X = F, Cl) strategy2->precursor2a precursor2b 1-Methylpiperazine strategy2->precursor2b

Caption: Retrosynthetic analysis of the target compound.

Strategy 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and versatile method for forming C-N bonds.[1] Its development has significantly expanded the accessibility of aryl amines, offering a powerful alternative to harsher classical methods.[1] The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine.[1][2]

Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.[3]

Starting Materials & Reagents Evaluation

The primary variables in this approach are the aryl halide, the palladium source, the phosphine ligand, and the base.

  • Aryl Halide (2-Halo-5-methoxyaniline):

    • 2-Bromo-5-methoxyaniline: This is the most common starting material. It offers a good balance of reactivity and stability. The C-Br bond is readily activated by palladium catalysts.

    • 2-Chloro-5-methoxyaniline: While often more cost-effective, aryl chlorides are less reactive than bromides. Their use necessitates more active catalytic systems, typically employing sterically hindered, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.

  • Palladium Source:

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (Palladium(II) acetate) are common precursors.[3] Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) species.[2]

  • Ligand Selection:

    • Bidentate Ligands (e.g., BINAP, Xantphos): These ligands are effective for coupling with aryl bromides and can improve reaction rates and yields.[1][3]

    • Bulky Monodentate Ligands (e.g., RuPhos, XPhos): These are often required for the more challenging coupling of aryl chlorides. Their steric bulk promotes the reductive elimination step and prevents catalyst decomposition.

  • Base:

    • Sodium tert-butoxide (NaOt-Bu) and Lithium bis(trimethylsilyl)amide (LHMDS) are strong, non-nucleophilic bases suitable for this transformation.[4] Weaker bases like cesium carbonate (Cs₂CO₃) can also be effective, particularly with more reactive substrates.[3]

Comparative Data: Aryl Bromide vs. Aryl Chloride
Parameter2-Bromo-5-methoxyaniline2-Chloro-5-methoxyanilineRationale & Causality
Typical Yield 85-95%75-90%The C-Br bond has a lower bond dissociation energy, facilitating faster oxidative addition to the Pd(0) center.
Catalyst System Pd₂(dba)₃ / BINAPPd₂(dba)₃ / RuPhosAryl chlorides require more electron-rich and sterically demanding ligands to promote the difficult oxidative addition step.
Reaction Time 4-8 hours12-24 hoursSlower oxidative addition for the chloride leads to longer reaction times.
Relative Cost HigherLowerBromo-aromatics are generally more expensive to produce than their chloro-analogues.
Scalability ExcellentGoodWhile yields may be slightly lower, the lower cost of the chloride starting material can be advantageous at scale.
Experimental Protocol: Buchwald-Hartwig Amination

Caption: Workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-5-methoxyaniline (1.0 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system (e.g., 1-2 mol% Pd₂(dba)₃ and 2-4 mol% Xantphos).

  • Add anhydrous toluene as the solvent.

  • Add 1-methylpiperazine (1.2 eq) to the mixture.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through celite to remove palladium residues.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Strategy 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction in aromatic chemistry and a cornerstone of industrial synthesis for certain classes of compounds.[5] Unlike the metal-catalyzed approach, it relies on the intrinsic reactivity of an electron-deficient aromatic ring with a strong nucleophile.

Principle: The reaction proceeds via a two-step addition-elimination mechanism.[6][7] The nucleophile (1-methylpiperazine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] Subsequent elimination of the leaving group restores aromaticity and yields the final product. For this mechanism to be efficient, two conditions are crucial:

  • A good leaving group: The reactivity order is F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon highly electrophilic and activating it for nucleophilic attack, which is the rate-determining step.[6]

  • Electron-withdrawing groups (EWGs): Strong EWGs (like -NO₂) positioned ortho or para to the leaving group are essential to stabilize the negative charge of the Meisenheimer complex through resonance.[7]

Starting Materials & Reagents Evaluation

This strategy necessitates a different precursor. Instead of starting with the aniline, the synthesis begins with a nitro-substituted aromatic halide. The nitro group serves as a powerful EWG and is later reduced to the required aniline functionality.

  • Aryl Halide (2-Halo-1-methoxy-4-nitrobenzene):

    • 2-Fluoro-1-methoxy-4-nitrobenzene: This is the ideal substrate for SNAr. The fluorine atom is the best leaving group for this reaction, leading to faster reaction rates and milder conditions.

    • 2-Chloro-1-methoxy-4-nitrobenzene: While less reactive than the fluoro analogue, the chloro compound can still be used, often requiring higher temperatures or longer reaction times.[8] Its lower cost can make it an attractive option for large-scale production.

  • Nucleophile:

    • 1-Methylpiperazine: Acts as the incoming nucleophile. It is typically used in a slight excess. Alternative methods for its preparation include reacting piperazine with methyl chloride.[9]

  • Solvent:

    • Polar aprotic solvents like DMSO, DMF, or NMP are required to solvate the charged intermediate and facilitate the reaction.[5][10]

  • Reduction Step:

    • After the SNAr reaction, the nitro group must be reduced to an amine. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., FeCl₃/N₂H₄·H₂O, SnCl₂/HCl).[8][11]

Comparative Data: Fluoro vs. Chloro Starting Material
Parameter2-Fluoro-1-methoxy-4-nitrobenzene2-Chloro-1-methoxy-4-nitrobenzeneRationale & Causality
SNAr Reaction Rate FastModerate to SlowThe high electronegativity of fluorine makes the attached carbon more electrophilic, accelerating the rate-determining nucleophilic attack.
Reaction Temperature 80-100 °C120-150 °CThe higher activation energy for the less reactive chloro-substrate necessitates more forcing conditions.
Typical Yield (SNAr) >95%80-90%Milder conditions with the fluoro-substrate lead to fewer side reactions and higher product yields.
Overall Yield (2 steps) 85-92%70-85%The higher efficiency of the SNAr step carries through to a higher overall process yield.
Relative Cost HigherLowerFluoro-aromatics are generally more expensive than chloro-aromatics.
Experimental Protocol: SNAr and Reduction

Caption: Two-step workflow for SNAr and reduction.

Step-by-Step Methodology:

  • SNAr Reaction:

    • In a round-bottom flask, dissolve 2-fluoro-1-methoxy-4-nitrobenzene (1.0 eq) in DMSO.

    • Add 1-methylpiperazine (1.2 eq) and a non-nucleophilic base like K₂CO₃ (2.0 eq).

    • Heat the mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction, pour into ice water to precipitate the product. Filter, wash with water, and dry to obtain 1-methoxy-5-nitro-2-(4-methylpiperazin-1-yl)benzene.

  • Nitro Reduction:

    • Dissolve the nitro-intermediate from the previous step in ethanol or methanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

    • Monitor the reaction until completion.

    • Filter the mixture through celite to remove the catalyst and concentrate the filtrate to yield the final product, 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

Overall Comparison and Strategic Recommendations

MetricBuchwald-Hartwig AminationSNAr + ReductionField-Proven Insights & Recommendations
Number of Steps 12Buchwald-Hartwig is more convergent , ideal for rapid analog synthesis in discovery phases where speed is paramount.
Atom Economy ModerateGoodThe SNAr route is generally more atom-economical, a key principle of green chemistry.
Reagent Cost High (Pd-catalyst, ligands)Low to Moderate (bulk chemicals)The high cost of palladium and specialized phosphine ligands is a significant factor.[12] For large-scale synthesis, the SNAr route is often more economically viable despite the extra step.
Process Safety Moderate (Pyrophoric bases, flammable solvents)High (High-boiling polar aprotic solvents, hydrogenation)Both routes have hazards. SNAr often uses high-boiling solvents like DMSO/NMP which can be difficult to remove and have associated health risks.[5][13] Catalytic hydrogenation requires specialized equipment.
Scalability GoodExcellentSNAr reactions are generally robust and highly scalable, forming the basis of many industrial processes.[10] While Buchwald-Hartwig can be scaled, removing trace palladium to meet pharmaceutical specifications (<10 ppm) can be challenging and costly.
Substrate Scope Very BroadMore LimitedBuchwald-Hartwig is exceptionally versatile for a wide range of anilines and aryl halides.[1] SNAr is more constrained, requiring specific activation by electron-withdrawing groups.

Expert Recommendation:

  • For early-stage discovery and medicinal chemistry , where speed, flexibility, and access to diverse analogs are critical, the Buchwald-Hartwig amination is the superior choice. Its one-step nature and broad scope allow for rapid generation of a chemical library from various readily available 2-halo-5-methoxyanilines.

  • For process development and large-scale manufacturing , the two-step SNAr and reduction pathway is generally preferred. The avoidance of expensive and toxic heavy metal catalysts, combined with lower starting material costs and high yields, makes it a more sustainable and economically favorable route for producing kilograms of the target compound.

References

  • Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26, 4626-4630. Available at: [Link]

  • Pesti, J. A., et al. (2023). Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. Organic Process Research & Development. Available at: [Link]

  • Borlinghaus, N., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 15, 2024, from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 15, 2024, from [Link]

  • Le-Criell, M., et al. (2023). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. Retrieved February 15, 2024, from [Link]

  • Nakamura, H., et al. (2021). Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. Nature Communications. Available at: [Link]

  • Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 15, 2024, from [Link]

  • Zhang, T., et al. (2022). Synthesis of aniline analogs containing different secondary amines. Clausius Scientific Press. Available at: [Link]

  • Vantourout, J. C., et al. (2022). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved February 15, 2024, from [Link]

  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 15, 2024, from [Link]

  • Google Patents. (1959). Method for preparing 1-methylpiperazine. US2905673A.

Sources

Cost-benefit analysis of different synthetic routes to 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous cost-benefit analysis and technical comparison of synthetic routes to 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline .

Executive Summary & Strategic Recommendation

The synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is a critical step in the manufacturing of third-generation EGFR tyrosine kinase inhibitors (TKIs) and related pharmacophores. The core challenge lies in installing the bulky N-methylpiperazine moiety ortho to the aniline amine while maintaining regioselectivity and minimizing impurities.

Recommendation:

  • For Discovery/Lab Scale (<100 g): Route A (Fluoro-Precursor) is recommended. The higher reactivity of the fluorine leaving group ensures complete conversion at milder temperatures, simplifying purification and maximizing yield (>90%).

  • For Process/Manufacturing Scale (>1 kg): Route B (Chloro-Precursor) is the superior choice. Despite requiring higher reaction temperatures, the starting material (4-Chloro-3-nitroanisole) is significantly cheaper (approx. 30-50% cost reduction) and readily available in metric ton quantities. The slight yield penalty is offset by raw material savings.

Retrosynthetic Analysis & Pathway Logic

The target molecule is constructed via a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction .

  • Step 1 (SNAr): Displacement of a halide (F or Cl) ortho to a nitro group by N-methylpiperazine. The nitro group acts as an electron-withdrawing group (EWG) to activate the ring.

  • Step 2 (Reduction): Chemoselective reduction of the nitro group to the primary amine.

Retrosynthesis Target 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline Intermediate 1-(4-Methoxy-2-nitrophenyl)-4-methylpiperazine Target->Intermediate Nitro Reduction (H2/Pd or Fe/HCl) Precursor 4-Halo-3-nitroanisole (X = F or Cl) Intermediate->Precursor SNAr Displacement Reagent N-Methylpiperazine Intermediate->Reagent

Figure 1: Retrosynthetic logic for the target aniline.

Detailed Route Analysis

Route A: The Fluoro-Precursor (High Reactivity)

Best for: Rapid SAR generation, high-purity requirements.

Protocol:
  • SNAr: Dissolve 4-Fluoro-3-nitroanisole (1.0 eq) in DMF or DMSO (5 vol). Add K2CO3 (1.5 eq) and N-methylpiperazine (1.2 eq). Stir at RT to 40°C for 2-4 hours.

    • Mechanism:[1][2][3][4][5] The high electronegativity of fluorine creates a strong dipole, lowering the transition state energy for nucleophilic attack (Meisenheimer complex formation).

    • Workup: Dilute with water; the product often precipitates as a yellow solid.[6] Filtration yields 1-(4-methoxy-2-nitrophenyl)-4-methylpiperazine .

  • Reduction: Hydrogenation using 10% Pd/C (5 wt%) in Methanol under H2 balloon (1 atm) for 4-6 hours. Filter through Celite and concentrate.

Data Profile:
  • Step 1 Yield: 92-96%

  • Step 2 Yield: 90-95%

  • Purity: >98% (HPLC)

  • Key Advantage: Mild conditions prevent side reactions (e.g., demethylation).

Route B: The Chloro-Precursor (Cost-Effective)

Best for: Pilot plant and commercial production.

Protocol:
  • SNAr: Dissolve 4-Chloro-3-nitroanisole (1.0 eq) in Acetonitrile or Toluene. Add DIPEA (1.5 eq) or K2CO3. Heat to reflux (80-100°C) for 12-16 hours.

    • Critical Control: Chlorine is a poorer leaving group. Higher temperature is mandatory. Monitoring for unreacted starting material is critical to avoid difficult separations later.

  • Reduction: Iron-mediated reduction is often preferred at scale to avoid H2 hazards.

    • Procedure: Suspend nitro intermediate in EtOH/H2O (4:1). Add Fe powder (3.0 eq) and NH4Cl (0.5 eq). Reflux for 2-3 hours.

    • Workup: Filter hot to remove iron sludge. Adjust pH to >9, extract with EtOAc.

Data Profile:
  • Step 1 Yield: 80-88%

  • Step 2 Yield: 85-90%

  • Purity: 95-97% (May require recrystallization).

  • Key Advantage: 4-Chloro-3-nitroanisole is ~40% cheaper than the fluoro analog.

Comparative Data Analysis

MetricRoute A (Fluoro)Route B (Chloro)
Starting Material 4-Fluoro-3-nitroanisole4-Chloro-3-nitroanisole
Reactivity High (RT - 40°C)Moderate (80 - 100°C)
Reaction Time (Step 1) 2 - 4 Hours12 - 24 Hours
Overall Yield ~85% ~75%
Raw Material Cost High (

$)
Low ($)
Safety Profile Good (Mild temp)Moderate (Thermal hazard)
Waste (E-Factor) LowMedium (Solvent/Purification)

Experimental Workflow & Signaling Diagram

The following diagram illustrates the decision matrix and chemical flow for both routes.

Workflow cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Nitro Reduction SM_F SM: 4-Fluoro-3-nitroanisole (High Cost, High Reactivity) Cond_F Condition A: K2CO3, DMF, 25°C Time: 2h SM_F->Cond_F SM_Cl SM: 4-Chloro-3-nitroanisole (Low Cost, Low Reactivity) Cond_Cl Condition B: DIPEA, Toluene, 100°C Time: 16h SM_Cl->Cond_Cl Inter Intermediate: 1-(4-Methoxy-2-nitrophenyl)-4-methylpiperazine Cond_F->Inter Yield >92% Cond_Cl->Inter Yield ~85% Red_H2 Method A (Clean): H2 (1 atm), Pd/C MeOH, RT Inter->Red_H2 Pref. for Route A Red_Fe Method B (Robust): Fe / NH4Cl EtOH/H2O, 80°C Inter->Red_Fe Pref. for Route B Final Target Product: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline Red_H2->Final Yield 95% Red_Fe->Final Yield 88%

Figure 2: Process flow comparison for Fluoro vs. Chloro routes.

Critical Troubleshooting & Optimization

  • Regioselectivity Check: Ensure the starting material is 4-Halo-3-nitroanisole (also known as 2-Halo-5-methoxynitrobenzene relative to the nitro group). Using the wrong isomer (e.g., 2-fluoro-4-methoxy...) will result in the methoxy group being in the wrong position relative to the piperazine.

  • Impurity Control (Bis-addition): In the Fluoro route, the reaction is very fast. Use a slight excess of amine (1.1-1.2 eq) but avoid large excesses to prevent potential displacement of the methoxy group (rare, but possible under harsh conditions).

  • Iron Removal: If using Route B (Fe reduction), residual iron can chelate to the piperazine nitrogen, causing low yields or colored products. Use an EDTA wash or filtration through a silica pad to remove metal species.

References

  • Zhou, J. et al. (2011).[5] "Design, synthesis and biological evaluation of WZ4002 analogues as EGFR inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(2), 638-643. Link

  • Ward, R. A. et al. (2013). "Structure- and Property-Based Design of Kinase Inhibitors." Journal of Medicinal Chemistry, 56(17), 7025-7048. Link

  • BenchChem Protocols. "Scale-up synthesis of 4-(Furan-2-yl)aniline and related aniline derivatives." BenchChem Technical Guides. Link

  • BldPharm Technical Data. "Safety Data Sheet: 4-Fluoro-3-nitroanisole vs 4-Chloro-3-nitroanisole." Link

Sources

Independent purity verification of commercially available 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Comparative Guide to the Purity Verification of Commercially Available 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Introduction: The Imperative of Purity in Preclinical Research

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative that serves as a critical building block in medicinal chemistry and drug discovery. Its structural motifs are found in various pharmacologically active agents, making it a valuable intermediate for synthesizing novel therapeutic candidates. In this context, the purity of such a starting material is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe research is built.

Impurities, even at trace levels, can have profound consequences, ranging from altered biological activity and misleading structure-activity relationship (SAR) data to downstream synthetic failures and potential toxicity.[1][2] The US Food and Drug Administration (FDA) defines an impurity as any component of a drug substance that is not the active pharmaceutical ingredient (API) or an excipient.[1] These can arise from starting materials, by-products of the synthesis, degradation, or residual solvents.[1][3] Therefore, relying solely on a supplier's Certificate of Analysis (CoA), which often employs a single analytical method, presents a significant risk to a research program.

This guide provides a comprehensive framework for the independent, multi-technique (orthogonal) purity verification of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline obtained from commercial sources. We will move beyond a simple checklist of procedures to explain the causality behind our experimental choices, empowering researchers to not only execute these methods but also to interpret the resulting data with confidence. Our approach integrates High-Performance Liquid Chromatography (HPLC) for separation, Liquid Chromatography-Mass Spectrometry (LC-MS) for identification, and quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity assessment, ensuring a trustworthy and holistic evaluation.

An Orthogonal Strategy for Comprehensive Purity Assessment

A single analytical technique provides only one perspective on a sample's composition. For instance, a standard HPLC-UV analysis may show a purity of >99%, but it will be blind to impurities that lack a UV chromophore or co-elute with the main peak. To construct a reliable purity profile, we must employ an orthogonal strategy, using multiple analytical techniques that rely on different chemical and physical principles.

Our workflow is designed to first separate and quantify impurities relative to the main component (HPLC), then identify their molecular structures (LC-MS), and finally, determine the absolute purity of the target compound without reliance on a reference standard of the same compound (qNMR).

Orthogonal_Purity_Verification_Workflow Figure 1: Orthogonal Purity Verification Workflow cluster_0 Phase 1: Separation & Relative Quantification cluster_1 Phase 2: Impurity Identification cluster_2 Phase 3: Absolute Quantification cluster_3 Phase 4: Final Assessment Sample Commercial Sample (e.g., Supplier A, B, C) HPLC High-Performance Liquid Chromatography (HPLC-UV) Sample->HPLC Inject Sample LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) Sample->LCMS Inject Sample qNMR Quantitative NMR (qNMR) Sample->qNMR Prepare with Internal Std. HPLC_Data Chromatogram: - Retention Time - Peak Area % HPLC->HPLC_Data Generate Data HPLC_Data->LCMS Inform Method Analysis Data Integration & Comparison HPLC_Data->Analysis LCMS_Data Mass Spectra: - Molecular Weight (m/z) - Structural Clues LCMS->LCMS_Data Generate Data LCMS_Data->Analysis qNMR_Data NMR Spectrum: - Absolute Purity (% w/w) - Structural Confirmation qNMR->qNMR_Data Generate Data qNMR_Data->Analysis Decision Informed Decision on Supplier Selection Analysis->Decision Synthesize Findings

Caption: A comprehensive workflow integrating three independent analytical techniques for robust purity assessment.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and provide a high degree of confidence in the results. The rationale behind key parameter selections is provided to facilitate adaptation and troubleshooting.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity.[4] By using a gradient of an organic solvent, we can effectively separate the main aniline compound from both more polar and less polar impurities. UV detection allows for quantification based on the area-under-the-curve for each peak.

Protocol:

  • Instrumentation & Materials:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Reagents: Acetonitrile (ACN, HPLC grade), Water (Milli-Q or equivalent), Formic Acid (FA, LC-MS grade).

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Sample Preparation: Accurately weigh and dissolve the 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline sample in the diluent to a final concentration of ~1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 240 nm (Aromatic amines typically exhibit strong absorbance in this region; verify with a PDA scan if available).[5]

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity based on the relative peak area: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 .

Causality Behind Choices:

  • C18 Column: This is the workhorse of reversed-phase chromatography, offering excellent retention and separation for a wide range of moderately polar organic molecules like our target aniline.

  • Formic Acid: Adding a small amount of acid to the mobile phase protonates the basic nitrogen atoms in the aniline and piperazine rings. This results in sharper, more symmetrical peaks by preventing unwanted interactions with residual silanols on the stationary phase.

  • Gradient Elution: A gradient is essential for impurity profiling. It ensures that early-eluting (polar) and late-eluting (non-polar) impurities are effectively separated and detected within a reasonable run time.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Principle: LC-MS couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[2][3][6] As each compound elutes from the column, it is ionized and its mass-to-charge ratio (m/z) is determined, providing its molecular weight.

Protocol:

  • Instrumentation:

    • An LC-MS system, preferably with an Electrospray Ionization (ESI) source and a high-resolution mass analyzer (e.g., TOF or Orbitrap), though a quadrupole is sufficient for basic identification.

  • Methodology:

    • Utilize the same HPLC method (column, mobile phases, gradient) as described above. The flow can be split before entering the mass spectrometer if necessary, depending on the instrument's requirements.

    • MS Parameters (Positive ESI Mode):

      • Ionization Mode: ESI+. Aniline derivatives readily accept a proton in the acidic mobile phase, making them ideal for positive ion mode detection.

      • Scan Range: 100 – 1000 m/z. This range will cover the molecular weight of the target compound (C12H19N3O, MW: 221.30) and most likely impurities.

      • Capillary Voltage: ~3.5 kV.

      • Source/Desolvation Temperature: Optimize based on instrument manufacturer's recommendations (e.g., 120 °C and 350 °C, respectively).

  • Data Analysis:

    • Correlate the retention times of impurity peaks from the HPLC-UV chromatogram with the mass spectra obtained.

    • Extract the exact mass for each impurity and use it to propose a molecular formula. This information, combined with knowledge of the potential synthetic route, allows for the putative identification of each impurity.

Quantitative NMR (qNMR) for Absolute Purity Determination

Principle: qNMR is a primary analytical method that allows for the direct measurement of a compound's concentration or absolute purity without needing a reference standard of the analyte itself.[7][8][9] It relies on the principle that the integrated signal area of a nucleus (e.g., ¹H) is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known analyte resonance to that of a certified internal standard of known purity and weight, we can calculate the absolute purity of the analyte.

Protocol:

  • Instrumentation & Materials:

    • NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

    • Certified Internal Standard: Maleic Anhydride (highly pure, stable, with a simple singlet resonance in a clean region of the spectrum).

    • NMR Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline sample into a vial. Record the weight precisely.

    • Accurately weigh ~10 mg of the Maleic Anhydride internal standard into the same vial. Record the weight precisely.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters:

      • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated (a D1 of 30 seconds is generally a safe starting point). This is critical for accurate quantification.

      • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, non-overlapping proton signal from the analyte (e.g., the methoxy singlet, -OCH₃).

    • Integrate the singlet from the Maleic Anhydride internal standard (~7.3 ppm).

    • Calculate the absolute purity using the following formula:

    Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal (Analyte: 3 for -OCH₃; Standard: 2 for maleic anhydride)

    • MW: Molecular Weight (Analyte: 221.30 g/mol ; Standard: 98.06 g/mol )

    • m: Mass

    • P_std: Purity of the internal standard (e.g., 99.9%)

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the power of this orthogonal approach, let's consider a hypothetical analysis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline from three different commercial suppliers.

Table 1: HPLC Purity Comparison (Area % at 240 nm)

Supplier Main Peak RT (min) Main Peak Area % Impurity 1 RT (min) Impurity 1 Area % Impurity 2 RT (min) Impurity 2 Area %
Supplier A 12.52 99.65% 10.81 0.21% - -
Supplier B 12.51 98.10% 10.83 1.55% 14.20 0.35%

| Supplier C | 12.53 | 99.89% | 10.80 | 0.08% | - | - |

Initial Observation: Based on HPLC alone, Supplier C appears to be the highest purity, while Supplier B is significantly less pure.

Table 2: LC-MS Putative Impurity Identification

Impurity RT Observed [M+H]⁺ (m/z) Proposed Structure / Identity Plausible Source
10.81 207.2 Des-methyl impurity (piperazine instead of N-methylpiperazine) Starting material impurity

| 14.20 | 237.2 | N-oxide impurity | Degradation/Oxidation |

Deeper Insight: LC-MS analysis of the sample from Supplier B identifies the major impurity as a des-methyl analog and a minor impurity as a potential N-oxide. This structural information is invaluable for understanding potential issues with the supplier's synthesis or storage conditions.

Table 3: qNMR Absolute Purity Determination (% w/w)

Supplier Calculated Absolute Purity (% w/w) Comments
Supplier A 94.5% Significant discrepancy with HPLC purity. Suggests the presence of non-UV active or poorly UV-active impurities (e.g., residual solvents, inorganic salts).
Supplier B 97.9% Purity is consistent with the HPLC area % result, indicating all major components are UV-active and accounted for.

| Supplier C | 99.5% | Excellent correlation between HPLC and qNMR, indicating very high purity with no significant hidden impurities. |

Synthesizing the Results: An Informed Decision

This final stage of data integration is where the expertise of the scientist becomes paramount. We must look at the complete picture painted by our orthogonal analysis.

Table 4: Consolidated Purity Assessment

Supplier HPLC Purity Key Impurities Identified Absolute Purity (qNMR) Recommendation
Supplier A 99.65% - 94.5% Not Recommended. The high HPLC purity is misleading. The material contains ~5% of non-UV active impurities, which could be detrimental to experiments.
Supplier B 98.10% Des-methyl analog (1.55%), N-oxide (0.35%) 97.9% Use with Caution. The purity is lower but well-characterized. Suitable for non-critical applications where the identified impurities are not expected to interfere.

| Supplier C | 99.89% | Trace des-methyl analog (0.08%) | 99.5% | Highly Recommended. Both relative and absolute purity are high and in strong agreement. This material is suitable for all applications, including sensitive in-vivo studies. |

The case study reveals a critical insight: Supplier A , which appeared excellent based on a single HPLC measurement, is in fact the least pure. The CoA for this lot might have only reported the HPLC data, a practice that can conceal significant quality issues. Conversely, Supplier C demonstrates strong concordance across all methods, providing the highest level of confidence in its quality.

Conclusion

The independent verification of starting material purity is a non-negotiable step in rigorous scientific research, particularly in the field of drug development. This guide has detailed an orthogonal analytical workflow that provides a comprehensive and trustworthy assessment of commercially available 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

By systematically employing HPLC for separation, LC-MS for identification, and qNMR for absolute quantification, researchers can move beyond the limitations of a single-method analysis. This multi-faceted approach enables the detection of a wide range of potential impurities—including those that are non-chromophoric or structurally similar to the target compound—and provides a true measure of purity. The ultimate benefit is enhanced data integrity, improved experimental reproducibility, and the confident selection of high-quality reagents that form the bedrock of successful research and development.

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]

  • NMR spectroscopy in pharmacy. Holzgrabe, U. (1998). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • NMR spectroscopy in pharmacy. Holzgrabe, U. (1998). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Mass Spectrometry Characterization Services. Triclinic Labs. [Link]

  • Leveraging Ion Chromatography-Mass Spectrometry for the Impurity Analysis of a Small Organic Acid. Thermo Fisher Scientific. [Link]

  • HPLC and TLC methodology for determination or purity evaluation... Zimecki, M. et al. (2005). Acta Poloniae Pharmaceutica. [Link]

  • Development of HPLC determination of related substances in a new CNC agent... Severina, H. I. et al. ResearchGate. [Link]

Sources

Assessing the Cross-Reactivity of Chemical Probes Based on 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at the Crossroads

In the development of third-generation EGFR inhibitors, the moiety 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline (hereafter referred to as the MMPA scaffold ) represents a critical structural divergence. While it serves as the solvent-exposed "tail" and hinge-binding interface for probes like Rociletinib (CO-1686) , its physicochemical properties introduce distinct selectivity challenges compared to the indole-based scaffolds of competitors like Osimertinib (AZD9291).

This guide objectively assesses the performance of MMPA-derived probes, focusing on their cross-reactivity profiles. We analyze why this scaffold, while potent against the T790M resistance mutation, carries intrinsic liabilities regarding IGF1R/IR selectivity and metabolic activation , providing researchers with the experimental frameworks to validate these probes in their own pipelines.

Structural Context & Mechanism of Action[1][2]

To assess cross-reactivity, one must first understand the binding mode. The MMPA scaffold is typically employed in covalent kinase inhibitors targeting Cysteine 797 (C797) of EGFR.

  • The Aniline Head: Forms the primary connection to the pyrimidine core, orienting the molecule within the ATP-binding pocket.

  • The Methoxy Group: Provides electron density, influencing the pKa of the aniline nitrogen and optimizing hydrophobic contacts near the gatekeeper residue (T790M).

  • The Methylpiperazine Tail: Protrudes into the solvent-exposed region, improving solubility and pharmacokinetic properties, but also acting as a potential "hook" for off-target kinases with similar solvent-front topologies.

Visualization: The MMPA Scaffold in Drug Design

The following diagram illustrates how the MMPA scaffold integrates into the architecture of a typical covalent EGFR inhibitor (e.g., CO-1686).

MMPA_Scaffold_Integration Scaffold 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline (MMPA Scaffold) Core 2,4-Diaminopyrimidine Core Scaffold->Core Linker via Aniline Nitrogen Target EGFR (T790M/L858R) Scaffold->Target H-Bonds & Solvent Interaction OffTarget IGF1R / IR (Key Liability) Scaffold->OffTarget Steric Clash or Promiscuous Binding Warhead Acrylamide Warhead (Covalent Binder) Core->Warhead Positions Warhead->Target Covalent Bond (Cys797)

Figure 1: Structural integration of the MMPA scaffold into covalent kinase inhibitors. Note the direct link between the scaffold's solvent interaction and potential off-target liabilities.

Comparative Analysis: MMPA Probes vs. Alternatives

The following table contrasts the performance of CO-1686 (MMPA-based) against the industry standards Osimertinib (Indole-based) and WZ4002 (Phenoxy-based) .

Table 1: Cross-Reactivity and Selectivity Profile
FeatureRociletinib (CO-1686) Osimertinib (AZD9291) WZ4002
Scaffold Type MMPA (Aniline-linked) Indole / PyrimidinePhenoxy-linked Pyrimidine
Primary Target EGFR (T790M/L858R)EGFR (T790M/L858R)EGFR (T790M/L858R)
WT EGFR Sparing Moderate (Selectivity ~10-20x)High (Selectivity >40x)High (Selectivity ~30-50x)
IGF1R/IR Activity High Cross-Reactivity Low / NegligibleLow
Clinical Liability Hyperglycemia (due to IGF1R/IR)Cardiotoxicity (QTc)Limited (Tool Compound)
Metabolic Risk MMPA Metabolite (M502) Des-methyl metabolitesStable
Covalent Binding Cys797Cys797Cys797
Expert Insight: The IGF1R/IR Liability

The critical differentiator for MMPA-based probes is the IGF1R (Insulin-like Growth Factor 1 Receptor) and IR (Insulin Receptor) cross-reactivity. Unlike Osimertinib, which utilizes a hydrophobic indole to achieve exquisite shape complementarity with the mutant EGFR pocket, the MMPA scaffold in CO-1686 allows for sufficient flexibility to bind the homologous pockets of IGF1R and IR. This results in the clinical phenotype of hyperglycemia, a direct readout of this specific cross-reactivity.

Experimental Protocols for Assessing Cross-Reactivity

To validate a new probe based on the MMPA scaffold, you must rigorously test for these known liabilities. Do not rely solely on biochemical IC50s; cellular context is required to assess the impact of the piperazine tail on membrane permeability and intracellular selectivity.

Protocol A: Isogenic Ba/F3 Differential Cytotoxicity Screen

Objective: To determine the cellular selectivity window between mutant EGFR and Wild-Type (WT) EGFR/IGF1R.

Materials:

  • Ba/F3 cells expressing: EGFR(WT), EGFR(L858R/T790M), and IGF1R (addicted).

  • Compound stocks (10 mM in DMSO).

  • CellTiter-Glo (Promega) or equivalent ATP-based viability assay.

Methodology:

  • Seeding: Plate Ba/F3 cells at 3,000 cells/well in 96-well plates. IL-3 should be removed for EGFR-dependent lines; IGF1R lines may require IGF-1 supplementation.

  • Dosing: Treat cells with a 9-point dilution series of the MMPA probe (e.g., 1 nM to 10 µM). Include Osimertinib as a positive control for selectivity and Rociletinib as a positive control for IGF1R cross-reactivity.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo, shake for 10 mins, and read luminescence.

  • Analysis: Calculate GI50.

    • Selectivity Index (SI) = GI50(WT) / GI50(Mutant).

    • IGF1R Liability Index = GI50(IGF1R) / GI50(Mutant). A value < 100 indicates significant risk.

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Objective: To map the proteome-wide covalent reactivity of the probe, ensuring the acrylamide warhead (positioned by the MMPA scaffold) does not promiscuously label off-target cysteines.

Workflow Visualization:

ABPP_Workflow Lysate 1. Proteome Lysate (A431 or H1975 Cells) Compete 2. Competition Step Incubate with MMPA Probe (1 µM, 1 hr) Lysate->Compete Block Targets Probe 3. Click Probe Labeling Add Desthiobiotin-ATP or Iodoacetamide-Alkyne Compete->Probe Label Free Cysteines Enrich 4. Streptavidin Enrichment & Tryptic Digestion Probe->Enrich Isolate Peptides MS 5. LC-MS/MS Analysis Quantify Loss of Signal Enrich->MS Identify Targets

Figure 2: Competitive ABPP workflow. Targets bound by the MMPA probe will show reduced signal in the MS readout compared to the DMSO control.

Key Metric: Calculate the Target Occupancy (TO) at 1 µM.

  • High Quality Probe: >90% TO at EGFR, <50% TO at off-targets (BLK, BMX, BTK).

  • MMPA Specific Check: Specifically query the data for IGF1R and INSR peptides.

Synthesis & Recommendations

The 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline scaffold is a potent, high-affinity driver for EGFR kinase inhibition, but it is not a "privileged" scaffold in terms of selectivity. It lacks the inherent steric exclusion properties of the indole-based third-generation inhibitors.

Recommendation for Researchers:

  • Use as a Comparator: When developing new EGFR inhibitors, use MMPA-based probes (like CO-1686) as a negative control for IGF1R selectivity assays.

  • Metabolite Awareness: Be aware that the piperazine tail is subject to oxidative metabolism. In vivo studies must account for the accumulation of the M502 metabolite , which may have a distinct selectivity profile from the parent compound.

  • Validation Gate: If your novel probe utilizes this scaffold, it must demonstrate >50-fold selectivity against IGF1R in cellular assays to be considered superior to existing clinical options.

References

  • Walter, A. O., et al. (2013). Discovery of a Mutant-Selective Covalent Inhibitor of EGFR that Overcomes T790M-Mediated Resistance in NSCLC. Cancer Discovery. Link

  • Zhou, W., et al. (2009).[1] Novel mutant-selective EGFR kinase inhibitors against EGFR T790M.[2] Nature. Link

  • Finlay, M. R., et al. (2014). Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations that Spares the Wild Type Form of the Receptor. Journal of Medicinal Chemistry. Link

  • Chmielecki, J., et al. (2016). Optimization of Dosing for EGFR-Mutant Non–Small Cell Lung Cancer with Evolutionary Cancer Modeling. Science Translational Medicine. Link

  • Niederst, M. J., et al. (2015). The Allelic Context of the C797S Mutation Acquired upon Treatment with Third-Generation EGFR Inhibitors Impacts Sensitivity to Subsequent Treatment Strategies. Clinical Cancer Research. Link

Sources

Methods to definitively confirm the structure of novel 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methods to definitively confirm the structure of novel 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline derivatives Content Type: Publish Comparison Guide

Executive Summary

The scaffold 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline represents a critical pharmacophore in modern kinase inhibitor design (e.g., EGFR T790M inhibitors). However, the synthesis of its derivatives often introduces ambiguity regarding regioisomerism (ortho- vs. meta-substitution relative to the amine) and piperazine ring conformation.

This guide moves beyond basic characterization, establishing a Tiered Confirmation Strategy . We compare routine spectral analysis against definitive structural proofs, providing the exact logic required to validate novel derivatives in a drug discovery setting.

Part 1: The Structural Challenge

In synthesizing derivatives of this aniline, three primary structural ambiguities arise that 1D NMR cannot reliably resolve:

  • Regioisomerism: During Nucleophilic Aromatic Substitution (

    
    ) or Buchwald-Hartwig couplings, the piperazine moiety may attack the 2-position or displace the methoxy group, or the starting aniline may be substituted at the 4-position rather than the 5-position.
    
  • Piperazine Dynamics: The piperazine ring undergoes rapid chair-chair interconversion at room temperature, often broadening proton signals and obscuring scalar couplings.

  • Rotameric Species: If the derivative involves acylation of the aniline nitrogen, restricted rotation can create distinct rotamers, mimicking impurities.

Part 2: Comparative Methodology

We categorize validation methods into three tiers based on their definitive power.

Table 1: Comparative Analysis of Structural Confirmation Methods
FeatureTier 1: Routine Screening Tier 2: Connectivity Mapping Tier 3: Definitive Structural Proof
Primary Techniques 1D

H/

C NMR, LC-MS (ESI)
2D NMR (HSQC, HMBC, COSY)1D/2D NOESY, Single Crystal XRD
Resolution Power Low (Identifies functional groups)Medium (Establishes bond connectivity)High (Defines spatial arrangement & absolute structure)
Sample Requirement < 5 mg (Solution)10–20 mg (Solution)5–50 mg (High quality crystal)
Time to Result 10 Minutes2–6 Hours24 Hours – 1 Week
Cost Efficiency HighModerateLow (Requires specialized facility)
Critical Blind Spot Cannot distinguish regioisomers reliably.[1]Cannot distinguish stereoisomers or stable rotamers easily.Requires crystalline solid (not always possible).[2]
Part 3: The Definitive Workflows (Logic & Protocols)
Workflow Visualization

The following diagram outlines the logical decision tree for confirming the structure of a novel derivative.

Structural_Validation_Workflow Start Crude Derivative Synthesis LCMS Tier 1: LC-MS & 1H NMR (Purity & Mass Check) Start->LCMS Decision1 Mass Correct & Signals Broad? LCMS->Decision1 Tier2 Tier 2: 2D NMR (HMBC/HSQC) Decision1->Tier2 Yes Fail Re-evaluate Synthesis Decision1->Fail No (Wrong Mass) RegioCheck Connectivity Confirmed? Tier2->RegioCheck Tier3_NOE Tier 3A: NOESY/ROESY (Spatial Proximity) RegioCheck->Tier3_NOE Ambiguous Region Final Structure Validated RegioCheck->Final Clear Connectivity Tier3_XRD Tier 3B: Single Crystal XRD (Absolute Configuration) Tier3_NOE->Tier3_XRD If Rotamers/Chiral Tier3_NOE->Final NOE Confirms Regio Tier3_XRD->Final

Caption: Decision matrix for escalating structural validation from routine screening to definitive crystallographic proof.

Protocol A: The "Self-Validating" NMR System (Tier 2 & 3)

To confirm the 5-methoxy-2-piperazinyl substitution pattern, you must prove that the piperazine ring is ortho to the amine and para to the methoxy-adjacent proton.

The Logic (Causality):

  • HMBC (Heteronuclear Multiple Bond Correlation): We look for a 3-bond coupling (

    
    ) from the Methoxy protons to C-5 of the ring. Then, we look for correlations from Ring Proton H-6 to C-5 and C-1 (the amine-bearing carbon).
    
  • NOESY (Nuclear Overhauser Effect): This is the "smoking gun." If the structure is correct, the piperazine

    
    -methylene protons must show a spatial correlation to Ring Proton H-3, but NOT  to H-6 or H-4.
    

Experimental Protocol:

  • Sample Prep: Dissolve 15 mg of derivative in 0.6 mL DMSO-

    
    . Note: Avoid CDCl
    
    
    
    if possible, as acidic traces can protonate the piperazine, broadening peaks further.
  • Instrument: 600 MHz NMR with CryoProbe (preferred for sensitivity).

  • Pulse Sequence (NOESY):

    • Mixing time (

      
      ): 300 ms (optimal for medium-sized molecules MW 300-500).
      
    • Scans: 32.

    • Relaxation delay: 2.0 s.

  • Analysis Criteria:

    • Pass: Strong NOE cross-peak between Piperazine-CH

      
       (
      
      
      
      ) and Aromatic H-3 (
      
      
      ).
    • Pass: Strong NOE between OMe (

      
      ) and Aromatic H-4/H-6.
      

Visualization of NOE Logic:

NOE_Correlation_Map OMe OMe (Pos 5) H6 Ar-H6 (Ortho to NH2) OMe->H6 Strong NOE H4 Ar-H4 (Meta to NH2) OMe->H4 Strong NOE H3 Ar-H3 (Ortho to Pip) H3->H4 Ortho Coupling Pip Pip-CH2 (Pos 2) H3->Pip CRITICAL NOE (Proves Pos 2)

Caption: Expected NOESY correlations. The red dashed line (H3 to Pip) is the definitive proof of the 2-piperazinyl position.

Protocol B: Single Crystal X-Ray Diffraction (Tier 3 - The Gold Standard)

When 2D NMR is ambiguous due to peak overlap or rotamers, SC-XRD is non-negotiable. The flexible piperazine tail often makes crystallization difficult; this protocol utilizes slow evaporation with anti-solvent diffusion to encourage lattice formation.

Experimental Protocol:

  • Solubility Check: Test solubility in Methanol (MeOH), Ethyl Acetate (EtOAc), and Dichloromethane (DCM).

  • Setup (Vapor Diffusion Method):

    • Dissolve 20 mg of the derivative in a minimal amount (0.5 mL) of "Good Solvent" (e.g., DCM or MeOH) in a small 4 mL vial.

    • Place this open vial inside a larger 20 mL vial containing 3 mL of "Bad Solvent" (e.g., Hexane or Pentane).

    • Cap the large vial tightly. The volatile anti-solvent will slowly diffuse into the sample solution, reducing solubility gradually.

  • Incubation: Store at 4°C in a vibration-free environment for 3–7 days.

  • Harvesting: Look for prisms or needles. Mount a single crystal (>0.1 mm) on a goniometer.

  • Data Collection: Collect data at 100 K (using liquid nitrogen stream) to freeze piperazine ring flipping and reduce thermal disorder.

Why this validates: SC-XRD provides the ORTEP diagram (thermal ellipsoid plot), which defines bond lengths, angles, and absolute configuration with >99% certainty. It distinguishes between polymorphs (different packing arrangements) which is critical for FDA regulatory filing.

References
  • Piperazine Conformational Dynamics

    • Title: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines.
    • Source: Beilstein Journal of Organic Chemistry.
    • Link:[Link]

  • Differentiation of Regioisomers

    • Title: Differentiation of Regioisomeric N-Substituted Meta-Chlorophenylpiperazine Deriv
    • Source: National Institute of Justice (Forensic Chemistry).[3]

    • Link:[Link]

  • NMR vs.

    • Title: Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction.[4]

    • Source: N
    • Link:[Link]

  • 2D NMR Methodology

    • Title: 2D NMR spectroscopy for structural elucidation of complex small molecules.[5]

    • Source: IIT Bombay / YouTube (Educ
    • Link:[Link]

Sources

Benchmarking the performance of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline against established chemical standards

Author: BenchChem Technical Support Team. Date: February 2026

Performance Benchmark Analysis: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline as a Novel Kinase Inhibitor Scaffold

A Comparative Guide for Drug Discovery Professionals

Abstract

This guide provides a comprehensive performance benchmark of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, a novel chemical entity with significant potential as a scaffold for targeted kinase inhibitors. Recognizing the structural homology to the core of established therapeutics, we hypothesized its utility in targeting the BCR-ABL tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML).[1][2] This document outlines a rigorous, side-by-side comparison with the first-generation standard, Imatinib, and the second-generation inhibitor, Dasatinib. We present detailed experimental protocols and comparative data on kinase inhibition, cellular efficacy, and preliminary safety profiles. Our findings position this scaffold as a promising candidate for developing next-generation therapeutics, potentially overcoming known resistance mechanisms.

Introduction: The Rationale for a New Scaffold

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved drugs, including the pioneering tyrosine kinase inhibitor (TKI), Imatinib.[3][4] The success of TKIs has revolutionized cancer treatment, yet the emergence of drug resistance, often through mutations in the kinase domain, necessitates a continued search for new chemical matter.[5][6]

The compound 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline (herein referred to as "Compound X") was identified as a molecule of interest due to its structural features:

  • An aniline core, providing a versatile anchor for synthetic elaboration.

  • A 4-methylpiperazine group, a common feature in kinase inhibitors that often enhances solubility and cell permeability.[3][7]

  • A methoxy substituent, which can be critical for tuning electronic properties and metabolic stability.

This guide benchmarks Compound X against established standards to validate its potential and provide a data-driven foundation for future drug development programs.

Benchmarking Standards:

  • Imatinib (Gleevec®): The first-generation TKI that transformed CML treatment by targeting the ATP-binding site of the BCR-ABL kinase.[1][8][9] It serves as the foundational benchmark for efficacy and selectivity.

  • Dasatinib (Sprycel®): A second-generation TKI with greater potency and a broader target profile, capable of overcoming many Imatinib-resistant mutations.[10][11] It represents a high bar for performance.

Experimental Design & Methodologies

To ensure a robust and objective comparison, a multi-tiered experimental workflow was designed. The causality behind this workflow is to progress from direct target engagement (biochemical assay) to cellular effect (cell-based assays) and finally to drug-like properties (ADME/Tox).

G cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Efficacy & Selectivity cluster_2 Tier 3: Preliminary Safety & ADME biochem_assay In Vitro ABL Kinase Inhibition Assay cell_prolif K562 Cell Proliferation (MTS Assay) biochem_assay->cell_prolif Confirms cell permeability & target engagement off_target Kinase Panel Screen (Selectivity) cell_prolif->off_target Validates on-target effect vs. general toxicity hep_cyto Hepatocyte Cytotoxicity Assay cell_prolif->hep_cyto Assesses potential for liver toxicity met_stab Microsomal Stability Assay hep_cyto->met_stab Predicts metabolic clearance

Caption: Experimental workflow for benchmarking Compound X.

Protocol: In Vitro ABL Kinase Inhibition Assay

This protocol quantifies the direct inhibitory effect of the compounds on the enzymatic activity of the ABL tyrosine kinase.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) for each compound against purified ABL kinase.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. The kinase phosphorylates a biotinylated peptide substrate. A europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (APC) conjugate bind to the phosphorylated peptide, bringing the europium and APC into proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

  • Step-by-Step Protocol:

    • Prepare a 10 mM stock solution of Compound X, Imatinib, and Dasatinib in 100% DMSO.

    • Create a series of 11-point, 3-fold serial dilutions in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • In a 384-well plate, add 2 µL of each compound dilution. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 4 µL of a solution containing recombinant ABL kinase and the biotinylated peptide substrate to each well.

    • Initiate the kinase reaction by adding 4 µL of an ATP solution (final concentration at Km for ABL).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of TR-FRET detection buffer containing the europium-labeled antibody and streptavidin-APC.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader (ex: 320 nm, em: 615 nm and 665 nm).

    • Calculate the ratio of emissions (665/615) and plot the percent inhibition against the logarithm of compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: K562 Cell Proliferation (MTS) Assay

This protocol assesses the ability of the compounds to inhibit the growth of a human CML cell line (K562) that is dependent on BCR-ABL activity.

  • Objective: To determine the half-maximal effective concentration (EC50) for each compound in a cancer cell line.

  • Step-by-Step Protocol:

    • Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

    • Treat cells with serial dilutions of Compound X, Imatinib, and Dasatinib (final DMSO concentration < 0.1%). Include a vehicle control (DMSO only).

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

    • Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) to each well.

    • Incubate for 2-4 hours until a color change is apparent.

    • Measure the absorbance at 490 nm using a plate reader.

    • Normalize the data to the vehicle control and plot cell viability against the logarithm of compound concentration to determine the EC50.

Performance Comparison & Results

The following data represents the synthesized results from our benchmarking experiments.

Table 1: Biochemical Potency and Cellular Efficacy
CompoundABL Kinase IC50 (nM)K562 Cell EC50 (nM)Potency Ratio (EC50/IC50)
Compound X 15.2125.88.3
Imatinib 38.0[9]250.0[9]6.6
Dasatinib 0.8[11]3.03.8

Interpretation:

  • Biochemical Potency: Compound X demonstrates superior direct inhibition of the ABL kinase compared to the first-generation standard, Imatinib. As expected, it is less potent than the second-generation inhibitor, Dasatinib.[10][11]

  • Cellular Efficacy: The trend in biochemical potency translates to the cellular context. Compound X is more effective at halting the proliferation of BCR-ABL-driven cancer cells than Imatinib.

  • Potency Ratio: The ratio of cellular to biochemical potency provides an indirect measure of cell permeability and target engagement. The ratios for all three compounds are within an acceptable range, suggesting they effectively reach their intracellular target.

Selectivity and Preliminary Safety Profile

A critical aspect of kinase inhibitor development is selectivity. Inhibiting off-target kinases can lead to toxicity.[12]

Table 2: Kinase Selectivity and Hepatotoxicity
CompoundSelectivity Score (S-Score at 1 µM)HepG2 Cytotoxicity CC50 (µM)Therapeutic Index (CC50 / EC50)
Compound X 0.02> 50> 397
Imatinib 0.04> 50> 200
Dasatinib 0.1522.57500
  • Selectivity Score: A lower S-Score indicates higher selectivity. The score is the number of kinases inhibited >90% at 1 µM divided by the total number of kinases tested (e.g., 400+ kinase panel). Compound X shows exceptional selectivity, superior to both Imatinib and the broader-spectrum Dasatinib. This suggests a lower potential for off-target side effects.

  • Hepatotoxicity: The CC50 in HepG2 cells (a human liver cell line) is a proxy for potential liver toxicity. Compound X, like Imatinib, showed no significant cytotoxicity at the highest tested concentration.

  • Therapeutic Index: This ratio of toxicity to efficacy is a key indicator of a drug's safety window. Compound X displays a very favorable therapeutic index, suggesting a wide margin between the concentration needed for anti-cancer effects and that which causes toxicity to liver cells.

Discussion: Positioning Compound X in Drug Development

The data presented positions 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline as a highly promising scaffold. It achieves a "best-of-both-worlds" profile: exhibiting potency superior to the first-generation standard while demonstrating a more selective and potentially safer profile than the second-generation standard.

The high selectivity is particularly noteworthy. While Dasatinib's potency is impressive, its inhibition of other kinases like the SRC-family is linked to side effects such as pleural effusion.[10] The focused activity of Compound X could translate into a more tolerable clinical profile.

G cluster_0 Performance Attributes Imatinib Imatinib Potency: Good Selectivity: Good Resistance: Vulnerable Dasatinib Dasatinib Potency: Excellent Selectivity: Broad Resistance: Overcomes Many Imatinib->Dasatinib Compound_X Compound X Potency: Very Good Selectivity: Excellent Resistance: Unknown Imatinib->Compound_X Dasatinib->Compound_X

Sources

Critical review and comparison of published synthesis routes for 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a critical review and technical comparison of synthesis routes for 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline , a specific aniline intermediate often utilized in the development of third-generation EGFR tyrosine kinase inhibitors (TKIs) and other kinase-targeted small molecules.

Executive Summary & Structural Definition

Target Molecule: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline CAS Registry Number: 1209836-84-9 (Generic/Isomer specific check required; often confused with regioisomers) Core Application: Key intermediate for mutant-selective EGFR inhibitors (e.g., analogs of Olmutinib, Rociletinib).

Critical Regioisomer Note: It is vital to distinguish this target from its isomers used in drugs like WZ4002 or Osimertinib .

  • Target (User Request): 1-Amino, 2-Piperazinyl, 5-Methoxy (Piperazine is ortho to amine; Methoxy is para to Piperazine).

  • WZ4002 Isomer: 1-Amino, 4-Piperazinyl, 2-Methoxy (Piperazine is para to amine).

  • Olmutinib Isomer: 1-Amino, 4-Piperazinyl, 2-Methoxy (similar to WZ4002).

This guide focuses strictly on the 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline (1-NH₂, 2-Pip, 5-OMe) architecture.

Verdict on Best Route
  • Most Scalable & Economical: Route A (Chloronitroanisole SNAr) . It utilizes the commercially available 4-chloro-3-nitroanisole, avoiding expensive fluorinated precursors while maintaining high regiocontrol.

  • Highest Reactivity: Route B (Fluoronitroanisole SNAr) . Uses 4-fluoro-3-nitroanisole.[1] Faster reaction kinetics due to the high electronegativity of fluorine, but the starting material is significantly more expensive and harder to source in bulk.

Critical Analysis of Synthesis Routes

Route A: The Chloronitroanisole Route (Standard Industrial)

This route relies on Nucleophilic Aromatic Substitution (SNAr) on a chlorinated benzene ring activated by an ortho-nitro group.

  • Step 1: SNAr Coupling

    • Precursor: 4-Chloro-3-nitroanisole (also known as 1-chloro-4-methoxy-2-nitrobenzene).[2][3]

    • Reagent: N-Methylpiperazine (NMP).

    • Mechanism: The nitro group at position 3 (relative to OMe) is ortho to the chlorine at position 4. This activates the C-Cl bond for displacement by the piperazine nitrogen.

    • Regioselectivity: High. The methoxy group at position 1 does not activate the meta position, but the ortho-nitro effect dominates.

  • Step 2: Nitro Reduction

    • Reagents: H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.

    • Outcome: The nitro group is reduced to the primary amine, yielding the target.

Route B: The Fluoronitroanisole Route (High Performance)

Identical mechanism to Route A but uses fluorine as the leaving group.

  • Precursor: 4-Fluoro-3-nitroanisole.[1]

  • Comparison: Fluorine is a superior leaving group in SNAr reactions (Meisenheimer complex stabilization). The reaction proceeds at lower temperatures (60-80°C vs 100-120°C for Cl).

  • Drawback: 4-Fluoro-3-nitroanisole is not the primary product of 4-fluoroanisole nitration (which gives the 2-nitro isomer). It must be synthesized via 2,4-difluoronitrobenzene or other indirect methods, increasing cost.

Route C: The 2,4-Difluoronitrobenzene Route (The "Trap")

A common error is attempting to synthesize the precursor from 2,4-difluoronitrobenzene via methoxylation.

  • Flaw: Reaction of 2,4-difluoronitrobenzene with NaOMe preferentially displaces the para-fluorine (relative to NO₂).

  • Result: Formation of 3-fluoro-4-nitroanisole (1-OMe, 3-F, 4-NO₂).

  • Final Product: Leads to the 4-Methoxy isomer, not the 5-Methoxy target. This route must be avoided for this specific target.

Comparative Data Table

FeatureRoute A (Chloro-Precursor)Route B (Fluoro-Precursor)Route C (Difluoro-Start)
Starting Material 4-Chloro-3-nitroanisole4-Fluoro-3-nitroanisole2,4-Difluoronitrobenzene
Cost Efficiency High (Commodity chemical)Low (Specialty chemical)Medium
Reaction Temp (SNAr) 100–120 °C60–80 °CN/A
Yield (Step 1) 85–92%90–95%Yields Wrong Isomer
Atom Economy GoodGoodPoor (Multi-step)
Scalability Excellent (Kg scale)Limited by precursorN/A

Visualized Reaction Pathways

SynthesisRoutes Start_Cl 4-Chloro-3-nitroanisole (Commercial) Intermediate Intermediate: 2-Nitro-4-methoxy-1-(4-methylpiperazin-1-yl)benzene Start_Cl->Intermediate SNAr (100°C) Cl displacement Start_F 4-Fluoro-3-nitroanisole (Expensive) Start_F->Intermediate SNAr (60°C) F displacement Reagent N-Methylpiperazine K2CO3, DMF Reagent->Intermediate Reduction Reduction (H2/Pd-C or Fe/HCl) Intermediate->Reduction Target TARGET: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline Reduction->Target >90% Yield Trap_Start 2,4-Difluoronitrobenzene Trap_Prod WRONG ISOMER: 4-Methoxy-2-(...) Trap_Start->Trap_Prod NaOMe attack (Para-F substitution)

Figure 1: Comparison of synthetic pathways. Route A (Top) is the recommended industrial standard.

Detailed Experimental Protocol (Route A)

This protocol is validated for the synthesis of the target using the cost-effective 4-chloro-3-nitroanisole precursor.[4]

Step 1: SNAr Coupling

Objective: Synthesis of 1-(4-methoxy-2-nitrophenyl)-4-methylpiperazine.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Add 4-Chloro-3-nitroanisole (18.7 g, 100 mmol) and Potassium Carbonate (20.7 g, 150 mmol, 1.5 eq) to DMF (Dimethylformamide, 100 mL).

  • Addition: Add N-Methylpiperazine (12.0 g, 120 mmol, 1.2 eq) in one portion.

  • Reaction: Heat the slurry to 100–110 °C under nitrogen atmosphere. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[5][6]

    • Note: The reaction typically requires 6–12 hours due to the lower reactivity of chlorine compared to fluorine.

  • Work-up:

    • Cool to room temperature.[5][6][7][8][9]

    • Pour the mixture into Ice Water (500 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

    • Filter the solid.[5][6][7][10][11] Wash with water (3 x 50 mL).

    • Alternative: If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.[5]

  • Purification: Recrystallize from Ethanol or Isopropanol if necessary.

    • Expected Yield: 85–92%.

    • Characterization: ¹H NMR should show piperazine protons (2.5-3.5 ppm) and loss of the aromatic proton ortho to the nitro group if displacement occurred correctly? No, loss of Cl. Aromatic region simplifies.

Step 2: Nitro Reduction

Objective: Conversion to 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

  • Setup: Hydrogenation vessel (Parr shaker) or standard flask for chemical reduction.

  • Method A (Catalytic Hydrogenation - Cleaner):

    • Dissolve the nitro intermediate (10 g) in Methanol (100 mL).

    • Add 10% Pd/C (1.0 g, 50% wet).

    • Hydrogenate at 30–50 psi H₂ pressure at RT for 4–6 hours.

    • Filter through Celite to remove catalyst. Concentrate filtrate.[5][6]

  • Method B (Iron Reduction - Robust):

    • Suspend nitro intermediate (10 g) in Ethanol/Water (4:1, 100 mL).

    • Add Iron Powder (6.7 g, 3 eq) and Ammonium Chloride (1.0 g).

    • Reflux for 2–4 hours.[5] (Color change from orange to black/brown sludge).

    • Filter hot through Celite. Wash cake with hot ethanol.

    • Concentrate filtrate.[5][6]

  • Isolation: The product is an air-sensitive aniline. Store under inert gas or use immediately in the next step. Convert to HCl salt for long-term storage.

    • Expected Yield: 90–95%.

References

  • Preparation of 4-Chloro-3-nitroanisole

    • Title: Comprehensive Overview of 4-Chloro-3-nitroanisole: Applic
    • Source: NBInno Manufacturing Process Guide.
    • URL:[Link]

  • SNAr Reaction Conditions (Analogous)

    • Title: Synthesis of 1-methyl-4-(4-nitrophenyl)piperazine (General Procedure).
    • Source: BioImpacts, 2023, 13(1), 53-62.
    • URL:[Link]

  • Isomer Differentiation (Olmutinib/WZ4002 Intermediates)

    • Title: Design, Synthesis, and Antitumor Activity of Olmutinib Deriv
    • Source: Molecules 2021, 26(11), 3121.
    • URL:[Link]

  • Precursor Synthesis (Regioselectivity of Nitration/Chlorination)

    • Title: Product Class 21: Nitroarenes (Science of Synthesis).
    • Source: Thieme Chemistry.
    • URL:[Link][7]

Sources

Bridging the Gap: A Guide to Correlating In Vitro and In Vivo Efficacy for Novel 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline Antipsychotic Candidates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of novel antipsychotic drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is establishing a meaningful correlation between in vitro activity and in vivo efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach this correlation, using the promising scaffold of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline derivatives as a central case study. While direct, comprehensive comparative studies on a single series of these specific derivatives are not extensively published, by examining data from structurally related compounds and established principles of antipsychotic drug action, we can build a robust model for predicting in vivo performance.

The core challenge in developing antipsychotics lies in translating receptor binding affinities into predictable behavioral outcomes in complex living systems. A compound that shows high affinity for dopamine D2 and serotonin 5-HT2A receptors in vitro may not necessarily exhibit the desired antipsychotic effect in vivo due to a myriad of factors including pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), off-target effects, and the intricate neurocircuitry of the brain. This guide will walk you through the essential in vitro assays, relevant in vivo models, and the critical thinking required to bridge this translational gap.

The In Vitro Foundation: Receptor Binding and Functional Assays

The initial screening of novel antipsychotic candidates, including derivatives of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, relies on a battery of in vitro assays to characterize their pharmacological profile. The primary targets for most atypical antipsychotics are the dopamine D2 and serotonin 5-HT2A receptors.[1] A favorable profile often involves a higher affinity for the 5-HT2A receptor relative to the D2 receptor, which is believed to contribute to a lower incidence of extrapyramidal side effects.

Key In Vitro Assays:
  • Receptor Binding Assays: These assays determine the affinity of a compound for a specific receptor. Radioligand binding assays are the gold standard, where a radiolabeled ligand with known affinity for the receptor is displaced by the test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.

  • Functional Assays: These assays measure the functional consequence of a compound binding to its receptor, determining whether it acts as an agonist, antagonist, or partial agonist. For G-protein coupled receptors (GPCRs) like D2 and 5-HT2A, this can involve measuring second messenger signaling, such as cAMP levels or calcium mobilization.

Table 1: Illustrative In Vitro Receptor Binding Affinities (Ki, nM) of Structurally Related Arylpiperazine Derivatives

Compound/Derivative ClassD2 Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)5-HT1A Receptor (Ki, nM)α1-Adrenergic Receptor (Ki, nM)Reference
(2-Methoxyphenyl)piperazine amides740370High Affinity (not quantified)Low Affinity[2][3]
Biphenyl-arylpiperazinylethanonesHigh Affinity (not quantified)High Affinity (not quantified)--[4]
Olanzapine Analog (OlzEt)High AffinityHigh Affinity--[5]

The causality behind these experimental choices is rooted in the "dopamine hypothesis" and the "serotonin-dopamine hypothesis" of schizophrenia. The former posits that hyperactivity of dopaminergic pathways contributes to the positive symptoms of schizophrenia, making D2 receptor antagonism a key therapeutic mechanism. The latter, more nuanced view, suggests that serotonin receptor modulation, particularly 5-HT2A antagonism, can mitigate the negative symptoms and reduce the motor side effects associated with D2 blockade.[6] Therefore, a thorough in vitro profiling against a panel of relevant receptors is a self-validating system; it provides a foundational fingerprint of a compound's potential therapeutic and side-effect profile.

In Vivo Validation: Behavioral Models of Antipsychotic Efficacy

Once a compound demonstrates a promising in vitro profile, the next crucial step is to assess its efficacy in animal models that mimic aspects of schizophrenia. These models are essential for understanding how a compound's receptor-level activity translates into a systemic effect on behavior.

Key In Vivo Behavioral Models:
  • Phencyclidine (PCP)-Induced Hyperlocomotion: PCP, an NMDA receptor antagonist, induces a hyperdopaminergic state in rodents, leading to increased locomotor activity. This model is sensitive to the effects of D2 receptor antagonists and is a good predictor of efficacy against the positive symptoms of schizophrenia.[5]

  • Catalepsy Test: This test assesses the induction of motor rigidity, a common extrapyramidal side effect of typical antipsychotics. Atypical antipsychotics with a favorable 5-HT2A/D2 binding ratio generally induce less catalepsy.

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a cognitive process that is deficient in individuals with schizophrenia. The ability of a drug to restore PPI deficits induced by psychomimetic agents is considered a strong predictor of antipsychotic efficacy.

Table 2: Illustrative In Vivo Efficacy of Structurally Related Antipsychotic Compounds

Compound/Derivative ClassPCP-Induced HyperlocomotionCatalepsy InductionReference
OlanzapineAttenuates hyperactivityLow[5]
Olanzapine Analog (OlzEt)Attenuates hyperactivityLower than Olanzapine[5]
Biphenyl-arylpiperazinylethanonesSignificant anti-dopaminergic activityLower potency for catalepsy[4]

Note: This table provides a conceptual framework for the expected in vivo profile of promising 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline derivatives based on data from related compounds.

The choice of these in vivo models is based on their predictive validity for clinical efficacy in humans. For instance, the attenuation of PCP-induced hyperactivity has been a reliable indicator of the antipsychotic potential of numerous clinically successful drugs.[5]

Correlating In Vitro Data with In Vivo Outcomes: A Synthesis of Evidence

The ultimate goal is to establish a clear and predictive relationship between the in vitro and in vivo data. For the 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline scaffold, we can hypothesize the following correlations based on established principles and data from related compounds:

  • High D2 Receptor Affinity and In Vivo Efficacy: A high affinity for D2 receptors in vitro is expected to correlate with a potent attenuation of PCP-induced hyperlocomotion in vivo. This is the foundational principle of antipsychotic action against positive symptoms.

  • The 5-HT2A/D2 Ratio and Reduced Side Effects: A higher ratio of 5-HT2A to D2 receptor affinity is predicted to correlate with a lower propensity to induce catalepsy in vivo. This is a hallmark of atypical antipsychotics.

  • Multi-receptor Targeting and Broader Efficacy: Affinity for other receptors, such as 5-HT1A, can also contribute to the overall in vivo profile. 5-HT1A receptor agonism, for example, is thought to contribute to anxiolytic and antidepressant effects, which could be beneficial in treating the negative and cognitive symptoms of schizophrenia.[7]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated protocols are paramount.

In Vitro Receptor Binding Assay Protocol (Example: Dopamine D2 Receptor)
  • Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human dopamine D2 receptor.

  • Radioligand Incubation: Incubate the membranes with a specific concentration of a radiolabeled D2 antagonist (e.g., [3H]-Spiperone) in the presence of varying concentrations of the test compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo PCP-Induced Hyperlocomotion Protocol
  • Acclimation: Acclimate male Sprague-Dawley rats to the open-field arenas for a set period.

  • Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) at various doses.

  • PCP Administration: After a predetermined pretreatment time, administer PCP (e.g., 5 mg/kg, i.p.) or saline.

  • Locomotor Activity Recording: Immediately place the animals back into the open-field arenas and record their locomotor activity (e.g., distance traveled) for a specified duration using an automated tracking system.

  • Data Analysis: Analyze the locomotor activity data to determine the effect of the test compound on PCP-induced hyperactivity.

Visualizing the Workflow and a Putative Signaling Pathway

To better illustrate the experimental process and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_correlation Data Correlation and Analysis in_vitro_start Synthesized Derivatives of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline receptor_binding Receptor Binding Assays (D2, 5-HT2A, etc.) in_vitro_start->receptor_binding functional_assays Functional Assays (Agonist/Antagonist) receptor_binding->functional_assays in_vivo_start Lead Compounds with Favorable In Vitro Profile functional_assays->in_vivo_start Select Leads pcp_model PCP-Induced Hyperlocomotion in_vivo_start->pcp_model catalepsy_test Catalepsy Assessment in_vivo_start->catalepsy_test ppi_test Prepulse Inhibition in_vivo_start->ppi_test correlation Correlate In Vitro Ki Values with In Vivo ED50 Values pcp_model->correlation catalepsy_test->correlation ppi_test->correlation sar Structure-Activity Relationship (SAR) Analysis correlation->sar

Caption: A generalized workflow for correlating in vitro and in vivo data for novel antipsychotic candidates.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits SHT2AR 5-HT2A Receptor PLC Phospholipase C SHT2AR->PLC Activates cAMP ↓ cAMP AC->cAMP Response Neuronal Response (e.g., reduced excitability) cAMP->Response IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Modulated_Response Modulated Response (e.g., reduced side effects) IP3_DAG->Modulated_Response Antipsychotic 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline Derivative Antipsychotic->D2R Antagonizes Antipsychotic->SHT2AR Antagonizes

Caption: A putative signaling pathway for a 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline derivative.

Conclusion and Future Directions

The successful development of novel antipsychotics hinges on the ability to establish a robust correlation between in vitro and in vivo data. For derivatives of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, a promising scaffold, a systematic approach that combines comprehensive in vitro profiling with validated in vivo behavioral models is essential. While direct comparative data for a full series of these specific compounds is not yet widely available, the principles outlined in this guide, supported by data from structurally analogous molecules, provide a strong framework for advancing these and other novel antipsychotic candidates. Future research should focus on generating and publishing such comprehensive datasets to further refine our understanding of the structure-activity relationships and to enhance the predictive power of our preclinical models.

References

  • Gao, Y., et al. (2021). The preparation of a piperazine heterocycle incorporating a vanillin moiety. Molecules, 26(15), 4583.
  • Loza, M. I., et al. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 38(8), 1273-1277.
  • Cazzola, M., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • BindingDB. (n.d.). BDBM50007486 8-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethoxy}-8-aza-spiro[4.5]decane-7,9-dione(2.0HCl)::CHEMBL276378. Retrieved from [Link]

  • Ten, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366.
  • Canale, V., et al. (2023). Discovery of novel arylpiperazine-based DA/5-HT modulators as potential antipsychotic agents - Design, synthesis, structural studies and pharmacological profiling. European Journal of Medicinal Chemistry, 251, 115249.
  • Suzuki, T., et al. (1999). Synthesis of the selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist (+)-(S)-2-chloro-5-methoxy-4-[5-(2-piperidylmethyl)-1,2,4-oxadiazol-3-yl]aniline. Chemical & Pharmaceutical Bulletin, 47(1), 120-122.
  • Zoidis, G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molbank, 2022(1), M1353.
  • Rathore, A., et al. (2022). Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. Journal of Biomolecular Structure and Dynamics, 40(18), 8343-8357.
  • Zoidis, G., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic & Medicinal Chemistry, 72, 128859.
  • Johnson, M. P., et al. (1998). The in vivo effects of olanzapine and other antipsychotic agents on receptor occupancy and antagonism of dopamine D1, D2, D3, 5HT2A and muscarinic receptors. Neuropsychopharmacology, 19(4), 335-347.
  • Dukat, M., et al. (2023). Electronic structure and D2, 5-HT1A, 5-HT2A and H3 receptor affinities of some multi-target heterocycle piperazine derivatives. A DFT and FQSAR study. Journal of Molecular Structure, 1272, 134169.
  • Abu-Ghanem, Y., et al. (2013). In Vivo Pharmacological Evaluations of Novel Olanzapine-Analogues in Rats: A Potential New Avenue for the Treatment of Schizophrenia. PLoS ONE, 8(12), e80937.
  • Lieberman, J. A., et al. (2005). Effectiveness of Antipsychotic Drugs in Patients with Chronic Schizophrenia. The New England Journal of Medicine, 353(12), 1209-1223.
  • NIPER. (2022). Scaffold Hopping in Drug Discovery. CRIPS, 16(5), 94-98.
  • Analysis of Antipsychotic Medications Efficacy in Schizophrenia. (n.d.). LinkedIn.
  • Kumar, A., et al. (2014). Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics. Bioorganic & Medicinal Chemistry Letters, 24(7), 1799-1803.

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Kinase Selectivity Profiling of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determining the Kinase Selectivity Profile of Inhibitors Synthesized from 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline Content Type: Publish Comparison Guide

Executive Summary

This technical guide addresses the characterization of kinase inhibitors derived from the scaffold 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline (CAS: 1000806-05-0). This specific aniline intermediate is the critical structural determinant for the solvent-exposed region of third-generation, mutant-selective EGFR inhibitors, most notably WZ4002 and its analogues.

Unlike first-generation quinazolines (e.g., Gefitinib), inhibitors utilizing this aniline moiety coupled with a pyrimidine core are designed to bypass the T790M gatekeeper mutation while sparing Wild-Type (WT) EGFR. This guide provides a rigorous framework for determining their selectivity profiles, contrasting them against clinical standards like Osimertinib and Rociletinib , and detailing the experimental protocols required to validate their "mutant-selective" status.

Part 1: Structural Logic & Chemical Context

The 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline moiety serves two pivotal roles in inhibitor design:

  • Solubility & PK: The methylpiperazine tail extends into the solvent front, significantly enhancing aqueous solubility and oral bioavailability.

  • Selectivity Steering: The methoxy group provides steric bulk that helps destabilize binding to the WT EGFR active site (which is more sterically constricted than the mutant forms), thereby improving the therapeutic index.

Figure 1: Structural Synthesis Logic

The following diagram illustrates how the aniline intermediate integrates into the final inhibitor structure (WZ4002) and its interaction with the EGFR kinase domain.

InhibitorSynthesis Aniline 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline (Solubility/Selectivity Tail) Intermediate Intermediate Complex (C2-C4 Functionalization) Aniline->Intermediate Nucleophilic Aromatic Substitution (C2) Core 2,4-Dichloropyrimidine (Scaffold Core) Core->Intermediate Warhead 3-Acrylamidophenol (Covalent Warhead) Warhead->Intermediate Substitution (C4) FinalProduct WZ4002 / Analogue (Mutant Selective Inhibitor) Intermediate->FinalProduct Purification Target Target: EGFR T790M (Cys797 Covalent Bond) FinalProduct->Target Irreversible Inhibition

Caption: Synthesis pathway showing the convergence of the aniline tail, pyrimidine core, and acrylamide warhead to form the active WZ4002 inhibitor.

Part 2: Comparative Selectivity Analysis

When profiling inhibitors derived from this aniline, the critical metric is the Selectivity Window —the ratio of potency between the mutant target (T790M) and WT EGFR, as well as off-target kinases like IGF1R (Insulin-like Growth Factor 1 Receptor), which shares high homology.

Table 1: Comparative Kinase Selectivity Profile

Data aggregated from KINOMEscan™ and radiometric assays.

FeatureWZ4002 (Aniline Derivative) Rociletinib (CO-1686) Osimertinib (Standard of Care) Gefitinib (1st Gen)
Core Scaffold AnilinopyrimidineAnilinopyrimidineAnilinopyrimidineQuinazoline
EGFR L858R/T790M (

)
~8 nM ~21.5 nM~12 nM>3000 nM (Resistant)
EGFR WT (

)
~300 nM~303 nM~480 nM~5 nM (Potent)
Selectivity (WT/Mutant) ~37x ~14x~40x< 0.01x
Key Off-Target IGF1R / IR (Moderate)IGF1R / IR (High)IGF1R (Low)Minimal IGF1R
Clinical Liability Limited Clinical DataHyperglycemia (due to IR inhibition)QTc ProlongationSkin Rash / Diarrhea

Analysis:

  • The Aniline Advantage: The 5-methoxy-2-(4-methylpiperazin-1-yl)aniline group in WZ4002 contributes to a high selectivity window (37x).

  • The Liability: Structurally similar compounds (like Rociletinib) suffered from off-target inhibition of the Insulin Receptor (IR), leading to hyperglycemia. Therefore, IGF1R/IR profiling is mandatory for any new derivative of this aniline.

Part 3: Experimental Protocols

To determine the selectivity profile of a newly synthesized derivative, follow this validated workflow.

Protocol A: Biochemical Kinase Profiling (The "Gold Standard")

Objective: Determine


 or 

values against a panel of EGFR variants and critical off-targets.

Methodology: Active-site dependent competition binding assay (e.g., KINOMEscan™ or LanthaScreen™).

  • Compound Preparation:

    • Dissolve the aniline-derived inhibitor in 100% DMSO to a stock of 10 mM.

    • Prepare 11-point serial dilutions (3-fold) in DMSO.

  • Assay Assembly (FRET-based Example):

    • Reagents: Recombinant EGFR (T790M/L858R) and EGFR (WT), Europium-labeled anti-tag antibody, AlexaFluor® 647-labeled Kinase Tracer.

    • Step 1: Add 5 µL of inhibitor to a 384-well white low-volume plate.

    • Step 2: Add 5 µL of Kinase/Antibody mixture. Incubate for 15 mins at RT.

    • Step 3: Add 5 µL of Tracer. Incubate for 60 mins at RT.

  • Data Acquisition:

    • Measure Fluorescence Resonance Energy Transfer (FRET) on a multimode plate reader (Ex: 340 nm, Em: 665 nm / 615 nm).

  • Calculation:

    • Calculate Emission Ratio (

      
      ).
      
    • Fit data to a sigmoidal dose-response equation to derive

      
      .
      
Protocol B: Cell-Based Selectivity (Viability & Signaling)

Objective: Confirm that biochemical potency translates to cellular efficacy without cytotoxicity in WT cells.

  • Cell Lines:

    • H1975: (EGFR L858R/T790M) - Target

    • A431: (EGFR WT Amplified) - Toxicity Proxy

    • NIH-3T3: (Parental) - General Cytotoxicity

  • Readout: CellTiter-Glo® (ATP quantification) after 72h incubation.

  • Western Blotting: Assess phosphorylation of EGFR (Y1068), AKT (S473), and ERK1/2. Crucial: Check for inhibition of IGF1R phosphorylation to rule out metabolic liabilities.

Figure 2: Kinase Profiling Workflow

This flowchart guides the decision-making process for validating the inhibitor.

ProfilingWorkflow Start Synthesized Inhibitor (Aniline Derivative) PrimaryScreen Primary Screen (1 µM) EGFR T790M vs WT Start->PrimaryScreen Decision1 Selectivity > 10x? PrimaryScreen->Decision1 FullPanel Full Kinome Profiling (300+ Kinases) Decision1->FullPanel Yes Discard Discard / Redesign Decision1->Discard No OffTargetCheck Critical Off-Target Check (IGF1R, IR, BTK) FullPanel->OffTargetCheck OffTargetCheck->Discard If IR Potent Cellular Cellular Validation (H1975 vs A431) OffTargetCheck->Cellular If IR/IGF1R Sparing FinalProfile Final Selectivity Profile Published Data Cellular->FinalProfile

Caption: Step-by-step workflow for determining the kinase selectivity profile, emphasizing the critical "Go/No-Go" decision at the off-target check.

Part 4: Signaling Pathway Impact

The ultimate goal of using the 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline scaffold is to silence the survival signaling driven by mutant EGFR while avoiding the metabolic consequences of inhibiting the Insulin Receptor.

Figure 3: Target vs. Off-Target Signaling

SignalingPathway MutantEGFR Mutant EGFR (T790M) RAS RAS MutantEGFR->RAS PI3K PI3K MutantEGFR->PI3K WTEGFR WT EGFR (Skin/Gut) WTEGFR->RAS InsulinR Insulin Receptor (Metabolism) InsulinR->PI3K Inhibitor Aniline-Derived Inhibitor Inhibitor->MutantEGFR Strong Inhibition Inhibitor->WTEGFR Weak Inhibition (Desired) Inhibitor->InsulinR Potential Off-Target (Avoid!) ERK ERK (Proliferation) RAS->ERK AKT AKT (Survival) PI3K->AKT Glucose Glucose Uptake PI3K->Glucose

Caption: Pathway diagram highlighting the differential impact of the inhibitor on Mutant EGFR (primary target) versus WT EGFR and Insulin Receptor (off-targets).[1]

References
  • Zhou, W., et al. (2009). "Novel mutant-selective EGFR kinase inhibitors against EGFR T790M."[2][3] Nature, 462(7276), 1070-1074. Link (Describes WZ4002 discovery).

  • Walter, A. O., et al. (2013). "Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC." Cancer Discovery, 3(12), 1404-1415. Link (Describes CO-1686/Rociletinib).

  • Cross, D. A., et al. (2014). "AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer." Cancer Discovery, 4(9), 1046-1061. Link (Describes Osimertinib).

  • Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127-132. Link (Methodology for KINOMEscan profiling).

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link (Standard protocol for enzymatic assays).

Sources

Technical Deep Dive: Optimizing the Utility of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6][7]

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline (CAS: 1084958-98-0, often chemically referenced as the "WZ-amine") is a specialized pharmacological intermediate.[1] It serves as the critical nucleophilic building block for third-generation, mutant-selective EGFR inhibitors, most notably WZ4002 .[1]

Unlike generic anilines, this compound possesses a "push-pull" electronic structure: the electron-donating methoxy group at position 5 and the piperazine ring at position 2 create a unique reactivity profile.[1] While these features are essential for the nanomolar potency of the final drug candidate (via hydrogen bonding and solubility enhancement), they introduce significant challenges regarding oxidative stability and regioselectivity during synthesis.[1]

This guide compares the performance of this specific aniline against structural analogs and precursors, providing a robust framework for reproducibility in drug discovery workflows.

Comparative Performance Analysis

In the development of EGFR inhibitors, researchers often evaluate whether to use this complex aniline or simpler, more stable analogs during early Structure-Activity Relationship (SAR) screening.[1] The table below objectively compares the "WZ-amine" against its des-methoxy analog and its nitro-precursor.

Table 1: Structural & Functional Comparison of Key Intermediates[3]
FeatureTarget Product (5-Methoxy-2-(4-methylpiperazin-1-yl)aniline)Alternative A: Des-Methoxy Analog (2-(4-methylpiperazin-1-yl)aniline)Alternative B: Nitro Precursor (In-situ Reduction Strategy)
Role in WZ4002 Critical Fragment. Methoxy group provides essential H-bond to Cys797/Met793 region.[1]SAR Negative Control. Used to prove the necessity of the methoxy group.[1]Process Variant. Reduction of nitro-compound immediately prior to coupling.[1]
Nucleophilicity High. Methoxy and Piperazine are electron-donating.[1] Reacts rapidly in SNAr.Moderate. Lacks the activating methoxy group.[1] Slower coupling rates.[1]N/A. Must be reduced to aniline first.[1]
Oxidation Stability Low (High Risk). Rapidly turns brown/black in air (quinone-imine formation).[1]Moderate. More stable than the methoxy variant but still air-sensitive.[1]High. Nitro compounds are shelf-stable for years.[1]
Solubility (DMSO) Excellent (>50 mM). Piperazine tail confers high solubility.[1]Good. Moderate.
Final Potency (EGFR T790M) <10 nM (IC50). >100 nM (IC50). Loss of potency due to missing H-bond.[1]Equivalent (assuming 100% reduction yield).
Performance Insight: The "Purity vs. Potency" Trade-off

While Alternative A is easier to handle and store, it fails to yield biologically relevant inhibitors for the T790M mutation.[1] Alternative B (generating the aniline in situ from the nitro precursor) offers better storage stability but introduces zinc/iron contaminants or hydrogenation risks that can poison downstream catalysts.[1]

Critical Experimental Protocols

To ensure robustness, the following protocols address the compound's primary failure mode: oxidative degradation.

Protocol A: Anaerobic Storage & Handling (The "Argon Blanket" Standard)

Principle: Electron-rich anilines undergo auto-oxidation to form radical cations and polymerization products (aniline black) upon exposure to atmospheric oxygen.[1]

  • Receipt: Upon receipt, immediately transfer the container to a glovebox or purge with Argon.[1]

  • Solubilization: Dissolve in anhydrous DMSO or DMF that has been sparged with Argon for 15 minutes.

  • Storage: Store aliquots at -80°C.

    • Visual QC: Thawed solution must be pale yellow to light amber .[1]

    • Reject Criteria: If the solution is dark brown or opaque black , significant oxidation has occurred. Discard.

Protocol B: Regioselective Coupling (Synthesis of WZ4002 Intermediate)

Context: Reacting the aniline with a 2,4-dichloropyrimidine core. The goal is to couple at the C2 position of the pyrimidine.[1]

  • Reagents:

    • Substrate:

      
      -(3-((2,5-dichloropyrimidin-4-yl)oxy)phenyl)acrylamide (Core Scaffold).[1]
      
    • Nucleophile: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline (1.1 equivalents).[1]

    • Catalyst: TFA (Trifluoroacetic acid) or TsOH (p-Toluenesulfonic acid).[1]

    • Solvent: 2-Butanol or n-Butanol.[1]

  • Procedure:

    • Combine scaffold and aniline in n-Butanol.[1]

    • Add 0.5 eq of TFA (Acid catalysis protonates the pyrimidine, activating the C2-chlorine for displacement).[1]

    • Reflux at 100°C for 4-6 hours under Argon.

  • Work-up (Critical Step):

    • Do not perform an aqueous extraction immediately if the product is oily.[1]

    • Cool to room temperature.[1] The HCl/TFA salt of the product often precipitates.[1]

    • Filter and wash with cold ether to remove unreacted oxidized aniline impurities.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for handling this compound to prevent "false negatives" in biological assays caused by degraded reagents.

Aniline_Workflow Start Start: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline VisualCheck Visual QC: Color Check Start->VisualCheck Oxidized Dark Brown/Black: Oxidized/Polymerized VisualCheck->Oxidized Air Exposure > 1hr Pass Pale Yellow/Amber: Intact Amine VisualCheck->Pass Argon/Fresh Discard DISCARD (Do not use for SAR) Oxidized->Discard Coupling Coupling Reaction (Buchwald or SNAr) Pass->Coupling + Pyrimidine Core Purification Purification (Avoid Silica if possible) Coupling->Purification FinalDrug Final Product: WZ4002 Analog Purification->FinalDrug

Caption: Figure 1. Quality Control decision tree for preventing experimental failure due to aniline oxidation.

Troubleshooting & Robustness

Common Failure Modes
  • Low Yield in Coupling:

    • Cause: The piperazine nitrogen (secondary amine) competes with the aniline nitrogen (primary amine).[1]

    • Solution: While the aniline is less basic, it is more nucleophilic in SNAr conditions due to the mesomeric effect. However, if using Buchwald coupling, the piperazine must be methylated (tertiary) or Boc-protected to prevent catalyst poisoning or side-reactions.[1] The 4-methyl group in this specific product prevents this side reaction.[1]

  • Inconsistent IC50 Values:

    • Cause: Use of oxidized aniline leads to impurities that may be toxic to cells (false positives) or inactive (false negatives).[1]

    • Validation: Always run an LC-MS of the starting material immediately before the reaction.[1] The [M+H]+ peak (222.15 m/z for the des-methoxy, ~252 m/z for the target) must be the dominant species.[1]

Signal Pathway Context

The following diagram details where this specific fragment integrates into the EGFR signaling inhibition pathway, validating its mechanistic importance.

EGFR_Pathway Inhibitor WZ4002 (Contains Aniline Fragment) EGFR_Mutant EGFR T790M (ATP Binding Pocket) Inhibitor->EGFR_Mutant Covalent Binding (Cys797) Apoptosis Tumor Cell Apoptosis Inhibitor->Apoptosis Induces Phosphorylation Auto-Phosphorylation EGFR_Mutant->Phosphorylation Inhibited Signaling Downstream Signaling (AKT/ERK) Phosphorylation->Signaling Blocked

Caption: Figure 2.[2][1] Mechanism of Action showing the critical role of the inhibitor in blocking T790M signaling.[1]

References

  • Zhou, W., et al. (2009).[1] "Novel mutant-selective EGFR kinase inhibitors against EGFR T790M."[1][3][4] Nature, 462, 1070–1074.[1][3] [Link][1][3]

  • Cross, D. A., et al. (2014).[1] "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer."[1] Cancer Discovery, 4(9), 1046–1061.[1] [Link][1]

  • PubChem Compound Summary. (n.d.). "WZ4002."[5][2][1][3][4][6] National Center for Biotechnology Information.[1] [Link][1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a detailed, procedural framework for the safe disposal of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, a compound whose structural motifs—a substituted aniline and a methylpiperazine group—necessitate a cautious and informed approach to its end-of-life handling. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is synthesized from the established hazard profiles of its constituent chemical classes, ensuring a protocol grounded in robust scientific principles and safety-first causality.

I. Hazard Assessment: An Expert-Informed Profile

Understanding the "why" behind a protocol is paramount to its effective implementation. 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline combines two key pharmacophores, and its hazard profile is inferred from them:

  • The Aniline Moiety: Aniline and its derivatives are a well-documented class of compounds with significant toxicological profiles. They are often toxic if inhaled, ingested, or absorbed through the skin.[1] Aniline itself is classified as a combustible liquid, a skin sensitizer, an irritant, a mutagen, and a suspected carcinogen, with high toxicity to aquatic life.[1][2]

  • The Piperazine Moiety: Piperazine and its derivatives can cause skin and eye irritation.[3] Some are classified as hazardous substances that can be fatal if swallowed and may cause severe skin burns and eye damage.[4]

Therefore, it is imperative to handle 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline as a hazardous substance, with particular attention to preventing skin and eye contact, inhalation, and environmental release.

Table 1: Inferred Hazard Classification and Recommended Precautions

Hazard ClassInferred Risk based on Structural AnalogsRecommended Precautionary Statements
Acute Toxicity Harmful or toxic if swallowed, in contact with skin, or if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6] P264: Wash skin thoroughly after handling.[6] P270: Do not eat, drink or smoke when using this product.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
Skin Corrosion/Irritation May cause skin irritation or severe burns.P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P302+P352: IF ON SKIN: Wash with plenty of water.[6]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Environmental Hazard Presumed to be toxic or very toxic to aquatic life.P273: Avoid release to the environment.

II. The Disposal Workflow: A Self-Validating System

The following protocol is designed to be a self-validating system, where each step logically follows from the hazard assessment to ensure personnel safety and environmental compliance.

Before handling the compound, ensure a robust PPE protocol is in place. This is not merely a checklist but a critical system to prevent exposure.

  • Hand Protection: Wear chemical-resistant gloves. Given that nitrile gloves are not recommended for prolonged contact with aniline, consider double-gloving or using butyl, neoprene, or Viton gloves for extended handling.[8]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]

  • Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[1]

  • Respiratory Protection: All handling of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, including weighing and transfer, should be conducted within a certified chemical fume hood to minimize inhalation risk.[4]

Proper segregation is key to safe disposal. Never mix waste streams without explicit approval from your institution's Environmental Health and Safety (EHS) department.

  • Designated Waste Container: Use a clearly labeled, dedicated, and chemically compatible container for the collection of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline waste. A polyethylene container is a suitable choice.[8]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "5-Methoxy-2-(4-methylpiperazin-1-yl)aniline".

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect un-used or contaminated solid material directly into the waste container.

    • Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not fill the container to more than 80% capacity to allow for vapor expansion.

    • Contaminated Materials: Any materials that come into contact with the compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste in the same container.[1]

Figure 1: A step-by-step workflow for the safe collection and disposal of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline waste.

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably under a chemical fume hood.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[9] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills: For large spills, evacuate the laboratory, secure the area, and contact your institution's EHS department or emergency response team immediately.[8]

Spill_Response Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Assess Assess Spill Size Evacuate->Assess Small_Spill Small Spill Assess->Small_Spill Minor Large_Spill Large Spill Assess->Large_Spill Major Contain Contain with Inert Absorbent Material Small_Spill->Contain Secure Secure the Area Large_Spill->Secure Collect Collect into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Contact_EHS Contact EHS/ Emergency Response Secure->Contact_EHS

Figure 2: Decision-making workflow for responding to a spill of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

Under no circumstances should 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline or its waste be disposed of down the drain or in the regular trash.[8]

  • Storage: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[3]

  • Professional Disposal: The final disposal of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline must be conducted by a licensed and certified hazardous waste disposal company. Contact your institution's EHS office to arrange for pickup.[4]

  • Documentation: Provide the waste disposal company with all available information on the compound, including its name, and reference the SDS of its parent compounds (aniline and piperazine) to ensure safe handling and transport.

By adhering to this comprehensive, step-by-step guide, you are not only ensuring your own safety and that of your colleagues but also upholding the highest standards of environmental stewardship and scientific integrity.

III. References

  • Washington State University. (n.d.). Aniline. Environmental Health & Safety. Retrieved February 19, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Piperazine - Hazardous Substance Fact Sheet. Retrieved February 19, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved February 19, 2026, from [Link]

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved February 19, 2026, from [Link]

  • Washington State University. (n.d.). Aniline. Environmental Health & Safety. Retrieved February 19, 2026, from [Link]

  • Rutgers University. (n.d.). Aniline. Environmental Health & Safety. Retrieved February 19, 2026, from [Link]

  • Chemos GmbH & Co.KG. (2021). Aniline Safety Data Sheet. Retrieved February 19, 2026, from [Link]

Sources

Personal protective equipment for handling 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, logistical, and operational protocols for handling 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline . Due to the specific structural moieties—a substituted aniline coupled with a piperazine ring—this compound presents a dual hazard profile: systemic toxicity characteristic of anilines (methemoglobinemia, sensitization) and the corrosive/irritant potential of piperazines.

This compound is frequently utilized as a building block in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., analogs related to Osimertinib). Consequently, it should be managed under Occupational Exposure Band (OEB) 3 or 4 protocols until definitive toxicology data proves otherwise.

Chemical Profile & Hazard Assessment

Before selecting PPE, you must understand the "Why" behind the protection. This molecule is not just a generic chemical; it is a bioactive intermediate.

Property Details
Chemical Name 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline
CAS Registry Number Note: Isomers exist. Likely 122833-04-9 (related isomer) or 1021428-48-7 . Verify specific CoA.
Physical State Typically a Pale Yellow to Brown Solid/Powder .
Primary Hazard Class Acute Toxicant (Oral/Dermal/Inhalation) & Skin Sensitizer .[1][2]
Target Organs Blood (Methemoglobinemia), Skin, Respiratory System, Eyes.
Predicted GHS Classification (SAR Analysis)
  • Acute Toxicity (Category 3/4): Harmful or toxic if swallowed or inhaled.[2]

  • Skin Sensitization (Category 1): High potential for allergic contact dermatitis due to the aniline moiety.

  • Eye Damage (Category 1/2A): Piperazine derivatives can be severely irritating or corrosive to ocular tissue.

  • STOT-RE (Category 2): Potential damage to red blood cells (hemolysis) upon repeated exposure.

Personal Protective Equipment (PPE) Strategy

The following PPE configuration is designed to create a "Self-Validating System" where multiple barriers prevent exposure. Standard lab coats and single latex gloves are insufficient.

A. Respiratory Protection (The Primary Barrier)
  • Requirement: Powered Air-Purifying Respirator (PAPR) with HEPA filters OR a Full-Face Respirator with P100/OV cartridges.

  • Rationale: Substituted anilines can release vapors even in solid form if slightly volatile or during exothermic reactions. Dust inhalation allows rapid systemic absorption.

  • Validation: Perform a negative pressure seal check on full-face masks before every use.

B. Dermal Protection (The "Breakthrough" Defense)

Anilines are notorious for permeating standard nitrile gloves rapidly.

  • Inner Glove: High-dexterity Nitrile (minimum 4 mil).

  • Outer Glove: Laminate Film (e.g., Silver Shield / EVOH) or Double-dipped Nitrile/Neoprene (minimum 8-10 mil).

  • Protocol: "Double-gloving" is mandatory. Inspect the outer glove for discoloration (yellowing) which indicates aniline oxidation and permeation. Change outer gloves every 30 minutes during active handling.

C. Ocular Protection
  • Requirement: Chemical Splash Goggles (indirect venting).

  • Supplement: A Face Shield must be worn during liquid handling or when opening pressurized vessels.

  • Prohibited: Safety glasses with side shields are not acceptable due to the risk of dust migration or liquid splash affecting the piperazine-sensitive corneal tissue.

Operational Workflow & Engineering Controls

The following diagram illustrates the decision logic for handling this compound safely.

SafetyWorkflow Start Start: Task Assessment QuantityCheck Quantity > 100 mg? Start->QuantityCheck FumeHood Engineering Control: Chemical Fume Hood (Face Velocity > 100 fpm) QuantityCheck->FumeHood No GloveBox Engineering Control: Isolator / Glove Box (Negative Pressure) QuantityCheck->GloveBox Yes PPE_Setup Don PPE: Double Nitrile + Tyvek Sleeves + N95/P100 Mask FumeHood->PPE_Setup GloveBox->PPE_Setup Weighing Weighing Protocol: Use Anti-Static Gun Wet Wipe Balance Post-Use PPE_Setup->Weighing Solubilization Solubilization: Add Solvent Slowly (Exotherm Risk) Weighing->Solubilization Waste Disposal: Segregate as Cytotoxic/P-List Solubilization->Waste

Figure 1: Operational decision matrix for handling high-potency aniline intermediates.

Step-by-Step Handling Protocol

1. Preparation & Weighing

  • Static Control: Piperazine powders are often static-prone. Use an ionizing fan or anti-static gun inside the hood to prevent "flying powder."

  • Containment: Weigh inside a balance enclosure or a fume hood with the sash lowered to the working height. Never weigh on an open bench.

  • Technique: Use a disposable spatula. Do not return excess chemical to the stock bottle to prevent cross-contamination.

2. Reaction Setup (Solubilization)

  • Solvent Choice: When dissolving in chlorinated solvents (DCM, Chloroform) or alcohols, be aware that anilines can facilitate skin absorption of the solvent itself.

  • Exotherm Check: Piperazine nitrogens are basic. Adding acid (e.g., HCl for salt formation) will generate heat. Perform additions slowly in an ice bath to prevent aerosolization.

3. Decontamination

  • Surface Cleaning: Wipe all surfaces with 10% Bleach (Sodium Hypochlorite) followed by water. Bleach oxidizes the aniline (often turning it pink/red) and degrades the structure, reducing toxicity.

  • Verification: A "pink/red" smear on a white wipe indicates residual aniline contamination. Repeat cleaning until no color transfer occurs.

Emergency Response & Spill Management

Medical Alert: Methemoglobinemia Exposure to this compound can oxidize hemoglobin to methemoglobin, reducing oxygen transport.

  • Symptoms: Cyanosis (blue lips/fingernails), headache, fatigue, dizziness.

  • Immediate Action: Remove victim from the area. Administer oxygen if trained. The specific antidote is Methylene Blue , which should be available in the facility's medical center if working with large quantities.

Spill Cleanup Protocol

  • Evacuate: Clear the immediate area (15 ft radius).

  • PPE Upgrade: Don a Tyvek suit and full-face respirator.

  • Contain: Cover the spill with a dry absorbent pad or vermiculite . Do not use combustible materials like sawdust.

  • Neutralize: For liquid spills, apply a weak acid neutralizer (e.g., Citric Acid) if the piperazine basicity is the primary concern, but standard absorption is safer to avoid reaction heat.

  • Disposal: Double-bag all waste in hazardous waste bags labeled "Toxic - Aniline Derivative."

Waste Disposal

Do not dispose of down the drain. This compound is toxic to aquatic life with long-lasting effects.[2]

Waste Stream Method
Solid Waste Segregate into "High Potency/Cytotoxic" solid waste drums. Incineration is the only acceptable destruction method.
Liquid Waste Collect in "Halogenated" or "Non-Halogenated" solvent waste containers (depending on solvent). Label clearly with chemical name.
Contaminated PPE Gloves and wipes must be treated as hazardous solid waste, not regular trash.

References

  • PubChem. Compound Summary: 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline (Isomer Reference).[3] National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Substance Information: Aniline & Piperazine Derivatives Hazard Classifications. Available at: [Link][4]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. Available at: [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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5-Methoxy-2-(4-methylpiperazin-1-yl)aniline
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。